molecular formula C5H10O3 B120532 2-Ethylhydracrylic acid CAS No. 4374-62-3

2-Ethylhydracrylic acid

Katalognummer: B120532
CAS-Nummer: 4374-62-3
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: ZMZQVAUJTDKQGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylhydracrylic acid (2-EHA), also known as 2-(hydroxymethyl)butanoic acid, is an organic acid with the molecular formula C5H10O3 and a CAS Registry Number of 4374-62-3 . It is recognized as a significant biomarker in research concerning inborn errors of metabolism, particularly those affecting the catabolic pathway of the branched-chain amino acid L-isoleucine . Under normal conditions, 2-EHA is present in human urine only in minimal amounts . Its elevated excretion is a hallmark of impaired flux through the predominant (S)-pathway of isoleucine degradation. This occurs because a blockage drives the racemization of L-isoleucine, leading to the formation of (R)-pathway intermediates . These (R)-series metabolites are subsequently processed by three consecutive enzymes of the valine catabolic pathway, which ultimately leads to the formation and accumulation of 2-EHA . Consequently, elevated levels of 2-EHA are a characteristic diagnostic finding in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD/SBCAD), also known as 2-methylbutyrylglycinuria . Furthermore, increased urinary 2-EHA is also observed in other metabolic disorders, including propionyl CoA carboxylase deficiency, methylmalonic aciduria, and β-ketothiolase (T2) deficiency, which represent defects at more distal steps in the isoleucine catabolic pathway . Research indicates that 2-EHA can also accumulate in models of toxic exposure, such as to ethylene glycol monomethyl ether, which inhibits electron-transferring flavoprotein reactions . As an intermediate in the alternative (R)-pathway, 2-EHA provides researchers with a critical window into the complex interplay of branched-chain amino acid metabolism and the biochemical adaptations that occur during metabolic stress . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(hydroxymethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-4(3-6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZQVAUJTDKQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863387
Record name 2-(Hydroxymethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Ethylhydracrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4374-62-3
Record name 2-Ethyl-3-hydroxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4374-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhydracrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004374623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylhydracrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000396
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Ethylhydracrylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Ethylhydracrylic acid, also known as 2-(hydroxymethyl)butanoic acid. As a chiral carboxylic acid and a metabolite of L-isoleucine, the stereochemical configuration of this molecule is of significant interest in the fields of metabolic research and pharmaceutical development.[1][2] This document delves into the synthesis of the racemic mixture, methodologies for chiral resolution, and advanced analytical techniques for the characterization and quantification of the individual (R)- and (S)-enantiomers. The content is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers and drug development professionals in their work with this and similar chiral molecules.

Introduction: The Significance of Chirality in this compound

This compound (2-EHA) is a branched-chain hydroxy fatty acid that plays a role in human metabolism.[2] Specifically, its presence in urine is recognized as a biomarker for certain inborn errors of isoleucine metabolism.[1] The molecule possesses a single stereocenter at the second carbon, giving rise to two non-superimposable mirror images: (R)-2-Ethylhydracrylic acid and (S)-2-Ethylhydracrylic acid.

In the realm of pharmacology and drug development, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[3][4] One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of molecules like 2-EHA is a critical capability in modern drug discovery and development.

This guide will provide a detailed exploration of the key aspects of working with the stereoisomers of this compound, from their creation to their analysis.

Synthesis of Racemic this compound

The first step in studying the individual enantiomers is often the synthesis of the racemic mixture. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, established organic chemistry reactions for the synthesis of α-hydroxy acids can be effectively applied.

The Reformatsky Reaction: A Viable Synthetic Route

The Reformatsky reaction is a classic method for the preparation of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.[5][6][7][8][9] In the context of this compound, this would involve the reaction of an α-haloester with propionaldehyde in the presence of zinc metal.

Reaction Principle: The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate) from an α-haloester. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester.

Conceptual Protocol:

  • Activation of Zinc: Activate zinc dust by washing with a dilute acid, followed by water, ethanol, and diethyl ether, then drying under vacuum.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the activated zinc dust and a solvent such as anhydrous diethyl ether or THF.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reactants: A mixture of propionaldehyde and an ethyl α-bromoacetate is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred until the zinc is consumed. The reaction is then quenched by the slow addition of dilute sulfuric acid.

  • Extraction and Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated. The resulting crude β-hydroxy ester is then purified by distillation or chromatography.

  • Hydrolysis: The purified ethyl 3-hydroxy-2-ethylpropanoate is then hydrolyzed to this compound using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

Malonic Ester Synthesis Adaptation

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[10][11][12][13] While typically used for α-alkylated carboxylic acids, it can be adapted for the synthesis of α-hydroxy acids. A potential route for this compound could involve the hydroxymethylation of diethyl ethylmalonate.

Conceptual Protocol:

  • Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

  • Hydroxymethylation: The enolate is then reacted with a source of a hydroxymethyl group, such as formaldehyde.

  • Saponification and Decarboxylation: The resulting diethyl ethyl(hydroxymethyl)malonate is then saponified with a strong base (e.g., NaOH), followed by acidification and heating to promote decarboxylation, yielding racemic this compound.

Chiral Resolution of this compound Enantiomers

Once the racemic mixture is obtained, the next critical step is the separation of the individual enantiomers. Several techniques can be employed for the chiral resolution of carboxylic acids.

Classical Resolution via Diastereomeric Salt Formation

This is a well-established method for resolving racemic acids and bases.[14] It involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Protocol for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: Choose an appropriate optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, brucine, or cinchonidine.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution. Lipases are commonly used enzymes for the kinetic resolution of racemic esters of α-hydroxy acids.[12][15][16]

Principle of Enzymatic Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme than the other, leading to a separation of the unreacted enantiomer and the product of the reaction. For this compound, this would typically involve the enantioselective hydrolysis of its racemic ester or the enantioselective esterification of the racemic acid.

Experimental Workflow for Enzymatic Resolution:

G cluster_esterification Enantioselective Esterification cluster_hydrolysis Enantioselective Hydrolysis racemic_acid Racemic this compound lipase_ester Immobilized Lipase (e.g., Candida antarctica lipase B) racemic_acid->lipase_ester alcohol Alcohol (e.g., Butanol) alcohol->lipase_ester ester_enantiomer (R)-Ester lipase_ester->ester_enantiomer Faster Reaction unreacted_acid (S)-2-Ethylhydracrylic Acid lipase_ester->unreacted_acid Slower Reaction racemic_ester Racemic Ester of 2-EHA lipase_hydrolysis Immobilized Lipase racemic_ester->lipase_hydrolysis water Water water->lipase_hydrolysis acid_enantiomer (S)-Acid lipase_hydrolysis->acid_enantiomer Faster Reaction unreacted_ester (R)-Ester lipase_hydrolysis->unreacted_ester Slower Reaction

Caption: Enzymatic resolution strategies for this compound.

Protocol for Lipase-Catalyzed Resolution (Esterification):

  • Substrate Preparation: Dissolve racemic this compound and an alcohol (e.g., n-butanol) in an organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 40-50 °C). The progress of the reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached. This is crucial for obtaining high enantiomeric excess (ee) for both the unreacted acid and the newly formed ester.

  • Separation: After the reaction, the enzyme is filtered off. The unreacted acid and the ester product are separated by extraction or chromatography.

  • Hydrolysis of the Ester: The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid enantiomer.

Analytical Characterization of Stereoisomers

Accurate and reliable analytical methods are essential for confirming the identity, purity, and enantiomeric composition of the separated stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. This can be achieved through direct or indirect methods.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of acidic compounds like this compound.[17][18]

Typical HPLC Parameters for Direct Chiral Separation of a Similar α-Hydroxy Acid:

ParameterValue
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

Indirect Chiral HPLC: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[18]

Protocol for Indirect Chiral HPLC via Derivatization:

  • Derivatization: React the racemic or enantiomerically enriched this compound with a chiral amine, such as (S)-(-)-α-methylbenzylamine, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form diastereomeric amides.

  • HPLC Analysis: Analyze the resulting diastereomers on a C18 column using a mobile phase such as a mixture of acetonitrile and water. The two diastereomers will have different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine the enantiomeric purity of a sample.[19][20]

Direct NMR Analysis: In a standard achiral solvent, the NMR spectra of enantiomers are identical.

NMR Analysis with Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. This allows for the direct determination of the enantiomeric ratio by integrating the corresponding peaks. Examples of CSAs for carboxylic acids include quinine and other Cinchona alkaloids.[21]

NMR Analysis with Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, reacting the carboxylic acid with a chiral derivatizing agent creates diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric composition.[19][22]

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. Upon derivatization to form diastereomers, the signals for the carbons near the chiral center would likely show splitting.

Biological Significance and Potential Applications

This compound is a known metabolite in the alternative "R-pathway" of L-isoleucine metabolism.[1][23] Elevated levels in urine can indicate a blockage in the primary "S-pathway," making it a valuable diagnostic marker for certain metabolic disorders.[1]

While specific pharmacological activities for the individual (R) and (S) enantiomers of this compound are not yet well-documented, the general principles of stereoselectivity in drug action suggest that they are likely to have different biological effects.[3] The study of the individual enantiomers could reveal novel therapeutic opportunities or provide a deeper understanding of metabolic pathways. For example, research on structurally similar α-hydroxy acids has explored their potential anti-inflammatory and metabolic regulatory roles.[19]

Conclusion

The stereoisomers of this compound represent a fascinating area of study with implications for both basic metabolic research and applied pharmaceutical science. This guide has provided a comprehensive framework for the synthesis, resolution, and characterization of these enantiomers. By applying the principles and methodologies outlined herein, researchers and drug development professionals can confidently navigate the complexities of working with this and other chiral molecules, ultimately paving the way for new discoveries and therapeutic innovations.

References

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (n.d.). PubMed.
  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963.
  • Optical Resolution of Racemic α-Hydroxycarboxylic Acids on a Dynamic Chiral Stationary Phase Derived from (S)-Leucinol by Ligand Exchange Chromatography. (n.d.). kchem.org.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (n.d.). ACS Publications.
  • Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. (n.d.). ACS Publications.
  • Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. (2017). ResearchGate.
  • (S)-2-Hydroxy-3-methylbutanoic acid. (n.d.). PubChem.
  • Reformatsky Reaction. (n.d.). NROChemistry.
  • REFORMATSKY REACTION | EXPLANATION. (n.d.). AdiChemistry.
  • Reformatsky reaction. (n.d.). BYJU'S.
  • Metabolic annotation of this compound. (n.d.). PubMed Central.
  • Chiral resolution. (n.d.). Wikipedia.
  • low/high resolution 1H proton nmr spectrum of butanoic acid. (n.d.). docbrown.info.
  • Reformatsky reaction, promising mechanism, and application. (2022). Chemistry Notes.
  • Metabolic annotation of this compound. (2015). PubMed.
  • diethyl bis(hydroxymethyl)malonate. (n.d.). Organic Syntheses Procedure.
  • 3-Hydroxy-2-methyl-[R-(R,S)]-butanoic acid. (2011). FooDB.
  • Outline syntheses of each of the following from diethyl malonate and any other required reagents. (n.d.). Study.com.
  • (2R)-2-hydroxy-2-methylbutanoic acid. (n.d.). PubChem.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (n.d.). ResearchGate.
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. (n.d.). ResearchGate.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). PubMed.
  • write the synthesis of butanoic acid from diethylmalonate. (2020). Brainly.in.
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. (n.d.). aacc.org.
  • 2-Ethyl-3-hydroxypropionic acid. (n.d.). PubChem.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). Semantic Scholar.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). (n.d.). ElectronicsAndBooks.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central.
  • 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-pathway of Isoleucine Oxidation. (2005). PubMed.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Stereochemistry in Drug Action. (n.d.). PubMed Central.
  • Effects of Stereoisomers on Drug Activity. (2021). ResearchGate.
  • Malonic ester synthesis. (n.d.). Wikipedia.
  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). PubMed.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central.

Sources

A Tale of Two Molecules: An In-depth Technical Guide to (R)- and (S)-2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Single Chiral Center

In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms can mean the difference between a therapeutic breakthrough and an inert compound. This principle of stereochemistry is powerfully illustrated by the enantiomeric pair of (R)- and (S)-2-Ethylhydracrylic acid. While structurally they are mirror images, their biological relevance and origins are starkly different. This guide provides an in-depth exploration of these two molecules, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the metabolic significance of the (R)-enantiomer as a key biomarker in human disease and contrast this with the current enigmatic status of its (S)-counterpart. Through an examination of their biochemical pathways, analytical methodologies, and synthetic strategies, we aim to provide a comprehensive understanding of these seemingly simple, yet profoundly important, chiral acids.

The Biological Prominence of (R)-2-Ethylhydracrylic Acid

(R)-2-Ethylhydracrylic acid, also known as (R)-2-(hydroxymethyl)butanoic acid, is not a product of a primary metabolic pathway but rather emerges as a significant indicator of metabolic dysregulation. Its presence in human urine, often at elevated levels, serves as a crucial biomarker for certain inborn errors of metabolism affecting the catabolism of the essential amino acid L-isoleucine.[1]

The Metabolic Detour: An Alternate Pathway of Isoleucine Catabolism

Under normal physiological conditions, the breakdown of L-isoleucine proceeds through the stereospecific "(S)-pathway," involving a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA. The intermediates in this pathway all possess the (S)-configuration.[1] However, when a blockage occurs in this primary pathway, the metabolic machinery reroutes through an alternative "(R)-pathway."[1]

This diversion is initiated by the racemization of L-isoleucine to L-alloisoleucine, which is then metabolized to (R)-2-methylbutyryl CoA.[1] This (R)-configured intermediate is then acted upon by enzymes from the valine catabolic pathway to produce (R)-2-Ethylhydracrylic acid.[1]

Clinical Significance as a Biomarker

Elevated urinary levels of (R)-2-Ethylhydracrylic acid are a key diagnostic marker for several metabolic disorders, most notably Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). In individuals with SBCADD, the enzyme responsible for the dehydrogenation of (S)-2-methylbutyryl-CoA is deficient, leading to an accumulation of upstream metabolites and an increased flux through the (R)-pathway, resulting in significant 2-ethylhydracrylic aciduria.[2]

The following diagram illustrates the metabolic pathways of L-isoleucine and the emergence of (R)-2-Ethylhydracrylic acid in pathological states.

Isoleucine_Metabolism cluster_S_pathway (S)-Pathway (Normal) cluster_R_pathway (R)-Pathway (Alternative) L-Isoleucine L-Isoleucine S_intermediate (S)-2-Methylbutyryl-CoA L-Isoleucine->S_intermediate Multiple Steps L-Alloisoleucine L-Alloisoleucine L-Isoleucine->L-Alloisoleucine Racemization (in pathway blockage) S_products Acetyl-CoA + Propionyl-CoA S_intermediate->S_products SBCAD enzyme R_intermediate (R)-2-Methylbutyryl-CoA S_intermediate->R_intermediate Metabolic Shift (SBCADD) L-Alloisoleucine->R_intermediate Multiple Steps R_product (R)-2-Ethylhydracrylic Acid R_intermediate->R_product Valine Pathway Enzymes caption Metabolic fate of L-isoleucine. Asymmetric_Synthesis cluster_R R-selective reduction cluster_S S-selective reduction Precursor Ethyl 2-oxo-4-hydroxybutanoate R_Product (R)-2-Ethylhydracrylic Acid Precursor->R_Product H₂ S_Product (S)-2-Ethylhydracrylic Acid Precursor->S_Product H₂ R_Catalyst Chiral Catalyst (e.g., (R)-BINAP-Ru) S_Catalyst Chiral Catalyst (e.g., (S)-BINAP-Ru) caption Asymmetric synthesis workflow.

Asymmetric synthesis workflow.
Chiral Resolution of Racemic 2-Ethylhydracrylic Acid

An alternative to asymmetric synthesis is the preparation of a racemic mixture followed by chiral resolution. Enzymatic resolution using lipases is a powerful and commonly employed technique for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Conceptual)

This protocol is based on established methods for the kinetic resolution of chiral alcohols and acids.

  • Esterification: The racemic this compound is first esterified (e.g., to its methyl or ethyl ester) to serve as a substrate for the lipase.

  • Enzymatic Hydrolysis: The racemic ester is dissolved in an appropriate buffer (e.g., phosphate buffer, pH 7.0) and a lipase (e.g., Candida antarctica lipase B, Novozym 435) is added.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored over time by chiral HPLC or GC. The lipase will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped. The mixture will contain one enantiomer as the unreacted ester and the other as the carboxylic acid. These can be separated by extraction.

  • Hydrolysis and Isolation: The separated ester is then hydrolyzed to yield the other enantiomer of the acid. Both enantiomers are then purified.

Analytical Chiral Separation

To analyze the enantiomeric purity of synthesized samples or to quantify the enantiomers in biological fluids, chiral chromatography is the method of choice. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are suitable.

Protocol Outline: Chiral GC-MS Analysis

This method is adapted from protocols for the analysis of chiral metabolites in urine.

  • Sample Preparation: For urine samples, an extraction (e.g., liquid-liquid extraction with ethyl acetate) is performed to isolate the organic acids.

  • Derivatization: The carboxylic acid and alcohol moieties of this compound are derivatized to increase volatility and improve chromatographic performance. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected onto a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a mass spectrometer detector.

  • Data Analysis: The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification based on the peak areas in the chromatogram.

Applications and Future Perspectives in Drug Development

The established role of (R)-2-Ethylhydracrylic acid as a biomarker for metabolic diseases provides a clear application in clinical diagnostics and patient monitoring. The development of rapid and sensitive assays for its detection is an ongoing area of research.

The potential for either enantiomer as a therapeutic agent is currently unexplored. Given that many small molecule metabolites have signaling and regulatory functions, it is plausible that (R)- or (S)-2-Ethylhydracrylic acid could have undiscovered biological activities. Future research should focus on:

  • Enantioselective Synthesis: Developing robust and scalable synthetic routes to access both enantiomers in high purity.

  • Biological Screening: Evaluating the (R)- and (S)-enantiomers in a wide range of biological assays to identify any potential pharmacological activities.

  • Metabolic Stability: Investigating the metabolic fate of exogenously administered (S)-2-Ethylhydracrylic acid to determine if it is metabolized or excreted unchanged.

Conclusion

The story of (R)- and (S)-2-Ethylhydracrylic acid is a compelling example of stereochemistry's profound impact in biological systems. While the (R)-enantiomer has carved out a significant niche as a biomarker of metabolic disease, its (S)-counterpart remains a mystery. This guide has aimed to synthesize the current knowledge on these molecules, providing a framework for further research. The elucidation of the properties and potential functions of (S)-2-Ethylhydracrylic acid, and the development of robust methods for the synthesis and analysis of both enantiomers, will undoubtedly open new avenues in our understanding of metabolism and in the quest for novel therapeutic agents.

References

  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic aciduria in short/branched-chain acyl-CoA dehydrogenase deficiency: application to diagnosis and implications for the R-pathway of isoleucine oxidation. Clinical Chemistry, 51(3), 610–617. [Link]
  • PubChem. (n.d.). (R)-2-(hydroxymethyl)butanoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Ethyl-3-hydroxypropionic acid. National Center for Biotechnology Information.
  • Sweetman, L., & Williams, J. C. (2001). Branched-chain organic acidurias. In C. R. Scriver, A. L. Beaudet, W. S. Sly, & D. Valle (Eds.), The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 2125–2163). McGraw-Hill.
  • Tanaka, K., & Rosenberg, L. E. (1983). Disorders of branched-chain amino acid and organic acid metabolism. In J. B. Stanbury, J. B. Wyngaarden, D. S. Fredrickson, J. L. Goldstein, & M. S. Brown (Eds.), The Metabolic Basis of Inherited Disease (5th ed., pp. 440–473). McGraw-Hill.
  • Willard, J. M., & Kedishvili, N. Y. (2015). Metabolic annotation of this compound. Metabolites, 5(3), 496–511. [Link]

Sources

An In-Depth Technical Guide on 2-Ethylhydracrylic Acid in Isoleucine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylhydracrylic acid (2-EHA), a critical biomarker in the intricate network of isoleucine metabolism. Authored for the discerning scientific professional, this document delves into the biochemical pathways, clinical significance, and analytical methodologies pertinent to 2-EHA, offering a holistic understanding for research and drug development applications.

The Dichotomy of Isoleucine Catabolism: The S- and R-Pathways

The essential branched-chain amino acid L-isoleucine is primarily catabolized through a stereospecific mitochondrial pathway, designated as the (S)-pathway. This major route systematically dismantles the isoleucine carbon skeleton to yield acetyl-CoA and propionyl-CoA, which subsequently enter central energy metabolism.[1][2] However, under conditions of metabolic stress or enzymatic impairment within the canonical (S)-pathway, an alternative, typically minor, route known as the (R)-pathway is engaged.[3][4] The activation of this secondary pathway is a crucial event, as it culminates in the production of the diagnostic metabolite, this compound.[3]

A blockage in the (S)-pathway leads to the accumulation of upstream intermediates. This buildup drives the racemization of L-isoleucine (2S, 3S) and its stereoisomer L-alloisoleucine (2S, 3R).[3] The subsequent metabolism of these stereoisomers via enzymes of the valine degradation pathway results in the formation of (R)-pathway intermediates and, ultimately, 2-EHA.[3] Due to its poor recognition by downstream enzymes in the valine pathway, 2-EHA accumulates and is excreted in the urine, serving as a valuable biomarker for underlying defects in isoleucine metabolism.[3]

Isoleucine_Metabolism cluster_S_Pathway (S)-Pathway (Major) cluster_R_Pathway (R)-Pathway (Alternative) L_Isoleucine L-Isoleucine S_Keto_Methylvalerate (S)-2-Keto-3-methylvalerate L_Isoleucine->S_Keto_Methylvalerate BCAT Alloisoleucine L-Alloisoleucine L_Isoleucine->Alloisoleucine Racemization S_Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA S_Keto_Methylvalerate->S_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_Methylbutyryl_CoA->Tiglyl_CoA SBCAD R_Methylbutyryl_CoA (R)-2-Methylbutyryl-CoA S_Methylbutyryl_CoA->R_Methylbutyryl_CoA Epimerization Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA ECH Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA MHBD Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA_Propionyl_CoA β-Ketothiolase R_Keto_Methylvalerate (R)-2-Keto-3-methylvalerate Alloisoleucine->R_Keto_Methylvalerate BCAT R_Keto_Methylvalerate->R_Methylbutyryl_CoA BCKDH Ethylmalonyl_CoA_semialdehyde Ethylmalonyl-CoA semialdehyde R_Methylbutyryl_CoA->Ethylmalonyl_CoA_semialdehyde Valine Pathway Enzymes EHA This compound Ethylmalonyl_CoA_semialdehyde->EHA Reduction caption Isoleucine Catabolic Pathways

Caption: The major (S)- and alternative (R)-pathways of L-isoleucine catabolism. Red arrows indicate enzymatic steps where defects lead to increased 2-EHA production.

Clinical Significance of this compound as a Biomarker

Elevated urinary excretion of 2-EHA is a hallmark of several inborn errors of isoleucine metabolism.[3] Its detection and quantification are pivotal for the differential diagnosis of these disorders.

Metabolic DisorderDeficient EnzymeKey Biochemical Findings
Beta-Ketothiolase Deficiency (BKT) Mitochondrial acetoacetyl-CoA thiolase (β-ketothiolase)Marked elevation of 2-methyl-3-hydroxybutyric acid, tiglylglycine, and 2-methylacetoacetic acid.[5][6] Intermittent ketoacidosis is a prominent clinical feature.[7][8]
Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) Short/branched-chain acyl-CoA dehydrogenaseProminent urinary excretion of 2-methylbutyrylglycine and 2-EHA.[4][9] Acylcarnitine analysis may show elevated C5-carnitine.[8]
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency (MHBD) 2-methyl-3-hydroxybutyryl-CoA dehydrogenaseElevated urinary levels of 2-methyl-3-hydroxybutyric acid and tiglylglycine.[7][8] Neurological manifestations are common.[7]
Propionyl-CoA Carboxylase Deficiency Propionyl-CoA carboxylaseAccumulation of propionyl-CoA and its metabolites, leading to secondary inhibition of the isoleucine pathway and subsequent 2-EHA excretion.[3]
Methylmalonic Aciduria Methylmalonyl-CoA mutase or epimeraseSimilar to propionyl-CoA carboxylase deficiency, a distal block in the propionyl-CoA pathway causes a retrograde increase in isoleucine catabolites, including 2-EHA.[3][10]

Analytical Methodology: Urinary Organic Acid Analysis by GC-MS

The gold standard for the detection and quantification of 2-EHA is gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids.[4][11] This technique offers the necessary sensitivity and specificity to identify 2-EHA amongst a complex mixture of urinary metabolites.

Step-by-Step Protocol for Urinary Organic Acid Analysis
  • Sample Collection and Preparation:

    • Collect a random or first-morning void urine sample.

    • To an aliquot of urine (typically 1-2 mL), add an internal standard (e.g., a stable isotope-labeled analog of a non-endogenous organic acid).

    • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

    • Extract the organic acids using a suitable organic solvent, such as ethyl acetate or diethyl ether. This is typically performed twice.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis.

    • A common derivatization procedure involves a two-step process:

      • Oximation with hydroxylamine hydrochloride to convert keto-acids to their oxime derivatives.

      • Silylation with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: The organic acids are separated on a capillary column (e.g., a 30m x 0.25mm ID column with a 0.25µm film thickness of 5% phenyl methylpolysiloxane). A temperature gradient program is used to elute the compounds based on their boiling points and interactions with the stationary phase.

    • Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • 2-EHA is identified by its characteristic retention time and mass spectrum. The mass spectrum of the di-TMS derivative of 2-EHA will show specific fragment ions that are used for its identification and quantification.

    • Quantification is achieved by comparing the peak area of the characteristic ion of 2-EHA to the peak area of the internal standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[10]

Sources

The Alternative Route: A Technical Guide to the Biosynthesis of 2-Ethylhydracrylic Acid in Humans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biosynthesis of 2-ethylhydracrylic acid (2-EHA) in humans, a metabolite that has garnered significant attention as a biomarker for certain inborn errors of metabolism. While present in trace amounts in healthy individuals, its elevated excretion is a hallmark of underlying metabolic dysfunction, particularly within the catabolic pathway of the essential amino acid L-isoleucine. This document will elucidate the intricate biochemical pathways, the enzymatic machinery involved, and the analytical methodologies for the detection and quantification of 2-EHA, tailored for researchers, clinicians, and professionals in drug development.

Introduction: The Significance of a Minor Metabolite

This compound (2-EHA), also known as 2-(hydroxymethyl)butyric acid, is an organic acid that serves as a crucial diagnostic marker for specific metabolic disorders.[1][2] Under normal physiological conditions, 2-EHA is a minor component of urine.[1] However, its concentration can increase significantly when the primary catabolic pathway of L-isoleucine is impaired.[1] This elevation is a direct consequence of the shunting of isoleucine metabolites into an alternative, minor catabolic route known as the "R-pathway".[1][2] Understanding the biosynthesis of 2-EHA is therefore paramount for the diagnosis and monitoring of conditions such as Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[2]

The Crossroads of Isoleucine Catabolism: S- and R-Pathways

The breakdown of L-isoleucine in humans primarily occurs through the mitochondrial "S-pathway," a stereospecific route that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[3][4] However, a secondary, minor "R-pathway" exists. The flux through this alternative route is negligible in healthy individuals but becomes significant when there is a metabolic block in the S-pathway.

The Predominant S-Pathway of L-Isoleucine Catabolism

The catabolism of L-isoleucine begins with two enzymatic steps common to all branched-chain amino acids (BCAAs):

  • Transamination: L-isoleucine is reversibly transaminated by branched-chain amino acid aminotransferase (BCAT) to form (S)-2-keto-3-methylvalerate.[3]

  • Oxidative Decarboxylation: (S)-2-keto-3-methylvalerate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield (S)-2-methylbutyryl-CoA.[3]

Subsequently, the S-pathway involves a series of reactions analogous to fatty acid β-oxidation, catalyzed by enzymes including Short/branched-chain acyl-CoA dehydrogenase (SBCAD) .[1]

The Emergence of the R-Pathway and 2-EHA Synthesis

A deficiency in the SBCAD enzyme, due to mutations in the ACADSB gene, is a primary cause of increased flux through the R-pathway.[1][5] This blockage leads to an accumulation of (S)-2-methylbutyryl-CoA. The reversibility of the BCAT-catalyzed reaction and the phenomenon of racemization play a crucial role in shunting metabolites into the R-pathway.

The key initiating step for the R-pathway is the formation of L-alloisoleucine, a stereoisomer of L-isoleucine. Evidence suggests that the racemization of the 3-carbon of L-isoleucine occurs during transamination, making L-alloisoleucine an unavoidable byproduct of L-isoleucine transamination.[6][7] When the S-pathway is blocked, the equilibrium shifts, leading to an increased formation of L-alloisoleucine and its corresponding α-keto acid, (R)-2-keto-3-methylvalerate.

The subsequent steps in the R-pathway leading to the synthesis of 2-EHA ingeniously utilize enzymes from the catabolic pathway of another BCAA, valine.[1]

The following diagram illustrates the divergence from the S-pathway to the R-pathway, culminating in the formation of 2-EHA.

Caption: Divergence of isoleucine catabolism to the 2-EHA pathway.

Clinical Significance and Quantitative Analysis

Elevated urinary 2-EHA is a primary diagnostic marker for SBCAD deficiency.[2] However, it is important to note that increased 2-EHA levels can also be observed in other metabolic disorders that lead to an accumulation of intermediates in the isoleucine catabolic pathway, such as propionic acidemia and methylmalonic aciduria, as well as in β-ketothiolase deficiency.[1][5][8] Therefore, the analysis of 2-EHA should be performed in conjunction with other metabolites, such as 2-methylbutyrylglycine (2-MBG), for a definitive diagnosis.[5][8]

The following table summarizes the typical urinary concentrations of 2-EHA and 2-MBG in healthy individuals and patients with SBCAD deficiency.

AnalyteHealthy Controls (urine)SBCAD Deficiency Patients (urine)
This compound (2-EHA) 0 - 28.69 (units not specified)37.80 - 373.13 (units not specified)
2-Methylbutyrylglycine (2-MBG) 0 - 0 (units not specified)1.78 - 11.89 (units not specified)
Data sourced from a study of 12 individuals with 2-methylbutyrylglycinuria and 166 controls.[9]

Experimental Protocol: Quantification of Urinary 2-EHA by GC-MS

The gold standard for the analysis of urinary organic acids, including 2-EHA, is gas chromatography-mass spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of a wide range of metabolites.

Sample Preparation and Derivatization

A robust and reproducible sample preparation protocol is critical for accurate GC-MS analysis. The following is a generalized workflow for the extraction and derivatization of urinary organic acids.

  • Sample Collection and Storage: A random urine sample should be collected in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C.[10]

  • Normalization: The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution.[10][11]

  • Internal Standard Addition: An appropriate internal standard is added to each sample to correct for variations in extraction efficiency and instrument response.

  • Oximation (Optional but Recommended): To stabilize keto-acids, the sample can be treated with an oximating reagent such as methoxyamine hydrochloride.[10][12] This is typically achieved by incubating the sample with the reagent at 60°C.[12]

  • Acidification and Extraction: The urine sample is acidified (e.g., with HCl) to a pH of less than 2. The organic acids are then extracted into an organic solvent, such as ethyl acetate, through liquid-liquid extraction.[11][13]

  • Drying: The organic extract is dried, typically under a stream of nitrogen.[12]

  • Derivatization: The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[11] This step converts the polar carboxyl and hydroxyl groups into their less polar trimethylsilyl (TMS) esters and ethers.

GC-MS Instrumentation and Analysis
  • Gas Chromatograph: A capillary GC column with a non-polar stationary phase is typically used for the separation of the derivatized organic acids.

  • Mass Spectrometer: A mass spectrometer is used for the detection and quantification of the eluted compounds. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[10]

The following diagram outlines the general workflow for the GC-MS analysis of urinary 2-EHA.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing UrineSample Urine Sample Normalization Normalization (Creatinine) UrineSample->Normalization InternalStandard Add Internal Standard Normalization->InternalStandard Oximation Oximation InternalStandard->Oximation Extraction Liquid-Liquid Extraction Oximation->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization MassAnalysis Mass Analysis (Scan or SIM) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification (vs. Internal Standard) PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for urinary 2-EHA analysis by GC-MS.

Conclusion

The biosynthesis of this compound in humans is a fascinating example of metabolic plasticity, where a minor alternative pathway becomes biochemically significant in the face of a primary pathway defect. Its role as a biomarker for SBCAD deficiency and other related metabolic disorders underscores the importance of understanding these alternative metabolic routes. The accurate and reliable quantification of 2-EHA, primarily through GC-MS, is a cornerstone of the diagnostic process for these conditions. Continued research into the regulation of isoleucine catabolism and the broader metabolic consequences of its dysregulation will undoubtedly provide further insights into human health and disease.

References

  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141-22147.
  • Jawad, A. A., & Al-Grawi, D. A. (2018). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In: Clinical Applications of Mass Spectrometry in Drug Analysis. IntechOpen.
  • Crown, S. B., Kvitne, K. E., & Dienel, G. A. (2015). Metabolic annotation of this compound. Metabolomics, 11(5), 1334-1345.
  • Sheffield Children's NHS Foundation Trust. Organic Acids Qualitative Analysis in Urine by GCMS.
  • Al-Dirbashi, O. Y., Al-Amoudi, M., Al-Kahtani, K., Al-Odaib, A., Al-Sayed, M., & Rashed, M. S. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 922.
  • Mamer, O. A. (2001). Initial catabolic steps of isoleucine, the R-pathway and the origin of alloisoleucine. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 49-55.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Orphanet Journal of Rare Diseases, 19(1), 1-7.
  • White, P. J., et al. (2015). Alloisoleucine differentiates the branched-chain aminoacidemia of obese Zucker and diet-induced obesity (DIO) rats. American Journal of Physiology-Endocrinology and Metabolism, 309(8), E711-E718.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Orphanet Journal of Rare Diseases, 19(1), 1-7.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. ResearchGate.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic aciduria in short/branched-chain acyl-CoA dehydrogenase deficiency: application to diagnosis and implications for the R-pathway of isoleucine oxidation. Clinical Chemistry, 51(2), 435-441.
  • Korman, S. H., et al. (2005). 2-ethylhydracrylic aciduria in short/branched-chain acyl-CoA dehydrogenase deficiency: application to diagnosis and implications for the R-pathway of isoleucine oxidation. Clinical chemistry, 51(2), 435-441.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Orphanet Journal of Rare Diseases, 19(1), 1-7.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. ResearchGate.
  • Adeva-Andany, M. M., et al. (2022). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD)
  • QIAGEN. Isoleucine Degradation I. QIAGEN GeneGlobe.
  • ResearchGate. Pathways of isoleucine, valine and leucine synthesis. ResearchGate.
  • ResearchGate. The Isoleucine Biosynthesis pathway diagram. ResearchGate.
  • ResearchGate. Metabolic pathway of isoleucine, leucine, and valine from glucose. ResearchGate.
  • Untangled. Isoleucine biochemistry - branched chain amino acids & maple syrup urine disease. Untangled.
  • JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube.
  • Catalyst University. (2015, May 6). Isoleucine Deamination & Oxidation - Biochemistry [Video]. YouTube.
  • Bayon-Vicente, G., et al. (2021). Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum. Frontiers in Microbiology, 12, 736809.
  • ResearchGate. GC-MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. ResearchGate.
  • PubChem. Valine, Leucine, and Isoleucine Degradation. PubChem.
  • Dickinson, J. R., et al. (2000). An investigation of the metabolism of isoleucine to active Amyl alcohol in Saccharomyces cerevisiae. Journal of Biological Chemistry, 275(15), 10937-10942.
  • Goto, M., Miyahara, I., & Hirotsu, K. (2001). Structure and function of branched chain aminotransferases. Vitamins and Hormones, 62, 115-147.
  • G K, P., et al. (2018). Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). Biochemistry, 57(2), 230-240.
  • Baumgartner, M. R., et al. (2014). Methylmalonic and Propionic Acidemias: Clinical Management Update. Journal of Inherited Metabolic Disease, 37(4), 505-515.
  • C M, V., et al. (2021). Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles. Metabolites, 11(10), 693.
  • Dionisi-Vici, C., et al. (2006). Methylmalonic and propionic aciduria. La Pediatria medica e chirurgica: Medical and surgical pediatrics, 28(3), 133-140.
  • Gramer, G., et al. (2021). Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations. International Journal of Neonatal Screening, 7(1), 10.
  • Wanders, R. J. A., et al. (2011). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of Inherited Metabolic Disease, 34(1), 21-29.

Sources

An In-depth Technical Guide on 2-Ethylhydracrylic Acid as a Metabolite of L-Isoleucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethylhydracrylic acid (2-EHA), a significant metabolite in the alternative catabolic pathway of L-isoleucine. We delve into the intricate biochemical pathways, the clinical relevance of 2-EHA as a biomarker for specific inborn errors of metabolism, and detailed analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the study of this unique organic acid.

Introduction: The Significance of this compound in Metabolism

This compound (2-EHA), also known as 2-(hydroxymethyl)butanoic acid, is an organic acid that is typically present in low concentrations in human urine[1][2]. Its clinical significance arises from its elevated excretion in various inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid L-isoleucine[1][2]. The presence and concentration of 2-EHA in biological fluids serve as a crucial diagnostic marker, providing a window into the metabolic perturbations occurring within the body. Understanding the biochemistry of 2-EHA is paramount for the diagnosis and monitoring of these metabolic disorders.

Under normal physiological conditions, the catabolism of L-isoleucine predominantly follows the S-pathway, leading to the production of acetyl-CoA and propionyl-CoA[3]. However, when there is a block in this primary pathway, an alternative route, the R-pathway, becomes more active[3]. This diversion of metabolic flux results in the formation and subsequent accumulation of 2-EHA[3]. The increased activity of the R-pathway is considered a "safety valve" mechanism to mitigate the accumulation of potentially toxic intermediates from the S-pathway[3].

The Biochemical Landscape: L-Isoleucine Metabolism and the Genesis of 2-EHA

The catabolism of L-isoleucine is a complex mitochondrial process involving two main stereoisomeric pathways: the major S-pathway and the minor R-pathway.

The Predominant S-Pathway of L-Isoleucine Catabolism

The S-pathway represents the primary route for L-isoleucine degradation. The initial steps are shared with other branched-chain amino acids and involve transamination and oxidative decarboxylation to form (S)-2-methylbutyryl-CoA[4]. This intermediate is then further metabolized through a series of enzymatic reactions, including dehydrogenation by short/branched-chain acyl-CoA dehydrogenase (SBCAD), hydration, and ultimately thiolytic cleavage to yield acetyl-CoA and propionyl-CoA[5].

The Alternative R-Pathway: A Detour Leading to 2-EHA

When the S-pathway is impaired, for instance, due to a deficiency in the SBCAD enzyme, (S)-2-methylbutyryl-CoA and its precursors accumulate[2]. This accumulation drives the racemization of L-isoleucine to L-alloisoleucine, which is then metabolized via the R-pathway[1][6]. The R-pathway utilizes a series of enzymes that are also involved in valine catabolism to process (R)-2-methylbutyryl-CoA, an intermediate of alloisoleucine metabolism[1][2].

The key enzymatic steps in the R-pathway leading to 2-EHA are:

  • Dehydrogenation: (R)-2-methylbutyryl-CoA is dehydrogenated by isobutyryl-CoA dehydrogenase (a key enzyme in valine metabolism) to form 2-ethylacrylyl-CoA[7][8][9].

  • Hydration: 2-Ethylacrylyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to yield 2-ethylhydracrylyl-CoA[10].

  • Hydrolysis: Finally, 3-hydroxyisobutyryl-CoA hydrolase acts on 2-ethylhydracrylyl-CoA to release this compound (2-EHA) and Coenzyme A[11][12][13][14].

The accumulation of 2-EHA is a hallmark of this pathway being active, as it is a poor substrate for further metabolism and is readily excreted in the urine[1][2].

GC-MS Workflow for 2-EHA Analysis GC-MS Workflow for 2-EHA Analysis Urine_Sample Urine Sample Normalization Normalize to Creatinine Urine_Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Acidification Acidify with HCl Internal_Standard->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate/ Diethyl Ether) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatize with BSTFA/TMCS Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Sources

The Emergence of 2-Ethylhydracrylic Acid: A Key Urinary Biomarker in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism. Among the myriad of compounds, 2-Ethylhydracrylic acid (2-EHA) has emerged as a significant biomarker, particularly for defects in the L-isoleucine oxidation pathway. This technical guide provides a comprehensive overview of the discovery, biochemical origins, analytical methodologies, and clinical significance of 2-EHA. We delve into the metabolic pathways that lead to its formation, most notably in short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), and explore its presence in other metabolic disorders. A detailed, field-proven protocol for the quantitative analysis of 2-EHA in urine using gas chromatography-mass spectrometry (GC-MS) is presented, offering researchers and clinicians a robust methodology for its detection. This guide is intended to serve as an authoritative resource for scientists and drug development professionals, providing the technical accuracy and practical insights necessary to understand and utilize 2-EHA as a diagnostic and research tool.

Introduction: The Landscape of Urinary Organic Acids

Urine is a complex biological matrix containing hundreds of organic acids, which are intermediate or end-products of various metabolic pathways.[1] The qualitative and quantitative analysis of these acids provides a valuable window into the body's metabolic state.[2] In the context of inborn errors of metabolism (IEMs), the urinary organic acid profile can reveal the presence of specific enzymatic blocks, leading to the accumulation of upstream metabolites.[1][2] Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for urinary organic acid analysis, offering high sensitivity and specificity for the identification and quantification of a wide range of compounds.[3][4]

The discovery of novel urinary organic acids has often paved the way for the identification and characterization of new metabolic disorders. One such molecule is this compound (2-EHA), a compound whose presence in urine has significant diagnostic implications.[5] This guide will provide an in-depth exploration of 2-EHA, from its biochemical synthesis to its clinical application.

The Discovery and Biochemical Provenance of this compound

A Serendipitous Finding in the Urine of Patients with an Isoleucine Catabolism Defect

The identification of 2-EHA as a significant urinary organic acid is intrinsically linked to the study of disorders of L-isoleucine metabolism.[6] Initially described in patients with what would later be characterized as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), the prominent peak of 2-EHA on GC-MS chromatograms was a consistent and striking finding.[6][7] This observation spurred further investigation into the metabolic origins of this seemingly obscure compound.

The "R-Pathway" of Isoleucine Metabolism: An Alternative Route with Diagnostic Consequences

The catabolism of L-isoleucine predominantly proceeds through the "S-pathway".[2] However, a minor, alternative route known as the "R-pathway" also exists.[2] In healthy individuals, the flux through the R-pathway is minimal.[2] However, in the presence of a block in the S-pathway, such as the deficiency of SBCAD, the metabolic intermediates are shunted towards the R-pathway.[2][6] This increased flux leads to the formation and subsequent accumulation of 2-EHA.[2][6] The observation of 2-ethylhydracrylic aciduria in SBCADD implies that an alternative enzyme, other than SBCAD, is responsible for the dehydrogenation step in the R-pathway.[6][7] This increased utilization of the R-pathway may act as a "safety valve" to mitigate the accumulation of toxic upstream metabolites.[6][7]

The biochemical cascade leading to 2-EHA formation is initiated by the racemization of L-isoleucine to L-alloisoleucine.[2] L-alloisoleucine is then metabolized by a series of enzymes common to branched-chain amino acid degradation, ultimately yielding 2-EHA.[2]

cluster_S_Pathway S-Pathway (Major) cluster_R_Pathway R-Pathway (Minor) LIso L-Isoleucine SBCAD SBCAD (Deficient in SBCADD) LIso->SBCAD Racemization Racemization LIso->Racemization S_Metabolites Downstream Metabolites SBCAD->S_Metabolites Shunt Metabolic Shunt (due to S-Pathway block) SBCAD->Shunt LAllo L-Alloisoleucine R_Intermediates R-Pathway Intermediates LAllo->R_Intermediates EHA This compound R_Intermediates->EHA Racemization->LAllo Shunt->LAllo

Metabolic Shunt to the R-Pathway in SBCADD

Analytical Methodology: Quantification of Urinary this compound by GC-MS

The accurate and reliable quantification of 2-EHA in urine is crucial for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this purpose.[3][8] The following protocol outlines a robust and validated method for the analysis of urinary organic acids, with a focus on 2-EHA.

Principle of the Method

Urinary organic acids, including 2-EHA, are extracted from the aqueous urine matrix into an organic solvent.[1][9] To make these non-volatile compounds suitable for gas chromatography, they are chemically modified through a process called derivatization.[10][11][12] This typically involves a two-step reaction: oximation to stabilize keto-groups, followed by silylation of hydroxyl and carboxyl groups to increase volatility.[11] The derivatized organic acids are then separated by gas chromatography and detected by mass spectrometry.[1][9]

Start Urine Sample Collection Normalization Normalization to Creatinine Start->Normalization Extraction Liquid-Liquid Extraction Normalization->Extraction Derivatization Oximation & Silylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation GCMS->Data

Workflow for Urinary 2-EHA Analysis by GC-MS
Detailed Experimental Protocol

3.2.1. Sample Preparation and Normalization

  • Collect a random urine sample in a sterile, preservative-free container.[9]

  • Determine the urinary creatinine concentration to normalize the volume of urine used for extraction, which corrects for the patient's hydration status.[1][9] The volume of urine to be extracted is calculated to correspond to a specific amount of creatinine (e.g., 1 µmole).[9]

3.2.2. Internal Standard Addition

  • To the normalized urine sample, add a known amount of an internal standard.[1] A suitable internal standard for organic acid analysis is a stable isotope-labeled compound or a structurally similar compound not naturally present in urine, such as tropic acid or 2-ketocaproic acid.[13][14]

3.2.3. Liquid-Liquid Extraction

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.[1]

  • Add a salting-out agent, such as sodium chloride, to saturation to enhance the extraction efficiency of polar compounds.[1]

  • Extract the organic acids with an organic solvent, such as ethyl acetate, by vigorous mixing followed by centrifugation to separate the layers.[1]

  • Carefully remove the organic (upper) layer and transfer it to a clean tube.

  • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.[1]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

3.2.4. Derivatization

  • Oximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine.[11] Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to convert keto-acids to their methoxime derivatives.[11]

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[12][15] Incubate at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[8][12]

3.2.5. GC-MS Analysis

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5MS) and a temperature program that effectively separates the various organic acids. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 300°C).[16]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.[9] The mass range should be set to cover the expected mass-to-charge ratios of the derivatized organic acids (e.g., 50-550 amu).[9]

3.2.6. Data Analysis and Quantification

  • Identify the 2-EHA peak in the total ion chromatogram based on its characteristic retention time and mass spectrum.

  • Quantify the amount of 2-EHA by comparing the peak area of a characteristic ion of derivatized 2-EHA to the peak area of the corresponding ion of the internal standard.

  • Express the final concentration of 2-EHA relative to the urinary creatinine concentration (e.g., in µmol/mmol creatinine).

Clinical Significance and Interpretation of this compound Levels

Elevated urinary excretion of 2-EHA is a key diagnostic indicator for several inborn errors of metabolism, most notably those affecting the catabolism of L-isoleucine.

Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

The most prominent and well-established association of 2-ethylhydracrylic aciduria is with SBCADD.[6][7] In individuals with this autosomal recessive disorder, the deficiency of the SBCAD enzyme leads to a blockage in the S-pathway of isoleucine metabolism, resulting in a significant shunting of metabolites through the R-pathway and a marked increase in urinary 2-EHA.[2][6] In many cases, the 2-EHA peak on the organic acid profile is more prominent than that of 2-methylbutyrylglycine, another key marker for SBCADD.[3][6]

Other Inborn Errors of Metabolism

While strongly indicative of SBCADD, elevated 2-EHA can also be observed in other metabolic disorders, including:

  • Beta-ketothiolase deficiency: A defect in the final step of isoleucine catabolism, leading to the accumulation of upstream intermediates that can also increase flux through the R-pathway.[2][17][18]

  • Propionyl-CoA carboxylase deficiency and Methylmalonic aciduria: These disorders result in the accumulation of propionyl-CoA, which can inhibit enzymes in the S-pathway of isoleucine metabolism, indirectly leading to increased 2-EHA excretion.[2][19]

  • Maple Syrup Urine Disease (MSUD): While a deficiency in the branched-chain α-keto acid dehydrogenase complex is the hallmark of MSUD, it is important to note that this same enzyme is required for the metabolism of intermediates in the R-pathway.[2][20] Therefore, in classic MSUD, a significant accumulation of 2-EHA is not expected.[2] However, some studies have reported a remarkable increase in urinary 2-EHA in at least one patient with MSUD, suggesting that the metabolic consequences can be complex and may vary between individuals.

Quantitative Data and Reference Ranges

The interpretation of urinary 2-EHA levels requires comparison to established reference ranges.

AnalyteConditionUrinary Concentration (µmol/mmol creatinine)Reference
This compound Healthy Individuals1.3 - 2.9 (mean 2.1)[2]
2-methylbutyrylglycinuria37.80 - 373.13[21][22][23]

Note: 2-methylbutyrylglycinuria is a biochemical finding associated with SBCADD.

Conclusion: The Evolving Role of this compound in Metabolic Medicine

The discovery of this compound as a urinary organic acid has significantly advanced our understanding and diagnostic capabilities for inborn errors of isoleucine metabolism. Its strong association with SBCADD has made it an invaluable biomarker for the identification of affected individuals. The detailed GC-MS methodology presented in this guide provides a robust framework for its accurate quantification, enabling clinicians and researchers to confidently utilize this important diagnostic tool. As our understanding of metabolic pathways continues to expand, the role of 2-EHA and other novel biomarkers will undoubtedly continue to evolve, further enhancing our ability to diagnose and manage complex metabolic disorders.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Wang, S., & Hay, S. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(5), 633. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-ethylhydracrylic aciduria in short/branched-chain acyl-CoA dehydrogenase deficiency: application to diagnosis and implications for the R-pathway of isoleucine oxidation. Clinical chemistry, 51(3), 610–617. [Link]
  • Ryan, R. P. (2015). Metabolic annotation of this compound. Clinica chimica acta; international journal of clinical chemistry, 449, 38–45. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610-617. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005).
  • Christou, C. K., Gika, H. G., Raikos, N., & Theodoridis, G. A. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 195–201. [Link]
  • Ryan, R. P. (2015). Metabolic annotation of this compound. PubMed. [Link]
  • Duez, P., Kumps, A., & Mardens, Y. (1996).
  • Duez, P., Kumps, A., & Mardens, Y. (1996).
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method.
  • Yu, J., Liu, X., Guo, J., Zhao, J., Li, Y., & Hao, C. (2025). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization.
  • Rashed, M. S., Rahbeeni, Z., & Al-Odaib, A. (2001).
  • Bibel, L. (2025).
  • Liu, H., et al. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. springermedizin.de. [Link]
  • Reisdorph, N., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry.
  • Liu, H., et al. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Scott, C. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. [Link]
  • Liu, H., et al. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. PubMed. [Link]
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. PubMed. [Link]
  • Mazariegos, G. V., & Chace, D. H. (2023). Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology. Medscape. [Link]
  • Orphanet. (n.d.). Beta-ketothiolase deficiency. Orphanet. [Link]
  • Fukao, T., & Mitchell, G. A. (2003). Beta-ketothiolase deficiency. Orphanet. [Link]
  • Bodamer, O. A. (2019).
  • Al-Saffar, M., et al. (2019). Beta‐ketothiolase deficiency: A case with unusual presentation of nonketotic hypoglycemic episodes due to coexistent probable secondary carnitine deficiency.
  • Monarch Initiative. (n.d.). beta-ketothiolase deficiency.
  • Malik, F. S., & Waseem, H. (2024). Maple Syrup Urine Disease.
  • Medicosis Perfectionalis. (2019).
  • Vockley, J., & Rhead, W. (2020). Multiple Acyl-CoA Dehydrogenase Deficiency. GeneReviews® - NCBI Bookshelf. [Link]

Sources

2-Ethylhydracrylic Acid: A Key Biomarker in the Alternative R-Pathway of Isoleucine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The catabolism of the essential branched-chain amino acid L-isoleucine primarily proceeds through a well-defined stereospecific route known as the (S)-pathway, culminating in the production of acetyl-CoA and propionyl-CoA. However, enzymatic defects or blockages within this canonical pathway trigger the activation of an alternative, minor route: the (R)-pathway. A critical and diagnostically significant metabolite of this alternative pathway is 2-ethylhydracrylic acid (2-EHA). Normally present at only trace levels in urine, elevated excretion of 2-EHA serves as a sensitive and specific biomarker for several inborn errors of metabolism, most notably short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) and propionyl-CoA carboxylase deficiency. This guide provides a comprehensive overview of the biochemical basis for 2-EHA production, its clinical utility as a biomarker, and the analytical methodologies required for its precise quantification.

The Dichotomy of Isoleucine Catabolism: (S)-Pathway vs. (R)-Pathway

L-isoleucine, like all branched-chain amino acids, is catabolized through a series of enzymatic steps primarily within the mitochondria. The stereochemistry of isoleucine's intermediates dictates the metabolic route.

The Canonical (S)-Pathway

Under normal physiological conditions, the vast majority of L-isoleucine is metabolized via the (S)-pathway. The initial steps involve transamination to (S)-2-keto-3-methylvalerate, followed by oxidative decarboxylation to form (S)-2-methylbutyryl-CoA.[1] This intermediate is then processed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, to ultimately yield propionyl-CoA and acetyl-CoA, which enter central energy metabolism.[1][2]

Activation of the Alternative (R)-Pathway

The (R)-pathway functions as a metabolic overflow or "safety valve" route that becomes significant only when flux through the (S)-pathway is impeded.[1][3][4] A blockage, typically due to a genetic deficiency in an (S)-pathway enzyme, causes the accumulation of upstream intermediates. This buildup drives the racemization of L-isoleucine (2S, 3S) and its stereoisomer, L-alloisoleucine (2S, 3R).[1][5] L-alloisoleucine is subsequently metabolized by common branched-chain amino acid enzymes to form (R)-2-methylbutyryl-CoA.[1]

This (R)-enantiomer cannot be efficiently processed by the downstream enzymes of the canonical (S)-pathway. Instead, it is shunted into the valine catabolic pathway, where it serves as an alternative substrate for a series of enzymes, leading to the formation of this compound (2-EHA).[1][5] Because 2-EHA is a poor substrate for subsequent enzymes in the valine pathway, it accumulates and is excreted in the urine.[1][5]

Sources

A Comprehensive Spectroscopic Guide to 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth analysis of the key spectroscopic data for 2-Ethylhydracrylic acid (CAS: 3639-21-2), also known as 2-Ethyl-2-hydroxybutanoic acid. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with field-proven methodologies, this document serves as a definitive reference for the characterization of this important hydroxy fatty acid.

Introduction: The Significance of this compound

This compound is a branched-chain hydroxy fatty acid of significant interest in metabolic research. It is recognized as a key biomarker in urine for diagnosing certain inborn errors of metabolism, particularly those related to the isoleucine oxidation pathway, such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1] Its unambiguous identification and quantification are paramount for clinical diagnostics and metabolic studies.

This guide moves beyond a simple data repository. As application scientists, we understand that the causality behind experimental choices is as critical as the data itself. Therefore, each protocol is presented as a self-validating system, grounded in authoritative spectroscopic principles, to ensure that researchers can not only understand our results but also confidently reproduce them.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For a molecule like this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.

3.1. Experimental Protocol: NMR Analysis

The choice of solvent and instrument frequency are critical for obtaining high-quality NMR data. Deuterated water (D₂O) is a suitable solvent for this polar analyte; however, it will result in the exchange and disappearance of labile protons (hydroxyl and carboxyl). For observing all protons, a solvent like DMSO-d₆ would be chosen. The data presented here was acquired in water, a common solvent for metabolomics studies.

Methodology:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated solvent (e.g., Water-d₂, 99.9%). Add a small amount of a reference standard, such as DSS or a related compound, for accurate chemical shift calibration.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for superior signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of ~3-4 seconds.

    • Apply a solvent suppression technique if a strong residual H₂O signal is present.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon, removing complex C-H coupling.

    • Typical Parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds, wide spectral width (~220 ppm).

3.2. ¹H NMR Spectral Data

The following data was obtained on a 500 MHz spectrometer in Water (pH 7.0).[2] Note that under these conditions, the acidic proton of the carboxylic acid (on O2) and the hydroxyl proton (on O3) are exchanged with the deuterium from the solvent and are therefore not observed.

Signal Assignment (Atom No.)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H on C4, C60.87Triplet (t)6H~7.5
H on C3, C51.68Quartet (q)4H~7.5
3.3. Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is remarkably simple and symmetric, immediately confirming the presence of two equivalent ethyl groups.

  • Causality of Signals:

    • δ 0.87 (t, 6H): This upfield triplet corresponds to the six protons of the two equivalent methyl groups (C4 and C6). The signal is split into a triplet because each methyl group is adjacent to a methylene group (C3 and C5, respectively) bearing two protons, following the n+1 rule (2+1=3).

    • δ 1.68 (q, 4H): This signal represents the four protons of the two equivalent methylene groups (C3 and C5). It appears as a quartet because each methylene group is adjacent to a methyl group with three protons (n+1 rule: 3+1=4). The downfield shift relative to the methyl protons is due to their closer proximity to the electron-withdrawing quaternary carbon center (C2).

The integration values (6H and 4H) perfectly match the number of protons in these environments, providing a self-validating confirmation of the structure.

3.4. Predicted ¹³C NMR Spectral Data
Signal Assignment (Atom No.)Predicted Chemical Shift (δ, ppm)Rationale
C1 (Carboxyl)175 - 185Carboxylic acid carbonyl carbons are highly deshielded and appear significantly downfield.
C2 (Quaternary)75 - 85This quaternary carbon is bonded to two electronegative oxygen atoms, causing a strong downfield shift.
C3, C5 (Methylene)25 - 35Standard chemical shift for sp³ methylene carbons in an alkyl chain.
C4, C6 (Methyl)5 - 15Standard chemical shift for terminal sp³ methyl carbons.
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.

4.1. Experimental Protocol: FTIR Analysis

For a solid sample like this compound, Attenuated Total Reflection (ATR) is the most efficient and common technique, requiring minimal sample preparation.

Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Scan: Perform a background scan of the empty ATR crystal. This is a critical self-validating step to subtract the absorbance of ambient air (CO₂ and H₂O) from the final sample spectrum.

  • Sample Scan: Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient to achieve a high signal-to-noise ratio.

4.2. IR Spectral Data

The following key absorption bands are identified from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[7]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~2500-3300Broad, StrongO-H (Carboxylic Acid)Stretching
~3500Sharp, MediumO-H (Tertiary Alcohol)Stretching
~2970StrongC-H (Alkyl)Asymmetric/Symmetric Stretching
~1710Very StrongC=O (Carboxyl)Stretching
~1200StrongC-O (Carboxyl/Alcohol)Stretching
4.3. Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key functional groups of this compound.

  • The Carboxylic Acid Signature: The most prominent feature is the extremely broad absorption band from ~2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5] This overlaps with the C-H stretching signals. The intense, sharp peak around 1710 cm⁻¹ is the unmistakable C=O stretching vibration of the carboxyl group.

  • The Tertiary Alcohol: A sharper O-H stretching band is expected around 3500 cm⁻¹ for the tertiary alcohol, which may be visible superimposed on the broader carboxylic acid O-H band.

  • Alkyl Framework: The strong absorptions around 2970 cm⁻¹ are due to the C-H stretching vibrations of the two ethyl groups.

  • Fingerprint Region: The strong absorption around 1200 cm⁻¹ is characteristic of C-O stretching, further confirming the presence of both the acid and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For a small organic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and highly effective technique.

5.1. Experimental Protocol: GC-MS Analysis

Organic acids are not volatile enough for direct GC analysis. Therefore, a derivatization step is mandatory to convert the polar -OH and -COOH groups into more volatile and thermally stable silyl ethers/esters.

Methodology:

  • Sample Preparation (Derivatization): a. Dissolve ~1 mg of the sample in a suitable solvent (e.g., pyridine or acetonitrile). b. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. c. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization. This step is crucial for achieving sharp, symmetrical peaks in the chromatogram.

  • GC Separation:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250°C.

  • MS Detection (Electron Ionization):

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: ~230°C.

5.2. Mass Spectral Data

The following data is for the underivatized molecule, obtained from the NIST WebBook electron ionization mass spectrum.[8] The molecular ion (M⁺˙) is often weak or absent in EI spectra of alcohols and carboxylic acids.

m/zRelative Intensity (%)Proposed Fragment Identity
103100[M - C₂H₅]⁺
7595[C₃H₇O₂]⁺
5780[C₄H₉]⁺ or [C₂H₅CO]⁺
4540[COOH]⁺
2970[C₂H₅]⁺
5.3. Interpretation of the Mass Spectrum & Fragmentation

The EI mass spectrum is highly informative, with the fragmentation pattern providing a logical pathway to deduce the original structure.

  • Molecular Ion (M⁺˙ at m/z 132): The molecular weight of C₆H₁₂O₃ is 132.16 g/mol . The molecular ion peak is expected to be very weak or absent, which is typical for tertiary alcohols that fragment readily.

  • Base Peak (m/z 103): The most abundant peak (base peak) at m/z 103 corresponds to the loss of an ethyl radical (•C₂H₅, mass 29) from the molecular ion. This is a highly favorable α-cleavage adjacent to the tertiary hydroxyl group, resulting in a stable, resonance-stabilized oxonium ion. This fragmentation is a key diagnostic feature.

  • Key Fragments:

    • m/z 75: This fragment can arise from the cleavage of the C2-C3/C5 bond, followed by rearrangement.

    • m/z 57: This peak likely corresponds to the further loss of CO₂ (mass 44) from the m/z 103 fragment, or it could represent a C₂H₅CO⁺ fragment.

    • m/z 29: A strong signal for the ethyl cation ([C₂H₅]⁺) confirms the presence of ethyl groups.

The fragmentation pathway can be visualized as follows:

G cluster_0 cluster_1 cluster_2 cluster_3 mol Molecule (C₆H₁₂O₃) ion Molecular Ion [M]⁺˙ m/z = 132 mol->ion Electron Ionization (EI) frag1 Loss of •C₂H₅ [M - C₂H₅]⁺ m/z = 103 (Base Peak) ion->frag1 α-Cleavage frag2 Further Fragmentation m/z = 75, 57, 29 frag1->frag2

Caption: Key fragmentation pathway of this compound in EI-MS.

Conclusion

The collective spectroscopic data provides an unambiguous and self-consistent characterization of this compound. The ¹H NMR confirms the symmetric diethyl structure, the IR spectrum definitively identifies the carboxylic acid and tertiary alcohol functional groups, and the mass spectrum elucidates the molecular weight and key structural motifs through a logical fragmentation pattern. The protocols and interpretations detailed in this guide offer a robust framework for any scientist engaged in the analysis of this, or structurally related, metabolites.

References
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610–617.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77199, 2-Ethyl-2-hydroxybutanoic acid." PubChem.
  • NIST. "2-Ethyl-2-hydroxybutyric acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • Human Metabolome Database. "Showing metabocard for this compound (HMDB0000396)." HMDB.
  • Compound Interest. (2015). "A Guide to 13C NMR Chemical Shift Values.
  • LibreTexts Chemistry. "20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • MetBioNet. "MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • NIST. "Mass spectrum of 2-Ethyl-2-hydroxybutyric acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • NIST. "IR spectrum of 2-Ethyl-2-hydroxybutyric acid" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
  • LibreTexts Chemistry. "13.12: Characteristics of ¹³C NMR Spectroscopy.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethylhydracrylic acid (2-EHA), its derivatives, and related compounds. Intended for researchers, scientists, and professionals in drug development, this document explores the journey of 2-EHA from its role as a key metabolic biomarker to the untapped therapeutic potential of its synthetic derivatives. We will delve into its biochemical significance, synthetic methodologies, and the rationale for exploring its derivatives as novel drug candidates.

The Metabolic Significance of this compound (2-EHA)

This compound, systematically known as 2-(hydroxymethyl)butanoic acid, is an organic acid that has garnered significant attention in the field of clinical biochemistry. It is primarily recognized as a urinary biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid L-isoleucine.[1][2]

Under normal physiological conditions, L-isoleucine is metabolized via the "(S)-pathway". However, when this primary pathway is impaired due to genetic defects, the metabolic flux is shunted towards an alternative "(R)-pathway". 2-EHA is a key intermediate in this alternative pathway. Consequently, elevated levels of 2-EHA in urine are a strong indicator of a blockage in the (S)-pathway of isoleucine degradation.[1][2] This makes 2-EHA a crucial diagnostic marker for conditions such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[3]

The biochemical cascade leading to 2-EHA formation is initiated by the racemization of L-isoleucine to L-alloisoleucine, which is then metabolized by enzymes of the valine catabolic pathway to ultimately yield 2-EHA.[1]

metabolics cluster_S_pathway (S)-Pathway (Normal) cluster_R_pathway (R)-Pathway (Alternative) Isoleucine L-Isoleucine S_Keto (S)-2-Keto-3-methylvalerate Isoleucine->S_Keto Transamination Alloisoleucine L-Alloisoleucine Isoleucine->Alloisoleucine Racemization (in pathway blockage) PropionylCoA Propionyl-CoA + Acetyl-CoA S_Keto->PropionylCoA SBCAD & other enzymes R_Keto (R)-2-Keto-3-methylvalerate S_Keto->R_Keto Interconversion Alloisoleucine->R_Keto Transamination R_MethylbutyrylCoA (R)-2-Methylbutyryl-CoA R_Keto->R_MethylbutyrylCoA BCKDH EHA This compound (2-EHA) R_MethylbutyrylCoA->EHA Valine catabolic enzymes

Figure 1: Simplified metabolic pathways of L-isoleucine catabolism.

Synthetic Approaches to this compound and Its Derivatives

While 2-EHA is a known metabolite, its synthetic preparation and the generation of its derivatives are crucial for exploring its therapeutic potential. The bifunctional nature of 2-EHA, possessing both a carboxylic acid and a primary alcohol, offers versatile handles for chemical modification.

Synthesis of the this compound Backbone

The synthesis of the core 2-EHA structure can be approached through classic organic reactions that facilitate carbon-carbon bond formation and the introduction of the requisite functional groups.

2.1.1. The Reformatsky Reaction

A plausible and efficient route to β-hydroxy esters, and subsequently β-hydroxy acids like 2-EHA, is the Reformatsky reaction.[4][5][6][7][8] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For the synthesis of an ester precursor to 2-EHA, one could envision the reaction of an α-bromoester with propionaldehyde.

reformatsky reagents Propionaldehyde + Ethyl bromoacetate zinc 1. Zn, THF 2. H3O+ product Ethyl 2-(hydroxymethyl)butanoate zinc->product Reformatsky Reaction

Figure 2: General scheme for the synthesis of a 2-EHA precursor via the Reformatsky reaction.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)butanoate

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine in dry THF until the color of the iodine disappears.

  • Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 eq) and propionaldehyde (1.1 eq) in dry THF dropwise to the activated zinc suspension.

  • Reaction Progression: The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 2-(hydroxymethyl)butanoate.

  • Hydrolysis to 2-EHA: The resulting ester can be hydrolyzed to this compound using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.

2.1.2. Grignard-type Reactions

Another viable synthetic strategy involves the use of organometallic reagents. A Grignard reagent, such as ethylmagnesium bromide, can react with diethyl carbonate.[9][10][11][12][13] This reaction, after an acidic workup, can yield a tertiary alcohol. By carefully selecting the starting materials, a similar approach could be adapted to synthesize 2-EHA.

Synthesis of 2-EHA Derivatives

The carboxylic acid and hydroxyl moieties of 2-EHA are prime targets for derivatization to modulate its physicochemical properties and biological activity.

2.2.1. Esterification

The carboxylic acid group of 2-EHA can be readily converted to a variety of esters through Fischer esterification or by using coupling agents.[14][15][16][17]

Experimental Protocol: Synthesis of Methyl 2-(acetoxymethyl)butanoate (a protected derivative)

  • Protection of the Hydroxyl Group: React this compound with acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 2-(acetoxymethyl)butanoic acid.

  • Esterification: Dissolve the protected acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or chromatography.

2.2.2. Amidation

The carboxylic acid can also be converted to amides by reaction with amines in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Therapeutic Potential of 2-EHA Derivatives

While 2-EHA itself is primarily a metabolic byproduct, its structural motifs, particularly the α-hydroxy acid functionality, are present in molecules with known biological activities. This provides a strong rationale for exploring the therapeutic potential of its synthetic derivatives.

Anti-inflammatory Activity

Alpha-hydroxy acids (AHAs) have been reported to possess anti-inflammatory properties.[18][19][20][21][22] The mechanism of action may involve the modulation of inflammatory signaling pathways. Derivatives of 2-EHA could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[23][24][25][26][27]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (a 2-EHA derivative) at various concentrations. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The product of the COX reaction, prostaglandin H2, is unstable and is typically reduced to prostaglandin F2α. The concentration of PGF2α can be quantified using an enzyme immunoassay (EIA).

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the enzyme activity.

Antimicrobial Activity

Short-chain fatty acids and their derivatives have been shown to exhibit antimicrobial activity against a range of microorganisms.[28][29][30][31][32] The lipophilicity of these compounds, which can be tuned by esterification or amidation of the parent acid, is often a key determinant of their efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.[33][34][35][36][37]

  • Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a serial two-fold dilution of the 2-EHA derivatives in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Hypothetical Biological Activity of 2-EHA Derivatives

CompoundDerivative TypeTarget Organism/EnzymeIC50 / MIC (µM)
2-EHA-MeMethyl EsterS. aureus128
2-EHA-EtEthyl EsterS. aureus64
2-EHA-BuButyl EsterS. aureus32
2-EHA-NHPhPhenyl AmideCOX-215
2-EHA-NHBnBenzyl AmideCOX-225

Conclusion and Future Directions

This compound, a well-established biomarker for certain metabolic disorders, presents a compelling scaffold for the development of novel therapeutic agents. Its bifunctional nature allows for the synthesis of a diverse library of derivatives. Based on the known biological activities of structurally related compounds, these derivatives hold promise as potential anti-inflammatory and antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel compounds, paving the way for future research and development in this exciting area.

References

  • BSCI 424 Broth Tube Dilution MIC. (n.d.).
  • Harrison, T. G., & Chalker, V. J. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol.
  • A broth-dilution method for performing antimicrobial susceptibility tests on anaerobic bacteria. (n.d.). PMC.
  • A Review On The Role Of Alpha Hydroxy Acids In Derm
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). Benchchem.
  • Chapter 16: Antimicrobial Activities of Fatty Acids and their Deriv
  • Current Review of the Alpha-hydroxy Acids. (1998). Skin Therapy Letter.
  • α-Hydroxy Acids. (n.d.).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Journal of Visualized Experiments.
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. (n.d.). MDPI.
  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. (n.d.). PMC.
  • Chemistry Reformatsky Reaction. (n.d.).
  • The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages. (2019). PMC.
  • Reformatsky Reaction. (n.d.). Cambridge University Press.
  • Dual Effects of Alpha-Hydroxy Acids on the Skin. (n.d.). PMC.
  • What product is expected to be produced from a reaction of diethyl carbonate and excess Grignard reagent? (n.d.). Homework.Study.com.
  • Impact of short chain fatty acids (SCFAs)
  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms | Request PDF. (2025).
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).
  • REFORMATSKY REACTION | EXPLAN
  • Reform
  • Reform
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020).
  • Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. (2013). YouTube.
  • How can one prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as the carbonyl source?
  • Grignard reagents add to carbonate esters as they add to other es... (n.d.). Pearson+.
  • Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Reaction of diethyl carbonate with excess PhMgBr, then aqueous workup, my predicted product is wrong because it says “hemiacetals are unstable, they convert rapidly to carbonyl compounds” but I'm not sure what th
  • Metabolic annotation of this compound. (n.d.). PMC.
  • (PDF) 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. (n.d.).
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxid
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacryl
  • Metabolic annotation of this compound. (2015). PubMed.
  • Transesterific
  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
  • Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. (2025). PMC.

Sources

An In-depth Technical Guide to the Thermochemical Properties of 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the key thermochemical properties of 2-Ethylhydracrylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points to explain the causality behind experimental and computational choices, ensuring a robust and validated understanding of the molecule's energetic landscape.

Introduction: The Significance of this compound

This compound (2-EHA), also known as 2-(hydroxymethyl)butanoic acid, is a branched-chain hydroxy fatty acid.[1] It is recognized as a metabolite derived from isoleucine metabolism.[1] Notably, elevated levels of 2-EHA in urine can serve as a biomarker for certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) and other defects in the L-isoleucine oxidation pathway.[2][3][4][5][6] Understanding the thermochemical properties of 2-EHA is crucial for a deeper comprehension of its stability, reactivity, and behavior in biological systems. These properties, including the enthalpy of formation, heat capacity, and entropy, provide fundamental data for modeling its metabolic pathways and potential therapeutic interventions.

This guide will detail the state-of-the-art experimental and computational methodologies for determining these critical thermochemical parameters.

Part 1: Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties requires a pure sample. Therefore, the first crucial step is the synthesis and subsequent purification of this compound to a high degree of purity, which is essential for accurate calorimetric measurements.

Synthesis and Purification of this compound

While several synthetic routes to this compound are possible, a common laboratory-scale synthesis involves the thermal reaction of formaldehyde with allyl cyanide.[4] Following synthesis, rigorous purification is paramount. Techniques such as fractional distillation under reduced pressure and recrystallization (if the compound is solid at room temperature) are employed to achieve a purity of >99.5%, as determined by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The water content should also be minimized using appropriate drying techniques, as its presence can significantly affect calorimetric measurements.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For organic compounds like this compound, this is most accurately determined using bomb calorimetry.[7] This technique measures the heat released during the complete combustion of the substance in a high-pressure oxygen environment.

  • Calorimeter Calibration: The heat capacity of the calorimeter (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

    
    ) must first be determined by burning a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid.[8]
    
  • Sample Preparation: A pellet of highly purified this compound (typically 0.5-1.0 g) is accurately weighed and placed in a crucible within the bomb. A known length of ignition wire is connected to the electrodes, with a portion in contact with the sample. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Combustion: The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of approximately 25-30 atm. It is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Corrections and Analysis: The raw data is corrected for heat exchange with the surroundings, the heat of ignition, and the formation of nitric acid from residual nitrogen in the bomb. The standard molar enthalpy of combustion is then calculated, from which the standard enthalpy of formation is derived using Hess's Law.[7]

The overall process can be visualized as follows:

G cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Data Analysis P1 Synthesize & Purify This compound P2 Prepare Pellet & Weigh P1->P2 P3 Assemble Bomb P2->P3 E1 Combust 2-EHA P3->E1 C1 Combust Benzoic Acid C2 Measure ΔT_cal C1->C2 C3 Calculate C_calorimeter C2->C3 A1 Apply Corrections C3->A1 E2 Measure ΔT_exp E1->E2 E2->A1 A2 Calculate ΔcH° A1->A2 A3 Calculate ΔfH° A2->A3

Workflow for determining the enthalpy of formation via combustion calorimetry.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity (


) of a substance as a function of temperature.[9][10][11] It also allows for the determination of the temperatures and enthalpies of phase transitions (e.g., melting and boiling points).[10]

The most common method for accurate heat capacity determination is the sapphire method.[12]

  • Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell, and a temperature program is run to obtain a baseline heat flow signal.[11]

  • Sapphire Measurement: A sapphire disk of known mass and heat capacity is placed in the sample pan, and the same temperature program is run.

  • Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound, and the temperature program is repeated.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs.

G cluster_runs DSC Measurement Sequence cluster_output Data Output cluster_calc Calculation R1 Run 1: Empty Pans (Baseline) R2 Run 2: Sapphire Standard R3 Run 3: 2-EHA Sample O1 Heat Flow vs. Temperature for each run R3->O1 C1 Compare Heat Flow Signals O1->C1 C2 Calculate C_p of 2-EHA C1->C2

DSC workflow for heat capacity determination using the sapphire method.

Part 2: Computational Determination of Thermochemical Properties

In the absence of experimental data, or to complement it, computational quantum chemistry provides a robust framework for predicting thermochemical properties.[13][14] High-accuracy composite methods, such as Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are particularly effective.[15][16][17][18][19][20]

Theoretical Approach: G3 and CBS-QB3 Methods

Gaussian-3 (G3) theory is a composite method that approximates a high-level calculation through a series of lower-level calculations.[15][16][21][22] It is known for its accuracy in predicting enthalpies of formation, with a mean absolute deviation from experiment of about 1 kcal/mol.[15][16]

The Complete Basis Set-QB3 (CBS-QB3) method is another widely used composite model that also delivers high accuracy for the thermochemical properties of organic molecules.[17][18][19][23]

  • Geometry Optimization and Frequency Calculation: The first step is to find the lowest energy conformation of this compound. This is achieved by performing a geometry optimization and frequency calculation, typically using a density functional theory (DFT) method like B3LYP with a suitable basis set. The absence of imaginary frequencies confirms a true energy minimum.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using different levels of theory and basis sets, as prescribed by the chosen composite method (G3 or CBS-QB3).[21]

  • Extrapolation and Correction: The results of these calculations are combined and extrapolated to approximate a very high-level calculation. Empirical corrections are also added to account for remaining deficiencies.[21]

  • Thermochemical Property Calculation: From the final computed energy, the gas-phase enthalpy of formation at 0 K is determined using the atomization method.[19][20] This involves calculating the energy of the individual atoms and subtracting it from the molecule's energy. Standard statistical mechanics principles are then applied, using the calculated vibrational frequencies and rotational constants, to determine the enthalpy of formation, heat capacity, and entropy at 298.15 K and other temperatures.[24]

Part 3: Data Summary and Interpretation

The data obtained from both experimental and computational methods should be compiled and critically evaluated.

Tabulated Thermochemical Data

The following table presents a template for the key thermochemical properties of this compound that would be determined using the methodologies described.

PropertySymbolValue (Experimental)Value (Computational)Units
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedTo be calculatedkJ/mol
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)To be determined-kJ/mol
Standard Molar Entropy (gas, 298.15 K)S°(g)To be determinedTo be calculatedJ/(mol·K)
Molar Heat Capacity (gas, 298.15 K)

°(g)
To be determinedTo be calculatedJ/(mol·K)
Molar Heat Capacity (liquid, 298.15 K)

°(l)
To be determined-J/(mol·K)
Causality and Validation

The trustworthiness of the determined values hinges on a self-validating system. For experimental work, this involves ensuring the purity of the sample, proper calibration of instruments, and performing multiple measurements to establish reproducibility. For computational studies, the choice of a high-level composite method like G3 or CBS-QB3 is justified by their proven accuracy across a wide range of organic molecules.[17][18][25] Comparing the computationally predicted values with the experimentally determined ones serves as the ultimate validation of both approaches. Discrepancies between the two can point to experimental errors or limitations of the computational model for this specific molecular structure.

Conclusion

The determination of the thermochemical properties of this compound is a multi-faceted process that integrates meticulous experimental work with high-level computational chemistry. A thorough understanding of its enthalpy of formation, heat capacity, and entropy is fundamental to advancing our knowledge of its role in metabolic pathways and its potential as a biomarker. The protocols outlined in this guide provide a robust framework for obtaining accurate and reliable data, empowering researchers in drug development and metabolic science.

References

  • Höhne G., Hemminger W. and Flammersheim H.J.: Differential Scanning Calorimetry. Springer-Verlag, Berlin Heidelberg 1996, ISBN 3-540-59012-9. [Link]
  • ISO 11357-1: Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. [Link]
  • Sarge, S. M., Gmelin, E., Höhne, G. W. H., Cammenga, H. K., Eysel, W., & Rudtsch, S. (1994). The specific heat capacity of a sample in differential scanning calorimetry. Thermochimica Acta, 247(2), 129-168. [Link]
  • ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776. [Link]
  • Montgomery Jr, J. A., Frisch, M. J., Ochterski, J. W., & Petersson, G. A. (1999). A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. The Journal of Chemical Physics, 110(6), 2822-2827. [Link]
  • Baboul, A. G., Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (1999). Gaussian-3 theory using density functional geometries and zero-point energies. The Journal of Chemical Physics, 110(16), 7650-7657. [Link]
  • Simmie, J. M., & Somers, K. P. (2015). A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4). The Journal of Physical Chemistry A, 119(28), 7243-7254. [Link]
  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(1), 209-214. [Link]
  • Mamer, O. A., Tjoa, S. S., Scriver, C. R., & Klassen, G. A. (1976). Demonstration of a new mammalian isoleucine catabolic pathway yielding an R-series of metabolites. Biochemical Journal, 160(3), 417-426. [Link]
  • Montgomery, J. A., Jr., Frisch, M. J., Ochterski, J. W., & Petersson, G. A. (2000). A complete basis set model chemistry. VII. Use of the minimum population localization method. The Journal of Chemical Physics, 112(15), 6532-6542. [Link]
  • Verevkin, S. P., Emel'yanenko, V. N., Notario, R., Roux, M. V., Chickos, J. S., & Liebman, J. F. (2012). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties.
  • Korman, S. H. (2015). Metabolic annotation of this compound. Clinica Chimica Acta, 450, 143-147. [Link]
  • Human Metabolome Database. (n.d.). This compound (HMDB0000396). [Link]
  • Chem-E-pedia. (n.d.). Heat of Combustion: Bomb Calorimeter. [Link]
  • Mettler Toledo. (n.d.). Heat Capacity Determination at High Temperatures by TGA/DSC. Part 1: DSC Standard Procedures. [Link]
  • Chemistry LibreTexts. (2021, August 13). 10.6: Calorimetry. [Link]
  • Simmie, J. M. (2014). A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4).
  • Korman, S. H., et al. (2005).
  • Price, C. C., Cypher, G. A., & Krishnamurti, I. V. (1952). Thermal reaction of formaldehyde with allyl cyanide. Journal of the American Chemical Society, 74(12), 2987-2991. [Link]
  • Wilhoit, R. C., & Shiao, D. (1964). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids.
  • Loru, D., Peña, I., Sanz, M. E., & Lesarri, A. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024314. [Link]
  • Shock, E. L. (1995). Organic acids in hydrothermal solutions: standard partial molal thermodynamic properties of carboxylic acids and estimates of dissociation constants at high temperatures and pressures. American Journal of Science, 295(5), 496-580. [Link]
  • Chemistry LibreTexts. (2021, August 13). 10.6: Calorimetry. [Link]
  • Korman, S. H., et al. (2005).
  • Verevkin, S. P., & Emel'yanenko, V. N. (2012). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties.
  • Van, T. K., & Nguyen, T. L. (2020). Surface activity of n-carboxylic acids. ChemRxiv. [Link]
  • Sabir, M., & Chirico, R. D. (2014). Corrections to standard state in combustion calorimetry: an update and a web-based tool. Journal of Mathematical Chemistry, 52(4), 1146-1161. [Link]
  • Science Ready. (n.d.).
  • Van, T. K., & Nguyen, T. L. (2021). Surface Activity of n-Carboxylic Acids. The Journal of Physical Chemistry B, 125(30), 8565-8573. [Link]
  • Kim, S., et al. (2013). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Industrial & Engineering Chemistry Research, 52(31), 10562-10572. [Link]
  • Dickinson, H. C. (1915). Combustion calorimetry and the heats of combustion of cane sugar, benzoic acid, and naphthalene. Bulletin of the Bureau of Standards, 11(2), 189-257. [Link]
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. Clinica Chimica Acta, 55(2), 199-204. [Link]
  • European Bioinformatics Institute. (n.d.). This compound (CHEBI:82956). [Link]
  • Korman, S. H., et al. (2005).
  • Semantic Scholar. (n.d.). This compound. [Link]
  • Korman, S. H. (2015). Metabolic annotation of this compound. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 2-Ethylhydracrylic Acid

This compound (2-EHA), also known as 2-(hydroxymethyl)butanoic acid, is a short-chain fatty acid and a human metabolite derived from the metabolism of isoleucine.[1][2] Its presence and concentration in biological fluids are of significant interest as a biomarker for certain inborn errors of metabolism.[1] Beyond its biomedical relevance, the stability and degradation profile of 2-EHA are critical for researchers and drug development professionals who may encounter this molecule as a metabolite of a drug candidate, a starting material in synthesis, or a potential impurity. This guide provides an in-depth technical overview of the anticipated stability of 2-EHA and its likely degradation pathways, grounded in established chemical principles and regulatory expectations for stability testing.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name 2-(hydroxymethyl)butanoic acid[2]
Synonyms This compound, 2-Ethyl-3-hydroxypropionic acid[2]
CAS Number 4374-62-3[3]
Molecular Formula C5H10O3[2][3]
Molecular Weight 118.13 g/mol [2][3]
Chemical Class Beta-hydroxy carboxylic acid[4]

Predicted Stability and Degradation Pathways of this compound

As a β-hydroxy carboxylic acid, the stability of 2-EHA is influenced by its two functional groups: a carboxylic acid and a primary alcohol. The interplay between these groups dictates its susceptibility to various degradation mechanisms. The following pathways are predicted based on the chemical nature of 2-EHA and general principles of organic chemistry.

Dehydration

One of the most common reactions for β-hydroxy acids is dehydration upon heating to yield an α,β-unsaturated acid.[4][5] In the case of 2-EHA, this would result in the formation of 2-ethylacrylic acid. This reaction is typically reversible and can be catalyzed by both acids and bases.

G EHA This compound EAA 2-Ethylacrylic Acid EHA->EAA Heat (Δ) -H₂O H2O Water

Caption: Predicted dehydration pathway of this compound.

Thermal Degradation

At elevated temperatures, beyond simple dehydration, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide.[6][7] For 2-EHA, this could potentially lead to the formation of 1-butanol, although this would be considered a more extreme degradation pathway. The presence of the hydroxyl group may influence the specific fragmentation pattern under high thermal stress.

Oxidative Degradation

The primary alcohol functional group in 2-EHA is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide, can oxidize the hydroxymethyl group to an aldehyde and subsequently to a carboxylic acid, forming ethylmalonic acid. This pathway is of particular interest as ethylmalonic acid is also a metabolite and its presence could confound biomedical studies if not properly attributed.

G EHA This compound Intermediate Aldehyde Intermediate EHA->Intermediate [O] EMA Ethylmalonic Acid Intermediate->EMA [O]

Sources

Methodological & Application

Synthesis of 2-Ethylhydracrylic Acid from Diethyl Malonate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document provides a detailed guide for the synthesis of 2-ethylhydracrylic acid, a significant molecule in the study of metabolic pathways, starting from the readily available reagent diethyl malonate.[1][2][3][4] This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound (2-EHA) is a hydroxy carboxylic acid that has garnered interest as a biomarker for certain inborn errors of metabolism, particularly those related to the degradation pathway of the amino acid isoleucine.[1][3][4] Its detection and quantification in urine can be indicative of metabolic dysregulation, making it a valuable diagnostic marker.[1][4] The ability to synthesize 2-EHA in the laboratory is crucial for generating analytical standards, conducting further metabolic research, and exploring its potential pharmacological activities.

This guide outlines a rational and efficient multi-step synthesis of this compound commencing with diethyl malonate. The chosen synthetic route involves a sequential alkylation, hydroxymethylation, and finally, hydrolysis and decarboxylation to yield the target molecule.

Synthetic Strategy Overview

The synthesis proceeds through three key stages:

  • Alkylation of Diethyl Malonate: The acidic α-proton of diethyl malonate is removed by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with an ethyl halide to introduce the ethyl group, yielding diethyl ethylmalonate.[5]

  • Hydroxymethylation of Diethyl Ethylmalonate: The resulting diethyl ethylmalonate is then reacted with formaldehyde in a base-catalyzed aldol-type reaction to introduce a hydroxymethyl group at the α-position. This step can be conceptualized as a variation of the Knoevenagel condensation.[6]

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester groups of the hydroxymethylated intermediate to the corresponding dicarboxylic acid. Subsequent heating promotes decarboxylation to afford the desired this compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow A Diethyl Malonate B Diethyl Ethylmalonate A->B  1. Ethylation    (NaOEt, EtI)   C Diethyl 2-(hydroxymethyl)-2-ethylmalonate B->C  2. Hydroxymethylation    (Formaldehyde, Base)   D This compound C->D  3. Hydrolysis &    Decarboxylation    (Acid/Base, Heat)  

Figure 1: Overall workflow for the synthesis of this compound from diethyl malonate.

Detailed Experimental Protocols

Part 1: Synthesis of Diethyl Ethylmalonate

This procedure is adapted from established methods for the alkylation of malonic esters.[5][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesNotes
Sodium Metal22.992.3 g0.1Handle with extreme care.
Absolute Ethanol46.0725 g-Must be anhydrous.
Diethyl Malonate160.1716.0 g0.1Ensure purity.
Ethyl Iodide155.9720.0 g0.128Freshly distilled is preferred.
Diethyl Ether74.12As needed-Anhydrous.
Water18.02As needed-Deionized.

Protocol:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol. This reaction is exothermic and produces flammable hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.

  • Formation of the Malonate Enolate: Once all the sodium has reacted, cool the resulting sodium ethoxide solution. Slowly add 16.0 g of diethyl malonate to the solution. A voluminous precipitate of the sodium salt of diethyl malonate may form.[8]

  • Alkylation: From the dropping funnel, add 20.0 g of ethyl iodide portion-wise to the stirred mixture.

  • Reaction Completion and Workup: Heat the reaction mixture to reflux until the solution no longer shows an alkaline reaction (typically 1-2 hours). After cooling, remove the ethanol by rotary evaporation.

  • Extraction: To the residue, add water and extract the product with diethyl ether.

  • Purification: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude diethyl ethylmalonate is then purified by distillation, collecting the fraction boiling at 206-208 °C.[5] The expected yield is approximately 15 g.

Part 2: Synthesis of Diethyl 2-(hydroxymethyl)-2-ethylmalonate

This step involves a base-catalyzed reaction with formaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesNotes
Diethyl Ethylmalonate188.2215.0 g0.08From Part 1.
Formaldehyde (37% aq. solution)30.036.5 g0.08
Potassium Carbonate138.21Catalytic-Anhydrous.
Diethyl Ether74.12As needed-
Brine-As needed-Saturated NaCl solution.

Protocol:

  • Reaction Setup: To a flask containing 15.0 g of diethyl ethylmalonate, add a catalytic amount of anhydrous potassium carbonate.

  • Addition of Formaldehyde: Slowly add 6.5 g of 37% aqueous formaldehyde solution to the stirred mixture. The reaction is typically exothermic and should be cooled in an ice bath to maintain a temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Extraction: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(hydroxymethyl)-2-ethylmalonate. This intermediate can often be used in the next step without further purification.

Part 3: Hydrolysis and Decarboxylation to this compound

The final step involves the conversion of the diester to the target carboxylic acid.

Materials and Reagents:

ReagentAmountNotes
Diethyl 2-(hydroxymethyl)-2-ethylmalonateCrude from Part 2
Hydrochloric Acid (conc.)As neededFor acidic hydrolysis.
Sodium HydroxideAs neededFor basic hydrolysis.
Diethyl Ether or Ethyl AcetateAs neededFor extraction.

Protocol:

  • Hydrolysis (Acidic Conditions): Reflux the crude diethyl 2-(hydroxymethyl)-2-ethylmalonate with an excess of concentrated hydrochloric acid for several hours.

  • Hydrolysis (Basic Conditions): Alternatively, reflux the crude diester with an excess of aqueous sodium hydroxide solution. After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous solution multiple times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization or chromatography if necessary.

Reaction Mechanism: The Barbier-Type Analogy

While not a classic Barbier reaction, the addition of the enolate to formaldehyde shares mechanistic similarities. The Barbier reaction involves the in-situ formation of an organometallic reagent that then adds to a carbonyl compound.[9][10][11][12] In our hydroxymethylation step, the base generates an enolate in-situ, which then acts as a nucleophile attacking the electrophilic carbonyl carbon of formaldehyde.

Barbier_Analogy cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation EtOOC EtOOC C C EtOOC->C Et Et Et->C H H C->H COOEt COOEt C->COOEt Base Base H->Base Enolate [EtOOC-C(Et)-COOEt]- Base->Enolate Enolate_ion [EtOOC-C(Et)-COOEt]- Formaldehyde H2C=O Enolate_ion->Formaldehyde Intermediate EtOOC-C(Et)(COOEt)-CH2O- Formaldehyde->Intermediate Intermediate_ion EtOOC-C(Et)(COOEt)-CH2O- H_plus H+ Intermediate_ion->H_plus Product EtOOC-C(Et)(COOEt)-CH2OH H_plus->Product

Sources

Application Notes and Protocols: Stereoselective Synthesis of 2-Ethylhydracrylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the stereoselective synthesis of the enantiomers of 2-Ethylhydracrylic acid, also known as 2-ethyl-2-hydroxybutanoic acid[1]. This chiral α-hydroxy acid, which contains a quaternary stereocenter, is a valuable building block in medicinal chemistry and a known biomarker in studies of isoleucine metabolism[2]. Accessing its enantiomerically pure forms is critical for pharmacological evaluation and diagnostic standard development. This guide explores three primary synthetic strategies: chiral auxiliary-mediated diastereoselective synthesis, catalytic asymmetric hydrogenation, and enzymatic resolution. We provide in-depth scientific rationale for each approach, detailed experimental protocols for the most robust methods, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: Significance and Synthetic Challenges

This compound (2-EHA) is an organic acid that has garnered interest primarily due to its role as a biomarker for certain metabolic disorders related to the catabolism of the amino acid L-isoleucine[2]. Elevated urinary levels of 2-EHA can indicate defects in the isoleucine degradation pathway[2]. As with many biologically active molecules, the stereochemistry of 2-EHA is crucial, and the ability to synthesize its (R) and (S) enantiomers in high purity is essential for developing accurate diagnostic tools and for investigating its potential pharmacological activities.

The primary synthetic challenge in preparing enantiopure 2-EHA lies in the construction of the C2 quaternary stereocenter. This center is substituted with a hydroxyl group, a carboxyl group, and two identical ethyl groups, making it a prochiral center. The stereoselective synthesis of such sterically hindered centers requires carefully designed strategies to achieve high levels of enantiocontrol.

Overview of Synthetic Strategies

Three principal methodologies have proven effective for the asymmetric synthesis of chiral α-hydroxy acids with quaternary centers. This guide will detail the application of these strategies to the synthesis of 2-EHA.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, penwidth=1.0];

} graphdot Figure 1: High-level overview of the primary stereoselective synthetic routes to this compound enantiomers.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful and reliable strategy for controlling the stereochemical outcome of a reaction.[3][4] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemistry of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.[3][4] For the synthesis of 2-EHA, an Evans-type oxazolidinone auxiliary is an excellent choice.[]

Scientific Rationale

The strategy involves acylating a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) with butanoyl chloride. The resulting imide can be deprotonated to form a boron enolate, which serves as a nucleophile. The key stereodetermining step is a diastereoselective hydroxylation of this enolate. The bulky substituent on the chiral auxiliary (e.g., the benzyl group) effectively blocks one face of the enolate, forcing the electrophile (an oxygen source) to attack from the less hindered face. This results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's chiral centers. Subsequent hydrolysis removes the auxiliary, which can often be recovered, yielding the desired chiral α-hydroxy acid.

dot graphdot { graph [layout=dot, splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, penwidth=1.0];

} graphdot Figure 2: Workflow for the synthesis of (S)-2-EHA using an Evans chiral auxiliary.

Detailed Protocol: Synthesis of (S)-2-Ethylhydracrylic Acid

(This protocol is a representative procedure based on established methods for asymmetric hydroxylation of chiral imide enolates.[6][7] Researchers should consult primary literature for specific substrate optimizations.)

Step 1: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.

  • Add butanoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the N-butanoyloxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 2: Diastereoselective Hydroxylation

  • To a flame-dried flask, add the purified N-butanoyloxazolidinone (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂, ~0.1 M).

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.2 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.3 eq). Stir for 30 minutes to form the (Z)-enolate.[3]

  • In a separate flask, dissolve (+)-camphorsulfonyloxaziridine (1.5 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Transfer the enolate solution to the oxaziridine solution via cannula. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the hydroxylated product by flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate to isolate the product, (S)-2-EHA.

  • The chiral auxiliary can be recovered from the reaction mixture by extraction under basic conditions.

Strategy 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral compounds.[8] This approach typically involves the hydrogenation of a prochiral olefin precursor, such as 2-ethyl-2-butenoic acid, using a chiral transition metal catalyst.

Scientific Rationale

The success of this method hinges on the design of the chiral ligand coordinated to the metal center (commonly Ruthenium or Rhodium).[8][9] For α,β-unsaturated carboxylic acids, catalysts like Ru-BINAP are highly effective.[10] The chiral ligand creates a chiral pocket around the metal. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions. Hydrogen is then delivered to one face of the double bond, leading to the formation of the chiral product with high enantioselectivity. The choice of catalyst (metal and ligand) is critical and determines the absolute configuration of the product. For instance, (R)-BINAP and (S)-BINAP catalysts typically yield opposite enantiomers of the product.

Protocol Outline: Asymmetric Hydrogenation of 2-Ethyl-2-butenoic acid
  • Substrate Synthesis: Prepare 2-ethyl-2-butenoic acid via a standard condensation reaction (e.g., Knoevenagel or Wittig) from butanone and a suitable C2-building block.

  • Hydrogenation:

    • In a high-pressure reactor, dissolve 2-ethyl-2-butenoic acid (1.0 eq) and the chiral catalyst (e.g., [Ru(OAc)₂((R)-BINAP)], 0.01 eq) in a degassed solvent like methanol.

    • Pressurize the reactor with hydrogen gas (e.g., 10-50 bar).

    • Heat the reaction mixture (e.g., 50-80 °C) and stir until the reaction is complete (monitored by GC or ¹H NMR).

    • Carefully vent the reactor, remove the solvent, and purify the product, (R)-2-EHA, by chromatography or crystallization.

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for producing chiral molecules.[11] A kinetic resolution separates the two enantiomers of a racemic mixture by selectively catalyzing a reaction on one of them, leaving the other unreacted.

Scientific Rationale

For 2-EHA, this can be achieved by first preparing the racemic ethyl ester (ethyl 2-ethylhydracrylate). A lipase, such as Candida antarctica lipase B (CALB), can then be used to selectively hydrolyze one of the enantiomers back to the carboxylic acid.[12] For example, the enzyme might preferentially hydrolyze the (R)-ester to (R)-2-EHA, leaving the unreacted (S)-ester behind. The two can then be separated based on their different chemical properties (acid vs. ester). The unreacted ester can then be hydrolyzed chemically to provide the other enantiomer. This method can provide both enantiomers from a single racemic starting material.[12]

Protocol Outline: Kinetic Resolution of (±)-Ethyl 2-Ethylhydracrylate
  • Substrate Synthesis: Prepare racemic ethyl 2-ethylhydracrylate via esterification of racemic 2-EHA or another suitable method.

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester in a phosphate buffer solution (pH ~7).

    • Add an immobilized lipase (e.g., Novozym 435, which is CALB).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • Stop the reaction at ~50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Separation:

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Extract the mixture with an organic solvent (e.g., diethyl ether) to separate the unreacted (S)-ester.

    • Acidify the remaining aqueous layer and extract with an organic solvent to isolate the (R)-2-EHA.

    • Hydrolyze the recovered (S)-ester using standard chemical methods (e.g., NaOH followed by acidic workup) to obtain (S)-2-EHA.

Data Summary and Method Comparison

StrategyKey AdvantagesKey DisadvantagesTypical ee/dr
Chiral Auxiliary Reliable, high diastereoselectivity, well-established methodology.[3][13]Not atom-economical, requires stoichiometric amounts of the auxiliary, multiple synthetic steps.>98% dr
Asymmetric Hydrogenation Highly atom-economical, catalytic, suitable for large-scale synthesis.[8]Requires specialized high-pressure equipment, expensive catalysts and ligands.>95% ee
Enzymatic Resolution Environmentally friendly ("green"), mild reaction conditions, provides access to both enantiomers.[11][12]Maximum theoretical yield for each enantiomer is 50%, requires careful monitoring to stop at the correct conversion.>99% ee

Conclusion

The stereoselective synthesis of this compound enantiomers can be successfully achieved through several distinct strategies. The chiral auxiliary approach offers predictability and high stereoselectivity, making it ideal for small-scale laboratory synthesis where reliability is paramount. For larger-scale and more sustainable production, asymmetric hydrogenation represents a superior, atom-economical choice, provided the initial investment in catalysts and equipment is feasible. Finally, enzymatic resolution stands out as a powerful "green" chemistry alternative that provides access to both enantiomers with exceptional purity, making it highly attractive for pharmaceutical and biotechnological applications. The selection of the optimal method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired enantiopurity.

References

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zürich.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Boston University. (2012). The asymmetric aldol reaction. OpenBU.
  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
  • Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses, 63, 1.
  • ChemBK. (2024). Ethyl 2-hydroxybutanoate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Raza, A., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.
  • Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 951-959.
  • Seebach, D., & Züger, M. F. (1985). Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses, 63, 8.
  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 66.
  • Lerner, D., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(3), 256-263.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77199, 2-Ethyl-2-hydroxybutanoic acid.
  • Montgomery, T. L., et al. (2015). Metabolic annotation of this compound. Clinica Chimica Acta, 449, 131-137.
  • Lerner, D., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate.
  • Kun, I., et al. (2000). Heterogeneous asymmetric reactions Part 17. Asymmetric hydrogenation of 2-methyl-2-pentenoic acid over cinchona modified Pd/Al2O3 catalysts. Journal of Molecular Catalysis A: Chemical, 160(1), 177-187.
  • chemistryrussell. (2021, April 23).

Sources

The Strategic Utility of 2-Ethylhydracrylic Acid as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of asymmetric synthesis, the demand for versatile and stereochemically defined building blocks is perpetual. 2-Ethylhydracrylic acid, also known as 2-(hydroxymethyl)butanoic acid, has emerged as a significant chiral synthon, offering a valuable C5 scaffold for the construction of complex molecular architectures.[1] Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol centered around a stereogenic carbon, provides a rich platform for diverse chemical transformations. This application note delineates the enantioselective synthesis of this compound and explores its strategic applications in organic synthesis, providing detailed protocols for its preparation and derivatization.

The Significance of Chiral α-Hydroxy Acids

Chiral α-hydroxy acids are a privileged class of molecules in organic synthesis, frequently serving as precursors to pharmaceuticals, agrochemicals, and natural products. The inherent chirality and the versatile reactivity of the hydroxyl and carboxyl groups allow for a wide range of synthetic manipulations, including esterification, oxidation, and conversion to other functional groups, all while retaining stereochemical integrity.[2] The strategic placement of these functional groups in this compound makes it an attractive starting material for the synthesis of molecules with defined three-dimensional structures, which is paramount in drug discovery and development where enantiomers can exhibit vastly different biological activities.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is a critical first step in its utilization as a chiral building block. Several strategies can be employed for its asymmetric synthesis, with two of the most powerful being Sharpless Asymmetric Dihydroxylation and Asymmetric Hydrogenation.

Sharpless Asymmetric Dihydroxylation of 2-Ethylacrylate Esters

A highly effective method for establishing the stereocenter of this compound is the Sharpless Asymmetric Dihydroxylation of an α,β-unsaturated ester precursor, such as ethyl 2-ethylacrylate.[3][4][5] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve high enantioselectivity in the formation of a vicinal diol. Subsequent selective oxidation and hydrolysis can then yield the desired α-hydroxy acid.

The choice of the chiral ligand, typically (DHQ)₂PHAL for the (S)-diol or (DHQD)₂PHAL for the (R)-diol, dictates the stereochemical outcome of the dihydroxylation.[3][4]

Sharpless Asymmetric Dihydroxylation start Ethyl 2-ethylacrylate intermediate Chiral Diol Intermediate start->intermediate OsO₄ (cat.), AD-mix-α or AD-mix-β, K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O product (R)- or (S)-2-Ethylhydracrylic Acid intermediate->product 1. NaIO₄ 2. H₂O, H⁺

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Protocol 1: Synthesis of (S)-2-(hydroxymethyl)butanoic acid via Sharpless Asymmetric Dihydroxylation

This protocol is a representative procedure based on established Sharpless Asymmetric Dihydroxylation methods.[3][5]

Materials:

  • Ethyl 2-ethylacrylate

  • AD-mix-α

  • tert-Butanol

  • Water

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dihydroxylation: In a round-bottom flask, dissolve AD-mix-α (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene). Cool the mixture to 0 °C in an ice bath. Add ethyl 2-ethylacrylate (1 mmol) to the stirred solution. Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stirring for 1 hour at room temperature.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diol.

  • Oxidative Cleavage and Hydrolysis: Dissolve the crude diol in a 3:1 mixture of THF and water (4 mL per 1 mmol of diol). Add sodium periodate (2.5 mmol) in one portion and stir at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Hydrolysis: Concentrate the organic extracts and dissolve the resulting crude aldehyde in a 1:1 mixture of THF and 1M HCl (10 mL). Heat the mixture to reflux for 4 hours.

  • Purification: Cool the reaction to room temperature, saturate with NaCl, and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude acid by flash chromatography on silica gel to afford (S)-2-(hydroxymethyl)butanoic acid.

Expected Yield and Enantiomeric Excess: Yields for this sequence are typically in the range of 70-85%, with enantiomeric excesses often exceeding 95%.

Asymmetric Hydrogenation of α-Ketoester Precursors

Another powerful strategy for the enantioselective synthesis of this compound involves the asymmetric hydrogenation of a corresponding α-ketoester, such as ethyl 2-oxo-3-hydroxybutanoate.[6] Chiral ruthenium-diphosphine complexes, such as Ru-BINAP, are highly effective catalysts for this transformation, delivering the α-hydroxy ester with high enantioselectivity.[6][7][8] Subsequent hydrolysis of the ester furnishes the target chiral acid.

Asymmetric Hydrogenation start Ethyl 2-keto-3-hydroxybutanoate intermediate Chiral Hydroxy Ester start->intermediate H₂ (high pressure), [RuCl((R)-BINAP)(p-cymene)]Cl product (R)- or (S)-2-Ethylhydracrylic Acid intermediate->product LiOH, THF/H₂O

Caption: Asymmetric Hydrogenation Workflow.

Protocol 2: Synthesis of (R)-2-(hydroxymethyl)butanoic acid via Asymmetric Hydrogenation

This protocol is a representative procedure based on Noyori's asymmetric hydrogenation of β-keto esters.[7]

Materials:

  • Ethyl 2-keto-3-hydroxybutanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl catalyst

  • Methanol

  • Hydrogen gas

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Hydrogenation: In a high-pressure autoclave, dissolve ethyl 2-keto-3-hydroxybutanoate (1 mmol) and the chiral ruthenium catalyst (0.001 mmol) in degassed methanol (10 mL).

  • Reaction: Pressurize the autoclave with hydrogen gas to 50 atm and stir the reaction mixture at 50 °C for 12 hours.

  • Work-up: After cooling and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the crude hydroxy ester in a 3:1 mixture of THF and water (8 mL). Add lithium hydroxide (2 mmol) and stir at room temperature for 4 hours.

  • Purification: Acidify the reaction mixture with 1M HCl to pH 2 and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude acid by flash chromatography to yield (R)-2-(hydroxymethyl)butanoic acid.

Expected Yield and Enantiomeric Excess: This method typically provides high yields ( >90%) and excellent enantioselectivities ( >98% ee).

MethodPrecursorKey Reagent/CatalystTypical YieldTypical ee
Sharpless Dihydroxylation Ethyl 2-ethylacrylateOsO₄, AD-mix70-85%>95%
Asymmetric Hydrogenation Ethyl 2-keto-3-hydroxybutanoateRu-BINAP>90%>98%

Applications in Organic Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily converted to esters, amides, or acid chlorides, while the primary alcohol can be oxidized, protected, or transformed into a leaving group for nucleophilic substitution.

As a Precursor to Chiral Lactones

One of the most valuable applications of this compound is its conversion to chiral β-ethyl-β-propiolactone. Lactones are important structural motifs in many natural products and pharmaceuticals. Intramolecular esterification of this compound, often via activation of the carboxylic acid, provides a direct route to this strained four-membered ring system.

Protocol 3: Synthesis of (S)-β-Ethyl-β-propiolactone

Materials:

  • (S)-2-Ethylhydracrylic acid

  • Benzenesulfonyl chloride

  • Pyridine

  • Diethyl ether

Procedure:

  • Activation: Dissolve (S)-2-ethylhydracrylic acid (1 mmol) in anhydrous pyridine (5 mL) at 0 °C.

  • Cyclization: Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (β-propiolactones can be volatile). Purify by distillation or flash chromatography to yield (S)-β-ethyl-β-propiolactone.

Elaboration to More Complex Chiral Molecules

The stereocenter of this compound can serve as a foundational chiral element in the total synthesis of more complex molecules. For instance, the hydroxyl group can be protected, and the carboxylic acid can be reduced to the corresponding alcohol, providing a chiral 1,3-diol derivative. This diol can then be further elaborated. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for the introduction of various nucleophiles with inversion of configuration via an Sₙ2 reaction. This strategy provides access to a wide range of chiral compounds with a quaternary center.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its efficient enantioselective synthesis, achievable through powerful methods like Sharpless Asymmetric Dihydroxylation and Asymmetric Hydrogenation, provides access to both enantiomers in high optical purity. The orthogonal reactivity of its functional groups allows for a broad range of synthetic transformations, making it an ideal starting material for the construction of complex chiral molecules, including lactones, diols, and substituted carboxylic acids. The protocols provided herein offer a practical guide for the preparation and utilization of this important chiral synthon, empowering researchers in the fields of medicinal chemistry and natural product synthesis to advance their discoveries.

References

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
  • PubChem. (R)-2-(hydroxymethyl)butanoic acid.
  • Organic Syntheses. (R)-(−)
  • Wikipedia. Chiral auxiliary. [Link]
  • Sharpless, K. B., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(19), 5946. [Link]
  • Montgomery, T. G., et al. (2020). Metabolic annotation of this compound. Metabolites, 10(5), 189. [Link]
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
  • Sharpless Lab. Publications. The Scripps Research Institute. [Link]
  • Ghosh, A. K., & Fidanze, S. (1998). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Organic Letters, 1(1), 13-16. [Link]
  • Wipf, P. (2009).
  • Organic Syntheses. (S)-(+)
  • Zhou, Y. G. (2010). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 43(9), 1288-1298. [Link]
  • Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. [Link]
  • Klabunovskii, E. I. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews, 65(4), 349-364. [Link]
  • Al-Qaisi, J. A. (2012). Synthesis of 2-methyl butanoic acid from polymeric ester.
  • Miller, S. A., & Unkefer, C. J. (2000). Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Shimizu, S., et al. (2001). Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans. Journal of Bioscience and Bioengineering, 91(4), 368-372. [Link]
  • Mountanea, O. G., et al. (2022). Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Molecules, 27(2), 488. [Link]
  • Kitamura, M., et al. (1995). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 71, 1. [Link]
  • Wu, J., & Zhou, Y. (2008). A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols. Tetrahedron: Asymmetry, 19(15), 1800-1805. [Link]
  • Lee, S. H., et al. (2004). Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of agricultural and food chemistry, 52(17), 5431-5435. [Link]
  • Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link]
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric synthesis of α-hydroxy carboxylic acids: direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines. Tetrahedron Letters, 33(41), 6165-6168. [Link]
  • International Narcotics Control Board. (2020).
  • NIST. Butanoic acid, 2-hydroxy-, methyl ester. [Link]

Sources

Quantitative Analysis of 2-Ethylhydracrylic Acid in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of 2-Ethylhydracrylic Acid

This compound (2-EHA), also known as 2-(hydroxymethyl)butanoic acid, is a metabolite derived from the alternative, minor pathway of L-isoleucine metabolism.[1] Under normal physiological conditions, 2-EHA is present at low levels in biological fluids. However, elevated concentrations of 2-EHA in urine and plasma have been identified as a key biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid isoleucine.[1][2] For instance, increased 2-EHA levels are observed in individuals with deficiencies in enzymes involved in the classical (S)-pathway of isoleucine degradation.[1] This metabolic block leads to a shunting of intermediates through the alternative (R)-pathway, resulting in the accumulation of 2-EHA. Consequently, the accurate and precise quantification of 2-EHA in plasma is of significant clinical and research interest for the diagnosis and monitoring of these metabolic disorders.

This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for this important biomarker. The methodology detailed herein adheres to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Method Overview: A Triad of Selectivity, Sensitivity, and Robustness

The presented method leverages the inherent selectivity and sensitivity of tandem mass spectrometry to overcome the challenges associated with the analysis of small, polar, and endogenous molecules in a complex biological matrix like plasma. The workflow encompasses a straightforward sample preparation procedure, a rapid and efficient chromatographic separation, and highly specific detection using Multiple Reaction Monitoring (MRM).

Causality in Experimental Choices: The "Why" Behind the "How"
  • Sample Preparation: A protein precipitation (PPT) protocol with acetonitrile is employed. This choice is predicated on its simplicity, high-throughput capability, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts, PPT provides an optimal balance between sample cleanup and analyte recovery for this application, minimizing sample handling and potential for analyte loss.

  • Chromatography: A reversed-phase C18 column is utilized for the chromatographic separation. Although 2-EHA is a polar molecule, the use of a polar-endcapped C18 column coupled with an acidic mobile phase enhances its retention and provides a sharp peak shape, crucial for accurate quantification. The gradient elution ensures that other endogenous plasma components are sufficiently separated, reducing matrix effects.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is selected for the analysis of 2-EHA. Carboxylic acids readily deprotonate to form [M-H]⁻ ions, leading to high sensitivity in negative ESI. The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interferences from the plasma matrix.

Materials and Reagents

Material/Reagent Supplier Grade
This compoundSigma-AldrichAnalytical Standard
Butyric acid-d7Cambridge Isotope Laboratories≥98% isotopic purity
AcetonitrileThermo Fisher ScientificLC-MS Grade
MethanolThermo Fisher ScientificLC-MS Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
WaterMilli-Q or equivalentUltrapure, 18.2 MΩ·cm
Human Plasma (K2-EDTA)BioIVT or equivalentPooled, drug-free
Microcentrifuge tubes (1.5 mL)Eppendorf or equivalent
HPLC Vials and CapsWaters or equivalent

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • 2-EHA Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • 2-EHA Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Butyric acid-d7 and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.

  • Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

Diagram: Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification fragmentation cluster_precursor Precursor Ion [M-H]⁻ cluster_products Product Ions precursor C₅H₉O₃⁻ m/z = 117.1 product1 [M-H-CH₂O]⁻ m/z = 87.0 precursor->product1 Loss of Formaldehyde product2 [M-H-C₂H₄O₂]⁻ m/z = 41.0 precursor->product2 Loss of Acetic Acid validation_logic cluster_application Method Application Readiness linearity Linearity & Range readiness Method Ready for Sample Analysis linearity->readiness accuracy Accuracy accuracy->readiness precision Precision precision->readiness selectivity Selectivity selectivity->readiness matrix_effect Matrix Effect matrix_effect->readiness recovery Recovery recovery->readiness stability Stability stability->readiness

Sources

Application Note: Robust Derivatization of 2-Ethylhydracrylic Acid for Sensitive and Reproducible Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhydracrylic acid (2-EHA) is a significant biomarker in clinical diagnostics, particularly for inborn errors of isoleucine metabolism such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).[1][2] Accurate quantification of 2-EHA in biological matrices is crucial for diagnosis and monitoring. However, its inherent chemical properties—possessing both a polar carboxylic acid and a hydroxyl functional group—render it non-volatile and thermally labile, making direct analysis by gas chromatography (GC) challenging.[3][4] This application note provides a comprehensive guide to the derivatization of 2-EHA, a critical sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability for reliable GC and GC-Mass Spectrometry (GC-MS) analysis.[5][6] We will explore the underlying principles of the most effective derivatization strategies, present detailed, validated protocols, and discuss the rationale behind procedural choices to ensure scientific rigor and reproducibility.

The Imperative for Derivatization in 2-EHA Analysis

Gas chromatography fundamentally requires analytes to be volatile and thermally stable enough to transition into the gas phase without degradation.[7] this compound, with its two active hydrogen groups (-COOH and -OH), exhibits strong intermolecular hydrogen bonding. This results in a high boiling point and a propensity for adsorption onto active sites within the GC inlet and column, leading to poor peak shape, low sensitivity, and non-reproducible results.[8][9]

Derivatization overcomes these challenges by replacing the active hydrogens with non-polar functional groups.[10] This chemical modification achieves several critical objectives:

  • Increases Volatility: By masking the polar functional groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[11]

  • Enhances Thermal Stability: The resulting derivatives are less prone to thermal degradation in the high-temperature environment of the GC inlet.[12]

  • Improves Chromatographic Performance: Reduced polarity minimizes interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks and improved resolution.[13]

  • Increases Sensitivity: For GC-MS applications, certain derivatives can produce characteristic mass fragments, aiding in identification and quantification.[11]

The two most robust and widely adopted derivatization methods for hydroxycarboxylic acids like 2-EHA are Silylation and Alkylation (Esterification) .[3][5]

Silylation: The Gold Standard for Hydroxy Acid Derivatization

Silylation is the most versatile and common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[11][14] For 2-EHA, both the carboxylic acid and hydroxyl groups are targeted to form a di-TMS derivative.

The Chemistry of Silylation

The reaction involves a nucleophilic attack from the oxygen of the hydroxyl or carboxyl group on the silicon atom of the silylating reagent. A leaving group from the reagent accepts the proton, driving the reaction to completion.

Caption: Silylation reaction and subsequent GC-MS workflow for 2-EHA.

Selecting the Right Silylation Reagent

Several silylating reagents are available, each with distinct advantages. For polyfunctional molecules like 2-EHA, a powerful silyl donor is required.

ReagentFull NameKey Characteristics & Rationale for Use
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideHighly Recommended. A powerful TMS donor that reacts effectively with both alcohols and carboxylic acids.[15] Its byproducts are highly volatile and do not typically interfere with the chromatography of early-eluting peaks.[10]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideThe most volatile of the common TMS reagents.[16] Its byproducts are even more volatile than those of BSTFA, making it an excellent choice for trace analysis.[17]
TMCS TrimethylchlorosilaneNot used alone, but often added as a catalyst (typically 1-10%) to BSTFA or MSTFA.[7] It increases the reactivity of the primary reagent, which is particularly useful for derivatizing sterically hindered hydroxyl groups and driving the reaction to completion.[15][18]
MBDSTFA N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideForms tert-butyldimethylsilyl (TBDMS) derivatives instead of TMS. TBDMS derivatives are significantly more stable (~10,000 times) to hydrolysis than TMS derivatives, which is advantageous if samples require storage or complex workup.[11] They also provide a characteristic mass spectrum with a prominent M-57 ion, aiding in identification.[19]
Validated Protocol: Silylation of 2-EHA in Biological Samples

This protocol is adapted from established methods for organic acid analysis in urine and serum.[1][20][21]

Materials:

  • This compound standard

  • Sample (e.g., 1 mL urine)

  • Internal Standard (e.g., Succinic acid-d4)

  • Ethyl Acetate (Anhydrous)

  • Pyridine (Anhydrous)

  • Silylation Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials with inserts (2 mL)

Procedure:

  • Sample Preparation & Extraction:

    • To 1 mL of urine in a glass tube, add a known amount of internal standard.

    • Acidify the sample to pH < 2 with 6M HCl.

    • Saturate the aqueous phase with sodium chloride to improve extraction efficiency.

    • Extract the organic acids by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge to separate the layers and carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction twice more, combining the ethyl acetate fractions.

  • Drying:

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at 60°C. Causality: It is critical to remove all water and solvent, as moisture will consume the derivatization reagent and prevent the reaction from going to completion.[8]

  • Derivatization Reaction:

    • To the dried residue, add 20 µL of anhydrous pyridine and 80 µL of BSTFA + 1% TMCS.[1] Causality: Pyridine acts as a catalyst and a solvent, ensuring the dried residue is fully accessible to the reagent.[18]

    • Cap the vial tightly and vortex briefly to ensure complete mixing.

    • Heat the mixture at 80°C for 30 minutes in a heating block or oven.[1]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. Typically, a 1 µL injection volume is used.

Alkylation (Esterification): A Robust Alternative

Alkylation is another primary method for derivatizing carboxylic acids.[22] For 2-EHA, this typically involves esterification of the carboxyl group and, depending on the reagent, may also derivatize the hydroxyl group. The most common approach for fatty and hydroxy acids is the formation of methyl esters (FAMEs).[8]

The Chemistry of Esterification

Esterification is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water.[8][23]

Caption: Esterification workflow for the carboxyl group of 2-EHA.

Note: Standard esterification with reagents like BF3-Methanol will only derivatize the carboxylic acid. The remaining polar hydroxyl group means the resulting derivative is still somewhat polar. For comprehensive analysis, a two-step derivatization (esterification followed by silylation of the hydroxyl group) may be necessary for optimal chromatography.

Protocol: Methyl Esterification using BF3-Methanol

This method is highly effective for converting carboxylic acids to their methyl esters.[10][14]

Materials:

  • Dried sample residue (prepared as in steps 1-2 of the silylation protocol)

  • Boron Trifluoride-Methanol solution (12-14% w/w)

  • Hexane (Anhydrous)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction:

    • To the dried sample residue, add 2 mL of BF3-Methanol reagent.

    • Cap the vial tightly and heat at 60°C for 10 minutes.[8] Some protocols may use higher temperatures (e.g., 90°C).[14]

  • Extraction & Cleanup:

    • Cool the reaction vial to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the vial.

    • Shake vigorously for 1 minute to extract the newly formed methyl esters into the non-polar hexane layer.[8]

    • Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • The hexane solution containing the derivatized 2-EHA is ready for GC-MS injection.

Troubleshooting and Best Practices

  • Ghost Peaks/Contamination: Always use high-purity, anhydrous solvents and reagents.[8] Ensure glassware is meticulously clean. Running a blank (reagents only) is essential to identify any background contamination.

  • Incomplete Derivatization: This is often caused by residual moisture in the sample.[8] Ensure the drying step is thorough. Alternatively, increase reaction time, temperature, or the ratio of derivatization reagent to sample.

  • Poor Peak Shape: If tailing is observed even after derivatization, it may indicate active sites in the GC inlet liner or the front of the column. Using a deactivated liner and trimming the first few centimeters of the column can resolve this.

  • Derivative Instability: TMS derivatives can be susceptible to hydrolysis.[11] Analyze samples as soon as possible after derivatization and keep vials tightly capped. If delays are unavoidable, consider using the more stable TBDMS derivatization (MBDSTFA reagent).

Conclusion

The successful analysis of this compound by gas chromatography is critically dependent on proper derivatization. Silylation with BSTFA (+1% TMCS) is the most powerful and recommended single-step method as it effectively masks both the carboxylic acid and hydroxyl groups, yielding a volatile and thermally stable derivative suitable for sensitive GC-MS analysis.[1][18] Esterification offers a robust alternative, particularly for the carboxyl group, but may require a subsequent silylation step for optimal performance. By understanding the chemistry behind these techniques and adhering to the detailed protocols provided, researchers can achieve accurate, reproducible, and reliable quantification of this important metabolic biomarker.

References

  • Blau, K., & King, G.S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heiden: London. (Note: While a specific URL isn't available for this handbook, it is a foundational reference in the field, cited by other sources).
  • Yuan, Z., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex Technical Note. [Link]
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • LCTech. (n.d.).
  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-15. [Link]
  • Yu, L., et al. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
  • Gibson, K. M., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(10), 1845-1851. [Link]
  • Bibel Labs. (2022).
  • Raitanen, J-E. (2017). Answer to "Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?".
  • ResearchGate. (n.d.). Total-ion chromatograms of urine organic acids analyzed by GC-MS. [Link]
  • Emwas, A-H., et al. (2019). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Metabolomics, 15(6), 84. [Link]
  • Sun, F., et al. (2022). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Gibson, K. M., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(10), 1845–1851. [Link]
  • Wang, T., et al. (2022). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography.
  • Phenomenex. (n.d.). GC column selection: polarity vs selectivity. [Link]
  • Sun, F., et al. (2022). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Vaitkeviciute, R., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules, 25(15), 3427. [Link]
  • Snow, N. H. (2023). Does High Polarity Mean High Retention on Stationary Phases in Gas Chromatography?. LCGC North America, 41(1), 24-28. [Link]
  • Wanders, R. J. A., & Ferdinandusse, S. (2014). Metabolic annotation of this compound. Journal of Inherited Metabolic Disease, 37(4), 523–526. [Link]
  • Chemistry LibreTexts. (2023).
  • Chromatography Forum. (2014). Dangers of using a more polar column for analysis. [Link]
  • CHROMacademy. (n.d.). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. [Link]
  • Houston, T. A., et al. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]
  • Orata, F. (2012).
  • Regis Technologies. (n.d.).
  • Mattson, F. H., et al. (1964). Esterification of hydroxy compounds by fatty acid anhydrides. Journal of Lipid Research, 5(3), 374-377. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chalmers, R. A., & Lawson, A. M. (1980). Gas-chromatographic method of analysis for urinary organic acids. II. Description of the procedure, and its application to diagnosis of patients with organic acidurias. Clinical Chemistry, 26(13), 1847-1853. [Link]

Sources

Introduction: The Significance of Stereoisomerism in 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 2-Ethylhydracrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (2-EHA) is a metabolite of the branched-chain amino acid L-isoleucine.[1][2] Its presence and concentration in biological fluids can serve as a biomarker for certain inborn errors of metabolism.[1][2][3][4] As with many biologically active molecules, 2-EHA possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of such molecules is of paramount importance in pharmaceutical and biomedical research, as enantiomers often exhibit different pharmacological and toxicological profiles.[5] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for understanding its metabolic pathways and clinical significance.

This application note provides a detailed, field-proven protocol for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC). The narrative will delve into the rationale behind the selection of the chiral stationary phase (CSP), mobile phase composition, and detection parameters, offering a comprehensive guide for researchers.

The Challenge of Chiral Separation for Acidic Compounds

The direct separation of enantiomers by HPLC relies on the differential interaction between the chiral analyte and a chiral stationary phase.[6][7][8] For acidic compounds like this compound, achieving effective chiral recognition can be challenging. The carboxyl group can lead to strong, non-specific interactions with the stationary phase, potentially masking the subtle differences required for enantiomeric discrimination. Therefore, the choice of an appropriate CSP is the most critical factor for a successful separation.

Strategic Selection of the Chiral Stationary Phase

Several classes of chiral stationary phases are commercially available, each with distinct mechanisms of chiral recognition.[6][9] For acidic analytes, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[10][11][12][13][14][15]

  • Polysaccharide-Based CSPs: These phases, typically derived from cellulose or amylose, have a broad range of applicability.[10][11][16][17][18] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide. For acidic compounds, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of the analyte's carboxyl group and promote favorable interactions with the CSP.[7]

  • Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on teicoplanin or vancomycin, possess a complex structure with multiple stereogenic centers and various functional groups (hydroxyl, amino, carboxyl, and aromatic moieties).[12][13][14][19] This structural diversity allows for a wide range of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making them highly effective for separating a broad spectrum of chiral compounds, including acidic ones.[8][12][19]

  • Chiral Anion-Exchange CSPs: A more specialized approach involves the use of chiral anion-exchange columns.[20][21][22][23] These stationary phases contain a chiral selector with a positive charge that interacts with the negatively charged carboxylate of the acidic analyte. This ion-pairing is supplemented by other intermolecular forces to achieve enantioseparation.[20]

For this application, a macrocyclic glycopeptide-based CSP (e.g., Chirobiotic™ T) is recommended as the primary choice due to its proven versatility and success in separating chiral acids.[8]

Experimental Protocol: Chiral HPLC Separation of this compound

This protocol outlines a robust method for the chiral separation of this compound. It is intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • Chiral Stationary Phase: Macrocyclic glycopeptide-based column (e.g., Chirobiotic™ T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Acetic Acid in Water

    • Solvent B: 0.1% (v/v) Acetic Acid in Methanol

  • Sample: Racemic this compound standard, dissolved in the initial mobile phase composition.

Chromatographic Conditions

A gradient elution is often beneficial for optimizing the separation of complex samples and reducing run times.

ParameterCondition
Column Macrocyclic Glycopeptide (e.g., Chirobiotic™ T, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Solvent A (Water w/ 0.1% Acetic Acid) and Solvent B (Methanol w/ 0.1% Acetic Acid)
Gradient 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50% B; 25-26 min: 50-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or MS (in negative ion mode)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: The use of a volatile acid like acetic acid is compatible with both UV and MS detection and helps to control the ionization state of the this compound. Methanol is a common organic modifier for reversed-phase chiral separations.

  • Gradient Elution: Starting with a lower concentration of the organic modifier allows for good retention and interaction with the stationary phase, while gradually increasing the organic content helps to elute the enantiomers with good peak shape.

  • Column Temperature: Maintaining a constant and moderate column temperature is crucial for reproducible retention times and resolution.

  • Detection: Low wavelength UV detection (210 nm) is suitable for carboxylic acids that lack a strong chromophore. Mass spectrometry provides higher sensitivity and selectivity.

Sample Preparation
  • Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% Acetic Acid) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at appropriate concentrations for creating a calibration curve.

  • For biological samples, a suitable extraction and clean-up procedure (e.g., solid-phase extraction) will be necessary to remove interfering matrix components.

Data Analysis and System Suitability
  • Resolution (Rs): The degree of separation between the two enantiomeric peaks should be calculated. A resolution of >1.5 is generally considered baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A selectivity factor greater than 1 indicates that the stationary phase can differentiate between the enantiomers.

  • Tailing Factor: The symmetry of the peaks should be assessed. A tailing factor close to 1 is ideal.

Alternative Approach: Indirect Separation via Derivatization

In cases where direct separation proves difficult, an indirect method involving chiral derivatization can be employed.[7][24] This approach converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[25][26][27][28][29] The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).

Workflow for Indirect Chiral Separation

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Racemic_EHA Racemic this compound Derivatization Derivatization Reaction Racemic_EHA->Derivatization CDA Chiral Derivatizing Agent (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine) CDA->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC Achiral HPLC (e.g., C18 column) Diastereomers->HPLC Separation Separation of Diastereomers HPLC->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification of Individual Enantiomers Detection->Quantification

Caption: Workflow for the indirect chiral separation of this compound.

Conclusion

The successful chiral separation of this compound is a critical step in understanding its role in metabolic pathways and its potential as a clinical biomarker. The direct method using a macrocyclic glycopeptide-based chiral stationary phase offers a robust and efficient approach. For challenging matrices or when direct separation is not optimal, the indirect method via chiral derivatization provides a reliable alternative. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to develop and validate a method tailored to their specific analytical needs.

References

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.LCGC North America.[Link]
  • Ilisz, I., Aranyi, A., & Forró, E. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview.Methods in Molecular Biology, 2994, 245-277. [Link]
  • Gasparrini, F., & G.K., T. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.Methods in Molecular Biology, 1985, 93-126. [Link]
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
  • Ilisz, I., Pataj, Z., & Aranyi, A. (2013). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview.Methods in Molecular Biology, 970, 31-89. [Link]
  • Chiral Method Development Strategies for HPLC using Macrocyclic Glycopeptide-Based Stationary Phases.
  • Imai, K., Fukushima, T., Santa, T., Homma, H., Hamamoto, K., & Uzu, S. (1995). Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography.The Analyst, 120(6), 1773-1777. [Link]
  • Hatano, K., Takeda, H., & Asai, N. (2019). Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds.Organic Process Research & Development, 23(1), 108-112. [Link]
  • Péter, A., & Ilisz, I. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.Molecules, 26(11), 3334. [Link]
  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Structures of the polysaccharide-based chiral stationary phases used in this study.
  • Enantiomer separation of acidic compounds.Daicel Chiral Technologies.[Link]
  • Chiral HPLC Column.Phenomenex.[Link]
  • Specialty Chiral Columns.Amerigo Scientific.[Link]
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ribeiro, A. R., & Tiritan, M. E. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.Molecules, 23(12), 3103. [Link]
  • Moldoveanu, S. C., & David, V. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.Metabolites, 12(7), 618. [Link]
  • Zhang, T., Holder, E., & Franco, P. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.Membranes, 11(2), 143. [Link]
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • The Pursuit of Chiral Anion Exchange-Type Selectors: From Concept to Application.
  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • Montgomery, M. K., & Mamer, O. A. (2015). Metabolic annotation of this compound.Metabolomics, 11(6), 1547-1553. [Link]
  • Montgomery, M. K., & Mamer, O. A. (2015). Metabolic annotation of this compound.Metabolomics, 11(6), 1547-1553. [Link]
  • Chiral HPLC separation: str
  • Chiral HPLC Separ
  • Chen, L., & Ito, Y. (2015). Chiral ligand exchange high-speed countercurrent chromatography: mechanism, application and comparison with conventional liquid chromatography in enantioseparation of aromatic α-hydroxyl acids.
  • Mamer, O. A., Tjoa, S. S., Scriver, C. R., & Klassen, G. A. (1974). This compound: a newly described urinary organic acid.Clinica Chimica Acta, 55(2), 199-204. [Link]
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.Molecules, 25(21), 5183. [Link]
  • Korman, S. H., Andresen, B. S., & Christensen, E. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.Clinical Chemistry, 51(2), 439-441. [Link]
  • Korman, S. H., Andresen, B. S., & Christensen, E. (2005). 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-pathway of Isoleucine Oxidation.Clinical Chemistry, 51(2), 439-441. [Link]
  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.MDPI.[Link]
  • Korman, S. H., Andresen, B. S., & Christensen, E. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.Clinical Chemistry, 51(2), 439-441. [Link]
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds.Arhiv za Higijenu Rada i Toksikologiju, 51(3), 335-341. [Link]

Sources

Application Note: High-Recovery Extraction of 2-Ethylhydracrylic Acid from Biological Fluids for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of 2-Ethylhydracrylic Acid

This compound (2-EHA) is a pivotal, yet often overlooked, biomarker in the study of inborn errors of metabolism.[1] While present at low levels in healthy individuals, elevated urinary concentrations of 2-EHA are a significant indicator of disruptions in the L-isoleucine catabolic pathway.[1][2] Specifically, 2-EHA is an intermediate of the alternative "(R) pathway" of isoleucine metabolism, which becomes more active when the primary "(S) pathway" is impaired.[1][3]

Its detection is crucial for the diagnosis of conditions such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) and can also be elevated in other metabolic disorders like ethylmalonic encephalopathy.[2][4][5][6][7] Given its diagnostic importance, the ability to accurately and reproducibly quantify 2-EHA from complex biological matrices like urine and plasma is paramount for both clinical diagnostics and metabolic research.[8]

This application note provides comprehensive, validated protocols for the extraction of 2-EHA from biological fluids. We present two robust methodologies: a classic Liquid-Liquid Extraction (LLE) and a high-throughput Solid-Phase Extraction (SPE) protocol. The causality behind critical experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can not only execute the protocols but also adapt them to their specific needs.

Pre-Analytical Considerations: Ensuring Sample Integrity

The reliability of any quantitative analysis begins with meticulous sample handling.[9] Metabolite integrity is susceptible to degradation if not handled properly.[9]

  • Sample Collection: For urine, a first-morning or 24-hour collection is preferred to minimize diurnal variation. For plasma, blood should be collected in EDTA or heparin tubes and processed promptly.

  • Processing: Plasma should be separated from whole blood by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection.

  • Storage: All samples (urine and plasma) should be immediately frozen and stored at -80°C until analysis to quench enzymatic activity and prevent metabolite degradation.[10] Avoid repeated freeze-thaw cycles.

Protocol I: Liquid-Liquid Extraction (LLE) for Comprehensive Recovery

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[9] For organic acids like 2-EHA, acidification of the aqueous sample is a critical step. This protonates the carboxyl group, reducing the molecule's polarity and driving it into an organic solvent.[11]

Rationale for LLE Component Selection:
  • Acidification (Hydrochloric Acid): Strong acidification ensures that >99% of the carboxylic acid is in its neutral, protonated form, maximizing its affinity for the organic phase.

  • Extraction Solvent (Ethyl Acetate): Ethyl acetate is a moderately polar solvent that provides excellent recovery for a wide range of organic acids.[2][12] It is also relatively volatile, which facilitates easy removal during the dry-down step. Methyl tert-butyl ether (MTBE) is another excellent alternative with lower water miscibility.[11]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., D5-2-Ethylhydracrylic acid) is non-negotiable for accurate quantification. The IS is added at the very beginning to account for analyte loss during every subsequent step of sample preparation and for matrix effects during analysis.

Step-by-Step LLE Protocol:
  • Thaw biological samples (urine or plasma) on ice.

  • In a 2 mL polypropylene microcentrifuge tube, add 200 µL of the sample.

  • Add 20 µL of the internal standard working solution. Vortex briefly.

  • Acidify the sample by adding 50 µL of 6 M Hydrochloric Acid (HCl). Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (~900 µL) to a new 1.5 mL tube.

  • Repeat the extraction (steps 5-8) on the remaining aqueous layer with a second 1 mL aliquot of ethyl acetate and combine the organic layers. This double extraction significantly improves recovery.

  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the appropriate solvent for your analytical platform (e.g., 50:50 Methanol:Water for LC-MS or the derivatization agent solvent for GC-MS).

LLE_Workflow Sample Biological Sample (200 µL Urine/Plasma) Add_IS Spike with Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify + 6M HCl Extract1 First LLE Acidify->Extract1 + Ethyl Acetate Extract2 Second LLE Acidify->Extract2 + Ethyl Acetate (re-extract) Centrifuge1 Centrifuge (10,000 x g) Extract1->Centrifuge1 Vortex 2 min Collect1 Collect Organic Layer Centrifuge1->Collect1 Collect2 Combine Organic Layers Collect1->Collect2 Centrifuge2 Centrifuge (10,000 x g) Extract2->Centrifuge2 Vortex 2 min Centrifuge2->Collect2 Dry Evaporate to Dryness (Nitrogen Stream) Collect2->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Fig. 1: Liquid-Liquid Extraction (LLE) Workflow for 2-EHA.

Protocol II: Solid-Phase Extraction (SPE) for High-Throughput Applications

SPE is a form of digital (step-wise) chromatography that isolates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid mobile phase.[13] For acidic compounds, a polymeric reversed-phase or a weak anion exchange sorbent can be utilized. This protocol focuses on a polymeric reversed-phase method, which offers excellent cleanup by minimizing protein binding and retaining small molecules.[14]

Rationale for SPE Component Selection:
  • Sorbent Choice (Polymeric Reversed-Phase): Sorbents like Agilent Bond Elut Plexa are designed with a hydrophobic core and a hydrophilic surface.[14] This morphology is ideal for retaining neutralized small organic acids from a complex aqueous matrix while allowing larger, interfering molecules like proteins to pass through with minimal interaction.

  • Sample Pre-treatment (Acidification): As with LLE, the sample must be acidified to neutralize 2-EHA, enabling its retention on the nonpolar sorbent.[14]

  • Wash Step (Acidified Water/Methanol): A weak organic wash removes polar interferences that may have been weakly retained, while leaving the analyte of interest bound to the sorbent.

  • Elution Solvent (Methanol/Acetonitrile): A strong organic solvent disrupts the hydrophobic interactions between 2-EHA and the sorbent, eluting it into the collection tube.

Step-by-Step SPE Protocol:
  • Condition: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent bed go dry.

  • Equilibrate: Pass 1 mL of 1% Formic Acid in water through the cartridge.

  • Load: Pre-treat 200 µL of sample (urine/plasma) by adding 20 µL of internal standard and 20 µL of concentrated formic acid. Load the entire pre-treated sample onto the conditioned cartridge. Allow it to pass through slowly (e.g., 1 drop per second).

  • Wash: Pass 1 mL of 5% Methanol in water (acidified with 0.1% formic acid) through the cartridge to remove hydrophilic impurities.

  • Elute: Place a clean collection tube under the cartridge. Elute the 2-EHA with 1 mL of Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute as described in the LLE protocol.

SPE_Workflow Condition 1. Condition Cartridge (Methanol, then Water) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Acidified + IS) Equilibrate->Load Wash 4. Wash (Weak Organic/Aqueous) Load->Wash Waste1 Waste Load->Waste1 Flow-through Elute 5. Elute (Strong Organic Solvent) Wash->Elute Waste2 Waste Wash->Waste2 Washings Dry 6. Evaporate & Reconstitute Elute->Dry Collect Collect Elute->Collect Analyte Fraction

Fig. 2: Solid-Phase Extraction (SPE) Workflow for 2-EHA.
Method Comparison
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between immiscible liquidsPartitioning between solid and liquid phases
Throughput Lower, more manual stepsHigher, easily automated
Selectivity Moderate, depends on solvent choiceHigh, depends on sorbent chemistry
Solvent Usage HighLow
Extract Cleanliness GoodExcellent
Cost per Sample Lower (reagents)Higher (cartridges)
Typical Recovery 75-90%[15]80-95%[14][15]

Post-Extraction Analysis: GC-MS and LC-MS Considerations

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of 2-EHA.[16][17]

GC-MS Analysis

GC-MS is the traditional and most common platform for urinary organic acid analysis.[2][18] However, it requires a chemical derivatization step to make the non-volatile 2-EHA amenable to gas-phase analysis.[17][19][20]

  • Derivatization: The hydroxyl and carboxylic acid groups of 2-EHA must be derivatized. Silylation is the most common method.[20][21]

    • Reagent: A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile is highly effective.[2]

    • Procedure: After the extract is dried, add 50-100 µL of the derivatization reagent, cap tightly, and heat at 60-80°C for 30-60 minutes.[2] The sample is then ready for injection.

LC-MS Analysis

LC-MS offers the advantage of analyzing 2-EHA directly without derivatization, increasing throughput.[22]

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid modifier like 0.1% formic acid, is used to retain and elute the organic acid.[22]

  • Detection: Electrospray ionization (ESI) in negative mode is highly sensitive for detecting the deprotonated [M-H]⁻ ion of 2-EHA.

Conclusion

The accurate quantification of this compound is essential for the diagnosis and monitoring of several inborn errors of metabolism. The choice between Liquid-Liquid Extraction and Solid-Phase Extraction will depend on the specific laboratory needs, balancing factors like throughput, cost, and the required level of extract cleanliness. Both protocols presented here, when coupled with a robust internal standard strategy and sensitive mass spectrometry, provide a reliable framework for the analysis of this critical biomarker in complex biological fluids.

References

  • Adeva-Andany, M. M., et al. (2017). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • Li, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
  • Ozand, P. T., et al. (1999). Ethylmalonic encephalopathy: clinical and biochemical observations. PubMed.
  • Gibson, K. M., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. ResearchGate.
  • Ferdinandusse, S., et al. (2018). Response to medical and a novel dietary treatment in newborn screen identified patients with ethylmalonic encephalopathy. PubMed.
  • Li, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Le, B. T. H., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Institutes of Health (NIH).
  • Organomation. Metabolomics Sample Preparation.
  • LibreTexts Chemistry. (2023). Derivatization.
  • Drousiotou, A., et al. (2010). Ethylmalonic encephalopathy: Application of improved biochemical and molecular diagnostic approaches. ResearchGate.
  • Ramli, N. F., et al. (2022). Bacterial Metabolomics: Sample Preparation Methods. PubMed Central.
  • Han, J., & Lin, D. (2014). An Improved Method for Profiling of the Acid-Containing Metabolome. Analytical Chemistry.
  • MDPI. (2020). Sample Preparation in Metabolomics.
  • Gibson, K. M., et al. (2005). Total-ion chromatograms of urine organic acids analyzed by GC-MS. ResearchGate.
  • Tiranti, V., & Zeviani, M. (2017). Ethylmalonic Encephalopathy. GeneReviews®.
  • Han, J., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central.
  • Orphanet. Ethylmalonic encephalopathy.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. ResearchGate.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. PubMed Central.
  • LibreTexts Chemistry. (2023). Solid-Phase Extraction.
  • Tan, L., et al. (2006). [Extraction and determination of short-chain fatty acids in biological samples]. PubMed.
  • Montgomery, J. A. (2014). Metabolic annotation of this compound. PubMed Central.
  • Tan, L., et al. (2006). Extraction and determination of short-chain fatty acids in biological samples. ResearchGate.
  • Lenzi, A., et al. (2023). HiSorb sorptive extraction for determining salivary short chain fatty acids and hydroxy acids in heart failure patients. University of Pisa.
  • Wikipedia. Solid-phase extraction.
  • Gibson, K. M., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry.
  • Ghosh, S., et al. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. SciSpace.
  • Shan-shan, B. (2012). Extraction and Determination of Short-chain Fatty Acids in Biological Samples. Semantic Scholar.
  • Duran, M., et al. (1974). This compound: a newly described urinary organic acid. PubMed.
  • Moolman, Z., et al. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. National Institutes of Health (NIH).
  • Ali, N., et al. (2017). Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics. MDPI.

Sources

Application Notes and Protocols: 2-Ethylhydracrylic Acid as a Biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Biomarker in a Rare Metabolic Disorder

Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyryl-CoA dehydrogenase deficiency, is an autosomal recessive inborn error of L-isoleucine metabolism.[1][2] This condition arises from mutations in the ACADSB gene, which codes for the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2] This enzyme plays a crucial role in the third step of the L-isoleucine degradation pathway.[2] While the clinical presentation of SBCADD can be variable, ranging from asymptomatic to developmental delay and seizures, its diagnosis is often prompted by newborn screening programs that detect elevated levels of 2-methylbutyrylcarnitine (C5-carnitine) in blood spots.[2][3] However, C5-carnitine is not specific to SBCADD, necessitating confirmatory testing.[3]

A highly specific and readily detectable urinary biomarker, 2-ethylhydracrylic acid (2-EHA), has emerged as a key diagnostic indicator for SBCADD.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-EHA as a biomarker for SBCADD, including the underlying metabolic principles and detailed protocols for its detection and quantification.

The Metabolic Basis of this compound Formation in SBCADD

Under normal physiological conditions, the catabolism of L-isoleucine primarily proceeds through the (S)-pathway. However, in individuals with SBCADD, the enzymatic block in this pathway leads to an accumulation of (S)-2-methylbutyryl-CoA. This accumulation drives the metabolism of L-isoleucine through a normally minor alternative route, the (R)-pathway.[5] It is within this alternative pathway that 2-EHA is produced. The increased flux through the (R)-pathway acts as a metabolic "safety valve," mitigating the severity of the condition by diverting accumulating metabolites.[4] The formation of 2-EHA is a direct consequence of this metabolic shift, making its presence in elevated concentrations in urine a strong indicator of SBCADD.[5]

Isoleucine Metabolism and 2-EHA Formation in SBCADD cluster_S_pathway (S)-Pathway (Normal) cluster_R_pathway (R)-Pathway (Upregulated in SBCADD) L-Isoleucine L-Isoleucine S-2-Methylbutyryl-CoA S-2-Methylbutyryl-CoA L-Isoleucine->S-2-Methylbutyryl-CoA Multiple Steps L-Isoleucine_R L-Isoleucine L-Isoleucine->L-Isoleucine_R Metabolic Shift Tiglyl-CoA Tiglyl-CoA S-2-Methylbutyryl-CoA->Tiglyl-CoA SBCAD (Deficient in SBCADD) Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Tiglyl-CoA->Propionyl-CoA + Acetyl-CoA R-2-Methylbutyryl-CoA R-2-Methylbutyryl-CoA L-Isoleucine_R->R-2-Methylbutyryl-CoA Multiple Steps 2-Ethylacrylyl-CoA 2-Ethylacrylyl-CoA R-2-Methylbutyryl-CoA->2-Ethylacrylyl-CoA 2-Ethylhydracrylyl-CoA 2-Ethylhydracrylyl-CoA 2-Ethylacrylyl-CoA->2-Ethylhydracrylyl-CoA Methacrylyl-CoA Hydratase This compound This compound 2-Ethylhydracrylyl-CoA->this compound 3-Hydroxyisobutyryl-CoA Hydrolase Urinary Excretion Urinary Excretion This compound->Urinary Excretion GC-MS Analysis Workflow for 2-EHA Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Sources

Application Notes & Protocols: Clinical Application of 2-Ethylhydracrylic Acid Measurement in Newborn Screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Ethylhydracrylic Acid in Early Metabolic Disease Detection

Newborn screening (NBS) programs represent a cornerstone of preventative public health, aiming to identify infants with serious but treatable conditions before the onset of clinical symptoms. Within the panel of screened metabolic disorders, the organic acidurias—a group of inborn errors of metabolism (IEMs)—pose a significant diagnostic challenge due to their complex and often overlapping biochemical profiles. This compound (2-EHA), a C5-hydroxy-dicarboxylic acid, has emerged as a crucial biomarker for the diagnosis of specific defects in the L-isoleucine catabolic pathway.

While normally a minor component in urine, elevated levels of 2-EHA are a hallmark of Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), also known as 2-methylbutyrylglycinuria[1]. The measurement of 2-EHA is pivotal in the differential diagnosis of newborns who present with elevated C5-acylcarnitine levels during primary screening, allowing for a more precise and timely identification of affected individuals and reducing the rate of false-positive referrals[2][3]. This guide provides a comprehensive overview of the biochemical basis for 2-EHA accumulation, its role in a tiered screening strategy, and detailed protocols for its quantitative analysis.

Biochemical Rationale: The Isoleucine Catabolism Pathway and 2-EHA Formation

The catabolism of the branched-chain amino acid L-isoleucine primarily proceeds through the "(S)-pathway," which ultimately yields acetyl-CoA and propionyl-CoA for entry into central energy metabolism. However, a blockage in this main pathway leads to the shunting of metabolic intermediates into an alternative "(R)-pathway"[4].

In SBCADD, the enzyme short/branched-chain acyl-CoA dehydrogenase, encoded by the ACADSB gene, is deficient[1]. This enzyme is responsible for the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA. Its deficiency causes a build-up of (S)-2-methylbutyryl-CoA. This accumulation drives the racemization of isoleucine stereoisomers and redirects metabolism towards the (R)-pathway, culminating in the formation and subsequent excretion of 2-EHA[4]. Therefore, urinary 2-EHA serves as a sensitive and specific downstream biomarker of this enzymatic block.

Isoleucine_Metabolism cluster_S_Pathway (S)-Pathway (Major) cluster_R_Pathway (R)-Pathway (Alternative) Isoleucine L-Isoleucine KetoAcid_S (S)-2-Keto-3-methylvalerate Isoleucine->KetoAcid_S BCAT MethylbutyrylCoA_S (S)-2-Methylbutyryl-CoA KetoAcid_S->MethylbutyrylCoA_S BCKAD TiglylCoA Tiglyl-CoA MethylbutyrylCoA_S->TiglylCoA SBCAD (ACADSB) MethylbutyrylCoA_R (R)-2-Methylbutyryl-CoA MethylbutyrylCoA_S->MethylbutyrylCoA_R SBCAD_Block PropionylCoA Propionyl-CoA & Acetyl-CoA TiglylCoA->PropionylCoA ... Alloisoleucine L-Alloisoleucine KetoAcid_R (R)-2-Keto-3-methylvalerate Alloisoleucine->KetoAcid_R BCAT KetoAcid_R->MethylbutyrylCoA_R BCKAD EthylacrylylCoA 2-Ethylacrylyl-CoA MethylbutyrylCoA_R->EthylacrylylCoA Valine Pathway Enzymes EthylhydracrylylCoA 2-Ethylhydracrylyl-CoA EthylacrylylCoA->EthylhydracrylylCoA EHA This compound (2-EHA) EthylhydracrylylCoA->EHA label_block Deficiency in SBCADD

Figure 1: Simplified diagram of L-isoleucine catabolism. A deficiency in the SBCAD enzyme blocks the major (S)-pathway, shunting metabolites to the alternative (R)-pathway and leading to the production of 2-EHA.

A Tiered Approach to Newborn Screening for SBCADD

The measurement of 2-EHA is most effectively employed as a second-tier test following an abnormal primary screen. This tiered strategy significantly enhances the specificity of the screening process, reduces the number of families subjected to the anxiety of a false-positive result, and focuses diagnostic resources on infants at the highest risk.

  • First-Tier Screening: The initial screen is performed on a dried blood spot (DBS) sample collected from the newborn's heel prick. Acylcarnitine profiles are analyzed using flow injection tandem mass spectrometry (MS/MS). An elevated level of C5-acylcarnitine serves as the primary marker. However, C5 is a non-specific marker as it represents several isomers, including isovalerylcarnitine (elevated in Isovaleric Acidemia, IVA) and 2-methylbutyrylcarnitine (elevated in SBCADD)[5].

  • Second-Tier Testing: For any newborn with a positive first-tier screen for elevated C5-acylcarnitine, a more specific follow-up analysis is required. The analysis of urinary organic acids by Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for this confirmatory step[1][2]. The presence of significant levels of 2-EHA and 2-methylbutyrylglycine in the urine, in conjunction with the elevated C5-acylcarnitine, provides a definitive diagnosis of SBCADD[3].

Screening_Workflow cluster_workflow Newborn Screening Workflow for SBCADD cluster_tier2 Second-Tier Confirmatory Testing Start Newborn Heel Prick DBS Dried Blood Spot (DBS) Sample Start->DBS Tier1 Tier 1: Acylcarnitine Profile (MS/MS) DBS->Tier1 Decision1 C5-Acylcarnitine Elevated? Tier1->Decision1 UrineSample Request Urine Sample Decision1->UrineSample Yes Normal Screen Negative Decision1->Normal No Tier2 Tier 2: Urinary Organic Acid Analysis (GC/MS) UrineSample->Tier2 Decision2 2-EHA Elevated? Tier2->Decision2 Refer Refer to Metabolic Specialist for Diagnosis of SBCADD Decision2->Refer Yes Differential Differential Diagnosis (e.g., IVA) Decision2->Differential No

Figure 2: Two-tier newborn screening workflow for SBCADD. An initial elevated C5-acylcarnitine result from a dried blood spot prompts a second-tier urinary organic acid analysis to confirm the diagnosis by detecting 2-EHA.

Analytical Protocol: Quantitative Analysis of 2-EHA in Neonatal Urine by GC/MS

Urine is the specimen of choice for the quantitative analysis of 2-EHA due to the hydrophilic nature of organic acids, which are efficiently cleared by the kidneys[6]. While collection can be challenging in neonates, non-invasive methods such as placing cotton balls in the diaper or using urine collection bags are standard practice[7]. Alternatively, urine-soaked filter paper can be used, which simplifies collection and transport[8].

Principle of the Method

This protocol describes the analysis of 2-EHA by GC/MS. The method involves normalization of the sample volume based on creatinine concentration, addition of a stable isotope-labeled internal standard, liquid-liquid extraction of organic acids, chemical derivatization to increase volatility, and subsequent separation and detection by GC/MS.

Reagents and Materials
  • Reagents: Ethyl acetate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine, Hydrochloric acid (HCl), Sodium chloride (NaCl), Urease, Heptadecanoic acid or a stable isotope-labeled internal standard for 2-EHA (if available). All solvents and reagents should be of chromatography grade.

  • Equipment: GC/MS system, centrifuge, nitrogen evaporator, vortex mixer, heating block, glass conical tubes, autosampler vials with inserts.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Normalization

  • Thaw frozen urine samples to room temperature and vortex thoroughly.

  • Measure the creatinine concentration of each urine sample to normalize the volume used for extraction.

  • Calculate the volume of urine equivalent to 0.5 mg of creatinine. This normalization step is critical as it corrects for variations in the newborn's hydration status and urine concentration.

  • Pipette the calculated volume of urine into a clean glass tube. If the volume is less than 1 mL, add deionized water to bring the total volume to 1 mL.

  • Add a known amount of internal standard (e.g., Heptadecanoic acid) to each sample, calibrator, and quality control sample. The use of an internal standard is essential to correct for analyte loss during sample processing and for variations in injection volume.

Step 2: Extraction

  • Acidify the samples by adding 2-3 drops of 5M HCl to bring the pH to <2. This protonates the organic acids, making them less water-soluble and facilitating their extraction into an organic solvent.

  • Add solid NaCl to saturate the aqueous phase, which further improves the extraction efficiency of polar compounds (a "salting-out" effect)[6].

  • Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean conical glass tube.

  • Repeat the extraction (steps 3-5) with another 3 mL of ethyl acetate and combine the organic layers.

Step 3: Evaporation

  • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas in a heated water bath (35-40°C). Ensure the sample does not bake onto the glass, as this can lead to analyte degradation.

Step 4: Derivatization

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. This silylation step is crucial for GC/MS analysis as it converts the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

  • Cap the tubes tightly and vortex briefly.

  • Incubate the mixture in a heating block at 70°C for 30 minutes.

  • After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC/MS analysis.

Step 5: GC/MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30m x 0.25mm ID x 0.25µm film thickness).

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 5°C/min to 280°C and hold for 5 minutes.

  • Injector: Splitless injection mode at 250°C.

  • Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV. Scan in full scan mode from m/z 50 to 550 to obtain a complete profile of organic acids. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity, monitoring characteristic ions for 2-EHA and the internal standard.

Quality Control and Assurance
  • Calibration Curve: Prepare a multi-point calibration curve using known concentrations of 2-EHA to enable accurate quantification.

  • Internal Standards: The inclusion of an appropriate internal standard in every sample is mandatory for reliable quantification.

  • Quality Control (QC) Samples: Analyze at least two levels of QC materials (low and high concentrations) with each batch of patient samples to ensure the accuracy and precision of the analytical run.

Data Interpretation: From Raw Data to Clinical Insight

Accurate interpretation of results is paramount. This requires established age-appropriate reference intervals and clearly defined diagnostic cut-offs.

Reference Intervals and Diagnostic Cut-offs

The concentration of 2-EHA is typically reported relative to the creatinine concentration to account for urine dilution.

AnalyteSample TypeAge GroupReference IntervalDiagnostic Significance
This compound (2-EHA) UrineNewborns/Infants (0-1 year)< 2.9 µmol/mmol creatinine[4]Levels are significantly elevated in SBCADD, often >30 µmol/mmol creatinine[1].
C5-Acylcarnitine Dried Blood SpotNewbornsVaries by lab; typically <0.4 µmol/LPrimary screening marker; elevated in SBCADD, IVA, and pivalic acid exposure.
2-Methylbutyrylglycine (2-MBG) UrineNewbornsUndetectableA key confirmatory marker for SBCADD, typically highly elevated[1][3].

Table 1: Reference intervals and diagnostic significance of key biomarkers for SBCADD.

Interpreting the Biomarker Profile

A definitive diagnosis of SBCADD is made by considering the complete biochemical profile. An infant with SBCADD will typically present with the following pattern:

ConditionC5-Acylcarnitine (DBS)Urinary 2-EHAUrinary 2-MBGOther Key Urinary Markers
Healthy Newborn NormalLow / UndetectableUndetectableN/A
SBCADD Elevated Highly Elevated Highly Elevated N/A
Isovaleric Acidemia (IVA) Elevated NormalNormalIsovalerylglycine

Table 2: Differentiating biomarker profiles in newborn screening.

A recent study highlighted the diagnostic utility of urinary 2-EHA, showing levels ranging from 37.80 to 373.13 (reference range, 0-28.69) in 12 individuals with genetically confirmed 2-methylbutyrylglycinuria (SBCADD)[1]. This demonstrates the robust discriminatory power of 2-EHA as a second-tier marker.

Conclusion

The quantitative measurement of this compound is an indispensable tool in the modern newborn screening laboratory. Its application as a second-tier test provides a specific and reliable method for confirming or ruling out Short/branched-chain acyl-CoA dehydrogenase deficiency in newborns with elevated C5-acylcarnitine levels. The implementation of a robust GC/MS-based urinary organic acid analysis, as detailed in this guide, enhances the positive predictive value of screening programs, prevents misdiagnosis, and facilitates prompt clinical intervention for affected infants, ultimately improving long-term health outcomes.

References

  • Starr, M. C., Charlton, J. R., Gu, H., Reidy, K. J., & Askenazi, D. (2017). Impact of processing methods on urinary biomarkers analysis in neonates.
  • Inoue, F., & Kodo, N. (2000). Simplified screening for organic acidemia using GC/MS and dried urine filter paper: a study on neonatal mass screening.
  • Li, X., Yang, Y., Liu, Y., He, F., Li, W., & Song, J. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Journal of Inherited Metabolic Disease Reports. [Link]
  • Paxton, R., & Harris, R. A. (2015). Metabolic annotation of this compound. Metabolomics, 11, 1426–1434. [Link]
  • Van Hove, J. L., Zhang, W., Kahler, S. G., & Millington, D. S. (2013). Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin. Molecular Genetics and Metabolism, 110(3), 274-279. [Link]
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. Clinica Chimica Acta, 55(2), 199-204. [Link]
  • Gibson, K. M., Bennett, M. J., Naylor, E. W., & Morton, D. H. (2003). Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry.
  • Kelly, M. M., & Williams, T. S. (2024). Mass Spectrometry-Based Metabolomics in Pediatric Health and Disease. Metabolites, 14(5), 263. [Link]
  • Illinois Department of Public Health. (n.d.). Newborn Screening Program - Organic Acid Disorders. [Link]
  • Beláková, S., & Hopfgartner, G. (2015). Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques. Journal of Visualized Experiments, (97), 52622. [Link]
  • Turgeon, C. T., Magera, M. J., & Hahn, S. H. (2021). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 11(3), 168. [Link]
  • Bou-Slaiman, S., & Le, T. (2020). The Urinary Metabolome of Healthy Newborns. Metabolites, 10(4), 162. [Link]
  • Wang, Y., Zhang, Y., & Wang, W. (2021). Reference intervals for 26 common biochemical analytes in term neonates in Jilin Province, China.
  • Lee, E. H., & Hahn, S. H. (2000). Organic Acid Analysis on Urine Samples Obtained from Dried Filter Paper in Newborns: Development of Screening Method for Organic Aciduria in Newborns.
  • Hampe, M. H., & Ramakrishna, B. (2015). Two tier analysis of organic acid disorders: a comprehensive approach for newborn screening. International Journal of Biomedical and Advance Research, 6(02), 84-88. [Link]
  • American College of Medical Genetics and Genomics. (2024).
  • Centers for Disease Control and Prevention. (2012).
  • Association of Public Health Laboratories. (n.d.). Overview of Cutoff Determinations and Risk Assessment Methods used in Dried Blood Spot Newborn Screening. [Link]
  • QIAGEN. (n.d.). Isolation of genomic DNA from dried blood spots using the QIAamp® 96 DNA Blood Kit Procedure. [Link]

Sources

Application Note: 2-Ethylhydracrylic Acid as a Potential Biomarker for Inherited Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specific Biomarkers in Metabolic Disease

In the landscape of clinical diagnostics and drug development for inherited metabolic disorders, the identification of sensitive and specific biomarkers is paramount. Such markers not only facilitate early and accurate diagnosis but also provide crucial tools for monitoring disease progression and therapeutic efficacy. 2-Ethylhydracrylic acid (2-EHA), a C6 dicarboxylic acid, has emerged from the complex tapestry of intermediary metabolism as a significant indicator of specific inborn errors of metabolism, primarily those affecting the catabolism of the branched-chain amino acid L-isoleucine.[1] This application note provides a comprehensive guide for researchers, clinicians, and drug development professionals on the biochemical rationale, analytical methodologies, and potential clinical utility of 2-EHA as a diagnostic and monitoring biomarker.

Biochemical Rationale: The Metabolic Origin of this compound

Under normal physiological conditions, 2-EHA is present in human urine at very low concentrations.[1] Its clinical significance arises from its substantial elevation in urine in the context of specific metabolic dysfunctions. The accumulation of 2-EHA is intricately linked to the catabolism of L-isoleucine, which primarily proceeds via the (S)-pathway to yield propionyl-CoA and acetyl-CoA.[1] However, when this canonical pathway is impaired, metabolic flux is shunted towards an alternative, minor route known as the (R)-pathway of isoleucine oxidation.[2]

A key enzymatic step in the (S)-pathway is the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA, a reaction catalyzed by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene.[1][3][4] In individuals with a deficiency in SBCAD, the buildup of (S)-2-methylbutyryl-CoA and its precursors leads to an increased utilization of the (R)-pathway.[2] This alternative pathway involves the metabolism of (R)-2-methylbutyryl-CoA, ultimately leading to the formation and subsequent accumulation of 2-EHA.[1]

Isoleucine_Metabolism cluster_S_Pathway (S)-Pathway (Major) cluster_R_Pathway (R)-Pathway (Minor/Overflow) Isoleucine L-Isoleucine Keto_acid (S)-2-Keto-3-methylvalerate Isoleucine->Keto_acid Transamination S_2_MB_CoA (S)-2-Methylbutyryl-CoA Keto_acid->S_2_MB_CoA BCKDH SBCAD SBCAD (ACADSB) S_2_MB_CoA->SBCAD R_2_MB_CoA (R)-2-Methylbutyryl-CoA S_2_MB_CoA->R_2_MB_CoA Racemization (Increased with block) Tiglyl_CoA Tiglyl-CoA Propionyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA Multiple Steps SBCAD->Tiglyl_CoA Dehydrogenation Ethylmalonyl_CoA Ethylmalonyl-CoA R_2_MB_CoA->Ethylmalonyl_CoA Valine Pathway Enzymes EHA This compound (2-EHA) Ethylmalonyl_CoA->EHA Hydrolysis GCMS_Workflow Urine Urine Sample Normalize Normalize to Creatinine Urine->Normalize Add_IS Add Internal Standard Normalize->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Dry Down (Nitrogen) Extract->Dry Derivatize Derivatize (Silylation) Dry->Derivatize GC_Inject GC Injection & Separation Derivatize->GC_Inject MS_Detect MS Detection & Fragmentation GC_Inject->MS_Detect Data_Analysis Data Analysis (Quantification) MS_Detect->Data_Analysis

Sources

Application Note: Development and Validation of a Competitive ELISA for the Quantification of 2-Ethylhydracrylic Acid (2-EHA)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhydracrylic acid (2-EHA) is a metabolite of the plasticizer di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant.[1][2] Concerns over the potential adverse health effects of DEHP, including reproductive and developmental toxicity, have led to a demand for reliable methods to monitor human exposure.[1] Urinary metabolites of DEHP, such as 2-EHA, serve as valuable biomarkers for assessing this exposure.[2][3][4] While chromatographic methods are standard for detection, immunoassays offer a complementary high-throughput, cost-effective, and sensitive alternative for screening large numbers of samples.

This application note provides a comprehensive guide to the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of 2-EHA. We will delve into the principles of competitive immunoassays for small molecules, the critical steps in reagent development, a detailed experimental protocol, and robust validation procedures.

Assay Principle: Competitive ELISA for Small Molecules

Small molecules like 2-EHA, known as haptens, are not immunogenic on their own and typically possess only a single antigenic determinant (epitope).[5][6] Therefore, the "sandwich" ELISA format is unsuitable. Instead, a competitive immunoassay is employed.[5][7][8]

The principle relies on the competition between the free 2-EHA in a sample and a fixed amount of a 2-EHA-enzyme conjugate (the "tracer") for a limited number of binding sites on a specific anti-2-EHA antibody that has been immobilized on a microplate well. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of free 2-EHA in the sample.[7] After washing away unbound reagents, a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. A higher concentration of 2-EHA in the sample results in less tracer binding and, consequently, a weaker color signal.

G cluster_0 Low [2-EHA] in Sample cluster_1 High [2-EHA] in Sample Ab_low Immobilized Antibody Bound_Tracer_low Bound Tracer Ab_low->Bound_Tracer_low Many bind Tracer_low 2-EHA-Enzyme Tracer Tracer_low->Bound_Tracer_low Sample_low Free 2-EHA (Low Amount) Sample_low->Ab_low Few compete Signal_low Strong Signal Bound_Tracer_low->Signal_low Enzymatic Reaction Substrate_low Substrate Substrate_low->Bound_Tracer_low Ab_high Immobilized Antibody Bound_Tracer_high Bound Tracer Ab_high->Bound_Tracer_high Few bind Tracer_high 2-EHA-Enzyme Tracer Tracer_high->Bound_Tracer_high Sample_high Free 2-EHA (High Amount) Sample_high->Ab_high Many compete Signal_high Weak Signal Bound_Tracer_high->Signal_high Enzymatic Reaction Substrate_high Substrate Substrate_high->Bound_Tracer_high

Figure 1: Principle of Competitive ELISA for 2-EHA.

Critical Reagent Development

The success of the immunoassay hinges on the quality of the specific antibody and the enzyme conjugate. This section outlines the key steps for their development.

To elicit an immune response, the 2-EHA hapten must be covalently linked to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][] 2-EHA has a carboxyl group (-COOH) that can be activated to form a stable amide bond with primary amines (-NH2) on the carrier protein.[10][11] A common and effective method for this is the use of carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13][14][15][16]

Mechanism:

  • Carboxyl Activation: EDC reacts with the carboxyl group on 2-EHA to form a highly reactive O-acylisourea intermediate.[13]

  • Stable Intermediate Formation: This intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[13][16] This two-step process increases coupling efficiency.[13]

  • Conjugation: The NHS ester readily reacts with primary amine groups (e.g., from lysine residues) on the carrier protein to form a stable amide bond, covalently linking 2-EHA to the protein.[17]

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize different epitopes on the antigen.[18][19] Their production involves immunizing a host animal (e.g., rabbits, goats) with the prepared 2-EHA-carrier conjugate.[20][21][22]

Workflow:

  • Immunization: The 2-EHA-KLH conjugate is mixed with an adjuvant (e.g., Freund's Adjuvant) to enhance the immune response and injected into the host animal.[18][21]

  • Booster Injections: A series of subsequent injections are administered over several weeks to increase the antibody titer and affinity.[20][22]

  • Serum Collection: Blood is collected from the animal, and the antiserum (serum containing the antibodies) is separated.[20][21]

  • Purification: The specific antibodies are purified from the antiserum, typically using affinity chromatography where the original hapten is immobilized on a column support.

G Hapten 2-EHA (Hapten) EDC_NHS EDC/NHS Chemistry Hapten->EDC_NHS Carrier Carrier Protein (KLH) Carrier->EDC_NHS Conjugate 2-EHA-KLH Conjugate (Immunogen) EDC_NHS->Conjugate Immunization Animal Immunization (e.g., Rabbit) Conjugate->Immunization Serum Antiserum Collection Immunization->Serum Purification Affinity Purification Serum->Purification pAb Purified Anti-2-EHA Polyclonal Antibody Purification->pAb

Figure 2: Workflow for Anti-2-EHA Antibody Generation.

The tracer is a conjugate of the hapten and a reporter enzyme, most commonly Horseradish Peroxidase (HRP).[][24] The same EDC/NHS chemistry can be used to link 2-EHA to HRP via its lysine residues.[25] Alternatively, HRP is a glycoprotein, and its carbohydrate chains can be oxidized with sodium periodate to create reactive aldehyde groups, which then form stable bonds with amines on a modified hapten.[26][27]

Detailed Protocol: 2-EHA Competitive ELISA

Materials:

  • Anti-2-EHA polyclonal antibody (developed in-house)

  • 96-well high-binding polystyrene microplates

  • 2-EHA standard (analytical grade)

  • 2-EHA-HRP conjugate (tracer)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: 0.5% BSA in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Antibody Coating:

    • Dilute the purified anti-2-EHA antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Prepare 2-EHA standards by serial dilution in Assay Buffer. Prepare unknown samples similarly.

    • Add 50 µL of standard or sample to the appropriate wells.

    • Immediately add 50 µL of pre-diluted 2-EHA-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C, shaking gently.

  • Washing:

    • Wash the plate 5 times with 300 µL/well of Wash Buffer to remove unbound reagents.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stopping Reaction & Reading:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes.

Data Analysis

The concentration of 2-EHA is determined by referencing a standard curve.

  • Calculate Average OD: Calculate the average OD for each set of duplicate or triplicate standards and samples.

  • Generate Standard Curve: Plot the average OD (Y-axis) against the logarithm of the 2-EHA standard concentration (X-axis).

  • Curve Fitting: Use a regression model to fit the data. The four-parameter logistic (4PL) model is most commonly used for sigmoidal dose-response curves typical of immunoassays.[28][29][30][31][32]

  • Calculate Concentrations: Interpolate the OD values of the unknown samples onto the standard curve to determine their respective 2-EHA concentrations.

Assay Validation

Assay validation is critical to ensure that the method is reliable, reproducible, and accurate for its intended purpose.[33][34][35][36] Key parameters to evaluate include:

Parameter Description Acceptance Criteria (Example)
Sensitivity (LOD) The lowest concentration of 2-EHA that can be reliably distinguished from zero.Mean OD of zero standard - 3 * Standard Deviation
Specificity The ability of the antibody to exclusively bind to 2-EHA. Assessed by testing cross-reactivity with structurally similar molecules (e.g., other DEHP metabolites, isoleucine metabolites).[2][37]Cross-reactivity < 1% for non-target analytes
Precision The closeness of agreement between a series of measurements. Assessed as intra-assay (within-run) and inter-assay (between-run) variability, expressed as percent coefficient of variation (%CV).Intra-assay CV < 10%; Inter-assay CV < 15%
Accuracy The closeness of the measured value to the true value. Assessed by spike-and-recovery experiments, where a known amount of 2-EHA is added to a sample matrix and the recovery is calculated.[33]Recovery between 85% - 115%
Linearity of Dilution Assesses if a sample can be diluted and the corrected concentration remains constant, indicating no matrix interference.R² > 0.99 for diluted sample concentrations vs. expected values

Troubleshooting

Problem Potential Cause(s) Solution(s)
High Background [38][39]- Insufficient washing or blocking.[38] - Too high concentration of antibody or tracer. - Cross-reactivity of reagents.[39]- Increase wash steps/duration. - Optimize blocking buffer/time.[38] - Titrate antibody and tracer concentrations.
No or Weak Signal [38][40]- Inactive reagents (antibody, tracer, substrate). - Omission of a step. - Incorrect buffer pH.- Use fresh reagents; check storage conditions. - Review protocol steps carefully. - Verify buffer preparation and pH.
High Variability [38]- Inconsistent pipetting. - Uneven temperature across the plate ("edge effect").[39] - Insufficient mixing of reagents.- Use calibrated pipettes; ensure proper technique. - Equilibrate plate and reagents to room temp before use. - Mix all solutions thoroughly before adding to wells.

References

  • evitria. (2023, April 27). Polyclonal Antibody Production: A Comprehensive Guide.
  • Biocompare. (2021, November 9). ELISA Troubleshooting Guide.
  • Sino Biological. Polyclonal Antibody Production.
  • ResearchGate. Competitive laboratory immunoassays for small molecules. a Principle of....
  • GenScript. How to make polyclonal antibodies.
  • MyAssays. Common ELISA Problems and Solutions.
  • Bio-Techne. ELISA Troubleshooting Guide.
  • Lab Manager. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
  • Cold Spring Harbor Protocols. Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol.
  • Wikipedia. Polyclonal antibodies.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Taylor & Francis Online. (2019, June 18). Development of immunoassays for multi-residue detection of small molecule compounds.
  • PubMed. (1994, December 28). Extension of the four-parameter logistic model for ELISA to multianalyte analysis.
  • Sino Biological. How to Conjugate HRP to Antibody.
  • RayBiotech. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • PubMed. (2019, September 3). Conjugation of Antibodies to Horseradish Peroxidase.
  • ACS Publications. (2016, October 2). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry.
  • R-bloggers. (2017, March 20). Analyse ELISA data in R.
  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Quanterix. Types Of Immunoassay - And When To Use Them.
  • SlideShare. (2018, August 8). General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx.
  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules.
  • PubChem. 2-Ethyl-3-hydroxypropionic acid.
  • ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A)....
  • MyAssays. Four Parameter Logistic (4PL) Regression.
  • Semantic Scholar. [PDF] Optimization, Validation and Standardization of ELISA.
  • Bio-Rad. Principles of Curve Fitting for Multiplex Sandwich Immunoassays.
  • Boster Biological Technology. PicoKine ELISA Optimization Tips.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000396).
  • Human Metabolome Database. Showing metabocard for 2-Ethylacrylic acid (HMDB0001862).
  • EMBL-EBI. This compound (CHEBI:82956).
  • MDPI. (2020, December 1). The Potential Biomarker of Di(2-ethylhexyl) Phthalate Exposure during Catheterization.
  • Creative Biolabs. Hapten-Carrier Conjugation.
  • PubMed Central (PMC). (2011, March 29). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
  • PubChem. 2-Ethylhydracrylate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021, July). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP).
  • National Center for Biotechnology Information. (2020, December 1). The Potential Biomarker of Di(2-ethylhexyl) Phthalate Exposure during Catheterization.
  • PubMed Central (PMC). (2015, June 1). Metabolic annotation of this compound.

Sources

Industrial-Scale Production of 2-Ethylacrylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the industrial-scale production of 2-Ethylacrylic acid, a valuable monomer and key intermediate in the synthesis of specialty polymers, resins, and pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent manufacturing methodologies, including step-by-step protocols, process optimization insights, and a comparative analysis of alternative synthetic routes.

Introduction: The Industrial Significance of 2-Ethylacrylic Acid

2-Ethylacrylic acid (2-EAA), with the chemical formula C₅H₈O₂, is an α,β-unsaturated carboxylic acid characterized by an ethyl substituent on the alpha carbon. This unique structure imparts specific properties to its polymers, such as controlled hydrophobicity and tailored mechanical characteristics. Its primary applications are in the production of specialized polymers and as an intermediate in the synthesis of complex organic molecules. The growing demand for high-performance materials has driven the need for efficient and scalable manufacturing processes for 2-EAA.

The Dominant Industrial Production Pathway: A Two-Step Synthesis

The most economically viable and widely adopted industrial method for producing 2-Ethylacrylic acid is a two-step process. This pathway begins with the synthesis of the intermediate, 2-ethylacrolein, followed by its selective oxidation to the final product.

Step 1: Synthesis of 2-Ethylacrolein via Aldol Condensation

The cornerstone of 2-EAA production is the efficient synthesis of its precursor, 2-ethylacrolein. This is achieved through the aldol condensation of n-butyraldehyde and formaldehyde. This reaction can be performed in either a liquid or gas phase, with the liquid-phase process being more common for its operational simplicity and high yields.

Reaction Scheme:

Causality of Experimental Choices:

The selection of a catalyst is critical to maximizing the yield of 2-ethylacrolein while minimizing the formation of byproducts, such as 2,2-dimethylolbutyraldehyde. Secondary amines or their salts are effective catalysts for this transformation. A particularly effective catalyst system described in patent literature involves a mixture of di-n-butylamine and a Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃)[1]. This combination enhances the reaction rate and selectivity. The molar ratio of n-butyraldehyde to formaldehyde is typically kept between 1:1.05 and 1:1.2 to ensure complete conversion of the n-butyraldehyde[1]. The reaction temperature is maintained between 40-60°C to achieve a reasonable reaction rate without promoting side reactions[2][3].

Industrial Protocol: Liquid-Phase Synthesis of 2-Ethylacrolein

  • Reactor Charging: A jacketed glass-lined or stainless steel reactor is charged with n-butyraldehyde and an aqueous solution of formaldehyde (typically 35-40%)[2][3].

  • Catalyst Preparation: In a separate vessel, the catalyst system, for instance, di-n-butylamine and B(C₆F₅)₃, is prepared. The mass ratio of di-n-butylamine to B(C₆F₅)₃ is typically in the range of 2:1 to 3:1[1].

  • Reaction Execution: The reaction mixture is brought to the target temperature of 40-60°C with continuous agitation. The catalyst solution is then added dropwise to the reactor. The reaction is typically allowed to proceed for 2-4 hours[1][3].

  • Work-up and Purification: Upon completion, the agitation is stopped, and the reaction mixture is allowed to separate into an organic and an aqueous layer. The lower aqueous layer is drained. A polymerization inhibitor, such as hydroquinone, is added to the organic layer[2]. The crude 2-ethylacrolein is then purified by fractional distillation under atmospheric pressure to achieve a purity of over 99.5%[1].

Table 1: Typical Parameters for Liquid-Phase Synthesis of 2-Ethylacrolein

ParameterValueReference
Reactants n-Butyraldehyde, Formaldehyde (35-40% solution)[2][3]
Catalyst System Di-n-butylamine / B(C₆F₅)₃[1]
Molar Ratio (n-butyraldehyde:formaldehyde) 1 : 1.05-1.2[1]
Reaction Temperature 40-60 °C[2][3]
Reaction Time 2-4 hours[1][3]
Typical Yield >95%
Product Purity (after distillation) >99.5%[1]

Gas-Phase Synthesis of 2-Ethylacrolein:

An alternative for continuous production is the gas-phase condensation over a heterogeneous catalyst, such as silica-supported tungsten oxide (WO₃/SiO₂)[4]. This method offers advantages in terms of catalyst separation and potential for continuous operation, though it requires higher temperatures (275-350°C) and more complex equipment[4].

Step 2: Oxidation of 2-Ethylacrolein to 2-Ethylacrylic Acid

The second critical step is the selective oxidation of the aldehyde group in 2-ethylacrolein to a carboxylic acid, without affecting the carbon-carbon double bond.

Reaction Scheme:

Causality of Experimental Choices:

For laboratory-scale synthesis, a common and effective method involves the use of hydrogen peroxide as the oxidant in the presence of a selenium dioxide catalyst[5]. The selenium dioxide is converted to a peroxyseleninic acid intermediate, which is a selective oxidizing agent for aldehydes[5]. However, due to the toxicity of selenium compounds, industrial-scale processes often favor gas-phase oxidation using molecular oxygen (from air) over heterogeneous multi-metal oxide catalysts. This approach is analogous to the industrial production of acrylic acid from acrolein[6][7]. These catalysts, typically containing molybdenum and vanadium oxides, are designed for high selectivity and long-term stability in fixed-bed reactors[6].

Industrial Protocol: Gas-Phase Oxidation of 2-Ethylacrolein

  • Reactor Setup: A multi-tubular fixed-bed reactor is used, with the tubes packed with a multi-metal oxide catalyst (e.g., Mo-V based). The reactor is equipped with a cooling system, often a molten salt bath, to manage the exothermic nature of the reaction[6].

  • Reactant Feed: A gaseous mixture of 2-ethylacrolein, air (as the source of oxygen), and steam (as a diluent and heat moderator) is fed into the reactor.

  • Reaction Conditions: The reaction is carried out at elevated temperatures, typically in the range of 250-350°C, and at a pressure slightly above atmospheric.

  • Product Recovery and Purification: The reactor effluent, containing 2-Ethylacrylic acid, unreacted starting materials, and byproducts, is cooled and scrubbed with water to obtain an aqueous solution of the crude product. This solution is then subjected to a series of purification steps, including extraction and fractional distillation under vacuum, to isolate the high-purity 2-Ethylacrylic acid[8].

Table 2: Estimated Parameters for Gas-Phase Oxidation of 2-Ethylacrolein

ParameterValueReference
Reactants 2-Ethylacrolein, Air, Steam
Catalyst Multi-metal oxide (e.g., Mo-V based)[6]
Reactor Type Multi-tubular fixed-bed[6]
Reaction Temperature 250-350 °C
Selectivity to 2-EAA >90 mol%[6]
Purification Method Extraction followed by Vacuum Distillation[8]

Alternative Synthetic Routes

While the two-step process from n-butyraldehyde is dominant, other synthetic pathways to 2-Ethylacrylic acid have been explored. These are generally less economically favorable for large-scale production due to multiple steps or lower overall yields[5].

Aldol Condensation of Propanal with Formaldehyde followed by Oxidation

This route involves the initial condensation of propanal with formaldehyde to form 2-methyl-2-butenal, which is then oxidized to 2-Ethylacrylic acid.

From Diethyl Malonate

This classic malonic ester synthesis involves the alkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation to yield 2-ethylmalonic acid, which can then be further processed. This multi-step synthesis is generally not competitive for industrial production[5].

Process Visualization

Diagram 1: Overall Workflow for the Industrial Production of 2-Ethylacrylic Acid

G cluster_0 Step 1: 2-Ethylacrolein Synthesis cluster_1 Step 2: Oxidation to 2-Ethylacrylic Acid n_butyraldehyde n-Butyraldehyde reactor1 Liquid-Phase Reactor (40-60°C) n_butyraldehyde->reactor1 formaldehyde Formaldehyde formaldehyde->reactor1 separation1 Phase Separation reactor1->separation1 catalyst1 Secondary Amine Catalyst catalyst1->reactor1 distillation1 Fractional Distillation separation1->distillation1 Organic Layer product1 High-Purity 2-Ethylacrolein distillation1->product1 reactor2 Gas-Phase Fixed-Bed Reactor (250-350°C) product1->reactor2 product1->reactor2 air Air (O2) air->reactor2 steam Steam steam->reactor2 quenching Quenching/Scrubbing reactor2->quenching catalyst2 Multi-metal Oxide Catalyst catalyst2->reactor2 purification Extraction & Vacuum Distillation quenching->purification Crude Aqueous Solution product2 High-Purity 2-Ethylacrylic Acid purification->product2

Caption: Workflow for the two-step industrial synthesis of 2-Ethylacrylic acid.

Purification of 2-Ethylacrylic Acid

The final purity of 2-Ethylacrylic acid is crucial for its application in polymerization. The crude product obtained from the oxidation step is an aqueous solution containing unreacted starting materials, byproducts, and the desired acid.

Industrial Purification Protocol:

  • Extraction: The aqueous solution is first subjected to liquid-liquid extraction with a suitable organic solvent to transfer the 2-Ethylacrylic acid into the organic phase, leaving water-soluble impurities behind[8].

  • Solvent Recovery: The solvent is then removed from the extract, typically by distillation.

  • Vacuum Distillation: The crude 2-Ethylacrylic acid is then purified by fractional distillation under reduced pressure. Vacuum distillation is essential to lower the boiling point and prevent polymerization of the monomer at high temperatures.

  • Crystallization (Optional): For achieving very high purity, fractional crystallization can be employed as a final purification step. The principle relies on the slow cooling of a saturated solution, allowing for the formation of pure crystals of 2-Ethylacrylic acid, while impurities remain in the mother liquor[9].

Economic Considerations

A detailed economic analysis for the production of 2-Ethylacrylic acid is highly dependent on the fluctuating costs of raw materials, particularly n-butyraldehyde and formaldehyde, as well as energy costs. However, a qualitative assessment suggests that the dominant two-step process is favored due to its high overall yield and the use of relatively inexpensive starting materials. While bio-based routes for producing acrylic acid and its derivatives are under investigation, the propylene-based route for the precursor, n-butyraldehyde, currently remains the most cost-effective on an industrial scale[10]. The capital investment for a gas-phase oxidation reactor represents a significant portion of the overall plant cost[10].

Conclusion

The industrial-scale production of 2-Ethylacrylic acid is a well-established process primarily based on a two-step synthetic route. The initial aldol condensation of n-butyraldehyde and formaldehyde to yield 2-ethylacrolein, followed by its catalytic oxidation, provides an efficient and economically viable manufacturing pathway. While alternative routes exist, they are generally less competitive for large-scale production. Continuous improvements in catalyst technology and process optimization are ongoing to further enhance the efficiency and sustainability of 2-Ethylacrylic acid production, ensuring its continued availability for advanced material and pharmaceutical applications.

References

  • A process for the catalytic gas-phase oxidation of acrolein to acrylic acid. (U.S. Patent No. 5,739,391A).
  • Techno-economic assessment of bio-based routes for acrylic acid production. (n.d.). ScienceDirect.
  • Application Notes and Protocols: 2-Ethylacrylic Acid Synthesis via Oxidation of 2-Ethylacrolein. (2025). BenchChem.
  • Process for producing acrolein, acrylic acid and derivatives thereof. (U.S. Patent No. 9,422,377B2).
  • Process for production of acrylic acid. (EP 0274681 B1).
  • Synthesis method of 2-ethylacrolein. (CN109096074B).
  • A Comprehensive Technical Guide to 2-Ethylacrolein. (2025). BenchChem.
  • Application Notes and Protocols for the Gas-Phase Synthesis of 2-Ethylacrolein over Heterogeneous C
  • Process for the recovery of acrylic acid and acrolein. (U.S. Patent No. 3,926,744A).
  • compatibility of 2-Ethylacrolein with different functional groups. (2025). BenchChem.
  • Process for continuously synthesizing acrylic acid esters. (U.S. Patent No. 3,875,212A).
  • acrylic acid. (n.d.). Organic Syntheses.
  • Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. (2021). MDPI.
  • 2-Ethylacrolein: A Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.
  • SOP: CRYSTALLIZ
  • Techno-economic assessment of bio-based routes for acrylic acid production. (2025).
  • Production of Acrylic Acid from Ethylene. (2014). University of Pennsylvania ScholarlyCommons.
  • Energy Balances and Numerical Methods Design Project Production of Acrylic Acid Process Description. (n.d.).
  • Chapter 3. Introduction to selective oxidation catalyst synthesis. (n.d.). UvA-DARE (Digital Academic Repository).
  • Economic Routes for Acrylic Acid Production. (n.d.). Scribd.
  • Acrylic Acid Production. (n.d.).
  • Acrylic acid production and purification process flow diagram. (n.d.).
  • Techno-economic assessment of bio-based routes for acrylic acid production. (2025). ScienceDirect.
  • Design and Cost Analysis of Acrylic Acid Plant. (n.d.). ScholarWorks@UARK.
  • Process for preparing acrylic acid from ethanol and formaldehyde. (U.S. Patent No. US20120071687A1).
  • Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. (2020). MDPI.
  • Acrylic acid Cost Profit Analysis. (n.d.). ECHEMI.
  • Method for making methyl methacrylate from propionaldehyde and formaldehyde via oxidative esterification. (U.S. Patent No. US20140206897A1).
  • Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. (2020). MDPI.
  • Purification of Impure Samples by Crystalliz
  • Highly Efficient and Atom Economic Route for the Production of Methyl Acrylate and Acetic Acid from a Biorefinery Side Stream. (2019). TIB.
  • Oxidation to aldehyde and ketones. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Progress on Catalysts for The Synthesis of Acrylic Acid (Methyl Ester) By Aldol Condensation of Acetic Acid (Methyl Ester) with Formaldehyde. (2025).
  • For the purification of Acrylic Acid (Stabilized with hydroquinone monomethyl ether), what are other methods used than vaccuum distillation?. (2020).
  • Process for preparing acrylic acid from formaldehyde and acetic acid. (U.S. Patent No. 9,771,314B2).
  • Process for purification of acrylic acid by extraction and distillation. (U.S. Patent No. 3,798,264A).
  • Large-Scale Oxidations in the Pharmaceutical Industry. (2006).
  • Isotope-Labeling Studies on the Formation Pathway of Acrolein during Heat Processing of Oils. (2025).
  • Feasibility Study of Acrylic Acid Production. (n.d.). Calaméo.
  • Acrylic Acid Production Cost Reports. (n.d.).

Sources

Application Notes and Protocols: 2-Ethylhydracrylic Acid in the Synthesis of Fine Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique α-Hydroxy Acid

2-Ethylhydracrylic acid, systematically known as 2-hydroxy-2-ethylbutanoic acid or 2-(hydroxymethyl)butyric acid, is a fascinating yet underexplored molecule in the realm of synthetic chemistry.[1][2][3][4] While extensively documented as a biomarker for inborn errors of isoleucine metabolism, its potential as a versatile building block for the synthesis of fine chemicals remains largely untapped.[1][5] This document aims to bridge this gap by providing a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. By leveraging the well-established chemistry of α-hydroxy acids (AHAs), we will explore its latent synthetic utility and provide detailed protocols for its derivatization.[6][7][8][9][10][11][12][13][14]

The unique structural feature of this compound, a tertiary α-hydroxy acid, offers intriguing possibilities for creating sterically hindered and potentially more stable esters and polymers. This guide will delve into its potential applications in polymer chemistry, as a precursor for specialty chemicals, and in the synthesis of novel pharmaceutical and agrochemical scaffolds.

Physicochemical Properties and Safety Considerations

Before embarking on any synthetic protocol, a thorough understanding of the physical and chemical properties of this compound is paramount.

PropertyValueReference
Chemical Formula C₆H₁₂O₃[3][15][16]
Molecular Weight 132.16 g/mol [3][15][16]
CAS Number 3639-21-2[16]
Appearance Solid[3]
Solubility Soluble in water (26 mg/mL at 18 °C)[3]

Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Potential Applications in Fine Chemical Synthesis

While direct applications of this compound in fine chemical synthesis are not widely reported, its structure as an α-hydroxy acid suggests a range of possibilities. AHAs are known precursors for various valuable compounds.[6][7][12]

Polymer Chemistry: A Monomer for Novel Polyesters

α-Hydroxy acids such as lactic acid and glycolic acid are well-known monomers for the synthesis of biodegradable polyesters like polylactic acid (PLA) and polyglycolic acid (PGA).[7] The presence of both a carboxylic acid and a hydroxyl group in this compound allows for its potential use in the synthesis of novel polyesters with unique properties. The ethyl groups at the α-position would introduce steric hindrance, which could lead to polymers with altered thermal and mechanical properties, as well as different degradation profiles compared to PLA and PGA.

Potential Properties of Poly(this compound):

  • Increased Hydrophobicity: The presence of two ethyl groups would likely render the polymer more hydrophobic than PLA or PGA.

  • Altered Crystallinity: The bulky side groups may disrupt polymer chain packing, leading to a more amorphous material.

  • Modified Degradation Rate: Steric hindrance around the ester linkages could influence the rate of hydrolytic degradation.

Pharmaceutical and Agrochemical Scaffolds

α-Hydroxy acids and their derivatives are important synthons in the pharmaceutical industry.[6] For instance, mandelic acid is a precursor for antitumor and antiobesity agents.[6] this compound can be envisioned as a starting material for the synthesis of novel bioactive molecules. Its esters and amides could be screened for a variety of biological activities. The synthesis of derivatives could lead to new chemical entities with potential applications in drug discovery and agrochemical development.[12]

Specialty Esters for Cosmetics and Fragrances

Esters of α-hydroxy acids find applications in the cosmetics and fragrance industries.[17] For example, ethyl 2-hydroxybutanoate is used as a reagent and solvent in organic synthesis and as an intermediate in the fields of medicine, cosmetics, and fragrance.[17] Esterification of this compound with various alcohols could yield a library of novel esters with potentially interesting properties for these applications.

Part 2: Detailed Synthetic Protocols

The following protocols are based on well-established methods for the synthesis of α-hydroxy acid derivatives and can be adapted for this compound.

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of ethyl 2-hydroxy-2-ethylbutanoate, a representative ester of this compound. The reaction is an acid-catalyzed condensation of a carboxylic acid and an alcohol.[18][19][20][21]

Reaction Scheme:

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 0.1 mol) in anhydrous ethanol (e.g., 100 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1-2 mL) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of deionized water and 100 mL of ethyl acetate. Shake well and separate the layers.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ethyl 2-hydroxy-2-ethylbutanoate can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using ethanol as the solvent drives the equilibrium towards the formation of the ester, as per Le Chatelier's principle.[20]

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[20][21]

  • Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted alcohol, and any remaining carboxylic acid. The sodium bicarbonate wash neutralizes the acidic components.

Experimental Workflow Diagram:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants This compound + Anhydrous Ethanol catalyst H₂SO₄ (cat.) reactants->catalyst Add reflux Reflux (2-4h) catalyst->reflux Heat quench Cool & Quench (H₂O + EtOAc) reflux->quench wash_bicarb Wash with Sat. NaHCO₃ quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate filter->evaporate distill Vacuum Distillation evaporate->distill product Pure Ethyl 2-hydroxy- 2-ethylbutanoate distill->product

Caption: Workflow for the synthesis of Ethyl 2-hydroxy-2-ethylbutanoate.

Protocol 2: Synthesis of 2-Hydroxy-2-ethylbutanamide

This protocol outlines a general procedure for the amidation of this compound, a key transformation for accessing potential pharmaceutical intermediates. The carboxylic acid is first activated, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Reaction Scheme:

  • (C₂H₅)₂C(OH)COOH + SOCl₂ → (C₂H₅)₂C(OH)COCl + SO₂ + HCl

  • (C₂H₅)₂C(OH)COCl + 2 RNH₂ → (C₂H₅)₂C(OH)CONHR + RNH₃⁺Cl⁻

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (or another non-nucleophilic base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a drying tube

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (e.g., 0.05 mol) in anhydrous DCM (e.g., 50 mL).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (e.g., 0.06 mol) dropwise.

    • Allow the reaction to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM (e.g., 50 mL) and cool in an ice bath.

    • In a separate flask, dissolve the amine (e.g., 0.11 mol of benzylamine) and triethylamine (e.g., 0.06 mol) in anhydrous DCM (e.g., 20 mL).

    • Add the amine solution dropwise to the acyl chloride solution.

    • Stir the reaction at room temperature for 2-4 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • The crude amide can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common choice for converting carboxylic acids to acyl chlorides because the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Triethylamine: This base is used to neutralize the HCl generated during the amidation reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.

  • Aqueous Washes: These are essential for removing unreacted starting materials, salts, and other impurities.

Logical Relationship Diagram:

Amidation_Pathway start This compound acyl_chloride 2-Hydroxy-2-ethylbutanoyl chloride (Activated Intermediate) start->acyl_chloride Activation (e.g., SOCl₂) product 2-Hydroxy-2-ethylbutanamide (Final Product) acyl_chloride->product Nucleophilic Acyl Substitution amine Primary or Secondary Amine (RNH₂ or R₂NH) amine->product Nucleophile

Caption: Synthetic pathway for the amidation of this compound.

Conclusion: A Promising Future for a Neglected Molecule

While this compound is currently recognized primarily for its role in clinical chemistry, its inherent structure as a tertiary α-hydroxy acid positions it as a promising, yet underutilized, building block in synthetic organic chemistry. The protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers to explore the synthesis of novel polymers, pharmaceutical intermediates, and other fine chemicals. Further investigation into the reactivity and derivatization of this compound is warranted and could unlock a new range of valuable molecules with unique properties and applications.

References

  • Hydroxy Acids: Production and Applications. (2016).
  • Metabolic annotation of this compound. (2015).
  • Alpha hydroxycarboxylic acid. Wikipedia. [Link]
  • Ethyl 2-hydroxybutano
  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
  • HBHNL‐catalyzed synthesis of (S)‐2‐hydroxy‐2‐methylbutyric acid.
  • The synthesis of -hydroxy acids can be done starting with amino ... (2024). Pearson. [Link]
  • Applications of hydroxy acids: classification, mechanisms, and photoactivity. (2010).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
  • Process for the preparation of 2-hydroxy-4-methylthio butyric acid esters.
  • α-Hydroxy Acids.
  • (PDF) 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxid
  • Showing metabocard for 2-Hydroxy-2-methylbutyric acid (HMDB0001987).
  • Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA)
  • How to Make Esters through Esterification | Examples Explained!. (2023). YouTube. [Link]
  • Applications of hydroxy acids: Classification, mechanisms, and photoactivity.
  • Hydroxy Acids, the Most Widely Used Anti-aging Agents.
  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review.
  • Current Review of the Alpha-hydroxy Acids. (1998). Skin Therapy Letter. [Link]
  • This compound. Semantic Scholar. [Link]
  • (-)-2-Hydroxy-3-methylbutyric acid. PubChem. [Link]
  • Ethyl 2-hydroxy-2-methylbutyr
  • A Review On The Role Of Alpha Hydroxy Acids In Derm
  • 2-Ethyl-2-hydroxybutanoic acid. PubChem. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. [Link]
  • β-Hydroxy β-methylbutyric acid. Wikipedia. [Link]
  • Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. MDPI. [Link]
  • 2-Ethyl-2-hydroxybutanoic acid 2-phenylhydrazide. PubChem. [Link]
  • A Review of the Biotechnological Production of Methacrylic Acid.
  • Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions.
  • 2-ethyl-2-hydroxybutanoic acid. Stenutz. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiopure 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of enantiopure 2-Ethylhydracrylic Acid, also known as 2-(Hydroxymethyl)butanoic acid[1]. This chiral building block is of significant interest in medicinal chemistry and materials science. However, its synthesis presents several challenges related to the control of its stereocenter. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its preparation, offering troubleshooting advice and detailed protocols based on established methodologies for analogous chiral acids.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of enantiopure this compound in a question-and-answer format.

Question 1: My reaction is resulting in a racemic or low enantiomeric excess (e.e.) product. What are the likely causes and how can I fix this?

Answer:

Achieving high enantioselectivity is the primary challenge. Low e.e. can stem from several factors depending on your chosen synthetic route.

Potential Causes & Solutions:

  • For Asymmetric Synthesis (e.g., using Chiral Auxiliaries):

    • Cause: Incomplete formation of the desired enolate or competing enolate geometries. For Evans auxiliaries, achieving a Z-enolate is crucial for high diastereoselectivity[2].

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions and at the recommended cryogenic temperatures (e.g., -78°C) to favor the kinetic Z-enolate. The choice of base (e.g., NaHMDS, LDA) and solvent is critical; adhere to protocols established for similar transformations[3].

    • Cause: The chiral auxiliary is not effective enough for your specific substrate.

    • Solution: Consider screening different chiral auxiliaries. While Evans oxazolidinones are common, other systems like those based on pseudoephedrine or camphorsultam might offer different facial shielding and improved selectivity[2][4].

  • For Kinetic Resolution (e.g., Enzymatic):

    • Cause: The chosen enzyme (e.g., a lipase) has low enantioselectivity for your substrate. The structural similarity between the ethyl and hydroxymethyl groups attached to the stereocenter can make recognition difficult for some enzymes[5].

    • Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) under various conditions (solvent, temperature, pH)[6]. Sometimes, switching from hydrolysis of an ester to transesterification can invert or improve selectivity.

    • Cause: The reaction has proceeded past 50% conversion.

    • Solution: In a kinetic resolution, the maximum yield for a single enantiomer is 50%. As the reaction surpasses this point, the enantiomeric excess of both the remaining substrate and the product will decrease. It is critical to monitor the reaction progress closely (e.g., by chiral GC or HPLC) and stop it at or near 50% conversion to maximize e.e.[3][7].

  • For Asymmetric Hydrogenation:

    • Cause: The catalyst-ligand combination is suboptimal for 2-ethylacrylic acid or its derivatives.

    • Solution: The choice of the chiral phosphine ligand is paramount. Ligands like BINAP are known to be effective in Ru-catalyzed hydrogenations of similar substrates[8]. Screening different chiral ligands and metals (e.g., Rh, Ir, Ru, Ni) is often necessary to find a highly selective system[9][10][11][12]. The presence of additives, like a base, can also be essential for achieving high conversion and enantioselectivity[9].

Below is a decision tree to guide your troubleshooting process for low enantiomeric excess.

graph "Troubleshooting_Low_e.e." { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes start [label="Low e.e. (<95%) Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; route [label="Which Synthetic Route?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; auxiliary [label="Asymmetric Synthesis\n(Chiral Auxiliary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Kinetic Resolution\n(Enzymatic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrogenation [label="Asymmetric\nHydrogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Auxiliary Path check_conditions [label="Verify Anhydrous Conditions\n& Cryogenic Temp (-78°C)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_aux [label="Screen Different\nChiral Auxiliaries\n(e.g., Pseudoephedrine)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Resolution Path check_conversion [label="Is Conversion > 50%?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_time [label="Optimize Reaction Time\n(Target ~50% Conversion)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_enzyme [label="Screen Different Enzymes\n& Reaction Conditions", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Hydrogenation Path check_ligand [label="Review Catalyst/Ligand\nCombination", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_catalyst [label="Screen New Ligands/Metals\n& Additives (e.g., Base)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> route; route -> auxiliary [label="Auxiliary"]; route -> resolution [label="Resolution"]; route -> hydrogenation [label="Hydrogenation"];

auxiliary -> check_conditions; check_conditions -> screen_aux [label="Conditions OK"];

resolution -> check_conversion; check_conversion -> optimize_time [label="Yes"]; check_conversion -> screen_enzyme [label="No"];

hydrogenation -> check_ligand; check_ligand -> screen_catalyst [label="Suboptimal"]; }

Caption: Troubleshooting decision tree for low enantiomeric excess.

Question 2: I am having difficulty removing the chiral auxiliary without racemizing or degrading my product. What should I do?

Answer:

The cleavage of the chiral auxiliary is a critical step that must be both high-yielding and gentle enough to preserve the stereochemical integrity of your product.

Potential Causes & Solutions:

  • Cause: The cleavage conditions are too harsh (e.g., strong acid/base, high temperature). This compound has a tertiary alcohol, which can be prone to elimination under harsh acidic conditions.

  • Solution: For Evans oxazolidinone auxiliaries, a two-step procedure is often employed. First, hydrolysis of the N-acyl bond is achieved using lithium hydroperoxide (LiOOH) at low temperatures (e.g., 0°C). This method is generally mild and effective[3]. Avoid strong, non-nucleophilic bases that could cause epimerization at the α-carbon.

  • Cause: The product is difficult to separate from the cleaved auxiliary.

  • Solution: After cleavage, the chiral auxiliary (e.g., the oxazolidinone) is typically soluble in organic solvents, while the desired carboxylate salt is in the aqueous phase. A standard acid-base workup is usually sufficient. Acidify the aqueous layer carefully (to pH 1-2) in an ice bath before extracting the final carboxylic acid product into an organic solvent like diethyl ether or ethyl acetate[3]. Ensure the auxiliary is fully removed by checking the organic extracts via TLC or ¹H NMR before acidification.

Question 3: My final product is difficult to purify. I observe persistent impurities in my NMR/LC-MS.

Answer:

This compound is a relatively small, polar molecule, which can make purification challenging.

Potential Causes & Solutions:

  • Cause: Residual solvent from the workup. The polarity of the product can lead to it trapping solvents like water or ethyl acetate.

  • Solution: After extraction and drying, concentrate the product on a rotary evaporator and then place it under high vacuum for several hours to remove trace solvents.

  • Cause: The product is co-eluting with starting materials or byproducts on silica gel chromatography.

  • Solution: Due to its high polarity and potential for streaking on silica gel, chromatography may not be the ideal final purification step. Consider short-path distillation under high vacuum if the product is thermally stable. Alternatively, crystallization could be an effective method. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate) and adding a non-polar solvent (e.g., hexanes) until turbidity is observed, then cool slowly.

  • Cause: Formation of side products. A potential side reaction is the formation of a lactone (a cyclic ester) between the hydroxyl and carboxyl groups, especially under acidic or heated conditions.

  • Solution: Maintain neutral or slightly basic conditions during workup and storage whenever possible. If lactonization is suspected, the lactone can often be hydrolyzed back to the desired hydroxy acid under mild basic conditions (e.g., using NaHCO₃ solution), followed by careful re-acidification and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiopure this compound? There are three main approaches:

  • Asymmetric Synthesis: This involves building the molecule from an achiral precursor using a chiral reagent or catalyst to control the stereochemistry. A prime example is the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct a diastereoselective aldol reaction or alkylation[2][4][13]. Another method is the asymmetric hydrogenation of 2-ethylacrylic acid using a chiral metal catalyst[10].

  • Kinetic Resolution: This strategy starts with a racemic mixture of this compound or its ester. A chiral catalyst, typically an enzyme like a lipase, selectively reacts with one enantiomer faster than the other, leaving the unreacted starting material enriched in the other enantiomer[3][7]. This method is theoretically limited to a 50% yield for the desired enantiomer[14].

  • Chiral Pool Synthesis: This involves starting with a naturally occurring, enantiopure molecule that already contains a suitable stereocenter. While not directly found in the search results for this specific target, this is a general strategy in chiral synthesis[15].

Q2: How can I determine the enantiomeric excess (e.e.) of my final product? Several analytical techniques are available:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often the gold standard. The sample is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[16].

  • Chiral Gas Chromatography (GC): This is suitable if the analyte can be made volatile. Often, the carboxylic acid is first derivatized to its methyl or ethyl ester. Similar to HPLC, a chiral column is used to separate the enantiomers[16].

  • NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents: The sample can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which will have distinct signals in the ¹H or ¹⁹F NMR spectrum. Alternatively, a chiral solvating agent can be added to induce a chemical shift difference between the enantiomers.

Q3: What are the key safety considerations for these syntheses?

  • Reagents: Many reagents used are hazardous. Organolithium bases like LDA and n-BuLi are pyrophoric. Oxidants like hydrogen peroxide can be corrosive and powerful oxidizers. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.

  • Cryogenic Temperatures: Reactions at -78°C require handling dry ice or liquid nitrogen. Use insulated gloves and ensure proper ventilation to avoid asphyxiation from evaporating nitrogen or CO₂ buildup.

  • Pressure: Hydrogenation reactions are performed under pressure and require specialized equipment and safety protocols to prevent leaks and explosions.

Data Summary: Comparison of Synthetic Strategies

ParameterAsymmetric Synthesis (Chiral Auxiliary)Biocatalytic Kinetic Resolution (Lipase)
Starting Material Prochiral (e.g., butanoyl chloride)Racemic this compound or ester
Key Reagent Stoichiometric chiral auxiliary (e.g., Evans oxazolidinone)Catalytic enzyme (e.g., Lipase)
Typical Yield High (>80% for the desired enantiomer)Moderate (theoretically limited to 50% for one enantiomer)[14]
Enantiomeric Excess (e.e.) Excellent (often >99%)[3]Can be excellent (>99%), but is highly enzyme/substrate dependent
Process Complexity Multi-step, requires cryogenic temperatures, inert atmosphereSimpler setup, but may require extensive screening of enzymes and conditions
Scalability Well-established for large scaleCan be suitable for large scale, especially with immobilized enzymes
Key Challenge Efficient and non-racemizing removal of the auxiliaryFinding a highly selective enzyme; reaction must be stopped at ~50% conversion

Experimental Protocols

The following protocols are representative methodologies for the synthesis of chiral α-hydroxy acids and should be adapted and optimized for this compound.

Protocol 1: Asymmetric Synthesis via Evans Chiral Auxiliary

This protocol is adapted from the synthesis of (S)-2-hydroxy-3-methylbutanoic acid and illustrates the general workflow[3].

graph "Chiral_Auxiliary_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];

// Nodes start [label="Prochiral Substrate\n(e.g., Butanoyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; aux [label="Chiral Auxiliary\n(e.g., (4R,5S)-Oxazolidinone)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Attachment\n(Acylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adduct [label="Substrate-Auxiliary Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Diastereoselective\nReaction (Hydroxylation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diastereomer [label="Diastereomerically\nEnriched Product", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Cleavage\n(Hydrolysis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="Enantiopure Product\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recovered_aux [label="Recovered Auxiliary", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> step1; aux -> step1; step1 -> adduct; adduct -> step2; step2 -> diastereomer; diastereomer -> step3; step3 -> final_product; step3 -> recovered_aux; }

Caption: General workflow for chiral auxiliary-mediated synthesis.

Step 1: Acylation of the Chiral Auxiliary

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C and add triethylamine (1.5 eq.).

  • Slowly add butanoyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product into DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acylated auxiliary.

Step 2: Diastereoselective Hydroxylation

  • Dissolve the acylated auxiliary from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to -78°C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq.) dropwise. Stir for 30-60 minutes to form the sodium enolate.

  • In a separate flask, prepare a solution of camphor-sulfonyl-oxaziridine (2.0 eq.) in anhydrous THF and cool to -78°C.

  • Transfer the enolate solution to the oxaziridine solution via cannula at -78°C.

  • Stir the reaction at -78°C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78°C by adding a saturated aqueous solution of NH₄Cl. Allow to warm to room temperature.

Step 3: Cleavage of the Auxiliary

  • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

  • Add a mixture of THF and water, then cool to 0°C.

  • Add 30% hydrogen peroxide (4.0 eq.) followed by an aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir vigorously at 0°C for 2-4 hours.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF. Extract the aqueous solution with DCM to recover the chiral auxiliary.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude enantiopure this compound. Purify further if necessary.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Ethylhydracrylate

Step 1: Synthesis of Racemic Ethyl 2-Ethylhydracrylate

  • Prepare racemic this compound via a standard, non-chiral route (e.g., from diethyl ethylmalonate).

  • In a round-bottom flask, dissolve the racemic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool, neutralize with saturated NaHCO₃ solution, and extract the ester into diethyl ether. Dry and concentrate to obtain the racemic ester.

Step 2: Lipase-Catalyzed Hydrolysis

  • To a flask, add phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent if needed (e.g., 20% acetonitrile)[6].

  • Add the racemic ethyl 2-ethylhydracrylate.

  • Add the chosen lipase (e.g., Candida antarctica lipase B, immobilized). A typical enzyme:substrate ratio is 1:1 to 2:1 (m/m)[6].

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress closely by chiral HPLC or GC, taking aliquots every few hours.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Separate the aqueous and organic layers. The aqueous layer will contain the salt of the enantiopure acid. The organic layer (or an extract of the entire mixture) will contain the enantiopure unreacted ester.

  • To isolate the acid: Acidify the aqueous layer to pH 1-2 and extract with diethyl ether. Dry and concentrate to yield one enantiomer of this compound.

  • To isolate the other enantiomer: The unreacted ester can be hydrolyzed under standard basic conditions (e.g., NaOH in ethanol/water) to yield the opposite enantiomer of the acid.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiopure 2-Hydroxy-3-Methylbutanoic Acid.
  • Zhang, D., et al. (2021). Production of enantiopure (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid by multi-enzyme cascades.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Kim, J., et al. (2007). Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. PubMed. [Link]
  • BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis.
  • Anonymous. (2025). SpinPHOX/Ir(I) Catalyzed Asymmetric Hydrogenation of (E)-2-(hydroxymethyl)-3-Arylacrylic Acids.
  • McDonnell, P. (2015). Metabolic annotation of this compound. PMC - NIH. [Link]
  • Wikipedia. (n.d.). Asymmetric hydrogenation.
  • Noyori, R., et al. (1994). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II)
  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. PubMed. [Link]
  • Zhang, X., et al. (2020). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
  • Wikipedia. (n.d.). Kinetic resolution.
  • Zhang, X., et al. (2023). The study on asymmetric hydrogenation of α-substituted acrylic acids.
  • Al-Masoudi, W. A. (2018). Synthesis of 2-methyl butanoic acid from polymeric ester.
  • Wolf, C., & Bentley, K. W. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
  • Anonymous. (2025). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
  • Wolf, C., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]
  • Korman, S. H., et al. (2005).
  • Korman, S. H., et al. (2005).
  • Liu, H., et al. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. PMC - NIH. [Link]
  • Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC - NIH. [Link]
  • Wolf, C., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • de Miranda, A. S., et al. (2022).
  • McDonnell, P. (2015). Metabolic annotation of this compound. PubMed. [Link]
  • BenchChem. (2025). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives.
  • Xu, G. C., & Ni, Y. (2015). Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac.
  • Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed. [Link]

Sources

Technical Support Center: Optimizing Derivatization for 2-Ethylhydracrylic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the GC-MS analysis of 2-Ethylhydracrylic acid (2-EHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing derivatization conditions. 2-EHA, a key biomarker in certain metabolic disorders related to isoleucine catabolism, is a polar, non-volatile hydroxy carboxylic acid.[1][2][3] Successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is critically dependent on its chemical modification into a volatile and thermally stable derivative.[4][5][6]

This document moves beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization mandatory for the GC-MS analysis of this compound?

A1: this compound possesses both a carboxyl (-COOH) and a hydroxyl (-OH) group.[1] These polar functional groups make the molecule non-volatile and prone to strong intermolecular hydrogen bonding. Direct injection into a GC system would lead to poor chromatographic performance, including broad, tailing peaks or complete adsorption onto the column, preventing elution.[6] Derivatization replaces the active hydrogen atoms on these functional groups with non-polar moieties, typically a trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the analyte "GC-amenable".[7][8][9]

Q2: What are the most common derivatization methods for a hydroxy carboxylic acid like 2-EHA?

A2: Silylation is the most widely used and effective method for compounds containing hydroxyl and carboxyl groups.[10] This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (TMS) ester from the carboxylic acid and a TMS ether from the alcohol. The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][11] Often, a catalyst like Trimethylchlorosilane (TMCS) is included (e.g., BSTFA + 1% TMCS) to increase the reactivity of the reagent, especially for sterically hindered groups.[7]

Q3: Should I use BSTFA or MSTFA for derivatizing 2-EHA?

A3: Both BSTFA and MSTFA are powerful silylating agents and are excellent choices for derivatizing 2-EHA. MSTFA is reported to be the most volatile of the common silylating reagents, which can be advantageous as its byproducts are less likely to interfere with early eluting peaks in the chromatogram.[11] However, BSTFA, especially when combined with 1% TMCS, is highly effective and widely used for organic acids.[12][13][14] The choice often comes down to laboratory preference, cost, and the specific requirements of the analytical method. For routine analysis of 2-EHA, either reagent, when used correctly, should yield excellent results.

Q4: How critical are anhydrous (dry) conditions for the derivatization reaction?

A4: Absolutely critical. Silylating reagents are extremely sensitive to moisture.[7][15] Any water present in the sample or solvent will preferentially react with the silylating reagent, consuming it and preventing the derivatization of your target analyte, 2-EHA.[15] This leads to incomplete or failed derivatization, resulting in low or non-existent analyte peaks. It is imperative to ensure samples are dried completely (e.g., by lyophilization or under a stream of nitrogen) and that all solvents and reagents are anhydrous.[11][15]

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments. The following logical flow diagram outlines a general troubleshooting process.

G start GC-MS Analysis Issue (e.g., No Peak, Low Signal, Tailing) check_derivatization Was Derivatization Successful? start->check_derivatization check_gc_system Troubleshoot GC-MS System check_derivatization->check_gc_system Yes, Peak Shape Issues incomplete_deriv Incomplete Derivatization Suspected check_derivatization->incomplete_deriv No / Low Signal check_sample_prep Review Sample Preparation moisture Moisture Contamination? check_sample_prep->moisture check_reagents Verify Reagent Quality & Storage reagent_issue Reagent Expired/Degraded? check_reagents->reagent_issue check_conditions Optimize Reaction Conditions (Temp, Time, Concentration) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue gc_inlet Check Inlet Liner & Septum check_gc_system->gc_inlet incomplete_deriv->check_sample_prep moisture->check_reagents No dry_sample Ensure Sample is Lyophilized/ Completely Dry moisture->dry_sample Yes reagent_issue->check_conditions No new_reagent Use Fresh, Properly Stored Reagents reagent_issue->new_reagent Yes optimize Systematically Vary Temp (60-80°C) & Time (30-90 min) conditions_issue->optimize Yes gc_column Check Column Integrity & Installation gc_inlet->gc_column ms_tune Verify MS Tune & Sensitivity gc_column->ms_tune

Caption: Troubleshooting workflow for GC-MS analysis.

Problem 1: I am seeing a very small or no peak for my derivatized 2-EHA.

This is the most common issue and almost always points to incomplete or failed derivatization.[15]

  • Cause A: Moisture Contamination. As mentioned, water will destroy your silylating reagent.

    • Solution: Ensure your sample extract is taken to complete dryness before adding the derivatization reagents. Lyophilization (freeze-drying) is an excellent method for aqueous samples.[11][15] Alternatively, evaporate the sample under a gentle stream of dry nitrogen gas. Use only high-purity, anhydrous solvents.

  • Cause B: Degraded or Insufficient Reagent. Silylating reagents degrade over time, especially after being opened.

    • Solution: Use fresh reagents that have been stored correctly under anhydrous conditions (e.g., in a desiccator).[15] Always use a molar excess of the silylating reagent relative to the active hydrogens on the analyte. A common rule of thumb is a 2:1 molar ratio of the silylating agent to each active hydrogen.[7] For a complex sample matrix, a larger excess may be required.

  • Cause C: Suboptimal Reaction Conditions. The derivatization of both a carboxylic acid and a sterically hindered secondary alcohol may require sufficient thermal energy and time.[7]

    • Solution: Optimize the reaction temperature and time. A good starting point for BSTFA is heating at 60-70°C for 30-60 minutes.[13][16] If the yield is still low, you can incrementally increase the temperature to 80°C and the time up to 90 minutes.[15][17] Analyze aliquots at different time points to determine when the product peak reaches its maximum.[15]

Problem 2: My 2-EHA peak is tailing or has poor shape.

Peak tailing suggests active sites in the GC system are interacting with your analyte, even after derivatization.

  • Cause A: Incomplete Derivatization. If some 2-EHA molecules are only partially derivatized (e.g., only the carboxyl group reacts but not the hydroxyl), the remaining polar site can cause peak tailing.

    • Solution: Re-evaluate and optimize your derivatization protocol as described in Problem 1 to ensure both functional groups are fully derivatized.

  • Cause B: Active Sites in the GC Inlet or Column. The injector liner or the front end of the GC column can become contaminated or active over time.

    • Solution: Use a deactivated inlet liner and perform regular maintenance, including cleaning or replacing the liner.[18] If the problem persists, you may need to condition your GC column or trim a small section (e.g., 10-20 cm) from the inlet end.

Problem 3: I am seeing multiple peaks for 2-EHA or other unexpected artifact peaks.

  • Cause A: Incomplete Derivatization. This can result in peaks for the underivatized, mono-silylated, and di-silylated forms of 2-EHA.

    • Solution: Optimize the reaction for completeness (see Problem 1). The goal is to have a single, sharp peak for the fully derivatized (di-TMS) 2-EHA.

  • Cause B: Reagent Artifacts. Silylating reagents can produce their own characteristic peaks in the chromatogram, especially when injected in large excess.

    • Solution: Inject a blank sample containing only your solvent and the derivatization reagents. This will help you identify peaks originating from the reagents themselves so you can distinguish them from your analyte.

  • Cause C: Side Reactions or Sample Matrix Effects. Components in a complex biological matrix can also be derivatized and may co-elute or interfere with your analyte.[15] In some cases, silylation can cause side reactions with other functional groups in the sample.[19]

    • Solution: Implement a sample clean-up procedure (e.g., solid-phase extraction, SPE) prior to derivatization to remove interfering matrix components.

Experimental Protocols & Data
Optimizing Silylation Reaction Parameters

The efficiency of the derivatization reaction is primarily dependent on reagent concentration, temperature, and time. Below is a table summarizing typical starting points and optimization ranges for the silylation of 2-EHA using BSTFA + 1% TMCS.

ParameterStarting ConditionOptimization RangeRationale & Key Considerations
Reagent BSTFA + 1% TMCSN/AA robust, widely used reagent for hydroxyl and carboxyl groups. TMCS acts as a catalyst, improving reaction kinetics.[7][12]
Solvent Pyridine or AcetonitrileDichloromethane, Ethyl AcetateMust be anhydrous. Pyridine can act as a catalyst and acid scavenger, aiding the reaction.[12][20]
Temperature 60 °C60 - 80 °CProvides sufficient energy to overcome activation barriers. Higher temperatures can accelerate the reaction but may also degrade sensitive compounds.[13][16]
Time 30 minutes30 - 90 minutesMust be sufficient for the reaction to reach completion. Sterically hindered groups may require longer times.[7][13]
Sample State Completely DryN/ACrucial. Any residual moisture will consume the reagent and inhibit the derivatization of 2-EHA.[7][15]
Protocol: Silylation of 2-EHA with BSTFA + 1% TMCS

This protocol provides a robust starting point for the derivatization of 2-EHA from a dried sample extract.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis p1 1. Place dried sample extract (e.g., 1-100 µg) in a 2 mL GC vial. p2 2. Add 100 µL of anhydrous Pyridine or Acetonitrile. p1->p2 p3 3. Vortex briefly to dissolve the residue. p2->p3 d1 4. Add 100 µL of BSTFA + 1% TMCS. p3->d1 d2 5. Cap the vial tightly. d1->d2 d3 6. Heat at 60°C for 30 minutes in a heating block or oven. d2->d3 a1 7. Cool vial to room temperature. d3->a1 a2 8. Inject 1 µL of the derivatized sample into the GC-MS. a1->a2

Sources

Technical Support Center: LC-MS/MS Analysis of 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the quantitative analysis of 2-Ethylhydracrylic acid (2-EHA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects.

FAQ: Understanding Matrix Effects in 2-EHA Analysis

This section addresses fundamental questions about the nature of matrix effects and their specific relevance to the analysis of this compound.

Q1: What are matrix effects and why are they a significant concern for 2-EHA analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components from the sample matrix (e.g., urine, plasma).[1][2][3] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (signal decrease) or ion enhancement (signal increase).[4][5]

For a small, polar organic acid like 2-EHA, this is a critical issue because it directly impacts the accuracy, precision, and sensitivity of the quantitative results.[4][6] Undetected matrix effects can lead to the erroneous reporting of analyte concentrations, compromising the integrity of clinical or research data.[3] The primary cause is the competition for ionization between 2-EHA and matrix components as they enter the ion source simultaneously.[7]

Q2: What properties of 2-EHA and common biological matrices make this analysis susceptible to matrix effects?

A: The susceptibility arises from a combination of factors related to both the analyte and the sample matrix:

  • Analyte Properties (2-EHA): As a small, polar, and acidic molecule, 2-EHA typically has limited retention on standard reversed-phase LC columns. This means it often elutes in the early, more polar region of the chromatogram, where a high concentration of other endogenous polar matrix components, such as salts and other organic acids, also elute.[2]

  • Matrix Composition: Biological matrices like plasma and urine are incredibly complex.

    • Urine: Contains a high concentration of salts and various organic acids, which can interfere with the ionization of 2-EHA.[8][9]

    • Plasma/Serum: Rich in phospholipids, which are notorious for causing significant ion suppression in electrospray ionization (ESI).[2][6] These lipids can co-elute with early-eluting analytes like 2-EHA.

This co-elution of interfering compounds is the primary driver of matrix effects.[2][4]

Q3: How can I qualitatively and quantitatively assess matrix effects in my 2-EHA assay?

A: A systematic assessment is crucial during method development, as recommended by regulatory bodies like the FDA.[10][11]

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of 2-EHA is continuously infused into the MS source while a blank, extracted matrix sample is injected into the LC system. Dips or rises in the constant analyte signal indicate the retention times of interfering matrix components.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" method for quantifying the extent of matrix effects.[2][5] The response of 2-EHA spiked into a blank matrix extract (post-extraction) is compared to the response of 2-EHA in a clean solvent. The Matrix Factor (MF) is calculated as follows:

    MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

The FDA's M10 guidance suggests evaluating the matrix effect across at least six different sources (lots) of the biological matrix.[11][12]

Troubleshooting Guide: Diagnosing & Solving Matrix Effect Issues

This guide provides a symptom-based approach to common problems encountered during the analysis of 2-EHA and similar analytes.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Potential Cause: Co-elution with matrix components, column contamination, or mismatched solvent strength between the sample and the mobile phase.[13][14][15]

  • Troubleshooting Steps & Solutions:

    • Check for Column Contamination: A partially blocked column inlet frit is a common cause of peak distortion affecting all peaks.[16] Try reverse-flushing the column. If this fails, replace the guard column or the analytical column.[14][16]

    • Optimize Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[14] Injecting in a stronger solvent can cause peak distortion.[15]

    • Improve Chromatographic Resolution: Modify the LC gradient to better separate 2-EHA from early-eluting interferences. A shallower gradient at the beginning of the run can improve the resolution of polar compounds.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique, such as Solid Phase Extraction (SPE), to remove interfering components before injection.[15]

Problem 2: Low Analyte Response & Poor Sensitivity (Ion Suppression)
  • Potential Cause: Co-eluting endogenous compounds, particularly phospholipids from plasma or salts from urine, are competing with 2-EHA for ionization in the ESI source.[6][7][17]

  • Troubleshooting Steps & Solutions:

    • Improve Sample Cleanup: This is the most effective strategy.

      • For plasma, use a phospholipid removal (PLR) technique, such as specific SPE cartridges or plates (e.g., HybridSPE®), which use zirconia-coated phases to selectively retain phospholipids.[18][19]

      • For urine, a simple "dilute-and-shoot" approach is often effective for minimizing matrix effects, provided the assay has sufficient sensitivity.[20][21]

    • Optimize Chromatography: Adjust the LC method to move the 2-EHA peak away from the "suppression zone" where most interferences elute.

    • Reduce Injection Volume: Injecting a smaller amount of the sample can lessen the overall load of matrix components entering the MS source.[4]

    • Check Ion Source Parameters: Optimize source-dependent parameters like temperature and gas flows to improve desolvation efficiency, which can sometimes reduce the impact of matrix components.[20]

Problem 3: Inconsistent Results & Poor Reproducibility
  • Potential Cause: The composition and concentration of matrix components vary significantly between different samples or lots of biological matrix, leading to variable ion suppression or enhancement.

  • Troubleshooting Steps & Solutions:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for variable matrix effects.[4][22] A SIL-IS (e.g., 2-EHA-d3) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[23][24] By using the response ratio (Analyte/IS), the variability is normalized, leading to more accurate and precise results.

    • Use Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in the same biological matrix as the samples can help compensate for consistent matrix effects.[1][25] However, this approach cannot correct for the variability between individual samples.

Diagrams: Workflows & Mechanisms

Troubleshooting Decision Tree

This diagram outlines a logical workflow for identifying and addressing matrix effect-related issues.

start Inconsistent Results or Poor Peak Shape for 2-EHA q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->q1 use_sil Implement a SIL-IS (e.g., 2-EHA-d3) This is the most robust solution. q1->use_sil No assess_mf Quantitatively Assess Matrix Factor (MF) q1->assess_mf Yes end Method Optimized use_sil->end mf_ok Is MF within acceptable limits (e.g., 0.8-1.2)? assess_mf->mf_ok improve_cleanup Improve Sample Cleanup mf_ok->improve_cleanup No mf_ok->end Yes cleanup_options Plasma: Use Phospholipid Removal (PLR) SPE Urine: Optimize Dilution Factor improve_cleanup->cleanup_options optimize_lc Optimize Chromatography (e.g., modify gradient, change column) to separate 2-EHA from interferences. improve_cleanup->optimize_lc optimize_lc->end

Caption: A decision tree for troubleshooting matrix effects.

Mechanism of Ion Suppression

This diagram illustrates how co-eluting matrix components interfere with the ionization of the target analyte (2-EHA).

Mechanism of Ion Suppression in ESI Source cluster_0 LC Eluent cluster_1 Droplet Formation & Evaporation cluster_2 Gas Phase Ion Generation lc_eluent Analyte (2-EHA) + Matrix Components Enter ESI Source droplet Charged Droplet Forms Solvent Evaporates lc_eluent->droplet competition Competition for Charge and Droplet Surface droplet->competition gas_phase Gas-Phase Ions competition->gas_phase Reduced number of [2-EHA-H]- ions generated ms_detector To MS Analyzer gas_phase->ms_detector

Caption: The process of electrospray ionization suppression.

Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol provides a step-by-step guide for determining the Matrix Factor as per regulatory expectations.[2][10]

  • Prepare Blank Matrix Extract: Select at least six different lots of blank biological matrix (e.g., human plasma). Process these samples using your finalized extraction procedure (e.g., protein precipitation or SPE) without adding the analyte or internal standard.

  • Prepare Solution A (Post-Spike Sample): Take an aliquot of the blank matrix extract from Step 1. Spike it with 2-EHA to a known concentration (e.g., a low and a high QC level).

  • Prepare Solution B (Neat Solution): Prepare a solution of 2-EHA in the final reconstitution solvent at the exact same concentration as Solution A.

  • Analyze and Calculate:

    • Inject both Solution A and Solution B into the LC-MS/MS system multiple times (n≥3).

    • Calculate the average peak area for 2-EHA from both sets of injections.

    • Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area of Solution A) / (Mean Peak Area of Solution B) .

  • Evaluate: Repeat for all six lots of matrix. Calculate the coefficient of variation (%CV) of the MF across the different lots to assess the variability of the matrix effect.

Data Summary Table:

Matrix LotMean Peak Area (Solution A)Mean Peak Area (Solution B)Matrix Factor (MF)
Lot 185,000100,0000.85 (Suppression)
Lot 282,000100,0000.82 (Suppression)
Lot 3115,000100,0001.15 (Enhancement)
Lot 488,000100,0000.88 (Suppression)
Lot 591,000100,0000.91 (Suppression)
Lot 686,000100,0000.86 (Suppression)
Mean 0.91
%CV 13.5%

Note: This table uses example data for illustrative purposes.

References

  • Buhrman, D., et al. (1996). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of the American Society for Mass Spectrometry.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation Website.
  • Chambers, E., et al. (2007). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America.
  • LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International.
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
  • Wikipedia. Ion suppression (mass spectrometry). Wikipedia.
  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(24), 2293–2297.
  • LCGC International. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. LCGC International.
  • Cech, N. B., & Enke, C. G. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
  • PharmaCompass. (2015). FDA guideline - Bioanalytical Method Validation. PharmaCompass.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov.
  • Zhang, G., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Gasser, C. A., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
  • King, R., et al. (2000). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo Website.
  • Little, J. L. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. FDA.gov.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • ALWSCI. (2023). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Website.
  • Rocío-Bautista, P., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Little, J. L. (2011). Extraction Methods for The Removal of Phospholipids and Other Endogenous Material from A Biological Fluid. ResearchGate.
  • JASEM. Organic Acid LC-MS/MS Analysis Kit. JASEM Website.
  • Magera, M. J., et al. (2017). A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography- tandem mass spectrometry. Clinical and Laboratory Science.
  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis.
  • Janečková, H., et al. (2023). Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow for analysis of organic acids, acylglycines, and acylcarnitines in urine. Clinical Chemistry and Laboratory Medicine.
  • Zivak Technologies. Organic Acids LC-MS/MS analysis kit. Zivak Technologies Website.
  • Chambers, E. (2008). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate.
  • Wong, J. W. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Li, Y. R., et al. (2022). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Molecules.
  • Tanna, S., & Lawson, G. (2017). Development of a Sensitive Liquid Chromatography Mass Spectrometry Method for the Analysis of Short Chain Fatty Acids in Urine from Patients with Ulcerative Colitis. ResearchGate.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com.
  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate.

Sources

Troubleshooting low recovery of 2-Ethylhydracrylic acid during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Ethylhydracrylic acid (2-EHA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low recovery, during the sample preparation of this important metabolite. As a key biomarker in certain inborn errors of metabolism, accurate quantification of 2-EHA is critical.[1] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you optimize your analytical workflow.

Understanding this compound (2-EHA)

Before troubleshooting, it's essential to understand the physicochemical properties of 2-EHA as they directly influence its behavior during sample preparation.

  • Structure and Functionality: 2-EHA is a short-chain hydroxy fatty acid. Its structure contains two key functional groups: a carboxylic acid and a primary alcohol (hydroxyl group). This dual functionality makes it a polar molecule.

  • Acidity: The carboxylic acid group has an estimated pKa of around 4.51. This means that at a pH below 4.5, it will be predominantly in its neutral, protonated form (R-COOH), while at a pH above 4.5, it will be in its anionic, deprotonated form (R-COO⁻). This property is fundamental to optimizing extraction procedures.[2]

  • Volatility: Due to its polarity and the presence of active hydrogen atoms on both the carboxylic acid and hydroxyl groups, 2-EHA has low volatility and is not suitable for direct analysis by gas chromatography (GC) without derivatization.[2]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of 2-EHA.

Part 1: Troubleshooting Liquid-Liquid Extraction (LLE)

Question: I am experiencing low recovery of 2-EHA from plasma/urine using a standard liquid-liquid extraction protocol with a solvent like ethyl acetate. What is going wrong?

Answer: Low recovery of 2-EHA during LLE is often linked to its polarity and the pH of the aqueous sample. Here are the primary causes and solutions:

  • Incorrect pH of the Aqueous Sample:

    • The Problem: For an acidic analyte like 2-EHA to partition effectively into a less polar organic solvent, it must be in its neutral (protonated) form.[3] If the pH of your sample is above the pKa of 2-EHA (~4.5), the molecule will be in its ionized (anionic) state, making it highly water-soluble and preventing its extraction into the organic phase.

    • The Solution: Acidify your sample to a pH at least 2 units below the pKa of 2-EHA. A pH of 2-2.5 is generally recommended to ensure complete protonation.[3]

  • Inappropriate Choice of Extraction Solvent:

    • The Problem: While ethyl acetate is a common choice, its polarity might not be optimal for a more polar compound like 2-EHA, especially if other more polar interferents are co-extracted. Conversely, a very non-polar solvent like hexane will be ineffective.

    • The Solution: Consider a more polar extraction solvent that is still immiscible with water. A mixture of solvents can also be effective. For instance, using methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and ethyl acetate can improve recovery.[4]

  • Formation of Emulsions:

    • The Problem: Biological matrices like plasma are rich in lipids and proteins that can act as surfactants, leading to the formation of an emulsion at the interface of the aqueous and organic layers.[5] This emulsion can trap the analyte, leading to poor recovery and reproducibility.

    • The Solution:

      • Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.

      • "Salting Out": Add a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase.[3] This increases the ionic strength of the aqueous layer, reducing the solubility of 2-EHA and helping to break the emulsion.

      • Centrifugation: Centrifuging the sample can help to separate the layers more effectively.[5]

  • Insufficient Solvent to Sample Ratio:

    • The Problem: A low volume of organic solvent may not be sufficient to efficiently extract the analyte from the aqueous sample.

    • The Solution: Increase the ratio of organic solvent to the aqueous sample. A ratio of 7:1 is often cited as a good starting point for optimizing recovery.[3]

Table 1: Comparison of Common LLE Solvents

SolventPolarity IndexWater SolubilityKey Considerations
Hexane0.1InsolubleToo non-polar for 2-EHA.
Diethyl Ether2.86.9 g/100 mLProne to forming peroxides; good for moderately polar compounds.
Ethyl Acetate4.48.3 g/100 mLA common starting point, but may require pH optimization.
Methyl tert-butyl ether (MTBE)2.55.1 g/100 mLLess prone to emulsion formation than diethyl ether; good recovery for many metabolites.[4]
Dichloromethane (DCM)3.11.3 g/100 mLHigher density than water (forms the bottom layer); can be a good option but is a suspected carcinogen.

`dot graph TD { A[Start: Low 2-EHA Recovery in LLE] --> B{Check Sample pH}; B --> C[pH > 4.5]; B --> D[pH < 3]; C --> E[Action: Acidify sample to pH 2-2.5]; D --> F{Check Solvent Choice}; E --> F; F --> G[Using Hexane/Heptane]; F --> H[Using Ethyl Acetate/MTBE]; G --> I[Action: Switch to a more polar solvent like MTBE or Ethyl Acetate]; H --> J{Emulsion Formation?}; I --> J; J --> K[Yes]; J --> L[No]; K --> M[Action: Add NaCl, centrifuge, use gentle mixing]; L --> N{Check Solvent:Sample Ratio}; M --> N; N --> O[Ratio < 5:1]; N --> P[Ratio > 5:1]; O --> Q[Action: Increase ratio to >7:1]; P --> R[Troubleshooting Complete]; Q --> R;

} ` Caption: Troubleshooting workflow for low recovery of 2-EHA in LLE.

Part 2: Troubleshooting Solid-Phase Extraction (SPE)

Question: I'm using a reversed-phase (e.g., C18) SPE cartridge, but the recovery of 2-EHA is inconsistent. How can I improve this?

Answer: While reversed-phase SPE can be used, the high polarity of 2-EHA makes it challenging. Anion exchange or polymeric SPE sorbents are often more suitable. Here’s how to troubleshoot:

  • Inappropriate Sorbent Choice:

    • The Problem: 2-EHA, being a polar molecule, may have weak retention on a non-polar sorbent like C18, leading to premature elution during the sample loading or washing steps.

    • The Solution:

      • Anion Exchange SPE: This is often the most effective method for acidic compounds. At a neutral or slightly basic pH, 2-EHA will be negatively charged and will strongly bind to a quaternary amine (strong anion exchanger) or a tertiary amine (weak anion exchanger) sorbent. You can then wash away neutral and basic interferences before eluting 2-EHA with an acidic solvent.

      • Polymeric SPE: Sorbents like Oasis PRiME HLB are designed to extract a wide range of acidic, basic, and neutral compounds and can provide excellent recovery for 2-EHA.[6][7]

  • Improper Sample pH during Loading:

    • The Problem: For anion exchange SPE, the sample pH must be high enough to ensure 2-EHA is ionized (pH > 5.5). For reversed-phase SPE, the pH should be low to ensure it is neutral and can be retained (pH < 3).

    • The Solution: Adjust the sample pH according to the chosen SPE mechanism. For anion exchange, a pH of ~7.0 is a good starting point.

  • Ineffective Wash or Elution Solvents:

    • The Problem: The wash solvent may be too strong, causing the analyte to be washed away. Conversely, the elution solvent may be too weak to fully recover the analyte from the sorbent.

    • The Solution:

      • Wash Step: For anion exchange, wash with a high pH, low ionic strength buffer followed by an organic solvent like methanol to remove non-polar interferences.

      • Elution Step: For anion exchange, elute with a solvent containing an acid (e.g., 1-5% formic acid in methanol) to neutralize the 2-EHA and release it from the sorbent.

SPE_Workflow

Part 3: Troubleshooting Derivatization for GC-MS

Question: My GC-MS analysis shows poor peak shape and low response for 2-EHA after silylation. What are the likely causes?

Answer: Incomplete derivatization is the most common reason for poor GC-MS performance with 2-EHA. Both the carboxylic acid and the hydroxyl group must be derivatized to make the molecule volatile and thermally stable.[2]

  • Presence of Moisture:

    • The Problem: Silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are extremely sensitive to moisture.[8] Any water in the sample or reagents will preferentially react with the silylating agent, deactivating it and preventing the derivatization of 2-EHA.

    • The Solution:

      • Ensure your sample extract is completely dry. Evaporate the elution solvent under a stream of nitrogen and consider placing it in a desiccator.

      • Use anhydrous solvents and reagents. Purchase reagents in small volumes with septa-sealed caps to minimize exposure to atmospheric moisture.

      • Silylate your glassware to prevent active sites from interfering with the reaction.[9]

  • Incomplete Derivatization of Both Functional Groups:

    • The Problem: The hydroxyl group on 2-EHA is less reactive than the carboxylic acid.[8] Standard room temperature derivatization may be sufficient for the acid but not the alcohol, resulting in a partially derivatized, less volatile molecule.

    • The Solution:

      • Heat: Heat the reaction mixture at 60-80°C for 30-60 minutes to drive the derivatization of the sterically hindered hydroxyl group to completion.[10]

      • Use a Catalyst: Add a catalyst like TMCS (trimethylchlorosilane) to your BSTFA reagent (e.g., BSTFA + 1% TMCS). The catalyst increases the reactivity of the silylating agent.[8]

  • Insufficient Reagent:

    • The Problem: Each 2-EHA molecule has two active hydrogens (one on the carboxylic acid and one on the hydroxyl group) that need to be replaced by a silyl group. If there isn't enough reagent, the reaction will be incomplete.

    • The Solution: Use a significant excess of the silylating reagent. A 2:1 molar ratio of silylating agent to active hydrogens is a good rule of thumb.[8]

Step-by-Step Protocol for Silylation of 2-EHA:

  • Ensure the dried sample extract is in a clean, silylated glass vial.

  • Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 20 µL of a solvent like pyridine or acetonitrile.[10]

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 80°C for 30 minutes.[10]

  • Cool the vial to room temperature before GC-MS analysis.

Part 4: Analyte Stability and Storage

Question: Could my low recovery of 2-EHA be due to degradation during sample storage or processing?

Answer: While 2-EHA is a relatively stable molecule, improper storage and handling can lead to losses.

  • Sample Storage:

    • The Problem: Repeated freeze-thaw cycles can lead to degradation of metabolites. Long-term storage at inappropriate temperatures can also result in analyte loss.

    • The Solution: Store plasma and urine samples at -80°C for long-term stability. Aliquot samples upon collection to avoid multiple freeze-thaw cycles.

  • pH Stability during Extraction:

    • The Problem: While acidification is necessary for LLE, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially cause degradation, although 2-EHA is generally stable under these conditions for the duration of a typical extraction.

    • The Solution: Perform the extraction promptly after pH adjustment. Avoid unnecessarily long incubation times in highly acidic or basic conditions.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Science.
  • Zhang, Y., et al. (2020). Accurate quantification of EVT201 and its two metabolites in human urine using UHPLC-MS/MS method with solid phase extraction.
  • BenchChem. (2025). Troubleshooting Common Issues with Silylation Reactions in Protic Solvents. BenchChem.
  • Sigma-Aldrich. (n.d.).
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
  • Li, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI.
  • Raye, T. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Bird, S. S., & Marur, V. R. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
  • Weimer, P. J. (2025, August 6). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers.
  • Glass, K. (2015, July 10). When a good silylation protocol goes bad, what are the usual suspects?
  • Deng, P., et al. (2018). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Gonzalez-Riano, C., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. PubMed.
  • Bell, D. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Higashi, T. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
  • WelchLab. (2025, February 21).
  • Vu, D., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome.
  • ResearchGate. (n.d.). Effect of pH on the yield of extraction.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • Rezaee, M., et al. (2015). Effect of pH on the extraction efficiency.
  • Porvair Sciences. (2022, November 16). Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. News-Medical.Net.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • Korman, S. H., et al. (2005).
  • Biotage. (n.d.). SLE, SPE and LLE – How are Those Different? Biotage.
  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments.
  • Abdullah, N., et al. (2021).
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit.
  • Wujcicka, W., et al. (2025, July 10). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PubMed Central.
  • Vesel, A., et al. (n.d.).
  • Moolenaar, S. H., et al. (2015). Metabolic annotation of this compound. PubMed Central.
  • Mamer, O. A., et al. (1974). This compound: a newly described urinary organic acid. PubMed.
  • Chen, Y., et al. (2025, July 1). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. PubMed Central.
  • Rabinowitz, J. D., & Kimball, E. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central.
  • BenchChem. (2025). Stability and Storage of 2-Ethylacrolein: A Technical Guide. BenchChem.
  • LGC Group. (2012, November 14).
  • Salzer, L., et al. (2024).
  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation.
  • ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions).
  • Wang, H., et al. (2008). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. PubMed Central.
  • Kumar, G., et al. (n.d.). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India.
  • ResearchGate. (n.d.). Effect of different pH values on extraction. The recovery efficiency of....

Sources

Identifying and minimizing interference in 2-Ethylhydracrylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylhydracrylic Acid (2-EHA) Quantification. As Senior Application Scientists, we understand the nuances and challenges of metabolic biomarker analysis. This guide is designed to provide you with in-depth, field-proven insights to help you identify and minimize interference in your 2-EHA quantification experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter regarding the nature of 2-EHA and the principles behind its analysis.

Q1: What is this compound (2-EHA) and why is its quantification important?

A1: this compound (2-EHA), also known as 2-(hydroxymethyl)butyric acid, is a small organic acid.[1][2] In clinical and research settings, it is recognized as a key biomarker for certain inborn errors of metabolism, particularly those affecting the catabolism of the amino acid L-isoleucine.[1][3][4] Normally, L-isoleucine is metabolized via the "(S) pathway". However, when this primary pathway is impaired due to an enzyme deficiency, metabolic flux is shunted to an alternative "(R) pathway", leading to the production and accumulation of 2-EHA.[1][5] Therefore, accurately quantifying elevated levels of 2-EHA in biological fluids like urine is crucial for diagnosing and monitoring conditions such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[6][7]

Q2: Which analytical platforms are most suitable for 2-EHA quantification?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and routinely used method for urinary organic acid analysis, including 2-EHA.[1][6] It offers excellent chromatographic resolution and mass-spectral information for confident identification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique that provides high sensitivity and specificity and can be adapted for high-throughput analysis, sometimes with the advantage of requiring less sample preparation.[8]

Q3: Why is derivatization necessary for GC-MS analysis of 2-EHA?

A3: The principle of Gas Chromatography requires that analytes be volatile and thermally stable. 2-EHA, like other organic acids, contains polar functional groups (a carboxylic acid and a hydroxyl group) that make it non-volatile. These groups also tend to form hydrogen bonds, leading to poor peak shape and adsorption onto the GC column.[9][10] Derivatization chemically modifies these functional groups, replacing the active hydrogens with non-polar moieties. This process increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[8][11] The most common method is silylation , which converts the acid and alcohol groups into their trimethylsilyl (TMS) esters and ethers, respectively.[9][12]

Q4: Can other metabolic conditions cause elevated 2-EHA, leading to potential misinterpretation?

A4: Yes, this is a critical point of analytical and diagnostic integrity. While 2-EHA is a hallmark of SBCADD, it is not exclusively elevated in this condition. Increased 2-EHA levels can also be observed in other disorders of isoleucine metabolism that occur further down the catabolic pathway, such as β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency.[5] This is because a blockage at any point can cause a "backup" that shunts metabolism through the alternative R-pathway.[1][4] Therefore, 2-EHA results should always be interpreted in the context of a broader organic acid profile and other clinical findings.

Troubleshooting Guide: From Sample to Signal

This guide provides a systematic approach to resolving common issues encountered during 2-EHA analysis.

Problem 1: Poor or Tailing Chromatographic Peaks (GC-MS)
  • Plausible Cause 1: Incomplete Derivatization. The polar nature of underivatized 2-EHA will cause it to interact strongly with the GC column, resulting in broad, tailing peaks.

    • Solution & Rationale: The derivatization reaction, typically silylation, is highly sensitive to moisture. Water will preferentially react with the silylating agent (e.g., BSTFA, MSTFA) and can also hydrolyze the newly formed TMS derivatives.[10][12]

      • Ensure Absolute Anhydrous Conditions: Lyophilize or dry samples completely under a stream of nitrogen before adding the derivatization reagent. Use high-quality, anhydrous solvents.

      • Optimize Reaction Conditions: Derivatization is a chemical reaction dependent on time, temperature, and reagent concentration. For stubborn or sterically hindered compounds, increasing the reaction temperature (e.g., to 70-75°C) and time (e.g., to 45-60 minutes) can drive the reaction to completion.[12] Always use a molar excess of the silylating reagent.[12]

      • Check Reagent Integrity: Silylating reagents degrade upon exposure to air and moisture. Use fresh vials or store them properly under an inert atmosphere.

  • Plausible Cause 2: Active Sites in the GC System. Exposed silanol groups in the GC inlet liner or on the column itself can interact with any residual polar analytes.

    • Solution & Rationale:

      • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner.

      • Perform Column Maintenance: If the column is old, clip the first few centimeters from the inlet side to remove accumulated non-volatile residues.

Problem 2: No Detectable 2-EHA Peak or Significantly Low Signal
  • Plausible Cause 1: Analyte Loss During Sample Preparation.

    • Solution & Rationale:

      • Validate Extraction Efficiency: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the pH and solvent choice are optimal for organic acid recovery. For SPE, a weak anion exchange mechanism is often effective.[13]

      • Monitor Evaporation: When drying the sample under nitrogen, be careful not to proceed for too long or at too high a temperature, as this can cause the loss of more volatile organic acids.

      • Use an Internal Standard: The most robust way to account for sample prep losses is to spike a stable isotope-labeled internal standard (e.g., 2-EHA-d3) into the sample at the very beginning of the workflow.[11] A low signal from both the analyte and the internal standard points to a systemic issue (e.g., injection problem), whereas a low analyte signal with a strong internal standard signal points to a problem specific to the native compound.

  • Plausible Cause 2: Degradation of Derivatives.

    • Solution & Rationale: TMS derivatives are susceptible to hydrolysis. Analyze derivatized samples as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -24°C) in tightly sealed vials to prevent moisture ingress. Studies have shown stability for at least 30 hours under these conditions.[14]

Problem 3: Interfering Peaks and High Baseline Noise
  • Plausible Cause 1: Matrix Interference. Biological samples like urine and plasma are complex matrices containing thousands of compounds.

    • Solution & Rationale:

      • Improve Sample Cleanup: In serum or plasma, inefficient protein precipitation will lead to a "dirty" extract. Ensure vigorous vortexing and sufficient incubation time after adding the precipitating solvent (e.g., chilled acetone).[8] For urine, consider an SPE cleanup step to remove high-abundance interfering compounds.[13]

      • Utilize Mass Spectrometry: Use the mass spectrometer in Selective Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS. These modes are highly selective and will only monitor for specific mass-to-charge ratios characteristic of 2-EHA, effectively filtering out chemical noise and co-eluting interferences.[11][15] For the TMS-derivative of 2-EHA, characteristic ions can be selected for high specificity.

  • Plausible Cause 2: System Contamination.

    • Solution & Rationale: Contamination can come from the GC septum ("septum bleed"), old mobile phase, or carryover from a previous injection.

      • Bake Out the GC System: Heat the column to its maximum recommended temperature for a period to purge contaminants.

      • Run Solvent Blanks: Inject a blank solvent to ensure the system is clean before running your sample sequence.

Visualized Workflows and Logic

Visual aids are indispensable for understanding complex analytical processes. The following diagrams illustrate the experimental workflow and troubleshooting logic.

Analytical_Workflow_for_2EHA Fig 1. General Analytical Workflow for 2-EHA Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing SampleCollection 1. Sample Collection (Urine/Serum) AddIS 2. Add Internal Standard (e.g., 2-EHA-d3) SampleCollection->AddIS ProteinPrecip 3. Protein Precipitation (if Serum/Plasma) AddIS->ProteinPrecip Extraction 4. Extraction (LLE or SPE) ProteinPrecip->Extraction DryDown 5. Evaporation to Dryness (Under Nitrogen) Extraction->DryDown Derivatization 6. Derivatization (e.g., Silylation for GC-MS) DryDown->Derivatization GC-MS Path Analysis 7. GC-MS or LC-MS/MS Analysis DryDown->Analysis Direct LC-MS Path (after reconstitution) Derivatization->Analysis Integration 8. Peak Integration Analysis->Integration Quantification 9. Quantification (vs. Calibration Curve) Integration->Quantification Normalization 10. Normalization (e.g., to Creatinine) Quantification->Normalization

Caption: General workflow for 2-EHA analysis from sample to result.

Troubleshooting_Tree Fig 2. Troubleshooting Decision Tree for Poor Peaks Start Problem: Poor Peak Shape / Low Signal CheckIS Is Internal Standard (IS) Signal Also Poor? Start->CheckIS SystemIssue Systemic Issue: Check Injection, Inlet, MS Detector CheckIS->SystemIssue Yes SampleIssue Sample-Specific Issue: Focus on Prep & Derivatization CheckIS->SampleIssue No IsPeakTailing Is the Peak Tailing? SampleIssue->IsPeakTailing DerivIssue Incomplete Derivatization or Active Sites in System IsPeakTailing->DerivIssue Yes LossIssue Analyte Loss During Prep or Derivative Degradation IsPeakTailing->LossIssue No FixDeriv Solution: Ensure Anhydrous Conditions, Optimize Reaction Time/Temp DerivIssue->FixDeriv

Caption: A decision tree for troubleshooting common chromatographic issues.

Metabolic_Pathway Fig 3. Simplified Metabolic Origin of 2-EHA Isoleucine L-Isoleucine Interconversion Interconversion Isoleucine->Interconversion S_Pathway (S) Pathway (Major Route) Block Metabolic Block (e.g., SBCADD) S_Pathway->Block R_Pathway (R) Pathway (Minor Route) EHA This compound (2-EHA) R_Pathway->EHA NormalProducts Propionyl-CoA + Acetyl-CoA Block->NormalProducts Impaired Flux Block->Interconversion Substrate Buildup Drives R-Pathway Interconversion->S_Pathway Predominant Interconversion->R_Pathway Minor

Caption: Metabolic pathway showing 2-EHA formation due to a block.

Experimental Protocols & Data

Protocol 1: Urine Sample Preparation and Silylation for GC-MS

This protocol is a self-validating system where the inclusion of an internal standard confirms the efficacy of each step.

  • Sample Thawing & Normalization: Thaw frozen urine samples at room temperature. Determine the creatinine concentration of the sample.

  • Internal Standard Spiking: In a glass tube, add a volume of urine normalized to a set amount of creatinine (e.g., equivalent to 1 mg of creatinine).[11] Add a known amount of a stable isotope-labeled internal standard (e.g., 50 µL of a 10 µg/mL 2-EHA-d3 solution).

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass tube. Repeat the extraction and pool the organic layers.

  • Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen gas at 40°C. Causality Check: It is critical to remove all water as it will inhibit the subsequent derivatization step.[12]

  • Derivatization (Silylation):

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[12]

    • Seal the tube tightly and vortex.

    • Incubate in a heating block at 70°C for 45 minutes to ensure complete derivatization of all organic acids.[12]

  • Analysis: After cooling to room temperature, transfer the sample to a GC autosampler vial for immediate analysis.

Data Summary Tables

Table 1: Potential Chemical and Metabolic Interferences

Interfering CompoundSource / RationaleMitigation Strategy
2-Methylbutyrylglycine (2-MBG) A primary biomarker for SBCADD, may have similar chromatographic properties.[6]Use high-resolution capillary GC column. Confirm peak identity using unique mass spectral fragments.
Other Hydroxy Acids Structurally similar compounds from different metabolic pathways or diet.Mass spectrometry (SIM or MRM mode) is essential for selective detection based on unique mass-to-charge ratios.[15]
Plasticizers (e.g., Phthalates) Leaching from plastic labware (e.g., pipette tips, tubes).Use glass tubes and vials wherever possible. Run solvent blanks to identify background contamination.
2-Ethylacrylic acid A related metabolite in the same isoleucine degradation pathway.[16]Ensure chromatographic method can resolve these two compounds.

Table 2: Example Analytical Parameters

ParameterGC-MS MethodLC-MS/MS Method
Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)100mm x 2.1mm, 1.7µm C18 (e.g., Atlantis PREMIER BEH C18 AX)[15]
Injection Mode SplitlessFull Loop
Oven Program Start 70°C, hold 2 min, ramp 5°C/min to 300°C, hold 5 minIsocratic or Gradient
Mobile Phase -A: 0.1% Formic Acid in Water, B: Acetonitrile
Ionization Mode Electron Impact (EI)Electrospray Ionization (ESI), Negative Mode
MS Acquisition Scan (Qualitative) or SIM (Quantitative)[11]Multiple Reaction Monitoring (MRM)
Example Ions (2-EHA-TMS) Select characteristic fragment ions (e.g., m/z 117, 247)Select precursor → product ion transition (e.g., m/z 117 → 71)

References

  • Montgomery, C., & Mamer, O. A. (2015). Metabolic annotation of this compound. Metabolomics, 11(6), 1635–1643.
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000396).
  • Chemistry LibreTexts. (2023). Derivatization.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610–617.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Moody, L., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Neumann, E., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 1157, 122345.
  • Liu, Y., et al. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Journal of Medical Genetics.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610–617.
  • Liu, Y., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. ResearchGate.
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. Clinica Chimica Acta, 55(2), 199–204.
  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Bio-Rad. (n.d.). Organic Acid Analysis Standard Instructions.
  • Bengtsson, G., & Al-Sohaily, S. (1985). Determination of organic acids in plant material. Plant and Soil, 88(1), 175-179.
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610-617.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Ethylacrylic acid (HMDB0001862).
  • Montgomery, C., & Mamer, O. A. (2015). Metabolic annotation of this compound. Metabolomics, 11(6), 1635–1643.
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Semantic Scholar. (n.d.). This compound.
  • Chalmers, R. A., et al. (1984). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry, 30(7), 1173–1180.
  • PubChem. (n.d.). 2-Ethyl-3-hydroxypropionic acid.
  • Korman, S. H., et al. (2005). 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-pathway of Isoleucine Oxidation. Clinical Chemistry, 51(3), 610-617.
  • Tinnerberg, H., et al. (2010). Identification of covalent binding sites of ethyl 2-cyanoacrylate, methyl methacrylate and 2-hydroxyethyl methacrylate in human hemoglobin using LC/MS/MS techniques. Journal of Chromatography B, 878(27), 2441-2447.
  • Mastrogianni, O., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 159-165.

Sources

Technical Support Center: Stability of 2-Ethylhydracrylic Acid in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2-Ethylhydracrylic acid in stored biological samples. Given the limited direct literature on the stability of this compound, this document synthesizes established principles of bioanalytical chemistry, regulatory guidelines, and data from structurally related small carboxylic acids to empower you to establish robust, validated protocols for your specific experimental needs.

I. Understanding the Analyte: this compound

This compound is a small, water-soluble alpha-hydroxy acid.[1][2] It is recognized as a urinary biomarker for certain inborn errors of isoleucine metabolism.[1][2][3][4] Its structure, featuring both a carboxylic acid and a hydroxyl group, presents specific pre-analytical challenges that must be addressed to ensure data integrity. The stability of such analytes in biological matrices is not guaranteed and must be empirically determined.[5][6]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a significant decrease in this compound concentration in my plasma/serum samples after repeated freeze-thaw cycles. What is the likely cause and how can I prevent this?

Answer:

This is a common issue for many small molecule analytes.[7][8][9][10] The degradation you're observing is likely due to a combination of physical and chemical factors exacerbated by the freeze-thaw process.

Potential Causes:

  • pH Shifts: The process of freezing can cause localized shifts in the pH of the sample microenvironment. As water crystallizes, solutes like salts and buffers become concentrated in the remaining liquid phase, which can alter the pH. Carboxylic acids, like this compound, are susceptible to pH-dependent degradation.[11][12][13][14]

  • Enzymatic Activity: Many enzymes can retain some activity at temperatures as low as -20°C. Repeated thawing provides opportunities for residual enzymatic activity (e.g., from hydrolases) to degrade the analyte.[15]

  • Increased Solute Concentration: The concentration of other matrix components during freezing can accelerate chemical reactions that would otherwise be slow in the liquid state.

Troubleshooting and Prevention Protocol:

  • Minimize Freeze-Thaw Cycles: The most critical step is to aliquot your samples into single-use volumes immediately after collection and processing. This ensures that each aliquot is thawed only once before analysis.[7][8][16] The U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation require a thorough evaluation of freeze-thaw stability.[5][17][18]

  • Conduct a Freeze-Thaw Stability Study:

    • Prepare quality control (QC) samples at low and high concentrations of this compound in your specific biological matrix.

    • Analyze one set of QC samples immediately (baseline).

    • Subject other sets to a defined number of freeze-thaw cycles (e.g., 3 to 5 cycles). A typical cycle involves freezing at your intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.[5][18]

    • Analyze the cycled QC samples and compare the results to the baseline. The mean concentration should typically be within ±15% of the baseline value.[19]

  • Optimize Storage Temperature: For long-term storage, -70°C or colder is generally recommended to minimize enzymatic activity and chemical degradation.[16][20][21]

Question 2: My measured concentrations of this compound are inconsistent and show poor recovery, especially at low concentrations. What could be causing this?

Answer:

Poor recovery and inconsistent results, particularly at the lower limit of quantitation, often point to issues with non-specific binding or adsorption of the analyte to surfaces.

Potential Causes:

  • Adsorption to Labware: As a carboxylic acid, this compound can be negatively charged at physiological pH. This can lead to ionic interactions and adsorption to positively charged sites on surfaces like glass, standard polypropylene tubes, and stainless steel components within an HPLC/UPLC system.[22][23][24][25] This effect is more pronounced at low concentrations when the number of available binding sites is large relative to the number of analyte molecules.[25]

  • Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in mass spectrometry-based assays, leading to ion suppression or enhancement and affecting quantitation.[26]

Troubleshooting and Prevention Protocol:

  • Use Low-Adsorption Labware: Whenever possible, use low-binding polypropylene tubes and pipette tips for sample collection, processing, and storage. For LC-MS applications, consider using systems and columns designed to minimize metal-analyte interactions.[22][23]

  • Evaluate Recovery: Perform a recovery experiment as part of your method validation. This involves comparing the analytical response of extracted samples to that of post-extraction spiked samples (which represent 100% recovery). While 100% recovery is not required, it should be consistent and reproducible across the concentration range.[18]

  • Optimize Sample pH: Adjusting the pH of the sample diluent or mobile phase can help to ensure that this compound is in a consistent and non-adsorptive charge state. For reversed-phase chromatography, a mobile phase pH below the pKa of the carboxylic acid group (typically around pH 3-4) will neutralize the charge and can reduce peak tailing and improve recovery.

  • Employ an Internal Standard: Use a stable, isotopically labeled internal standard (if available) or a close structural analog. This will help to compensate for variability in extraction, adsorption, and matrix effects.

Workflow for Investigating Analyte Adsorption

cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation Problem Low and Inconsistent Recovery of Analyte Prep_Standard Prepare Analyte Standard in Solvent (No Matrix) Problem->Prep_Standard Start Investigation Test_Glass Inject from Glass Vial Prep_Standard->Test_Glass Compare_Responses Compare Peak Areas Test_Glass->Compare_Responses Test_PP Inject from Polypropylene Vial Test_PP->Compare_Responses Decision Area(PP) > Area(Glass)? Compare_Responses->Decision Use_Low_Bind Implement Low-Binding Labware (e.g., Polypropylene) Decision->Use_Low_Bind Yes Optimize_pH Optimize Mobile Phase/Sample pH to Minimize Ionic Interactions Decision->Optimize_pH No/Partial Improvement Revalidate Re-evaluate Recovery with Optimized Method Use_Low_Bind->Revalidate Optimize_pH->Revalidate Prep_standard Prep_standard Prep_standard->Test_PP

Caption: A workflow for troubleshooting low analyte recovery.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound in biological samples?

While specific data for this compound is unavailable, based on general principles for small organic acids and regulatory guidelines, the following recommendations provide a strong starting point for your validation studies.[16][20][21]

ConditionTemperatureDurationRationale
Short-Term Storage 2-8°CUp to 24 hoursMinimizes short-term enzymatic degradation before processing or analysis.
Long-Term Storage -70°C to -80°CMonths to YearsConsidered the gold standard for preserving the integrity of most small molecule analytes by significantly reducing enzymatic and chemical activity.[16]
Not Recommended -20°C> 1 monthRisk of significant enzymatic activity and concentration changes over time.[16] Some studies show instability of certain lipids and metabolites at this temperature.[20][21]

Important: These are starting recommendations. You are required by good scientific practice and regulatory guidelines to perform your own long-term stability studies using your specific biological matrix and storage conditions to confirm the stability of this compound for the intended duration of your study.[5][18]

Q2: How do I perform a comprehensive stability assessment for this compound as per FDA guidelines?

A full stability assessment is a core component of bioanalytical method validation.[6][17][19] It ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Key Stability Experiments to Perform:

  • Freeze-Thaw Stability: As detailed in the troubleshooting section, assess the impact of at least three freeze-thaw cycles.[18]

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that equals or exceeds the expected handling time of your samples (e.g., 4-24 hours).[19]

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and test them at regular intervals (e.g., 1, 3, 6, 12 months) to cover the entire duration of your study's sample storage.[18]

  • Processed Sample (Autosampler) Stability: Determine how long processed samples (e.g., protein-precipitated supernatant in the autosampler vial) can be stored, typically at 2-8°C, before the analyte concentration changes. This is critical for managing analytical runs and potential reinjections.[18]

General Workflow for Bioanalytical Stability Validation

cluster_prep Preparation cluster_tests Stability Tests cluster_analysis Analysis & Evaluation Prep_QCs Prepare Low & High QCs in Study Matrix FT_Stability Freeze-Thaw Stability Prep_QCs->FT_Stability BT_Stability Bench-Top Stability Prep_QCs->BT_Stability LT_Stability Long-Term Stability Prep_QCs->LT_Stability AS_Stability Autosampler Stability Prep_QCs->AS_Stability Analyze_QCs Analyze Stressed QCs Against Fresh Calibration Curve FT_Stability->Analyze_QCs BT_Stability->Analyze_QCs LT_Stability->Analyze_QCs AS_Stability->Analyze_QCs Compare Compare to Nominal Values (Acceptance Criteria: ±15%) Analyze_QCs->Compare Conclusion Stability Established Compare->Conclusion

Caption: Key components of a comprehensive stability validation plan.

Q3: Could the choice of anticoagulant (e.g., EDTA vs. Heparin) in blood collection tubes affect the stability of this compound?

Yes, the choice of anticoagulant can impact analyte stability, and the matrix used for validation must match the matrix of the study samples.[6]

  • EDTA (Ethylenediaminetetraacetic acid): EDTA is a chelating agent that inhibits metalloproteases by sequestering divalent cations like Mg²⁺ and Ca²⁺. This can be beneficial if your analyte is susceptible to enzymatic degradation by such proteases.

  • Heparin: Heparin acts as an anticoagulant by potentiating antithrombin III, which inhibits thrombin and other coagulation factors. It generally has less impact on enzymatic activities compared to EDTA.

  • Citrate: Sodium citrate also chelates calcium ions to prevent clotting.

  • Serum vs. Plasma: In serum, the clotting process is allowed to complete, which involves the activation of various enzymes and the release of cellular contents from platelets. This can sometimes lead to a more complex matrix and different stability profile compared to plasma. Studies have shown that some short-chain fatty acids can be lost in serum separator tubes.[27]

Recommendation: The choice of anticoagulant should be consistent throughout the study. If you are uncertain, it is advisable to test the stability of this compound in plasma collected with different anticoagulants (e.g., K₂EDTA and Lithium Heparin) during your method development phase to determine the optimal choice for your analyte.

IV. References

  • U.S. Food and Drug Administration. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Korman, S. H. (2006). Metabolic annotation of this compound. Journal of Inherited Metabolic Disease, 29(1), 1-5. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Koc, M., & Erel, O. (2014). The effect of storage time and freeze-thaw cycles on the stability of serum samples. The Journal of Medical Biochemistry, 33(4), 361-367. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Koc, M., & Erel, O. (2014). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Journal of Medical Biochemistry, 33(4), 361–367. [Link]

  • Andresen, B. S., Christensen, E., Corydon, T. J., Bross, P., & Gregersen, N. (2000). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 46(11), 1758–1765. [Link]

  • Waters Corporation. (2022). Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge. Waters Corporation. [Link]

  • Kachhawa, G., Sharma, M., Saluja, S., & Singh, R. (2021). The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples. Journal of Laboratory Physicians, 13(2), 148–153. [Link]

  • Zheng, J., Chen, T., & Li, L. (2020). Effects of Freeze–Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics. Analytical Chemistry, 92(12), 8433–8440. [Link]

  • Wagner, T., Karmakar, B., Abstiens, K., & Nagel, D. (2022). Serum Outperforms Plasma for Glypican-3 Quantification in Hepatocellular Carcinoma—A Prospective Comparative Study. Cancers, 14(19), 4880. [Link]

  • Birdsall, R. E., McCarthy, S., Janin, Y., & Fountain, K. J. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, 35(6), 238-244. [Link]

  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0000396). HMDB. [Link]

  • Waters Corporation. (n.d.). Low Adsorption UPLC Systems and Columns Based on MaxPeak High Performance Surfaces: The ACQUITY Premier Solution. Waters Corporation. [Link]

  • Fentiman, I. S., & Allen, D. S. (2010). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL- and LDL-cholesterol, Apolipoprotein-A1 and B. Journal of Biomarkers, 2010, 1–5. [Link]

  • Fentiman, I. S., & Allen, D. S. (2010). Long Term Stability of Parameters of Lipid Metabolism in Frozen Human Serum: Triglycerides, Free Fatty Acids, Total-, HDL- and LDL-cholesterol, Apolipoprotein-A1 and B. ResearchGate. [Link]

  • Aleku, G. A., Manos-Timoney, D., & Leferink, V. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemBioChem, 18(11), 1039–1047. [Link]

  • Stoll, D. R. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International, 41(8), 320-323. [Link]

  • Johnson, W. Jr. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. International Journal of Toxicology, 32(5_suppl), 42S-50S. [Link]

  • Gątarska, A., & Gawroński, J. (2021). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 26(17), 5343. [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-10. [Link]

  • Lab Alley. (n.d.). How to Store Glycolic Acid. Lab Alley. [Link]

  • ResearchGate. (n.d.). Scheme 1. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. Waters Corporation. [Link]

  • ResearchGate. (n.d.). Calibration of short-chain fatty acid analysis in blood plasma. ResearchGate. [Link]

  • Patsnap. (2023). Carboxylic Acid's Role in Enhancing Biochemical Processes. Patsnap. [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1643–1653. [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids from (a) M1 model broth, (b) M2 model broth, (c) real fermentation broth. ResearchGate. [Link]

  • Graca, G., et al. (2014). Human plasma stability during handling and storage: impact on NMR metabolomics. Analyst, 139(5), 1271-1281. [Link]

  • Li, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060. [Link]

  • Han, J., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Symbiosis, 2(1). [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Wikipedia. [Link]

  • Wei, X., et al. (2022). Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes. Gene, 809, 146039. [Link]

  • Wang, W., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Kim, S. J., et al. (2019). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. Annals of Laboratory Medicine, 39(4), 405–407. [Link]

  • Boekel Scientific. (n.d.). A Guide To Plasma Thawing & Storage. Boekel Scientific. [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. EBF. [Link]

  • Sharad, J. (2019). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. Journal of Cutaneous and Aesthetic Surgery, 12(3), 147–155. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Crude Synthetic 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude synthetic 2-Ethylhydracrylic Acid (also known as 2-(hydroxymethyl)butanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the typical physical properties of this compound?

A1: this compound is a polar, hydrophilic α-hydroxy acid. While detailed physical properties can vary with purity, it is expected to be a viscous liquid or a low-melting solid at room temperature. Its high polarity and ability to form hydrogen bonds suggest a relatively high boiling point, making vacuum distillation a preferred method for purification by distillation.

Q2: What are the most likely impurities in crude synthetic this compound?

A2: The impurity profile largely depends on the synthetic route. A common laboratory-scale synthesis involves the reaction of diethyl ethylmalonate with formaldehyde, followed by hydrolysis and decarboxylation. Potential impurities from this route include:

  • Unreacted starting materials: Diethyl ethylmalonate, formaldehyde.

  • Intermediates: The mono-ester of the malonic acid derivative.

  • Byproducts of side reactions: Products of self-condensation of formaldehyde, and potentially dialkylated malonic esters.[1]

  • Solvents and reagents: Residual ethanol from hydrolysis, and salts from neutralization steps.

  • Decarboxylation byproducts: Incomplete decarboxylation can leave substituted malonic acid impurities.[2][3]

Q3: How stable is this compound during purification?

A3: As an α-hydroxy acid, this compound is generally stable. However, prolonged exposure to high temperatures during distillation should be avoided to prevent potential decomposition or side reactions.[4][5] Like other γ-hydroxy acids, there is a possibility of intramolecular esterification to form a lactone under certain conditions, although this is less likely for an α-hydroxy acid.[6][7][8]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility (after derivatization), GC-MS is an excellent tool for identifying and quantifying volatile impurities.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is particularly effective for separating polar organic acids like this compound from its impurities.[9][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and for detecting impurities that may not be visible by other techniques.

II. Troubleshooting Purification Strategies

This section provides a detailed troubleshooting guide for the most common purification techniques applied to this compound.

A. Distillation

Vacuum distillation is often the first choice for purifying liquid carboxylic acids with high boiling points.[13][14]

Q1: My crude this compound is decomposing or turning dark during distillation, even under vacuum. What is happening and how can I fix it?

A1:

  • Potential Cause: The distillation temperature is too high, leading to thermal decomposition. Even under vacuum, localized overheating can occur.

  • Solution:

    • Improve Vacuum: Ensure your vacuum system is operating efficiently to achieve the lowest possible pressure. A lower pressure will significantly reduce the boiling point.[15] For a compound like this compound, a high vacuum (below 1 mmHg) is recommended.

    • Use a Fractionating Column: A short-path distillation apparatus or a Vigreux column can improve separation efficiency at a lower temperature.

    • Ensure Even Heating: Use a well-stirred heating mantle or an oil bath to provide uniform heating and prevent localized hot spots.

Q2: I am having difficulty separating this compound from an impurity with a close boiling point. What are my options?

A2:

  • Potential Cause: Simple vacuum distillation may not be sufficient for separating components with similar volatilities.

  • Solution:

    • Fractional Vacuum Distillation: Employ a more efficient fractionating column (e.g., a packed column) to increase the number of theoretical plates and enhance separation.

    • Alternative Purification: If distillation is ineffective, consider another purification method like chromatography or crystallization.

Q3: My this compound is a viscous liquid and "bumping" violently during distillation. How can I ensure a smooth distillation?

A3:

  • Potential Cause: The viscosity of the liquid and the application of heat under vacuum can lead to uneven boiling.

  • Solution:

    • Vigorous Stirring: Use a magnetic stir bar and a stir plate to ensure constant agitation of the liquid.

    • Boiling Chips: Add fresh boiling chips to the distillation flask before applying vacuum.

    • Controlled Heating: Increase the temperature of the heating bath gradually to allow for a controlled and steady distillation.

Experimental Protocol: Fractional Vacuum Distillation of this compound

  • Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. Initial bubbling will occur as dissolved gases and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with a heating mantle while stirring vigorously.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point and the refractive index of the collected liquid. The main fraction should be collected at a stable temperature.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

B. Crystallization

If this compound is a solid or can be induced to crystallize, recrystallization is a powerful purification technique.

Q1: I am struggling to find a suitable solvent for the recrystallization of this compound.

A1:

  • Challenge: The high polarity and hydrogen bonding capacity of this compound can make finding an ideal single solvent challenging.

  • Solution Strategy:

    • Solvent Screening: Test a range of solvents with varying polarities. Good starting points for polar molecules include water, ethanol, ethyl acetate, and acetone, or mixtures of these with less polar solvents like hexanes or toluene.[16][17][18]

    • Solvent Pairs: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears.

    • Salt Formation: Consider converting the carboxylic acid to a salt (e.g., with an amine) which may have different crystallization properties. The purified salt can then be neutralized to regenerate the pure acid.

Q2: My this compound is "oiling out" instead of forming crystals upon cooling.

A2:

  • Potential Cause: The solution is too supersaturated, or the cooling rate is too fast, causing the compound to separate as a liquid phase rather than a crystalline solid.

  • Solution:

    • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: Add a small crystal of pure this compound (if available) to the cooled solution to initiate crystallization.

    • Solvent Adjustment: The solvent system may not be optimal. Try a different solvent or adjust the ratio of the solvent pair.

Q3: My recrystallized this compound is still colored.

A3:

  • Potential Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon, and heat for a short period. The colored impurities will adsorb to the carbon. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

    • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent colored impurities.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, induce crystallization by scratching or seeding. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

C. Chromatography

For difficult separations or to achieve very high purity, chromatography is a powerful tool.

Q1: My this compound streaks badly on a standard silica gel column.

A1:

  • Potential Cause: The acidic nature of the carboxylic acid leads to strong interactions with the slightly acidic silica gel, causing tailing and poor separation.

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will keep the carboxylic acid in its protonated form and reduce its interaction with the silica gel.

    • Reverse-Phase Chromatography: Consider using a C18 reverse-phase column where polar compounds elute earlier.

    • Mixed-Mode Chromatography: This is a highly effective technique for polar organic acids. Use a stationary phase with both reversed-phase and ion-exchange functionalities. This allows for tunable selectivity by adjusting the mobile phase pH and ionic strength.[8][9][11][12]

Q2: How do I choose the right conditions for mixed-mode chromatography of this compound?

A2:

  • Approach: Method development for mixed-mode chromatography involves optimizing several parameters.

  • Key Parameters:

    • Stationary Phase: Select a mixed-mode column with both hydrophobic (e.g., C18) and anion-exchange or cation-exchange properties.

    • Mobile Phase pH: The pH of the mobile phase will affect the ionization state of both the this compound and the stationary phase, thus influencing retention.

    • Ionic Strength: The concentration of buffer in the mobile phase will impact the ion-exchange interactions.

    • Organic Modifier: The percentage of organic solvent (e.g., acetonitrile or methanol) will control the reversed-phase retention.

Experimental Protocol: Mixed-Mode HPLC Purification of this compound

  • Column: A mixed-mode column with C18 and anion-exchange functionalities.

  • Mobile Phase A: Aqueous buffer (e.g., ammonium formate) at a specific pH.

  • Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds.

  • Detection: Use a UV detector or, for higher specificity, a mass spectrometer (LC-MS).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

III. Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude this compound Is_Liquid Is the crude product a liquid? Start->Is_Liquid Distillation Vacuum Distillation Is_Liquid->Distillation Yes Crystallization Recrystallization Is_Liquid->Crystallization No (or can be solidified) Purity_Check1 Assess Purity (GC-MS, HPLC) Distillation->Purity_Check1 Purity_Check2 Assess Purity (GC-MS, HPLC) Crystallization->Purity_Check2 Chromatography Chromatography Purity_Check3 Assess Purity (GC-MS, HPLC) Chromatography->Purity_Check3 Purity_Check1->Chromatography Purity insufficient Pure_Product Pure this compound Purity_Check1->Pure_Product Purity sufficient Purity_Check2->Chromatography Purity insufficient Purity_Check2->Pure_Product Purity sufficient Purity_Check3->Pure_Product Purity sufficient

Caption: Decision workflow for selecting a primary purification strategy.

Troubleshooting Distillation Issues

Distillation_Troubleshooting Problem Distillation Problem Decomposition Decomposition / Darkening Problem->Decomposition Poor_Separation Poor Separation Problem->Poor_Separation Bumping Bumping / Uneven Boiling Problem->Bumping Solution1 Improve Vacuum Use Shorter Path Even Heating Decomposition->Solution1 Solution2 Use Fractional Column Consider Other Methods Poor_Separation->Solution2 Solution3 Vigorous Stirring Use Boiling Chips Gradual Heating Bumping->Solution3

Caption: Troubleshooting common issues in vacuum distillation.

IV. Quantitative Data Summary

ParameterDistillationCrystallizationChromatography (Mixed-Mode)
Primary Use Purification of high-boiling liquidsPurification of solidsHigh-purity separation of complex mixtures
Key Variables Pressure, Temperature, Column typeSolvent system, Cooling rateStationary phase, Mobile phase pH & composition
Throughput HighMedium to HighLow to Medium
Selectivity Based on boiling point differencesBased on solubility differencesHigh, tunable selectivity
Common Issues Decomposition, Bumping, Poor separationOiling out, Poor solvent choice, Co-crystallizationPeak tailing, Poor resolution, Sample overload

V. References

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. [Link]

  • Wikisource. (n.d.). 1911 Encyclopædia Britannica/Lactones. [Link]

  • Waters Corporation. (n.d.). Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. [Link]

  • Wikipedia. (n.d.). Lactone. [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Google Patents. (n.d.). Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid.

  • ResearchGate. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. [Link]

  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. [Link]

  • ChemistryViews. (2021). Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. [Link]

  • ResearchGate. (n.d.). Total-ion chromatograms of urine organic acids analyzed by GC-MS. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. [Link]

  • NIH. (2021). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. [Link]

  • ResearchGate. (n.d.). General scheme of the hydroxyacid cyclization reaction. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Cytiva Life Sciences. (2017). Do's and don'ts when filtering viscous liquids. [Link]

  • YouTube. (2010). Distillation II | MIT Digital Lab Techniques Manual. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • YouTube. (2023). Purification of Organic Liquids - a quick guide!. [Link]

  • NIH. (n.d.). Metabolic annotation of this compound. [Link]

  • PubMed. (2016). Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry. [Link]

  • Google Patents. (n.d.). Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.

  • NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. [Link]

  • PubMed. (n.d.). This compound: a newly described urinary organic acid. [Link]

Sources

Technical Support Center: Method Development for Resolving Co-eluting Isomers of 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethylhydracrylic acid, also known as 2-(hydroxymethyl)butanoic acid, is a metabolite of isoleucine metabolism.[1][2] Its presence and stereoisomeric composition in biological fluids can be indicative of certain inborn errors of metabolism.[1][3] The molecule possesses a single chiral center, resulting in two enantiomers, (R)- and (S)-2-Ethylhydracrylic acid. These enantiomers are physically and chemically identical in an achiral environment, causing them to co-elute under standard chromatographic conditions. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to develop robust analytical methods for the successful resolution of these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: Why do the isomers of this compound co-elute on my standard C18 (reversed-phase) column?

A1: Enantiomers, like the (R) and (S) forms of this compound, have identical physicochemical properties such as polarity, solubility, and pKa. A standard achiral stationary phase, like C18, interacts with both enantiomers with the same energy, resulting in identical retention times and co-elution. To separate them, a chiral environment is required to create diastereomeric interactions with different energy levels.[4][5]

Q2: What are the primary strategies for separating these enantiomers?

A2: There are two main approaches:

  • Direct Chiral Chromatography: This involves using a High-Performance Liquid Chromatography (HPLC) column with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including organic acids.[6][7][8]

  • Indirect Chiral Chromatography: This method involves derivatizing the enantiomeric pair with an enantiomerically pure chiral derivatizing reagent.[9] This reaction converts the two enantiomers into two diastereomers. Diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[9][10]

Q3: Which chiral column (CSP) should I start with?

A3: For acidic compounds like this compound, polysaccharide-based CSPs are an excellent starting point.[6][7][11] Columns such as those based on amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are known for their broad enantioselectivity.[7][12] Anion-exchange type CSPs, like CHIRALPAK QN-AX or QD-AX, are also specifically designed for acidic compounds and can provide excellent resolution.[13]

Q4: Do I need to derivatize my sample? When is it recommended?

A4: Derivatization is not always necessary if a suitable direct chiral method is available. However, it is highly recommended in the following scenarios:

  • To Improve Separation: If direct methods fail to provide adequate resolution, converting enantiomers to diastereomers can make separation easier on a standard column.[9]

  • To Enhance Sensitivity: If your detection method (e.g., UV-Vis or Mass Spectrometry) suffers from low sensitivity for the native acid, derivatization can introduce a chromophore, fluorophore, or an easily ionizable group to significantly boost the signal.[9][14][15]

  • To Improve Peak Shape: Derivatization can cap the polar carboxylic acid group, reducing secondary interactions with the stationary phase and leading to sharper, more symmetrical peaks.

Q5: My resolution is poor (Rs < 1.5). What is the first thing I should adjust?

A5: For chiral separations, the mobile phase composition is the most critical parameter to optimize.[6] Small changes in the type and percentage of the organic modifier (e.g., switching from isopropanol to ethanol) or the concentration of an acidic/basic additive can dramatically impact selectivity.[16] Also, consider lowering the flow rate, as this can increase the interaction time between the analytes and the CSP, often improving resolution.[6]

Method Development and Troubleshooting Guide

Issue 1: No Separation or Poor Resolution (Rs < 1.5)

This is the most common challenge in chiral method development. The key is to systematically alter the factors that influence the diastereomeric interactions between the analytes and the chiral stationary phase.

Workflow for Optimizing Chiral Resolution

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Evaluation Start Racemic Standard Injection SelectCSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->SelectCSP ScreenMP Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) SelectCSP->ScreenMP OptimizeModifier Optimize Organic Modifier (Type & Percentage) ScreenMP->OptimizeModifier OptimizeAdditive Optimize Additive (Acidic/Basic, Concentration) OptimizeModifier->OptimizeAdditive OptimizeTemp Optimize Temperature (Screen 25°C, 15°C, 40°C) OptimizeAdditive->OptimizeTemp OptimizeFlow Optimize Flow Rate (Try lower rates, e.g., 0.5 mL/min) OptimizeTemp->OptimizeFlow CheckRes Resolution > 1.5? OptimizeFlow->CheckRes Validate Method Validation CheckRes->Validate Yes Reevaluate Re-evaluate CSP & Mobile Phase Mode CheckRes->Reevaluate No Reevaluate->SelectCSP

Caption: Workflow for Chiral Method Development.

Troubleshooting Steps & Causality
Symptom Possible Cause Recommended Solution & Explanation
No Separation Incorrect CSP Choice: The selected stationary phase does not have the appropriate chiral recognition mechanism for your analyte.Action: Screen different types of CSPs. Polysaccharide-based columns (amylose/cellulose) are a good first choice, but also consider Pirkle-type or macrocyclic antibiotic columns if available.[17][18] Reasoning: Different CSPs offer unique chiral recognition environments (π-π interactions, hydrogen bonding, steric hindrance).[4][11] A different selector may provide the specific interactions needed.
Poor Resolution (Rs < 1.5) Suboptimal Mobile Phase: The mobile phase composition is not creating a large enough energy difference in the interactions between the enantiomers and the CSP.Action: 1. Change Organic Modifier: If using Hexane/IPA, switch to Hexane/Ethanol. 2. Adjust Modifier Ratio: Make small, incremental changes (e.g., 90:10 to 85:15). 3. Add an Additive: For an acidic analyte, add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase.[16] Reasoning: The alcohol modifier directly competes with the analyte for polar interaction sites on the CSP.[11] Changing its structure or concentration alters the thermodynamics of chiral recognition. An acidic additive ensures the analyte is in a consistent protonation state, leading to more reproducible interactions.
Poor Resolution (Rs < 1.5) Temperature Not Optimal: The thermodynamics of chiral recognition are temperature-dependent.Action: Screen different column temperatures (e.g., 15°C, 25°C, 40°C).[6] Reasoning: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the column, enhancing selectivity and resolution. However, the effect can be unpredictable, so screening is essential.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape compromises both resolution and the accuracy of quantification.

Troubleshooting Steps & Causality
Symptom Possible Cause Recommended Solution & Explanation
Peak Tailing Secondary Interactions: The carboxylic acid group of the analyte is interacting with active sites (e.g., residual silanols) on the silica support of the CSP.Action: Add a competitor to the mobile phase. For an acidic analyte, a stronger acid like 0.1% TFA can help saturate these secondary sites and improve peak shape. Reasoning: The additive competes with the analyte for the unwanted interaction sites, allowing the analyte to elute in a tighter, more symmetrical band.[6]
Peak Tailing Column Overload: Injecting too much sample mass saturates the stationary phase, leading to a non-ideal chromatographic process.Action: Reduce the injection volume or dilute the sample.[19] Reasoning: Chiral stationary phases have a finite number of selective interaction sites. Overloading them leads to excess analyte interacting with lower-affinity, non-chiral sites, causing peak distortion.
Peak Fronting Sample Solvent Incompatibility: The sample is dissolved in a solvent that is much stronger than the mobile phase.Action: Whenever possible, dissolve the sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that can still dissolve the sample. Reasoning: A strong injection solvent carries the analyte band too far down the column in a distorted shape before proper partitioning with the stationary phase can begin.
Issue 3: Low Signal or Poor Sensitivity

This is a critical issue when analyzing trace levels in biological samples.

Troubleshooting Steps & Causality
Symptom Possible Cause Recommended Solution & Explanation
Low UV Signal Lack of a Strong Chromophore: this compound does not have a strong UV-absorbing functional group.Action: 1. Switch to Mass Spectrometry (LC-MS): MS is inherently more sensitive and selective. 2. Derivatize with a UV-active reagent: Use a chiral derivatizing agent that introduces a chromophore.[9] Reasoning: Detection sensitivity is directly related to the molar absorptivity of the analyte at the chosen wavelength. Introducing a molecule with a high molar absorptivity will dramatically increase the signal.
Low MS Signal (ESI-) Inefficient Ionization: The mobile phase composition may be suppressing the ionization of the carboxylic acid.Action: 1. Add a basic modifier: A small amount of a volatile base like ammonium hydroxide or piperidine can help deprotonate the acid in the ESI source, increasing the [M-H]- signal. 2. Derivatize: React the carboxylic acid with a reagent that imparts a permanently charged or easily ionizable group, such as (S)-Anabasine, which can increase ESI+ response by over 100-fold.[14][20] Reasoning: Electrospray Ionization (ESI) efficiency is highly dependent on the analyte's ability to form ions in solution. Optimizing the mobile phase pH or modifying the molecule to be more amenable to ionization is key.

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC-UV Method Development

This protocol provides a starting point for separating the enantiomers of this compound using a polysaccharide-based chiral column.

  • Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: 2-Propanol (IPA, HPLC Grade)

    • Additive: Trifluoroacetic Acid (TFA)

    • Starting Mobile Phase: Mix n-Hexane and IPA in a 90:10 (v/v) ratio. Add TFA to a final concentration of 0.1%. Degas the mobile phase thoroughly.[6][16]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min (can be lowered to 0.5 mL/min to improve resolution).

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • System Suitability: Inject the racemic standard. The goal is to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

  • Optimization: If resolution is insufficient, systematically adjust the mobile phase.

    • Increase IPA content in 2% increments (e.g., 90:10 -> 88:12 -> 85:15).

    • Change the alcohol modifier to Ethanol and repeat the screening process.

    • Adjust the column temperature to 15°C or 40°C.

Protocol 2: Indirect Method via Derivatization for LC-MS Analysis

This protocol describes the formation of diastereomers for separation on a standard achiral column.

  • Reagents:

    • Racemic this compound standard.

    • Chiral Derivatizing Reagent: (S)-(-)-α-Methylbenzylamine.

    • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide.

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Derivatization Procedure:

    • In a vial, dissolve 1 mg of this compound in 500 µL of DCM.

    • Add 1.2 molar equivalents of (S)-(-)-α-Methylbenzylamine.

    • Add 1.5 molar equivalents of DCC.

    • Cap the vial and let it react at room temperature for 2-4 hours.

    • A white precipitate (dicyclohexylurea) will form. Centrifuge the sample and transfer the supernatant to a new vial for analysis.

  • LC-MS Conditions:

    • Column: Standard C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure separation of the newly formed diastereomeric amides.

    • Detection: Mass Spectrometer in positive electrospray ionization mode (ESI+), monitoring for the m/z of the derivatized products.

  • Analysis: The two diastereomers (R-S' and S-S') should now be separable as two distinct peaks on the C18 column due to their different physical properties.[9]

Mechanism of Indirect Separation

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation Enantiomers Enantiomers (R & S) - Identical Properties - Co-elute on Achiral Column Diastereomers Diastereomers (R-S' & S-S') - Different Properties - Separable on Achiral Column Enantiomers->Diastereomers + Reagent (S') Reagent Single Enantiomer Chiral Reagent (S') Injection Inject Mixture Diastereomers->Injection Column Standard Achiral Column (C18) Injection->Column Separation Separated Peaks (Peak 1: R-S', Peak 2: S-S') Column->Separation

Caption: Conversion of enantiomers to separable diastereomers.

References

  • Derivatization of chiral carboxylic acids with (S)
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Chiral Derivatiz
  • Polysaccharide-based CSPs. Chiralpedia.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed.
  • Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chrom
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Chiral HPLC Column. Phenomenex.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Structures of the polysaccharide-based chiral stationary phases used in this study.
  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Chiral column chrom
  • How can I improve my chiral column resolution?
  • Metabolic annotation of this compound. PMC - NIH.
  • This compound: a newly described urinary organic acid. PubMed.
  • 2-Ethyl-3-hydroxypropionic acid. PubChem.
  • Enantiomers and Their Resolution. MDPI.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.

Sources

Optimizing ionization efficiency of 2-Ethylhydracrylic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-Ethylhydracrylic acid (2-EHA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for maximizing ionization efficiency and achieving robust, reproducible results. As a small, polar hydroxy fatty acid, 2-EHA presents unique analytical considerations that this guide will explore in detail.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of method development for this compound.

Q1: What is the best ionization mode for analyzing this compound?

A1: For this compound, Negative Ion Electrospray Ionization (ESI) is typically the preferred mode. The molecule's structure includes a carboxylic acid group, which readily loses a proton under basic or even neutral conditions to form a stable deprotonated molecule, [M-H]⁻.[4][5] This process is generally efficient and leads to high sensitivity.

While Positive Ion ESI is possible, it is less direct. 2-EHA does not readily form a stable protonated molecule [M+H]⁺.[6] Instead, ionization in positive mode relies on the formation of adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[6][7] While sometimes effective, adduct formation can be less consistent and may complicate spectra.[8]

Q2: How does mobile phase pH affect the ionization of 2-EHA?

A2: Mobile phase pH is one of the most critical parameters for ionizing 2-EHA, especially in negative ion mode. To efficiently form the [M-H]⁻ ion, the pH of the solution should be at or above the pKa of the carboxylic acid group. This ensures the analyte is predominantly in its ionized, deprotonated state in the solution before it even enters the ESI source.[9][10] Conversely, using a highly acidic mobile phase (e.g., with formic acid) can suppress the signal in negative ion mode by keeping the carboxylic acid protonated.[11]

Q3: I am observing very low signal intensity. What are the most common causes?

A3: Low signal intensity is a frequent issue with several potential root causes:

  • Suboptimal Ionization Mode/Polarity: You may be using positive ion mode when negative ion mode is more appropriate for 2-EHA.

  • Incorrect Mobile Phase pH: For negative mode, a pH that is too low will prevent deprotonation. For positive mode adduct formation, the pH can also influence the process.[12][13]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with 2-EHA for charge or access to the droplet surface in the ESI source, thereby reducing its signal.[14] This is a major concern in complex biological samples.

  • Non-Volatile Buffers: The use of salts like phosphates or sulfates is detrimental to ESI-MS, as they are non-volatile, can contaminate the ion source, and severely suppress the analyte signal.[15]

  • Instrumental Issues: Contamination of the ion source, incorrect source parameters (e.g., temperatures, gas flows, voltages), or a clogged spray needle can all lead to poor signal.[16][17]

Q4: Should I use Atmospheric Pressure Chemical Ionization (APCI) for 2-EHA?

A4: APCI is generally better suited for less polar and more volatile compounds than ESI.[18][19] Given that 2-EHA is a polar, hydrophilic molecule, ESI is the more conventional and typically more effective choice.[20] However, if ESI fails to yield adequate results, particularly due to severe matrix effects, APCI could be explored as an alternative, though it may require higher source temperatures that could be a concern for thermally fragile analytes.[18]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues encountered during the analysis of this compound.

Issue 1: Poor or No Signal in Negative Ion ESI Mode
Probable CauseRecommended Solution & Scientific Rationale
Inappropriate Mobile Phase pH Solution: Increase the mobile phase pH. Start with a weak base like 0.1% ammonium hydroxide or 5-10 mM ammonium acetate. Rationale: To form the [M-H]⁻ ion, the carboxylic acid must be deprotonated. A basic mobile phase ensures the analyte is in its anionic form in solution, which is essential for efficient negative mode ESI.[21]
Signal Suppression by Acidic Additives Solution: Remove strong acids like formic or trifluoroacetic acid (TFA) from the mobile phase. If an acid is required for chromatography, consider using a very low concentration of acetic acid (~0.02%).[22] Rationale: Strong acids create a high concentration of protons, shifting the equilibrium HA ⇌ H⁺ + A⁻ to the left. This keeps 2-EHA in its neutral, protonated state, preventing the formation of the desired [M-H]⁻ ion and suppressing the signal.[11] Weak acids like acetic acid can sometimes improve signal stability at low concentrations compared to no additive at all.[23]
Ion Suppression from Matrix Solution: Improve sample clean-up using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Also, optimize chromatographic separation to move 2-EHA away from interfering matrix components. Rationale: The ESI process has a limited capacity for ionization.[14] If high concentrations of other compounds (salts, lipids, etc.) co-elute with 2-EHA, they will compete for the available charge and space on the droplet surface, reducing the ionization efficiency of your analyte of interest.[24]
Suboptimal Source Parameters Solution: Systematically optimize key ESI source parameters. Start with the manufacturer's recommendations and adjust one at a time. Rationale: Parameters like nebulizer gas flow, drying gas temperature, and capillary voltage directly impact the desolvation process and ion transmission.[15][25] For example, insufficient drying gas temperature can lead to incomplete solvent evaporation and poor ion generation.[24]
Troubleshooting Workflow for Low Signal Intensity

The following diagram outlines a logical workflow for diagnosing and resolving low signal intensity for 2-EHA.

LowSignalTroubleshooting start Low Signal for 2-EHA check_mode Confirm Negative Ion Mode is selected start->check_mode check_direct_infusion Perform Direct Infusion of 1µg/mL standard check_mode->check_direct_infusion signal_ok Signal OK? check_direct_infusion->signal_ok ms_issue Potential MS Issue signal_ok->ms_issue No lc_issue Potential LC/Method Issue signal_ok->lc_issue Yes check_source Clean Ion Source & Capillary ms_issue->check_source tune_ms Tune & Calibrate MS check_source->tune_ms optimize_source Optimize Source Parameters (Gas, Temp, Voltage) tune_ms->optimize_source check_mobile_phase Check Mobile Phase: - Remove strong acids (Formic) - Add weak base (NH4OH) lc_issue->check_mobile_phase check_sample_prep Improve Sample Prep (SPE/LLE) check_mobile_phase->check_sample_prep optimize_chrom Optimize Chromatography to avoid suppression check_sample_prep->optimize_chrom

Caption: A troubleshooting flowchart for diagnosing low signal intensity of 2-EHA.

Issue 2: Complex or Unstable Spectra (Multiple Adducts)
Probable CauseRecommended Solution & Scientific Rationale
Uncontrolled Adduct Formation Solution: In negative mode, you may see dimer adducts like [2M-H]⁻ or sodium adducts like [2M-2H+Na]⁻.[4] To simplify, reduce analyte concentration. In positive mode, if multiple adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) are seen, try to control the mobile phase by adding a single, dominant adduct-forming agent, such as 5-10 mM ammonium acetate, to favor the [M+NH₄]⁺ adduct. Rationale: Adduct formation is a competitive process dependent on the relative concentrations and affinities of the analyte and various cations in the solution.[26] High analyte concentrations can promote dimer formation.[4] By providing a high concentration of a single desired cation (like NH₄⁺), you can drive the equilibrium towards the formation of a single, preferred adduct, simplifying the spectrum and improving quantitation.
Contamination from Glassware or Solvents Solution: Use high-purity, LC-MS grade solvents and additives. Avoid glass and use polypropylene vials and containers to minimize sodium and potassium leaching.[24] Rationale: Sodium and potassium are ubiquitous and readily form adducts with carboxylic acids. Standard laboratory glassware is a common source of these ions, which can lead to unwanted [M+Na]⁺ and [M+K]⁺ peaks, splitting the analyte signal across multiple species and reducing the intensity of the desired ion.
In-source Fragmentation Solution: Reduce the cone voltage (also called fragmentor or declustering potential). Start with a low value (e.g., 10-20 V) and increase gradually. Rationale: The cone voltage is applied to accelerate ions from the atmospheric pressure region into the vacuum of the mass spectrometer.[15] If this voltage is too high, it can induce fragmentation of the primary ion (e.g., [M-H]⁻) before it reaches the mass analyzer, leading to a loss of signal for the parent ion and the appearance of fragment ions.

Part 3: Experimental Protocols & Starting Conditions

Recommended Starting ESI Parameters

This table provides a set of validated starting points for method development. Fine-tuning will be necessary for your specific instrument and application.

ParameterRecommended Setting (Negative Ion ESI)Recommended Setting (Positive Ion ESI)Rationale
Ionization Mode Negative PositiveNegative mode is preferred for the direct deprotonation of the carboxylic acid.[4]
Capillary Voltage -2.5 to -3.5 kV+3.0 to +4.5 kVProvides the electric field necessary to generate the electrospray.[27]
Cone/Fragmentor Voltage 15 - 30 V20 - 40 VLower voltages prevent in-source fragmentation of the parent ion.[15]
Drying Gas Temp. 250 - 350 °C250 - 350 °CFacilitates solvent evaporation and release of gas-phase ions.[27]
Drying Gas Flow 8 - 12 L/min8 - 12 L/minAssists in desolvation; optimize based on LC flow rate.[24]
Nebulizer Gas Pressure 30 - 50 psi30 - 50 psiAids in forming a fine, stable spray.[27]
Mobile Phase A 5 mM Ammonium Acetate in Water0.1% Formic Acid + 5 mM Ammonium Acetate in WaterBasic pH for deprotonation in negative mode; acidic with adduct former for positive mode.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolOrganic solvent to facilitate desolvation and elution in reversed-phase LC.
Systematic Optimization Workflow

A structured approach is crucial for efficient method development. The following workflow ensures that parameters are optimized logically.

OptimizationWorkflow cluster_0 Phase 1: Initial Setup & Infusion cluster_1 Phase 2: Source Parameter Optimization cluster_2 Phase 3: LC-MS Method Validation A1 Prepare 1µg/mL 2-EHA in 50:50 ACN:H₂O A2 Select Ionization Mode (Start with Negative) A1->A2 A3 Infuse sample via Tee-piece into MS A2->A3 B1 Optimize Capillary Voltage for stable signal A3->B1 B2 Optimize Gas Flows (Nebulizer & Drying) B1->B2 B3 Optimize Drying Gas Temperature B2->B3 B4 Optimize Cone Voltage for max parent ion B3->B4 C1 Develop LC method for retention & peak shape B4->C1 C2 Inject on LC-MS system C1->C2 C3 Fine-tune source parameters under LC flow C2->C3 C4 Assess for matrix effects & ion suppression C3->C4

Caption: A step-by-step workflow for optimizing mass spectrometry parameters for 2-EHA.

References

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. (2008). PubMed.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. American Chemical Society.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2005).
  • 2-Ethyl-3-hydroxypropionic acid | C5H10O3. PubChem.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). Analytical Chemistry.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). Environmental Science & Technology.
  • Ionization and Transmission Efficiency in an Electrospray Ionization-Mass Spectrometry Interface. (2007).
  • Ionization and transmission efficiency in an electrospray ionization-mass spectrometry interface. (2007).
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ioniz
  • Characterization of Spray Modes and Factors Affecting the Ionization Efficiency of Paper Spray Ionization. (2020).
  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • Alternative Ionization Techniques.
  • Alternative Ionization Techniques.
  • 10 Tips for Electrospray Ionis
  • Metabolic annotation of this compound.
  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acyl
  • Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization.
  • Acetic acid additive best for negative ESI. (2017). Wiley Analytical Science.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). Technology Networks.
  • pH Effects on Electrospray Ionization Efficiency. (2016).
  • Optimizing the Agilent Multimode Source. Agilent Technologies.
  • Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC Hints and Tips.
  • This compound (CHEBI:82956). EMBL-EBI.
  • Tips for Optimizing Key Parameters in LC–MS. (2013).
  • pH Effects on Electrospray Ionization Efficiency. (2017). Journal of the American Society for Mass Spectrometry.
  • Low signal in ESI negative ion mode.
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen.
  • 2-Ethylacrylic acid (HMDB0001862).
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). PubMed.
  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019).
  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2014). Journal of the American Society for Mass Spectrometry.
  • This compound (HMDB0000396).
  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples.
  • Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. (2012). Ingenta Connect.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA.
  • 2.3: Ionization Techniques. (2023). Chemistry LibreTexts.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2022). Bitesize Bio.
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage.
  • Any suggestions for very low intensity in LC/MS/MS?. (2013).
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018).
  • Ionization Methods in Mass Spectrometry. (2021). YouTube.
  • Mass Spectrometry Ioniz
  • Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare.
  • Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. (2021).

Sources

Reducing ion suppression in the analysis of 2-Ethylhydracrylic acid in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Ethylhydracrylic acid (2-EHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of 2-EHA in complex biological matrices, with a primary focus on mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to the Challenge: this compound and Ion Suppression

This compound is a small, polar organic acid.[1][2] Its analysis in complex matrices like plasma, urine, or serum is frequently hampered by a phenomenon known as ion suppression.[3][4] This occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and compromising the accuracy and precision of quantitative results.[3][4][5]

This guide provides a structured approach to understanding, identifying, and overcoming ion suppression in your 2-EHA analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-EHA signal is significantly lower in matrix samples compared to my neat standards. What is causing this, and how can I confirm it's ion suppression?

A: A significant decrease in analyte signal when moving from a clean solvent to a biological matrix is a classic indicator of ion suppression.[6][7] This effect is particularly pronounced in electrospray ionization (ESI), which is commonly used for polar molecules like 2-EHA.[6][8] The high concentration of endogenous matrix components, such as salts, lipids, and proteins, can compete with 2-EHA for ionization, leading to a suppressed signal.[4]

Troubleshooting Steps to Confirm Ion Suppression:

  • Post-Extraction Spike Experiment: This is the most direct way to assess ion suppression.

    • Prepare a blank matrix sample by performing your entire sample preparation procedure without the analyte.

    • Spike a known concentration of 2-EHA into the final, clean extract.

    • Separately, prepare a neat standard of 2-EHA at the same concentration in your mobile phase.

    • Inject both samples into the LC-MS system and compare the peak areas.

    • A significantly lower peak area in the post-extraction spiked sample confirms the presence of ion suppression.[6]

  • Infusion Experiment: This method provides a visual representation of where ion suppression occurs during your chromatographic run.

    • Continuously infuse a standard solution of 2-EHA directly into the mass spectrometer.

    • Simultaneously, inject a blank, extracted matrix sample onto the LC column.

    • Monitor the 2-EHA signal. Any dips in the signal correspond to the elution of matrix components that are causing ion suppression.

Diagram: Workflow for Diagnosing Ion Suppression

Caption: A decision-making workflow for confirming ion suppression.

Q2: I've confirmed ion suppression. What are the most effective sample preparation strategies to remove interfering matrix components for 2-EHA analysis?

A: Effective sample preparation is your first and most critical line of defense against ion suppression.[5] For a small, polar molecule like 2-EHA in a complex biological matrix, you have several options, each with its own advantages and disadvantages.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantages for 2-EHA AnalysisDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9]Simple, fast, and inexpensive.Non-selective; may not effectively remove other interfering components like salts and phospholipids, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of 2-EHA between two immiscible liquid phases based on its solubility.[10][11][12][13]Can provide a cleaner extract than PPT by removing highly polar interferences.Can be labor-intensive and may have lower recovery for highly polar analytes like 2-EHA. Requires careful solvent selection.
Solid-Phase Extraction (SPE) Selective retention of 2-EHA on a solid sorbent followed by elution with a suitable solvent.[14][15]Highly selective, leading to very clean extracts and significantly reduced ion suppression.[7][16] Can be automated.More expensive and requires more method development than PPT or LLE.

Recommended Strategy for 2-EHA:

For robust and reliable quantification of 2-EHA, Solid-Phase Extraction (SPE) is highly recommended. Given the acidic nature of 2-EHA, an anion-exchange SPE sorbent would be an excellent choice.[16]

Experimental Protocol: Anion-Exchange Solid-Phase Extraction for 2-EHA in Plasma

  • Conditioning: Condition a strong anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a neutral pH (e.g., 25 mM ammonium acetate, pH 7).

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding a stable isotope-labeled internal standard (more on this in Q4).

    • Dilute the plasma 1:1 with the equilibration buffer.

    • Load the diluted plasma onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences.

    • Follow with a wash of 1 mL of a low-percentage organic solvent (e.g., 5% methanol in water) to remove weakly bound impurities.

  • Elution: Elute 2-EHA with 1 mL of an acidic solution (e.g., 2% formic acid in methanol). The acid will protonate the analyte, disrupting its interaction with the anion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for LC-MS analysis.

Q3: Can I mitigate ion suppression through chromatographic improvements? My sample preparation options are limited.

A: Yes, chromatographic separation plays a crucial role in reducing ion suppression by separating 2-EHA from co-eluting matrix components.[3]

Chromatographic Strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar analyte like 2-EHA, HILIC is often a superior alternative to traditional reversed-phase chromatography.[17][18][19] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating highly polar compounds.[17][19] This can effectively shift the retention of 2-EHA away from the early-eluting, highly polar matrix components that often cause suppression in reversed-phase methods.

    • Typical HILIC Conditions for Organic Acids:

      • Column: Amide, diol, or zwitterionic stationary phase.[18]

      • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.5).

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous portion.

  • Gradient Optimization: A well-designed gradient can improve the separation between 2-EHA and interfering compounds. A shallower gradient around the elution time of 2-EHA can enhance resolution.

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by improving the efficiency of the electrospray process.[6]

Diagram: HILIC vs. Reversed-Phase for 2-EHA Analysis

Caption: HILIC can separate 2-EHA from early-eluting matrix interferences.

Q4: How can an internal standard help with ion suppression, and what kind should I use?

A: An internal standard (IS) is crucial for accurate quantification in LC-MS, especially when ion suppression is a concern.[20][21] While an IS doesn't eliminate ion suppression, it compensates for its effects. The ideal IS will co-elute with the analyte and experience the same degree of ion suppression, thus maintaining a consistent analyte-to-IS peak area ratio.

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

For 2-EHA, the best choice is a stable isotope-labeled version of the molecule (e.g., this compound-d5 or ¹³C₃).[22][23][24]

  • Why SIL-IS is Superior:

    • Identical Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte.[23] This ensures it co-elutes perfectly and behaves similarly during sample preparation and ionization.[20][23]

    • Accurate Compensation: Because it experiences the same degree of ion suppression as the analyte, it provides the most accurate compensation for signal variability.[24]

  • Considerations for SIL-IS:

    • Mass Difference: Ensure a sufficient mass difference (typically ≥ 3-4 Da) between the analyte and the SIL-IS to avoid isotopic crosstalk.[23]

    • Isotopic Purity: Use a high-purity SIL-IS to prevent interference from any unlabeled analyte present as an impurity.[23]

If a SIL-IS is unavailable, a structural analog can be used, but it's a less ideal option as its elution and ionization behavior may not perfectly match that of 2-EHA.[20][21]

Method Validation in the Presence of Matrix Effects

Once you have developed a method to mitigate ion suppression, it is essential to perform a thorough method validation to ensure its accuracy, precision, and robustness.[25][26][27][28][29]

Key Validation Parameters to Assess:

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the detection of 2-EHA or its IS.

  • Matrix Effect: Quantify the extent of ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions across multiple matrix lots.

  • Recovery: Determine the efficiency of your extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Accuracy and Precision: Evaluate these parameters using quality control (QC) samples at low, medium, and high concentrations within your calibration range.

  • Calibration Curve: Assess the linearity of the method over the desired concentration range.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex.
  • What is Solid Phase Extraction (SPE)?.
  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
  • What is Solid-Phase Extraction?. Phenomenex.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. Cayman Chemical.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Understanding and Improving Solid-Phase Extraction.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chrom
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences Review and Research.
  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic-Interaction Chromatography: An Update.
  • Ion suppression; A critical review on causes, evaluation, prevention and applic
  • 10 Tips for Electrospray Ionis
  • Ion suppression (mass spectrometry). Wikipedia.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio.
  • Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Oxford Academic.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab.
  • (PDF) 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
  • Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance.
  • Analysis of Organic Acids in Aqueous Samples Applic
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxid
  • Metabolic annot
  • Metabolic annotation of this compound. PubMed.
  • Detailed methodology of different plasma preparation procedures...
  • Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma p
  • Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. The University of Manchester.
  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separ
  • Parallel artificial liquid membrane extraction of acidic drugs
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study
  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. NIH.

Sources

Validation & Comparative

A Senior Application Scientist’s Comparative Guide to the Validation of Analytical Methods for 2-Ethylhydracrylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of 2-Ethylhydracrylic acid (2-EHA) in biological matrices is of paramount importance, primarily due to its role as a key biomarker in diagnosing certain inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1][2][3] Elevated urinary 2-EHA can indicate a blockage in the L-isoleucine metabolic pathway, making its reliable measurement critical for clinical diagnostics and research.[4][5] This guide provides a comprehensive comparison of the two primary analytical platforms for 2-EHA quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide laboratory professionals in selecting and validating the optimal method for their specific needs.

Introduction: The Clinical Significance of this compound

This compound is an organic acid intermediate of the alternative "(R) pathway" of isoleucine metabolism.[4] Under normal physiological conditions, this pathway is minor. However, when the primary "(S) pathway" is impaired due to genetic defects, metabolic flux is redirected, leading to a significant increase in 2-EHA excretion.[3][4] This makes 2-EHA a sensitive and crucial diagnostic marker.[2] Given its clinical relevance, the analytical methods used for its quantification must be robust, accurate, and thoroughly validated to ensure that the data generated are reliable for diagnostic and research purposes. The validation process demonstrates that an analytical method is suitable for its intended purpose, a requirement stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]

Comparative Analysis of Core Analytical Platforms: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for 2-EHA analysis is a critical decision driven by factors such as sample matrix, required sensitivity, sample throughput, and available instrumentation. Both are powerful techniques, but they differ fundamentally in their principles of separation and sample preparation requirements.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[9][10] For a non-volatile organic acid like 2-EHA, a chemical derivatization step is mandatory. This process converts the polar, non-volatile analyte into a volatile and thermally stable derivative suitable for gas-phase analysis. This is a critical causal step; without it, 2-EHA would not elute from the GC column.

  • Advantages: GC-MS offers excellent chromatographic resolution, leading to high specificity. The electron ionization (EI) sources typically used generate reproducible fragmentation patterns that are highly useful for structural confirmation and can be matched against established spectral libraries.[11]

  • Limitations: The primary drawback is the necessity of derivatization. This multi-step process can be time-consuming, introduce variability, and potentially lead to incomplete reactions or byproduct formation, thus impacting accuracy and precision if not meticulously controlled.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS separates compounds in the liquid phase based on their physicochemical properties (e.g., polarity) before detection by a mass spectrometer.[10] For 2-EHA, a reverse-phase C18 column is typically effective. The key advantage here is the ability to analyze polar, non-volatile compounds in their native form, completely circumventing the need for derivatization.[11][12]

  • Advantages: This technique generally offers higher sensitivity and throughput due to simpler sample preparation.[12][13] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which significantly reduces matrix interference.[14]

  • Limitations: Matrix effects (ion suppression or enhancement) can be a significant challenge in LC-MS/MS and must be carefully evaluated during method validation. The initial instrumentation cost can also be higher compared to standard GC-MS systems.[12]

Comparative Summary
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile/thermally stable compounds.Separates compounds based on liquid-phase interactions.
Sample Preparation Complex: Requires extraction and mandatory derivatization.[11]Simpler: Typically involves "dilute-and-shoot" or protein precipitation.
Volatility Requirement High (Analyte must be volatile or made volatile).Not required; ideal for polar, non-volatile compounds.[15]
Sensitivity Good, often in the low ng/mL range.Excellent, often reaching pg/mL levels.[12]
Selectivity High, based on chromatographic retention time and mass spectrum.Very high, based on retention time and specific MRM transitions.[14]
Throughput Lower, due to lengthy sample preparation and run times.Higher, enabled by simpler preparation and faster chromatography.
Key Challenge Derivatization efficiency and reproducibility.Potential for matrix effects (ion suppression/enhancement).

The Bioanalytical Method Validation Workflow

A bioanalytical method validation is a systematic process to confirm that the chosen procedure is reliable and reproducible for its intended use.[16][17] The framework for this process is well-defined by the ICH M10 guideline, which has been adopted by both the FDA and EMA.[6][8][18]

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Experiments cluster_2 Stability Assessment cluster_3 Application Dev Method Optimization (Sample Prep, Chromatography, MS Parameters) Selectivity Selectivity & Specificity (Interference Check) Dev->Selectivity Proceed to Validation CalCurve Calibration Curve (Linearity, Range, LLOQ) Selectivity->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-Day) CalCurve->Accuracy Recovery Matrix Effect & Recovery (For LC-MS/MS) Accuracy->Recovery Dilution Dilution Integrity Recovery->Dilution Carryover Carryover Assessment Dilution->Carryover FreezeThaw Freeze-Thaw Stability Carryover->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability FreezeThaw->ShortTerm LongTerm Long-Term Storage Stability ShortTerm->LongTerm Stock Stock Solution Stability LongTerm->Stock Routine Routine Sample Analysis (With QC Samples) Stock->Routine Validated Method ISR Incurred Sample Reanalysis (ISR) Routine->ISR

Caption: A typical workflow for bioanalytical method validation.

Key Validation Parameters & Acceptance Criteria

The following table summarizes the essential validation parameters according to the ICH M10 guideline.[8]

ParameterDefinitionGeneral Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response is ≥5x the blank response. Accuracy within ±20% and precision ≤20% CV.
Accuracy The closeness of measured values to the nominal concentration.Mean concentration within ±15% of nominal for QC samples (±20% at LLOQ).[14]
Precision The closeness of agreement among a series of measurements from the same sample.Coefficient of Variation (%CV) ≤15% for QC samples (≤20% at LLOQ).[19]
Recovery The extraction efficiency of an analytical method.Should be consistent, precise, and reproducible (though 100% is not required).
Matrix Effect The direct or indirect alteration of analyte response due to interfering components in the sample matrix.The matrix factor should be consistent across different lots of matrix.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[20]Mean concentration of stability samples should be within ±15% of the nominal concentration.

Experimental Protocols and Data

Here, we provide step-by-step methodologies for sample preparation and a core validation experiment (Accuracy and Precision) for both GC-MS and LC-MS/MS.

GC-MS Workflow

GCMS_Workflow Sample 1. Urine Sample (Spiked with IS) Extraction 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Drydown 3. Evaporation (Under Nitrogen Stream) Extraction->Drydown Deriv 4. Derivatization (e.g., with BSTFA + 1% TMCS) Drydown->Deriv Inject 5. GC-MS Injection & Analysis Deriv->Inject Data 6. Data Processing (Quantification) Inject->Data

Caption: Key steps in the GC-MS analytical method for 2-EHA.

Protocol: Sample Preparation for GC-MS

  • Aliquot: Transfer 200 µL of urine sample into a glass tube.

  • Internal Standard (IS) Addition: Add an appropriate deuterated internal standard (e.g., 2-EHA-d3).

  • Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Causality Justification: This step is crucial to remove the extraction solvent, which is incompatible with the subsequent derivatization reagent.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine. Cap the tube tightly.

  • Incubation: Heat the sample at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.

LC-MS/MS Workflow

LCMS_Workflow Sample 1. Urine Sample Dilute 2. Dilution & IS Addition (in Mobile Phase) Sample->Dilute Filter 3. Vortex & Filter (Centrifugal Filtration) Dilute->Filter Inject 4. LC-MS/MS Injection & Analysis Filter->Inject Data 5. Data Processing (Quantification) Inject->Data

Caption: Key steps in the LC-MS/MS analytical method for 2-EHA.

Protocol: Sample Preparation for LC-MS/MS ("Dilute-and-Shoot")

  • Aliquot: Transfer 50 µL of urine sample into a microcentrifuge tube.

  • Dilution: Add 450 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) containing the internal standard. Causality Justification: Diluting the sample in the mobile phase minimizes solvent effects that can distort peak shape and ensures compatibility with the LC system.

  • Vortex & Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

  • Transfer: Transfer the supernatant to an autosampler vial.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Validation Experiment: Accuracy & Precision Assessment

This protocol is applicable to data generated from either method.

  • Prepare QC Samples: Prepare quality control (QC) samples by spiking blank urine with known concentrations of 2-EHA at four levels: LLOQ, Low QC (QCL, ~3x LLOQ), Medium QC (QCM), and High QC (QCH).

  • Analyze Batches: Analyze the QC samples in replicate (n=6) within the same analytical run (intra-day) and across three different days (inter-day).

  • Calculate Concentrations: Quantify the QC samples against a freshly prepared calibration curve in each run.

  • Assess Performance: Calculate the %CV for precision and the % deviation from the nominal value for accuracy.

Hypothetical Validation Data Summary

Table 1: GC-MS Method - Accuracy and Precision Data

QC Level Nominal (ng/mL) Intra-Day (n=6) Mean ± SD Precision (%CV) Accuracy (%) Inter-Day (n=18) Mean ± SD Precision (%CV) Accuracy (%)
LLOQ 25.0 26.5 ± 3.1 11.7% 106.0% 27.1 ± 3.9 14.4% 108.4%
QCL 75.0 78.1 ± 5.5 7.0% 104.1% 79.5 ± 7.1 8.9% 106.0%
QCM 500 489 ± 24.0 4.9% 97.8% 481 ± 31.3 6.5% 96.2%

| QCH | 800 | 815 ± 35.1 | 4.3% | 101.9% | 829 ± 44.8 | 5.4% | 103.6% |

Table 2: LC-MS/MS Method - Accuracy and Precision Data

QC Level Nominal (ng/mL) Intra-Day (n=6) Mean ± SD Precision (%CV) Accuracy (%) Inter-Day (n=18) Mean ± SD Precision (%CV) Accuracy (%)
LLOQ 1.0 0.95 ± 0.12 12.6% 95.0% 0.91 ± 0.15 16.5% 91.0%
QCL 3.0 3.08 ± 0.19 6.2% 102.7% 3.15 ± 0.25 7.9% 105.0%
QCM 50.0 49.1 ± 2.1 4.3% 98.2% 51.2 ± 2.8 5.5% 102.4%

| QCH | 80.0 | 82.3 ± 2.5 | 3.0% | 102.9% | 83.9 ± 3.6 | 4.3% | 104.9% |

Data shown are illustrative examples. As seen in the hypothetical data, both methods can meet the acceptance criteria (Precision ≤15%, Accuracy ±15%; ≤20% and ±20% at LLOQ), but the LC-MS/MS method demonstrates a significantly lower LLOQ, highlighting its superior sensitivity.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound when properly validated.

  • GC-MS remains a viable, cost-effective option, particularly in laboratories with established expertise in derivatization techniques for organic acid analysis. Its robust nature and the extensive spectral libraries available make it a workhorse in many clinical chemistry labs.

  • LC-MS/MS is the superior choice when high sensitivity and high throughput are primary requirements. The simpler sample preparation workflow reduces potential sources of error and significantly shortens analysis time, making it ideal for drug development settings, large-scale clinical studies, and newborn screening applications where speed and a lower limit of quantification are critical.

Ultimately, the selection of a method should be based on a thorough evaluation of the laboratory's specific needs, balancing the required analytical performance with available resources. Regardless of the platform chosen, a rigorous validation process, adhering to international guidelines, is not merely a regulatory hurdle but a fundamental requirement of sound science, ensuring that the data generated can be trusted for critical decision-making in both clinical and research environments.

References

  • European Medicines Agency. (2022).
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • European Medicines Agency. (2019).
  • European Bioanalysis Forum. (2012).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2022).
  • Sandle, T. (2023).
  • Slideshare.
  • European Medicines Agency. (2011).
  • Korman, S. H., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • de Sain-van der Velden, M. G. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
  • Montgomery, T. L., et al. (2015). Metabolic annotation of this compound.
  • Fiehn, O. (2013). GC, GC-MS and LC-MS in metabolomics. [Link]
  • Korman, S. H., et al. (2005).
  • Liu, Z., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. [Link]
  • Liu, Z., et al. (2024). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. PubMed. [Link]
  • Taylor, J. K. (1983). Validation of analytical methods. Scilit. [Link]
  • Montgomery, T. L., et al. (2015). Metabolic annotation of this compound. PubMed. [Link]
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
  • ResearchGate. Validation of Analytical Methods and Processes. [Link]
  • ResearchGate.
  • Grube, M., et al. (2021). Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring I. Semantic Scholar. [Link]
  • Al-Majdoub, Z. M., et al. (2021). Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI. [Link]
  • Allied Academies.
  • Zhang, T., et al. (2017). Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). MDPI. [Link]
  • Kranendijk, M., et al. (2012). Progress in understanding 2-hydroxyglutaric acidurias.

Sources

A Guide to Inter-laboratory Comparison of 2-Ethylhydracrylic Acid (2-EHA) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing an inter-laboratory comparison program for the measurement of 2-Ethylhydracrylic acid (2-EHA). It is designed for researchers, clinical laboratory scientists, and drug development professionals who require robust, reproducible, and comparable data for this critical biomarker. We will delve into the clinical significance of 2-EHA, explore the analytical challenges in its quantification, and propose a detailed study design, complete with validated protocols and data analysis strategies.

Introduction: The Clinical and Research Significance of 2-EHA

This compound (2-EHA) is a small organic acid primarily known as a metabolite of the branched-chain amino acid L-isoleucine.[1][2] While present at low levels in healthy individuals, elevated urinary concentrations of 2-EHA serve as a key biomarker for certain inborn errors of metabolism.[1][3] Specifically, its accumulation is a hallmark of defects in the isoleucine catabolic pathway, such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).[3][4] Awareness of 2-EHA as a diagnostic marker is crucial for the timely detection of these disorders.[3]

The accurate and precise measurement of 2-EHA is therefore paramount for clinical diagnosis and metabolic research. However, significant inter-laboratory variation in the reported values of urinary organic acids is a known challenge, often stemming from non-harmonized analytical methods.[5] This variability can lead to diagnostic uncertainty and hinder the comparison of data across different studies and institutions. Establishing an inter-laboratory comparison or proficiency testing (PT) program is an essential step towards standardizing 2-EHA measurement and ensuring the reliability of clinical and research outcomes.[6][7][8]

Analytical Methodologies and Inherent Challenges

The quantification of 2-EHA, typically in a complex urine matrix, presents several analytical hurdles. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and, increasingly, Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11]

Challenges in Urinary Organic Acid Analysis:

  • Pre-analytical Variability: Sample collection, transportation delays, and nutritional status can significantly impact the organic acid profile.[12][13]

  • Matrix Effects: The complex composition of urine can interfere with analyte ionization in LC-MS or create overlapping peaks in GC-MS, compromising accuracy.

  • Analyte Volatility: Low molecular weight hydroxycarboxylic acids, like 2-EHA, can be lost during sample preparation, particularly during solvent evaporation steps if not carefully controlled.[5]

  • Derivatization: GC-MS analysis requires a chemical derivatization step (e.g., silylation) to make the organic acids volatile. This multi-step process can be a major source of variability and instability if not meticulously performed.[9]

Comparison of Dominant Analytical Platforms
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based detection.Separates compounds based on polarity in a liquid phase, followed by highly specific mass-based detection.
Sample Prep Requires extraction and chemical derivatization (e.g., silylation).[9][10]Often requires "dilute-and-shoot" or simple protein precipitation/extraction.
Throughput Lower, due to longer run times and complex sample preparation.Higher, with faster run times and simpler sample preparation.
Specificity Good, but can be prone to interferences from co-eluting matrix components.Excellent, due to the use of precursor-product ion transitions (MRM).
Sensitivity Generally sufficient for clinical diagnostics.Often provides superior sensitivity, achieving a lower limit of quantification (LLOQ).[14]
Robustness Established and well-understood methodology.[5]Becoming more common in clinical labs; robust but sensitive to matrix effects.[9]

Designing a Robust Inter-laboratory Comparison Study

An effective inter-laboratory comparison study aims to assess the proficiency of participating laboratories by analyzing identical, well-characterized samples.[6][7] The results provide a snapshot of the current state of measurement accuracy and precision, highlighting areas for improvement.

Study Workflow

A well-structured study follows a clear and logical progression, from material preparation to final reporting.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation P1 Study Coordination & Protocol Design P2 Preparation of Homogenous Test Materials (e.g., Spiked Urine) P1->P2 P3 Homogeneity & Stability Testing (ISO 13528) P2->P3 E1 Distribution of Blinded Samples to Participants P3->E1 E2 Analysis by Participating Laboratories E1->E2 E3 Confidential Submission of Results to Coordinator E2->E3 V1 Statistical Analysis (Consensus Mean, Z-Scores) E3->V1 V2 Issuance of Individual Performance Reports V1->V2 V3 Overall Summary Report (Anonymized) V2->V3

Caption: Workflow for an inter-laboratory comparison study.

Preparation of Test Materials

The foundation of a successful comparison is the quality of the test materials.

  • Matrix Selection: A pooled human urine matrix is ideal. It should be screened to ensure low endogenous levels of 2-EHA.

  • Spiking: Prepare samples at multiple concentrations relevant to the clinical range. This should include a level near the lower limit of quantification and at least two other concentrations reflecting moderate and high pathological levels.

  • Homogeneity and Stability: The prepared materials must be rigorously tested to ensure that every aliquot sent to participants is identical and that the analyte concentration remains stable under the specified storage and shipping conditions.[15] This is a critical requirement outlined in standards such as ISO 13528.[15]

Standardized Analytical Protocols

To isolate laboratory performance from method-induced variability, providing validated, standardized protocols is a best practice. Below are example protocols for both GC-MS and LC-MS/MS, grounded in common laboratory procedures.

Protocol 1: GC-MS Quantification of 2-EHA in Urine

This method is based on well-established principles of organic acid analysis, involving liquid-liquid extraction and silylation.[10][12]

Step-by-Step Methodology:

  • Internal Standard Addition: To 500 µL of urine, add an appropriate stable isotope-labeled internal standard (e.g., 2-EHA-d3). This is crucial for correcting variability during sample preparation and injection.

  • Acidification & Extraction: Acidify the sample with 50 µL of 6 M HCl. Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging. Repeat the extraction and combine the organic layers.[10]

  • Evaporation: Evaporate the combined ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 40-50°C. Careful control of this step is critical to prevent loss of the analyte.[5]

  • Derivatization: Reconstitute the dried extract in 20 µL of pyridine. Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 80°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[9][10]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to a final temperature suitable for eluting all relevant organic acids.

    • MS Detection: Operate in Selective Ion Monitoring (SIM) mode for highest sensitivity and specificity, monitoring characteristic ions for 2-EHA-TMS and its internal standard.

Protocol 2: LC-MS/MS Quantification of 2-EHA in Urine

This method offers higher throughput and specificity, leveraging the power of tandem mass spectrometry.

Step-by-Step Methodology:

  • Sample Dilution: Dilute 50 µL of urine with 450 µL of a solution containing the stable isotope-labeled internal standard in a suitable solvent (e.g., 0.1% formic acid in water).

  • Protein Precipitation (if necessary): For cleaner samples, add 500 µL of acetonitrile to the diluted sample, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the prepared sample.

    • LC Column: Use a C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS/MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both 2-EHA and its internal standard. This ensures high selectivity and is a cornerstone of validated bioanalytical methods.[14][16]

Data Analysis and Performance Evaluation

The evaluation of laboratory performance should be objective and statistically robust.

Establishing the Assigned Value

The "true" or assigned value for each sample is typically determined by calculating the robust consensus mean of all participant results after removing statistical outliers.[17] This approach provides a reliable reference point for comparison.

Performance Scoring

The most common metric for evaluating performance in proficiency testing is the Z-score.[6][17] It measures how far a laboratory's result deviates from the consensus mean.

Z-score Formula: Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean).

  • σ is the target standard deviation for proficiency assessment, which can be derived from the data or set based on clinical goals.

Interpretation of Z-scores:

  • |Z| ≤ 2.0: Satisfactory performance.[17]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Data and Evaluation

The following table illustrates how results from a hypothetical study might be presented and evaluated.

Laboratory IDReported Value (µmol/L)Consensus Mean (µmol/L)Target SD (µmol/L)Calculated Z-scorePerformance
Lab A85.288.08.8-0.32Satisfactory
Lab B108.188.08.8+2.28Questionable
Lab C90.588.08.8+0.28Satisfactory
Lab D65.488.08.8-2.57Questionable
Lab E87.188.08.8-0.10Satisfactory

Conclusion and Recommendations

References

  • Hafeez, A. et al. (2018). TWO YEARS EXPERIENCE OF ANALYTICAL AND DIAGNOSTIC CHALLENGES IN URINE ORGANIC ACID ANALYSIS ON GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Pakistan Armed Forces Medical Journal.
  • Montgomery, T.L. et al. (2015). Metabolic annotation of this compound. Journal of Inherited Metabolic Disease.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Al-Dirbashi, O.Y. et al. (2024). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.
  • Hafeez, A. et al. (2018). TWO YEARS EXPERIENCE OF ANALYTICAL AND DIAGNOSTIC CHALLENGES IN URINE ORGANIC ACID ANALYSIS ON GAS CHROMATOGRAPHY-MASS SPECTROMETRY. ResearchGate.
  • Korman, S.H. et al. (2005). 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA dehydrogenase deficiency: Application to diagnosis and implications for the R-pathway of isoleucine oxidation. PubMed.
  • Nowatzke, W. & Woolf, E. (2008). Key elements of bioanalytical method validation for small molecules. ResearchGate.
  • Bioanalysis Zone. (2024). Advancing bioanalytical method development and validation for small molecules. YouTube.
  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Korman, S.H. et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry.
  • Korman, S.H. et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. ResearchGate.
  • Human Metabolome Database. (n.d.). This compound (HMDB0000396).
  • Hafeez, A. et al. (2018). TWO YEARS EXPERIENCE OF ANALYTICAL AND DIAGNOSTIC CHALLENGES IN URINE ORGANIC ACID ANALYSIS ON GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Pakistan Armed Forces Medical Journal.
  • Gaskin, S. et al. (2024). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Journal of Chromatography B.
  • Clinical and Laboratory Standards Institute. (2020). Measurement Procedure Comparison in the Clinical Lab.
  • College of American Pathologists. (2016). Comparability of Instruments and Methods.
  • Ezeugwunne, I.P. et al. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective. ResearchGate.
  • CompaLab. (n.d.). What is an inter laboratory comparison?.
  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • JRC Publications Repository. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
  • California Air Resources Board. (2024). Interlaboratory Comparison 2023 Report. Benchmark International.
  • Korman, S.H. et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Oxford Academic.
  • International Atomic Energy Agency. (n.d.). Inter-laboratory comparisons.

Sources

A Senior Application Scientist's Guide to 2-Ethylhydracrylic Acid Analysis: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Ethylhydracrylic acid (2-EHA). Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and defensible analytical approach.

The Metabolic Significance of this compound (2-EHA)

This compound, also known as 2-(hydroxymethyl)butanoic acid, is a branched-chain hydroxy fatty acid derived from the metabolism of the essential amino acid L-isoleucine.[1][2] While normally present at low levels in human urine, elevated concentrations of 2-EHA serve as a crucial biomarker for certain inborn errors of metabolism, such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD).[3][4][5][6] Its accurate quantification is therefore vital for the diagnosis and monitoring of these metabolic disorders.[3][7]

The analytical challenge lies in 2-EHA's chemical nature: it is a small, polar, and hydrophilic organic acid. These properties dictate the strategies required for its effective separation and detection.

GC-MS: The Established, Derivatization-Reliant Method

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For decades, it has been the standard method for urinary organic acid profiling.[3][7] However, the direct analysis of polar compounds like 2-EHA is not feasible due to their low volatility. The presence of active hydrogen atoms in the carboxylic acid and alcohol functional groups leads to strong intermolecular hydrogen bonding, preventing the molecule from readily entering the gas phase required for GC separation.

The Principle of Derivatization

To overcome this limitation, a chemical modification step known as derivatization is mandatory.[8] The primary goal is to replace the active hydrogens with non-polar, bulky groups, thereby increasing the molecule's volatility and thermal stability.[9][10]

  • Silylation: This is the most common derivatization technique for organic acids.[8] A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active protons on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This process effectively masks the compound's polarity, allowing it to be volatilized and travel through the GC column.[9]

Experimental Workflow: GC-MS

The GC-MS workflow is a multi-step process that demands precision at each stage to ensure reproducibility.

GCMS_Workflow Figure 1: GC-MS Workflow for 2-EHA Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample + Internal Standard Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extract Evaporate Evaporation to Complete Dryness (under Nitrogen) Extract->Evaporate Derivatize Derivatization (Silylation with BSTFA/MSTFA) Evaporate->Derivatize GC_Inject Injection Derivatize->GC_Inject GC_Column GC Separation (Capillary Column) GC_Inject->GC_Column MS_Ionize Ionization (EI) GC_Column->MS_Ionize MS_Analyze Mass Analysis (SIM/Scan) MS_Ionize->MS_Analyze Data_Acq Data Acquisition MS_Analyze->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A typical multi-step workflow for 2-EHA analysis using GC-MS.

Protocol for GC-MS Analysis of 2-EHA

This protocol is a representative example and requires optimization and validation.

  • Sample Preparation & Extraction:

    • Pipette 1 mL of urine into a glass tube.

    • Add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled version of 2-EHA or a structurally similar organic acid).

    • Acidify the sample to a pH of ~1-2 using HCl to ensure 2-EHA is in its protonated form.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously, and centrifuging to separate the layers. Repeat the extraction twice more, pooling the organic (upper) layers.

  • Drying:

    • Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen gas. This step is critical, as any residual water will quench the derivatization reagent.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst and solvent).

    • Seal the tube tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[11]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

    • Column: Use a low-polarity capillary column, such as a DB-5ms or equivalent.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280-300°C.

    • Mass Spectrometry: Use Electron Ionization (EI). For quantification, operate in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized 2-EHA and the internal standard.

LC-MS/MS: The High-Sensitivity, Direct Approach

Liquid Chromatography-Tandem Mass Spectrometry has emerged as a powerful alternative, particularly for clinical and high-throughput applications. Its primary advantage is the ability to analyze compounds directly in the liquid phase, often circumventing the need for complex derivatization.[12]

The Principle of Direct Analysis

LC separates compounds based on their interactions with the column's stationary phase and the liquid mobile phase. Since 2-EHA is water-soluble, it is inherently compatible with common reversed-phase or mixed-mode liquid chromatography systems.

  • Chromatographic Retention: While standard C18 columns can be used, the high polarity of 2-EHA may lead to poor retention.[13] Mixed-mode columns that incorporate both reversed-phase and anion-exchange properties, or specialized "organic acid" columns, often provide superior retention and peak shape.[14][15]

  • Detection Specificity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. In the triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the deprotonated 2-EHA molecule, [M-H]⁻). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise and matrix interferences, leading to outstanding sensitivity.

Experimental Workflow: LC-MS/MS

The LC-MS/MS workflow is significantly streamlined compared to GC-MS, enabling higher sample throughput.

LCMSMS_Workflow Figure 2: LC-MS/MS Workflow for 2-EHA Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample + Internal Standard Dilute Dilution (with Mobile Phase or Water) Sample->Dilute Filter Centrifugal Filtration (e.g., 0.22 µm) Dilute->Filter LC_Inject Injection Filter->LC_Inject LC_Column LC Separation (e.g., Mixed-Mode) LC_Inject->LC_Column MS_Ionize Ionization (ESI⁻) LC_Column->MS_Ionize MS_MRM MRM Detection (Precursor → Product) LC_Column->MS_MRM Data_Acq Data Acquisition MS_MRM->Data_Acq Integration Peak Integration Data_Acq->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A streamlined "dilute-and-shoot" workflow for 2-EHA analysis using LC-MS/MS.

Protocol for LC-MS/MS Analysis of 2-EHA

This protocol is a representative example and requires optimization and validation.

  • Sample Preparation:

    • Pipette 50 µL of urine into a microcentrifuge tube.

    • Add an appropriate amount of the internal standard.

    • Add 450 µL of a diluent (e.g., water or initial mobile phase) for a 1:10 dilution.

    • Vortex to mix.

    • Transfer the mixture to a centrifugal filter unit (e.g., 0.22 µm pore size) and centrifuge to remove particulates.

  • LC-MS/MS Analysis:

    • Injection: Inject 5-10 µL of the filtered sample.

    • Column: Use a mixed-mode or suitable polar-retained column.

    • Mobile Phase: A typical gradient elution would use (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use Electrospray Ionization in negative mode (ESI⁻).

    • MRM Transition: Monitor the transition from the deprotonated precursor ion of 2-EHA (m/z 117.05) to a characteristic product ion. A potential transition is 117.05 → 87.04, corresponding to the loss of the hydroxymethyl group.[1] This transition must be empirically determined and optimized.

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS/MS depends on a careful evaluation of analytical needs, available resources, and desired throughput.

FeatureGC-MSLC-MS/MS
Sample Preparation Labor-intensive: requires extraction, drying, and mandatory chemical derivatization.Minimal: often only requires dilution and filtration ("dilute-and-shoot").
Throughput Lower, limited by the multi-step sample preparation.High, enabled by simple preparation and fast chromatographic runs.
Selectivity Good, especially in SIM mode.Excellent, due to the specificity of MRM transitions.
Sensitivity Good, with typical limits of quantification (LOQs) in the low µmol/L range.Excellent, often achieving sub-µmol/L LOQs.
Matrix Effects Generally low, as the extraction and derivatization process cleans up the sample.Can be significant (ion suppression/enhancement); requires an internal standard for correction.
Robustness Very robust and well-established technology. Derivatization can introduce variability.High-performance instrumentation is robust but sensitive to matrix contamination.
Instrumentation Cost Lower initial capital investment.Higher initial capital investment.
Expertise Requires expertise in derivatization chemistry and GC troubleshooting.Requires expertise in LC method development and MS/MS optimization.

Expert Conclusion and Recommendations

Both GC-MS and LC-MS/MS are highly capable and validated techniques for the quantification of this compound. The optimal choice is dictated by the specific goals of the laboratory.

  • GC-MS remains a reliable and cost-effective workhorse. It is an excellent choice for laboratories with established organic acid profiling methods, where throughput is not the primary concern, or where capital for new instrumentation is limited. The extensive sample preparation, while laborious, provides a significant clean-up effect, minimizing matrix interference.

  • LC-MS/MS is the superior technique for applications demanding high throughput, high sensitivity, and high specificity, such as newborn screening, clinical diagnostics, and large-scale metabolomics research. The simplified "dilute-and-shoot" sample preparation drastically reduces analysis time and potential for human error, though careful method development is required to manage and correct for potential matrix effects using a stable isotope-labeled internal standard.

For laboratories developing a new assay for 2-EHA, investing in an LC-MS/MS method is the forward-looking choice, offering unparalleled performance and efficiency that aligns with the demands of modern analytical science.

References

  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • MtoZ Biolabs. Organic Acids Analysis Service | GC-MS. MtoZ Biolabs Website.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Montgomery, T. L., et al. (2015). Metabolic annotation of this compound. Metabolomics, 11(5), 1164-1172.
  • Han, J. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Lin, H. Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 835.
  • Imtakt. Organic Acid Analysis Column for LC-MS. Imtakt Technical Note.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 188979, 2-Ethyl-3-hydroxypropionic acid.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • LibreTexts. (2023).
  • Gibson, K. M., et al. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(2), 439-444.
  • Human Metabolome Database. (2024). Showing metabocard for this compound (HMDB0000396). HMDB.
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. Clinica Chimica Acta, 55(2), 199-204.
  • European Bioinformatics Institute. (2024). This compound (CHEBI:82956). ChEBI.
  • Shimadzu Corporation. LC/MS/MS Method Package for Short Chain Fatty Acids.

Sources

A Comparative Guide to 2-Ethylhydracrylic Acid and Ethylmalonic Acid as Biomarkers for Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inborn errors of metabolism, the accurate and differential diagnosis of specific disorders is paramount for patient management and the development of targeted therapies. Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolic screening, and within the complex profiles obtained, certain analytes serve as critical biomarkers. This guide provides an in-depth comparison of two such biomarkers: 2-Ethylhydracrylic acid (2-EHA) and ethylmalonic acid (EMA), detailing their biochemical origins, associated pathologies, diagnostic utility, and the analytical methodologies for their quantification.

Section 1: Biochemical Origins and Pathophysiological Significance

This compound (2-EHA): An Indicator of Impaired Isoleucine Metabolism

This compound, also known as 2-(hydroxymethyl)butyric acid, is an organic acid that is typically present in urine at low levels.[1] Its accumulation is a key indicator of disruptions in the catabolism of the branched-chain amino acid L-isoleucine.[1][2]

The breakdown of L-isoleucine primarily proceeds through the (S)-pathway. A blockage in this pathway, for instance, due to a deficiency of the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), leads to the accumulation of (S)-2-methylbutyryl-CoA.[1] This buildup drives an alternative, minor metabolic route known as the (R)-pathway of isoleucine metabolism.[1] In this alternative pathway, intermediates are processed by valine metabolic enzymes, leading to the formation of 2-EHA.[1][2] Because 2-EHA is poorly metabolized further, it accumulates and is excreted in the urine, serving as a biomarker for defects in the isoleucine pathway.[1][2]

Elevated 2-EHA is most notably associated with Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) , also known as 2-methylbutyrylglycinuria.[3] However, it is crucial to recognize that 2-EHA is not exclusively indicative of SBCADD. Increased levels can also be observed in other conditions that disrupt the isoleucine catabolic pathway, such as propionyl-CoA carboxylase deficiency, methylmalonic aciduria, Barth syndrome, and dilated cardiomyopathy with ataxia syndrome.[1][2]

cluster_S_Pathway (S)-Pathway (Major) cluster_R_Pathway (R)-Pathway (Minor/Overflow) L-Isoleucine_S L-Isoleucine S_Intermediates (S)-Pathway Intermediates L-Isoleucine_S->S_Intermediates S_2_MB_CoA (S)-2-Methylbutyryl-CoA S_Intermediates->S_2_MB_CoA Tiglyl_CoA Tiglyl-CoA S_2_MB_CoA->Tiglyl_CoA SBCAD SBCAD_Deficiency Block in SBCADD S_2_MB_CoA->SBCAD_Deficiency L-Alloisoleucine L-Alloisoleucine S_2_MB_CoA->L-Alloisoleucine Racemization due to pathway block R_Intermediates (R)-Pathway Intermediates L-Alloisoleucine->R_Intermediates R_2_MB_CoA (R)-2-Methylbutyryl-CoA R_Intermediates->R_2_MB_CoA Valine_Enzymes Valine Metabolic Enzymes R_2_MB_CoA->Valine_Enzymes 2_EHA This compound (2-EHA) Valine_Enzymes->2_EHA Accumulation Accumulation & Excretion 2_EHA->Accumulation

Figure 1. Simplified biochemical pathway showing the formation of this compound (2-EHA) as a result of a block in the major (S)-pathway of L-isoleucine metabolism, shunting metabolites through the alternative (R)-pathway.

Ethylmalonic Acid (EMA): A Marker of Impaired Fatty Acid Oxidation and Sulfide Detoxification

Ethylmalonic acid is a dicarboxylic acid that arises from the carboxylation of butyryl-CoA.[4] Its accumulation points to defects in mitochondrial fatty acid β-oxidation and, more specifically, to a failure in sulfide detoxification.[5][6]

Elevated EMA is a hallmark of two primary inborn errors of metabolism:

  • Ethylmalonic Encephalopathy (EE): This is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene.[5][7] The ETHE1 protein is a mitochondrial sulfur dioxygenase essential for detoxifying hydrogen sulfide (H₂S), a toxic byproduct of metabolism.[6] When ETHE1 is deficient, H₂S accumulates and inhibits key enzymes, including short-chain acyl-CoA dehydrogenase (SCAD) and cytochrome c oxidase.[6] The inhibition of SCAD leads to a buildup of its substrate, butyryl-CoA, which is then shunted towards carboxylation, forming EMA.[4] Thus, in EE, elevated EMA is a secondary consequence of H₂S toxicity.[5][6]

  • Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD): In this disorder, the primary defect is in the SCAD enzyme itself, encoded by the ACADS gene.[8][9] The deficient enzyme directly causes the accumulation of butyryl-CoA, leading to increased EMA formation.[10] However, the clinical significance of SCADD is highly variable, with many individuals remaining asymptomatic.[5][11]

EMA can also be elevated in Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II, and due to deficiencies in carnitine or riboflavin (Vitamin B2), which are essential for fatty acid oxidation.[12][13]

cluster_Normal_Metabolism Normal Metabolism cluster_Pathological_Pathways Pathological Pathways Butyryl_CoA Butyryl-CoA SCAD SCAD Butyryl_CoA->SCAD FAO Fatty Acid Oxidation SCAD->FAO Butyryl_CoA_Accum Butyryl-CoA Accumulation SCAD->Butyryl_CoA_Accum Reduced Activity H2S Hydrogen Sulfide (H₂S) ETHE1 ETHE1 H2S->ETHE1 Sulfate Sulfate (Detoxified) ETHE1->Sulfate Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Butyryl_CoA_Accum->Propionyl_CoA_Carboxylase EMA Ethylmalonic Acid (EMA) Propionyl_CoA_Carboxylase->EMA Accumulation Accumulation & Excretion EMA->Accumulation SCAD_Deficiency Primary SCADD SCAD_Deficiency->Butyryl_CoA_Accum ETHE1_Deficiency Ethylmalonic Encephalopathy (ETHE1 deficiency) H2S_Accum H₂S Accumulation ETHE1_Deficiency->H2S_Accum H2S_Accum->SCAD Inhibition

Figure 2. Biochemical pathways leading to Ethylmalonic Acid (EMA) accumulation. In primary SCADD, the SCAD enzyme is directly deficient. In Ethylmalonic Encephalopathy, ETHE1 deficiency leads to toxic H₂S accumulation, which secondarily inhibits SCAD.

Section 2: Comparative Diagnostic Performance

The clinical utility of a biomarker is determined by its sensitivity and specificity for a particular disease. While both 2-EHA and EMA are valuable, their diagnostic power differs significantly.

BiomarkerAssociated Primary Disease(s)Diagnostic SpecificityTypical Pathological Levels (Urine)Normal Range (Urine)
This compound (2-EHA) Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)Low to Moderate[3][14]37.80 - 373.13 (units not specified)[3][14][15]0 - 28.69 (units not specified)[3][14][15]
Ethylmalonic Acid (EMA) Ethylmalonic Encephalopathy (EE), SCADDHigh for EE, Moderate for SCADD[5][10]EE: Up to 113 mmol/mol creatinine.[5] SCADD: 18 - 1185 mmol/mol creatinine.[4]< 5-10 mmol/mol creatinine[5][16]

Note: Pathological and normal ranges can vary between laboratories. The provided values are illustrative based on cited literature.

Diagnostic Utility of 2-EHA

While a prominent 2-EHA peak in a urine organic acid profile is a strong indicator for SBCADD, its specificity is limited.[17] Studies have shown that 2-EHA can be elevated in several other organic acidurias that affect the distal steps of isoleucine metabolism.[3] Therefore, a diagnosis of SBCADD based on elevated 2-EHA should be confirmed by identifying other key metabolites, such as 2-methylbutyrylglycine (2-MBG), and ultimately by molecular genetic testing of the ACADSB gene.[3][17] Interestingly, in SBCADD, the 2-EHA peak is often more prominent than the 2-MBG peak, making it an easily recognizable abnormality.[17]

Diagnostic Utility of EMA

Markedly elevated EMA is a consistent and key finding in Ethylmalonic Encephalopathy.[5] In the context of the severe clinical presentation of EE—which includes developmental delay, petechiae, and chronic diarrhea—very high levels of EMA are strongly suggestive of the diagnosis, which is then confirmed by sequencing the ETHE1 gene.[7][16]

In SCADD, urinary EMA is also characteristically elevated, but the clinical picture is often benign or asymptomatic.[10][11] The degree of EMA elevation can be highly variable among individuals with SCADD.[4] Therefore, while elevated EMA prompts investigation for SCADD, it is not, in isolation, predictive of clinical disease.[10] The diagnosis is supported by acylcarnitine analysis (elevated C4-carnitine) and confirmed by ACADS gene sequencing.[8][18]

It's important to note that the urinary organic acid profiles in severe cases of EE and SCADD can sometimes overlap, though the clinical presentations are typically distinct.[7]

Section 3: Experimental Protocols for Biomarker Analysis

The gold standard for the analysis of urinary organic acids, including 2-EHA and EMA, is Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] This methodology provides the necessary sensitivity and specificity to identify and quantify a wide range of metabolites in a complex matrix like urine.

Workflow for Urinary Organic Acid Analysis by GC-MS

Sources

Establishing Baselines: A Comparative Guide to Reference Intervals for Urinary 2-Ethylhydracrylic Acid in Healthy Populations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the reference intervals for urinary 2-Ethylhydracrylic acid (2-EHA), a critical biomarker for specific inborn errors of metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature, compares analytical methodologies, and presents a robust, field-proven protocol for accurate quantification. Our objective is to equip you with the necessary data and procedural knowledge to confidently establish and interpret 2-EHA levels in a healthy population, ensuring the trustworthiness and validity of your research findings.

The Biochemical and Clinical Significance of this compound (2-EHA)

This compound (also known as 2-ethyl-3-hydroxypropionic acid or 2-(hydroxymethyl)butyric acid) is an organic acid normally found at low concentrations in human urine.[1] Its clinical relevance stems from its origin as a metabolic byproduct. 2-EHA is an intermediate of the alternative "(R) pathway" of L-isoleucine metabolism, which becomes significant when the primary (S) pathway is impaired.[1][2] A blockage in the (S) pathway leads to the accumulation of precursors that are shunted into this alternative route, which utilizes several enzymes from the valine catabolic pathway to generate 2-EHA.[1][2]

Once formed, 2-EHA is poorly metabolized further and accumulates, making its excretion in urine a valuable and easily accessible biomarker for defects in the isoleucine metabolic pathway.[1] Elevated urinary 2-EHA is a key indicator for conditions such as short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) and can also be observed in propionyl CoA carboxylase deficiency and methylmalonic aciduria.[1][2][3] Therefore, establishing accurate reference intervals in a healthy population is paramount for the differential diagnosis of these metabolic disorders.

Metabolic Pathway of 2-EHA Formation

The following diagram illustrates the simplified alternative (R)-pathway of isoleucine metabolism, which leads to the production of 2-EHA when the primary (S)-pathway is compromised.

G cluster_S_Pathway Primary (S)-Pathway cluster_R_Pathway Alternative (R)-Pathway L_Isoleucine L_Isoleucine S_2_methylbutyryl_CoA (S)-2-methylbutyryl-CoA L_Isoleucine->S_2_methylbutyryl_CoA Alloisoleucine Alloisoleucine L_Isoleucine->Alloisoleucine Racemization Propionyl_CoA Propionyl_CoA S_2_methylbutyryl_CoA->Propionyl_CoA Block Block in SBCADD, Propionic Acidemia, etc. S_2_methylbutyryl_CoA->Block R_2_methylbutyryl_CoA (R)-2-methylbutyryl-CoA Alloisoleucine->R_2_methylbutyryl_CoA 2_EHA This compound (2-EHA) R_2_methylbutyryl_CoA->2_EHA Excretion Excretion 2_EHA->Excretion Urinary Excretion

Caption: Simplified Isoleucine (R)-Pathway leading to 2-EHA.

Comparison of Analytical Methodologies

The gold standard for the routine measurement of urinary organic acids, including 2-EHA, is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][4] This technique offers a robust and reliable platform for separating and identifying a wide array of metabolites in a complex matrix like urine.[5][6][7] While other platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) are used in metabolomics, GC-MS remains the predominant method for establishing clinical reference ranges for organic acids due to its extensive validation and established compound libraries.

The critical determinant of success in GC-MS analysis is the sample preparation protocol. The primary goal is to extract the organic acids from the aqueous urine matrix and then chemically modify them (derivatization) to increase their volatility for gas-phase analysis.

Methodological StepApproach 1: Solvent Extraction & SilylationApproach 2: Hydrolysis & Chiral DerivatizationRationale & Causality
Extraction Liquid-liquid extraction with organic solvents (e.g., ethyl acetate, ether) at an acidic pH.[5][7]Not explicitly separate; performed after hydrolysis.Organic acids are more soluble in organic solvents at a low pH, enabling efficient separation from the aqueous urine matrix.
Derivatization Two-step process with hydroxylamine followed by a silylating agent like BSTFA.[5]Alkaline hydrolysis followed by derivatization with thionyl chloride and L-valine.Derivatization replaces polar -OH and -COOH groups with nonpolar groups (e.g., trimethylsilyl), making the analytes volatile for GC. The chiral approach is specialized for separating R- and S-isomers.
Internal Standard Typically a non-endogenous organic acid (e.g., 3-hydroxypentanoic acid).A structurally similar compound, (R,S)-2-methylvaleric acid, is used.The internal standard is crucial for self-validation. It is added at the beginning and experiences all extraction and derivatization steps alongside the analyte, correcting for sample loss and variations in instrument response, thereby ensuring accurate quantification.
Primary Use Case Routine organic acid profiling and quantification.Research applications requiring separation of stereoisomers to study metabolic pathways.The choice of method depends on the research question. For establishing reference intervals, a robust, routine quantification method (Approach 1) is generally sufficient.

Comparative Analysis of Urinary 2-EHA Reference Intervals

Establishing reliable reference intervals is challenging due to variations in diet, age, sex, and population genetics.[4][8] Concentrations of most urinary organic acids tend to decrease with age, underscoring the necessity of using age-matched control data for accurate clinical interpretation.[4] The data below, compiled from various studies, reflects the typical range of 2-EHA in healthy individuals. All values are normalized to urinary creatinine concentration to account for variations in urine dilution.

PopulationAge GroupReference Interval (µmol/mmol creatinine)Source & Methodology
GeneralNot Specified1.3 – 2.9 (Mean: 2.1)NIH / Clin Chim Acta[1]
Pediatric6-10 years1.0 – 7.3 (Mean: 4.6)Guneral F, Bachmann C (via HMDB)[9]
Control Group (n=166)Not Specified0 – 28.69Liu et al. / ResearchGate[10][11]
Control GroupNot Specified< 5.0 (Arbitrary Units*)Korman et al. / Clinical Chemistry

*Note: The units reported by Korman et al. are a ratio of the peak areas of 2-EHA to the internal standard, corrected for creatinine. While not directly comparable in µmol/mmol, it provides a validated cutoff for their specific method.

These data highlight that while a general low level of 2-EHA is expected, the upper limit of normal can vary between studies and methodologies. For any research or clinical application, it is imperative to establish an in-house reference range or utilize a method that has been validated against a comparable population.

A Self-Validating Experimental Protocol for Urinary 2-EHA Quantification by GC-MS

This protocol describes a robust and self-validating workflow for the quantification of urinary 2-EHA. The inclusion of an internal standard from the initial step is a critical component of trustworthiness, ensuring that the final calculated concentration is corrected for any variability during sample processing.

Workflow Diagram

G start Start: Urine Sample is_add 1. Add Internal Standard (e.g., (R,S)-2-methylvaleric acid) start->is_add Causality: Ensures correction for sample loss acidify 2. Acidify Sample (Adjust pH to <2 with HCl) is_add->acidify extract 3. Liquid-Liquid Extraction (with Ethyl Acetate, Vortex & Centrifuge) acidify->extract Causality: Maximizes organic acid solubility in solvent dry 4. Evaporate Supernatant (Under Nitrogen Stream) extract->dry derivatize 5. Derivatization (Add BSTFA, Heat at 60°C) dry->derivatize Causality: Increases volatility for GC analysis inject 6. GC-MS Analysis derivatize->inject analyze 7. Data Analysis (Quantify vs. Internal Standard) inject->analyze end End: Report Result (µmol/mmol creatinine) analyze->end

Caption: A self-validating GC-MS workflow for 2-EHA analysis.

Step-by-Step Methodology

1. Sample Preparation & Internal Standard Spiking

  • Rationale: The immediate addition of an internal standard (IS) is the cornerstone of a self-validating protocol. The IS, a compound not naturally present in urine but with similar chemical properties to 2-EHA, accounts for analyte loss during extraction and inconsistencies in derivatization and injection.

  • Protocol:

    • Thaw a random urine sample and centrifuge at 2000 x g for 5 minutes to remove sediment.

    • To 1 mL of the urine supernatant, add 100 µL of the internal standard working solution (e.g., 1 mmol/L (R,S)-2-methylvaleric acid).

    • Vortex briefly to mix.

2. Acidification and Extraction

  • Rationale: Organic acids are weak acids. Lowering the pH of the urine well below their pKa ensures they are in their protonated, less polar form, which maximizes their partitioning into the organic extraction solvent.

  • Protocol:

    • Adjust the sample pH to approximately 1-2 by the dropwise addition of 6M HCl.

    • Add 4 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction (steps 2.2-2.5) on the remaining aqueous layer and combine the organic extracts.

3. Evaporation

  • Rationale: The extracted analyte must be concentrated, and the extraction solvent removed before derivatization.

  • Protocol:

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas in a heated block (40-50°C).

4. Derivatization

  • Rationale: This chemical modification step is essential for GC analysis. Silylating agents like BSTFA replace active hydrogens on carboxyl and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, making the molecule volatile and thermally stable.

  • Protocol:

    • To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

5. GC-MS Analysis

  • Rationale: The gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the capillary column. The mass spectrometer fragments the eluted compounds, creating a unique mass spectrum ("fingerprint") for confident identification and quantification.

  • Protocol:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

      • Carrier Gas: Helium.

      • Temperature Program: Initial 80°C hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.

    • MS Conditions (Typical):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

6. Data Analysis and Quantification

  • Rationale: By comparing the peak area of the 2-EHA analyte to the known concentration and peak area of the internal standard, a precise concentration can be calculated. Normalizing this value to the urinary creatinine level (determined separately) corrects for the patient's hydration status.

  • Protocol:

    • Identify the 2-EHA peak based on its retention time and mass spectrum compared to a known standard.

    • Calculate the ratio of the peak area of 2-EHA to the peak area of the internal standard.

    • Determine the concentration of 2-EHA using a calibration curve.

    • Measure the creatinine concentration in the original urine sample using a standard clinical chemistry method.

    • Express the final result as µmol of 2-EHA per mmol of creatinine.

Conclusion

The quantification of urinary this compound is a vital tool in the investigation of inherited metabolic disorders. While reference intervals from published literature provide a valuable guide, this report underscores the importance of methodology- and population-specific data. The provided GC-MS protocol, centered on the principle of a self-validating workflow through the early and consistent use of an internal standard, offers a trustworthy and reproducible approach for researchers. By adhering to these rigorous analytical principles, scientists can generate high-quality, reliable data, paving the way for more accurate diagnoses and a deeper understanding of metabolic pathways.

References

  • Title: Metabolic annotation of this compound - PMC - NIH Source: N
  • Title: Test Code LAB418 Organic Acids, Urine Source: Se
  • Title: A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran Source: Reports of Biochemistry and Molecular Biology URL:[Link]
  • Title: Age-related reference values for urinary organic acids in a healthy Turkish pediatric popul
  • Title: A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - NIH Source: N
  • Title: Urinary organic acids quantitated by age groups in a healthy pediatric population Source: ResearchG
  • Title: Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria Source: ResearchG
  • Title: 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation Source: Clinical Chemistry URL:[Link]
  • Title: Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria - PMC - NIH Source: N
  • Title: Concentration Details for HMDB0000396 Source: Human Metabolome D
  • Title: this compound: a newly described urinary organic acid Source: PubMed URL:[Link]
  • Title: Metabolic annotation of this compound Source: PubMed URL:[Link]
  • Title: 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-pathway of Isoleucine Oxid
  • Title: 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxid

Sources

A Senior Application Scientist's Guide to Cross-Reactivity in 2-Ethylhydracrylic Acid (2-EHAA) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of potential cross-reactivity issues in the quantification of 2-Ethylhydracrylic acid (2-EHAA). It offers supporting scientific rationale, experimental validation protocols, and mitigation strategies to ensure data integrity in clinical and research settings.

Introduction: The Diagnostic Challenge of this compound

This compound (2-EHAA), also known as 2-(hydroxymethyl)butanoic acid, is a critical biomarker for certain inborn errors of metabolism.[1][2] Its presence in urine at elevated levels is a key indicator of defects in the L-isoleucine catabolic pathway.[1][3] Specifically, 2-EHAA is a hallmark of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a disorder that can lead to progressive encephalopathy if not promptly diagnosed and managed.[4]

Accurate quantification of 2-EHAA is therefore paramount for correct diagnosis and monitoring. However, like many small organic acids, 2-EHAA is typically measured as part of a complex urinary organic acid profile using methods like Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The biochemical complexity of urine presents a significant analytical challenge: the potential for cross-reactivity from structurally similar or co-eluting endogenous organic acids. This guide dissects the origins of this challenge, identifies key potential interferents, and provides a robust framework for validating assay specificity.

The Metabolic Origin of 2-EHAA and Potential Interferents

Understanding the metabolic context of 2-EHAA is fundamental to anticipating potential cross-reactivity. 2-EHAA is a product of the alternative "R-pathway" of L-isoleucine metabolism. Under normal physiological conditions, isoleucine is catabolized primarily via the "S-pathway". When a metabolic block occurs in the S-pathway (e.g., due to SBCADD), flux is shunted to the R-pathway, leading to the accumulation and excretion of 2-EHAA.[1]

This metabolic shift is not unique to SBCADD. Elevated 2-EHAA can also be observed in other organic acidemias, such as Propionic Acidemia and Methylmalonic Acidemia , where distal blocks in the pathway cause a backup of upstream metabolites.[3] This is the crux of the analytical problem: the very conditions that elevate the target analyte (2-EHAA) also cause massive elevations of other organic acids, which become prime candidates for analytical interference.

cluster_S_Pathway S-Pathway (Normal) cluster_R_Pathway R-Pathway (Alternative) Isoleucine Isoleucine S_Intermediate S_Intermediate Isoleucine->S_Intermediate Transamination R_Intermediate R_Intermediate Isoleucine->R_Intermediate Racemization Propionyl_CoA Propionyl_CoA S_Intermediate->Propionyl_CoA SBCAD Enzyme (Deficient in SBCADD) S_Intermediate->R_Intermediate Increased flux when S-Pathway is blocked Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle Enters Krebs Cycle R_Metabolites R_Metabolites R_Intermediate->R_Metabolites Valine Pathway Enzymes Two_EHAA 2-EHAA R_Metabolites->Two_EHAA Hydration

Caption: Divergence of L-Isoleucine metabolism into the S- and R-pathways.

Key Potential Cross-Reactants in 2-EHAA Assays

The primary analytical method for urinary organic acids is GC-MS, which involves chemical derivatization (typically silylation) to make the acids volatile.[5][7] Cross-reactivity can occur in two main ways:

  • Chromatographic Co-elution: An interfering compound has a similar retention time to 2-EHAA, causing their peaks to overlap.

  • Mass Spectral Similarity: The interfering compound produces mass fragments that are identical or isobaric to the ions used for quantifying 2-EHAA.

Based on metabolic proximity and structural similarity, the following organic acids are high-priority candidates for interference testing.

Compound NameChemical FormulaMolecular Weight ( g/mol )Associated DisordersRationale for Potential Interference
This compound (2-EHAA) C₅H₁₀O₃118.13SBCADD, Propionic Acidemia, Methylmalonic AcidemiaTarget Analyte
3-Hydroxyisovaleric Acid C₅H₁₀O₃118.13Biotinidase deficiency, Holocarboxylase synthetase deficiency, Propionic Acidemia[8]Isomer: Identical molecular weight and formula. High potential for similar mass spectral fragmentation and close chromatographic elution.
Methylmalonic Acid (MMA) C₄H₆O₄118.09Methylmalonic Acidemia[9][10][11]Can be present in massive concentrations, potentially causing chromatographic peak tailing that can interfere with neighboring peaks like 2-EHAA.
3-Hydroxypropionic Acid C₃H₆O₃90.08Propionic Acidemia, Methylmalonic Acidemia[12][13]Often highly elevated alongside 2-EHAA. While structurally distinct, its massive abundance can pose analytical challenges.
Methylcitric Acid C₇H₁₀O₇206.15Propionic Acidemia, Methylmalonic Acidemia[12][14]A key diagnostic marker for propionate metabolism disorders; its presence indicates a sample type where interference is more likely.
Ethylmalonic Acid C₅H₈O₄132.11Ethylmalonic Encephalopathy, SCAD DeficiencyStructurally similar (dicarboxylic acid). Was historically noted to be present with 2-EHAA in early studies of β-keto thiolase deficiency.[1]
Experimental Protocol for Cross-Reactivity Validation

To ensure the specificity of a 2-EHAA assay, a rigorous, self-validating experimental protocol must be executed. This protocol is designed to systematically challenge the assay with potential interferents at clinically relevant concentrations. This approach aligns with best practices recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16]

4.1. Materials and Reagents
  • Urine Pool: A baseline urine pool from healthy donors, pre-screened to have undetectable or very low levels of 2-EHAA and potential interferents.

  • Certified Standards: Certified reference materials of 2-EHAA and each potential interfering compound (e.g., 3-Hydroxyisovaleric acid, Methylmalonic acid).

  • Internal Standard (IS): A stable isotope-labeled version of 2-EHAA or a structurally similar but chromatographically distinct compound (e.g., Tropic acid).[7]

  • Reagents: Ethyl acetate, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine, Hydrochloric acid.[5]

4.2. Step-by-Step Methodology
  • Preparation of Stocks:

    • Prepare individual stock solutions of 2-EHAA and each potential interferent in a suitable solvent (e.g., methanol/water) at a high concentration (e.g., 1 mg/mL).

    • Prepare a working solution of the Internal Standard.

  • Spiking Experiment: Prepare the following sample sets using the baseline urine pool.

    • Set A (Blank): Baseline urine pool + Internal Standard.

    • Set B (Analyte Only): Baseline urine pool + 2-EHAA standard (at a clinically relevant high concentration) + Internal Standard.

    • Set C (Interferent Only): Baseline urine pool + Potential Interferent standard (at a pathophysiologically high concentration) + Internal Standard. Repeat for each potential interferent.

    • Set D (Analyte + Interferent): Baseline urine pool + 2-EHAA standard + Potential Interferent standard + Internal Standard. Repeat for each potential interferent.

  • Sample Extraction and Derivatization:

    • To a fixed volume of each prepared sample (e.g., 500 µL), add the Internal Standard.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with ethyl acetate.[5]

    • Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in Pyridine and add BSTFA. Heat at ~70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[5]

  • GC-MS Analysis:

    • Inject the derivatized samples onto the GC-MS system.

    • Use a well-characterized temperature program to achieve optimal separation of organic acids.

    • Operate the mass spectrometer in both full scan mode (to identify all fragments) and Selected Ion Monitoring (SIM) or MRM mode (for quantification), monitoring characteristic ions for 2-EHAA and the interferents.

  • Data Analysis and Interpretation:

    • Chromatographic Resolution: In Set D, assess the peak separation between 2-EHAA and the interferent. Calculate the resolution (Rs); a value >1.5 indicates baseline separation.

    • Signal Interference: In Set C ("Interferent Only"), monitor the retention time and ion channels of 2-EHAA. Any signal detected indicates direct interference.

    • Quantitative Impact: Compare the calculated concentration of 2-EHAA in Set B ("Analyte Only") with that in Set D ("Analyte + Interferent"). A statistically significant difference (>15-20%) indicates that the presence of the interferent impacts the quantification of 2-EHAA, even if peaks are separated (e.g., due to ion suppression/enhancement or peak integration errors).

cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation start Select Baseline Urine Pool stocks Prepare Certified Standard Stocks start->stocks spike Spike Samples (Sets A, B, C, D) stocks->spike extract Liquid-Liquid Extraction spike->extract derivatize TMS Derivatization extract->derivatize gcms GC-MS Analysis (Scan & SIM Mode) derivatize->gcms resolution Assess Chromatographic Resolution (Rs > 1.5?) gcms->resolution signal Check for Signal in 'Interferent Only' Sample resolution->signal quant Compare Quantitation (Set B vs. Set D) signal->quant report Validate Specificity quant->report

Caption: Experimental workflow for validating assay specificity against cross-reactivity.

Mitigation Strategies and Best Practices

If cross-reactivity is identified, several strategies can be employed:

  • Chromatographic Optimization: Modify the GC temperature program (e.g., use a slower ramp rate) or switch to a column with a different stationary phase to improve the resolution between 2-EHAA and the interfering compound.

  • Selective Ion Monitoring: Choose unique, specific fragment ions for quantification that are not present in the mass spectrum of the interfering compound. High-resolution mass spectrometry can be particularly advantageous here.[17]

  • Use of a Stable Isotope-Labeled Internal Standard: A ¹³C- or ²H-labeled 2-EHAA internal standard will co-elute with the native analyte and experience similar matrix effects, providing the most accurate correction for analytical variability.

  • Flagging and Confirmation: If interference cannot be fully resolved, implement a system where results are flagged based on the presence of abnormally high levels of the known interferent (e.g., flag 2-EHAA results in samples with massive MMA peaks for further review or confirmatory testing).

Conclusion

The accurate measurement of this compound is vital for the diagnosis of several serious inborn errors of metabolism. While robust analytical methods like GC-MS are powerful tools, they are not immune to the challenges of cross-reactivity, particularly from endogenous organic acids that accumulate in the same disease states.

A thorough understanding of the metabolic pathways, coupled with a systematic and rigorous validation approach, is the cornerstone of a trustworthy 2-EHAA assay. By proactively identifying potential interferents, challenging the method with clinically relevant concentrations, and implementing data-driven mitigation strategies, researchers and clinicians can ensure the highest level of data integrity and, ultimately, improve patient outcomes.

References
  • Baumgartner, M. R., & Viardot, C. (2012). Propionic Acidemia. In GeneReviews®. University of Washington, Seattle.
  • Inoue, F., Shinka, T., Kuhara, T., & Matsumoto, I. (1993). Urinary Acid Profiles in Asymptomatic and Symptomatic Siblings with Propionyl CoA Carboxylase Deficiency. Journal of Clinical Biochemistry and Nutrition, 14(1), 1-7.
  • Al-Dirbashi, O. Y., Al-Hassnan, Z., Rashed, M. S., & Al-Mubarak, B. (2018). A clinical informatics approach and metabolic signatures of propionic acidemia (PA). Metabolomics, 14(1), 10.
  • Keyfi, F., Talebi, S., & Varasteh, A. R. (2016). Methylmalonic Acidemia Diagnosis by Laboratory Methods. Iranian journal of pathology, 11(2), 99–106.
  • Ghoraba, D., Mashaly, M., El-Behery, E., & El-Kafoury, O. (2015). Figure 1: Urinary organic acids from patients with methylmalonic aciduria... In Mutation analysis of methylmalonyl CoA mutase gene exon 2 in Egyptian families: Identification of 25 novel allelic variants. ResearchGate.
  • Ghoraba, D., Mashaly, M., El-Behery, E., & El-Kafoury, O. (2015). Figure 2: Urinary organic acids from patients with methylmalonic aciduria... In Mutation analysis of methylmalonyl CoA mutase gene exon 2 in Egyptian families: Identification of 25 novel allelic variants. ResearchGate.
  • Wasant, P., Kuptanon, C., Vatanavicharn, N., Liammongkolkul, S., Ratanarak, P., Pira, T., & Sawangareetrakul, P. (2012). Clinical characteristics and mutation analysis of propionic acidemia in Thailand. Journal of the Medical Association of Thailand, 95 Suppl 7, S162-168.
  • Atwal, P. S. (2014). Figure 2. TIC of an organic acid profile from an individual with methylmalonic... In Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Ghoraba, D., Mashaly, M., El-Behery, E., & El-Kafoury, O. (2015). Figure 3: Urinary organic acids from a patient with propionic aciduria... In Screening of diseases associated with abnormal metabolites for evaluation of HPLC in organic aciduria profiling. ResearchGate.
  • Manoli, I., Sloan, J. L., & Venditti, C. P. (2005). Isolated Methylmalonic Acidemia. In GeneReviews®. University of Washington, Seattle.
  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL Application Notes.
  • LabCE. (2025). Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. LabCE.
  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical chemistry, 42(10), 1609–1615.
  • Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Erndim Scientific Committee.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
  • Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytical methods for biomarkers employed in drug development. Current cancer drug targets, 8(7), 578–584.
  • CLSI. (2019). CLSI's Guidelines on Clinical Method Validation & Verification. Clinical and Laboratory Standards Institute.
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(2), 439-441.
  • Montgomery, J. A., Tsoni, S. V., & Mant, T. G. (2015). Metabolic annotation of this compound. Journal of inherited metabolic disease, 38(6), 1039–1047.
  • Montgomery, J. A., Tsoni, S. V., & Mant, T. G. (2015). Metabolic annotation of this compound. PubMed.
  • Mamer, O. A., & Tjoa, S. S. (1974). This compound: a newly described urinary organic acid. Clinica chimica acta, 55(2), 199–204.
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(2), 439-441.

Sources

Navigating the Chiral Maze: A Comparative Guide to Column Selection for 2-Ethylhydracrylic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise separation of enantiomers is a critical cornerstone of modern analytical chemistry and pharmaceutical development. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the performance characteristics of different chiral columns for the separation of 2-Ethylhydracrylic acid (2-EHA), a key biomarker in certain metabolic disorders.[1][2][3] A thorough understanding of column selection and method development is paramount to achieving robust and reliable enantioseparation.

The Significance of this compound Enantiomers

This compound is a chiral organic acid that serves as a biomarker for certain inborn errors of isoleucine metabolism.[1][2][3] The presence and relative abundance of its (R)- and (S)-enantiomers can provide crucial diagnostic information and insights into metabolic pathways.[1][2][3] Therefore, the ability to accurately separate and quantify these enantiomers is of significant clinical and research importance.

Understanding Chiral Recognition Mechanisms

The separation of enantiomers by High-Performance Liquid Chromatography (HPLC) relies on the use of a chiral stationary phase (CSP).[4][5] These specialized column packings create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different stabilities, leading to differential retention times.[6] The primary interaction mechanisms that govern chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

A Comparative Analysis of Chiral Column Performance

While specific application notes for this compound are not extensively published, we can draw upon a wealth of data from the separation of structurally similar chiral carboxylic and hydroxy acids to guide our column selection. The most successful and versatile CSPs for this class of compounds are typically based on polysaccharides, proteins, and macrocyclic glycopeptides.[4][7]

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the workhorses of chiral separations.[7] Their broad applicability stems from a combination of hydrogen bonding, dipole-dipole, and inclusion complexation mechanisms.[7]

For acidic compounds like 2-EHA, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane), a polar alcohol modifier (e.g., isopropanol or ethanol), and a small percentage of a strong acid (e.g., trifluoroacetic acid - TFA) is typically employed. The acidic additive is crucial for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and retention.[7]

Table 1: Performance Characteristics of Polysaccharide-Based Chiral Columns for the Separation of Acidic Chiral Compounds

Column TypeChiral SelectorTypical Mobile PhaseKey Performance Characteristics
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA)[8]- Good resolution for a wide range of acidic compounds.[8]- Selectivity can be sensitive to the choice and concentration of the alcohol modifier.
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Normal Phase: Hexane/Isopropanol with acidic modifier (e.g., TFA)[8]- Often provides complementary selectivity to cellulose-based phases.- Can exhibit high efficiency and resolution.
Immobilized Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA)Broader solvent compatibility, including reversed-phase and polar organic modes.- Increased robustness and solvent flexibility.- May offer different selectivity compared to coated phases.
Protein-Based Chiral Stationary Phases

Immobilized proteins, such as α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH), offer a unique approach to chiral recognition.[9] These columns are particularly well-suited for the separation of a wide variety of chiral compounds, including acids, in reversed-phase mode.[9]

The separation mechanism on protein-based columns is complex, involving a combination of ionic, hydrophobic, and hydrogen-bonding interactions. The enantioselectivity can be readily manipulated by adjusting the mobile phase pH, buffer concentration, and the type and concentration of the organic modifier.[9]

Table 2: Performance Characteristics of Protein-Based Chiral Columns

Column TypeChiral SelectorTypical Mobile PhaseKey Performance Characteristics
α1-acid glycoprotein CHIRALPAK® AGPReversed-Phase: Aqueous buffer (e.g., phosphate or acetate) with organic modifier (e.g., acetonitrile or isopropanol).[9]- Broad applicability for acidic, basic, and neutral compounds.[9]- Enantioselectivity is highly dependent on mobile phase pH.[9]
Cellobiohydrolase CHIRALPAK® CBHReversed-Phase: Aqueous buffer with organic modifier.- Complementary selectivity to AGP columns.[9]- Particularly effective for the separation of β-blockers and other pharmaceuticals.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptides, such as teicoplanin, act as versatile chiral selectors.[10] These CSPs can operate in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility in method development.[10] For polar and ionic compounds like amino acids and hydroxy acids, they have shown exceptional performance.[10]

Table 3: Performance Characteristics of Macrocyclic Glycopeptide-Based Chiral Columns

Column TypeChiral SelectorTypical Mobile PhaseKey Performance Characteristics
Teicoplanin-based Astec® CHIROBIOTIC® TReversed-Phase: Methanol/water with acidic or basic additives.[10]- Excellent for separating underivatized amino acids and other polar compounds.[10]- Can exhibit a "U-shaped" retention profile with varying organic modifier concentrations.[10]

Experimental Protocols and Method Development

A systematic approach is crucial for developing a robust chiral separation method. The following protocol outlines a general workflow for the separation of this compound.

Initial Screening Protocol
  • Column Selection: Begin by screening a set of complementary chiral columns, such as a cellulose-based (e.g., Chiralcel® OD-H), an amylose-based (e.g., Chiralpak® AD-H), and a protein-based (e.g., CHIRALPAK® AGP) column.

  • Mobile Phase Preparation (Normal Phase for Polysaccharide Columns):

    • Prepare a primary mobile phase of n-Hexane/Isopropanol (90:10, v/v).

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to suppress the ionization of the analyte.[7]

  • Mobile Phase Preparation (Reversed Phase for Protein-Based Columns):

    • Prepare a buffered mobile phase, for example, 10 mM ammonium acetate, and adjust the pH to a starting point of 5.0.

    • Use a starting organic modifier concentration of 10% acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or appropriate wavelength for 2-EHA)

    • Injection Volume: 5 µL

  • Data Analysis: Evaluate the chromatograms for retention time, selectivity (α), and resolution (Rs). A resolution of ≥ 1.5 is generally considered baseline separation.

Optimization Protocol

Once initial separation is achieved, the following parameters can be optimized to improve resolution and analysis time:

  • Mobile Phase Composition:

    • Normal Phase: Vary the ratio of hexane to the alcohol modifier (e.g., 80:20, 70:30). Experiment with different alcohols (e.g., ethanol, n-propanol). Adjust the concentration of the acidic additive (e.g., 0.05% - 0.2% TFA).[7]

    • Reversed Phase: Optimize the mobile phase pH, as it can significantly impact the ionization state of both the analyte and the protein-based CSP.[9] Vary the type and concentration of the organic modifier.

  • Flow Rate: Adjust the flow rate to find a balance between analysis time and separation efficiency.

  • Temperature: Investigate the effect of column temperature on selectivity and resolution. Lower temperatures often lead to better resolution but longer analysis times.

Visualizing the Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_screening Initial Column Screening cluster_analysis Chromatographic Analysis cluster_eval Evaluation & Optimization Sample Prepare 2-EHA Standard HPLC HPLC System Sample->HPLC MP_NP Prepare Normal Phase (Hexane/IPA/TFA) Screen_Poly Polysaccharide Columns (Cellulose & Amylose) MP_NP->Screen_Poly MP_RP Prepare Reversed Phase (Buffer/ACN) Screen_Prot Protein-Based Column (e.g., AGP) MP_RP->Screen_Prot Screen_Poly->HPLC Inject Screen_Prot->HPLC Inject Detect UV Detector HPLC->Detect Data Data Acquisition Detect->Data Eval Evaluate Resolution (Rs) & Selectivity (α) Data->Eval Opt Optimize Mobile Phase, Flow Rate, Temperature Eval->Opt If Rs < 1.5 Final Final Validated Method Eval->Final If Rs >= 1.5 Opt->HPLC Re-inject

Figure 1. A generalized workflow for chiral method development for this compound.

Conclusion and Recommendations

The separation of this compound enantiomers is a challenging but achievable analytical task. Polysaccharide-based chiral stationary phases operated in normal phase mode represent a strong starting point for method development due to their proven success with similar acidic compounds. Protein-based and macrocyclic glycopeptide columns offer valuable alternative selectivities, particularly in reversed-phase mode, which can be advantageous for LC-MS applications.

A systematic screening approach, followed by careful optimization of the mobile phase composition, flow rate, and temperature, is essential for achieving a robust and reliable separation. By understanding the underlying principles of chiral recognition and leveraging the diverse selectivities of modern chiral stationary phases, researchers can confidently develop methods for the accurate quantification of this compound enantiomers, ultimately contributing to a deeper understanding of metabolic diseases and advancing pharmaceutical research.

References

  • BenchChem. (n.d.). Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation.
  • Daicel Chiral Technologies. (2012). Enantiomer separation of acidic compounds.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • HPLC.eu. (n.d.). Chiral Columns.
  • National Institutes of Health. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. Anal Chem Technical Note.
  • ResearchGate. (n.d.). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • American Association for Clinical Chemistry. (n.d.). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation.
  • LCGC International. (n.d.). Enantiomer Separations.
  • American Laboratory. (2005). A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC.
  • National Institutes of Health. (n.d.). Metabolic annotation of this compound.
  • Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases.
  • PubMed. (2015). Metabolic annotation of this compound.
  • PubMed. (1987). Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography.
  • National Institutes of Health. (n.d.). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ElectronicsAndBooks. (n.d.). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S).
  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
  • CORE. (n.d.). Processes to separate enantiomers.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • MDPI. (n.d.). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.

Sources

A Comparative Guide to Urinary 2-Ethylhydracrylic Acid as a Biomarker in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of urinary 2-Ethylhydracrylic acid (2-EHA) as a biomarker, primarily focusing on its correlation with the presence and metabolic phenotype of Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD). We will explore the biochemical basis for its production, compare its diagnostic utility against other established markers, and provide a detailed experimental protocol for its quantification.

Introduction: The Significance of this compound

This compound (2-EHA), also known as 2-(hydroxymethyl)butyric acid, is an organic acid typically found at low levels in human urine.[1] Its clinical significance arises when it accumulates, signaling a disruption in specific metabolic pathways. Elevated urinary 2-EHA is now recognized as a key biomarker for certain inborn errors of metabolism, most notably Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), a disorder of L-isoleucine catabolism.[1][2][3] This guide will dissect the role of 2-EHA, not as a simple indicator of disease severity, but as a crucial piece of the diagnostic puzzle, offering a window into the underlying metabolic flux.

Biochemical Foundation: Why Does 2-EHA Accumulate in SBCADD?

To understand the utility of 2-EHA as a biomarker, one must first grasp the metabolism of the branched-chain amino acid L-isoleucine. Under normal conditions, L-isoleucine is catabolized via the "(S)-pathway," which ultimately produces acetyl-CoA and propionyl-CoA for the Krebs cycle.[1]

SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB gene, which encodes the short/branched-chain acyl-CoA dehydrogenase (SBCAD) enzyme.[4][5] This enzyme is responsible for a key step in the (S)-pathway: the conversion of 2-methylbutyryl-CoA to tiglyl-CoA.[4]

When the SBCAD enzyme is deficient, the (S)-pathway is blocked. This blockage leads to the accumulation of upstream metabolites. To compensate, the metabolic flux is shunted towards a normally minor, alternative "(R)-pathway."[1][2] It is through this alternative route that (R)-2-methylbutyryl-CoA is metabolized by a series of enzymes borrowed from the valine degradation pathway, ultimately leading to the formation of 2-EHA, which is then excreted in the urine.[1]

G cluster_workflow GC-MS Workflow for Urinary 2-EHA Analysis A 1. Urine Sample Collection (Random or first morning void) B 2. Sample Preparation - Add internal standard - Acidification - Solvent extraction A->B C 3. Derivatization (e.g., Silylation) To increase volatility B->C D 4. GC-MS Injection & Separation C->D E 5. Mass Spectrometry - Ionization - Mass analysis (Scan/SIM) D->E F 6. Data Analysis - Peak identification vs. library - Quantification vs. standard E->F

Sources

A Comparative Guide to 2-Ethylhydracrylic Acid and 3-Hydroxyisovaleric Acid in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Ethylhydracrylic acid (2-EHA) and 3-hydroxyisovaleric acid (3-HIA), two organic acids of significant interest in clinical and research-based metabolic profiling. We will explore their distinct biochemical origins, clinical relevance as metabolic biomarkers, and the analytical methodologies employed for their quantification, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the field of metabolomics and inborn errors of metabolism.

Introduction: Two Distinct Windows into Metabolic Aberrations

In the landscape of metabolic profiling, the analysis of organic acids in biological fluids provides a crucial diagnostic and research tool for a wide array of metabolic disorders.[1] Among the myriad of compounds, this compound and 3-hydroxyisovaleric acid have emerged as important biomarkers, each signaling specific disruptions in amino acid catabolism. While both are hydroxy fatty acids, their metabolic origins and the clinical conditions they signify are fundamentally different.[2] 2-EHA is primarily associated with the metabolism of the branched-chain amino acid isoleucine, whereas 3-HIA is a key indicator of perturbations in leucine breakdown and, most notably, biotin deficiency.[3][4]

Biochemical Origins and Metabolic Significance: A Tale of Two Amino Acids

The accumulation of 2-EHA and 3-HIA in physiological fluids is a direct consequence of enzymatic deficiencies or blockades in their respective metabolic pathways. Understanding these pathways is paramount to interpreting their clinical significance.

This compound (2-EHA): A Marker of Impaired Isoleucine Catabolism

This compound, also known as 2-(hydroxymethyl)butyric acid, is an intermediate in the alternative "R-pathway" of L-isoleucine metabolism.[3] Under normal physiological conditions, the catabolism of L-isoleucine predominantly proceeds through the "S-pathway". However, when a blockage occurs in this primary pathway, metabolic flux is shunted towards the R-pathway, leading to the accumulation and subsequent urinary excretion of 2-EHA.[3][5]

Elevated levels of 2-EHA are a hallmark of several inborn errors of metabolism, most notably Short/Branched-chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][6] In individuals with SBCADD, the deficiency of the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA, a key intermediate in the S-pathway of isoleucine oxidation.[6] This accumulation drives the conversion to R-pathway intermediates, ultimately resulting in the production of 2-EHA.[6][7] Consequently, the presence of 2-EHA in urine is a significant diagnostic marker for this condition.[6][8] It is important to note that while 2-EHA is a sensitive marker, it may also be elevated in other disorders of isoleucine metabolism, such as β-ketothiolase deficiency, and in certain toxic exposures.[3][9]

Caption: Isoleucine Catabolism and 2-EHA Formation.

3-Hydroxyisovaleric Acid (3-HIA): A Sensitive Indicator of Biotin Deficiency and Leucine Metabolism

3-Hydroxyisovaleric acid is a byproduct of the catabolism of the branched-chain amino acid leucine.[4][10] Its formation is intricately linked to the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC).[11] This enzyme catalyzes a crucial step in the leucine degradation pathway. When MCC activity is compromised, its substrate, 3-methylcrotonyl-CoA, accumulates.[12] This accumulation leads to the shunting of 3-methylcrotonyl-CoA into an alternative pathway where it is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA, which is then hydrolyzed to 3-HIA.[11][12]

The urinary excretion of 3-HIA is a well-established and sensitive marker for marginal biotin deficiency.[4][10] Biotin is an essential cofactor for MCC, and its deficiency leads to reduced enzyme activity and a subsequent increase in 3-HIA levels.[13] Elevated 3-HIA can also be observed in genetic disorders affecting MCC, such as 3-methylcrotonyl-CoA carboxylase deficiency, and other organic acidemias.[13][14] Furthermore, lifestyle factors like smoking and the use of certain anticonvulsant medications can accelerate biotin metabolism, leading to increased 3-HIA excretion.[10]

Leucine Catabolism and 3-HIA Formation cluster_leucine_pathway Leucine Catabolism cluster_alternative_pathway Alternative Pathway (Activated by MCC Deficiency) Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Multiple Steps 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Isovaleryl-CoA->3-Methylcrotonyl-CoA Isovaleryl-CoA Dehydrogenase 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA->3-Methylglutaconyl-CoA 3-Methylcrotonyl-CoA Carboxylase (Biotin-dependent) 3-Hydroxyisovaleryl-CoA 3-Hydroxyisovaleryl-CoA 3-Methylcrotonyl-CoA->3-Hydroxyisovaleryl-CoA Enoyl-CoA Hydratase 3-Methylcrotonyl-CoA->3-Hydroxyisovaleryl-CoA Metabolic Shunt HMG-CoA HMG-CoA 3-Methylglutaconyl-CoA->HMG-CoA Multiple Steps Acetoacetate + Acetyl-CoA Acetoacetate + Acetyl-CoA HMG-CoA->Acetoacetate + Acetyl-CoA 3-Hydroxyisovaleric Acid (3-HIA) 3-Hydroxyisovaleric Acid (3-HIA) 3-Hydroxyisovaleryl-CoA->3-Hydroxyisovaleric Acid (3-HIA) Hydrolysis caption Leucine Catabolism and 3-HIA Formation

Caption: Leucine Catabolism and 3-HIA Formation.

Comparative Summary of Key Characteristics

FeatureThis compound (2-EHA)3-Hydroxyisovaleric Acid (3-HIA)
Metabolic Precursor L-Isoleucine[3]L-Leucine[4][10]
Primary Associated Pathway Alternative "R-pathway" of isoleucine catabolism[3]Leucine catabolism[13]
Key Enzyme in Pathway Disruption Short/Branched-chain Acyl-CoA Dehydrogenase (SBCAD)[6]3-Methylcrotonyl-CoA Carboxylase (MCC) (Biotin-dependent)[4][11]
Primary Clinical Significance Biomarker for inborn errors of isoleucine metabolism, particularly SBCADD[2][6]Sensitive and early indicator of marginal biotin deficiency[4][10]
Other Associated Conditions β-ketothiolase deficiency, propionyl-CoA carboxylase deficiency, methylmalonic aciduria, exposure to certain toxins[3][5]3-Methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, biotinidase deficiency[13][14]
Typical Biological Matrix for Analysis Urine[3]Urine, Plasma[4][15][16]

Analytical Methodologies for Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of organic acids in biological fluids, including 2-EHA and 3-HIA.[17][18] The methodology involves extraction of the organic acids, derivatization to increase their volatility, followed by chromatographic separation and mass spectrometric detection.[19] While other techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed, particularly for 3-HIA, GC-MS remains a cornerstone in many clinical and research laboratories for comprehensive organic acid profiling.[16][20][21]

Experimental Protocol: GC-MS Analysis of 2-EHA and 3-HIA in Urine

This protocol outlines a general procedure for the simultaneous analysis of 2-EHA and 3-HIA in urine using GC-MS. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Sample Preparation

  • Rationale: To prepare the urine sample for extraction by adjusting the pH and adding an internal standard for accurate quantification.

  • Procedure:

    • Thaw a frozen urine sample to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Transfer a specific volume (e.g., 1 mL) of the supernatant to a clean glass tube.

    • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of an organic acid not expected to be in the sample).

    • Acidify the urine to a pH < 2 with hydrochloric acid to ensure all carboxylic acids are in their protonated, less polar form, which enhances extraction efficiency.

Step 2: Liquid-Liquid Extraction

  • Rationale: To isolate the organic acids from the complex urine matrix.

  • Procedure:

    • Add an immiscible organic solvent (e.g., 3 mL of ethyl acetate) to the acidified urine.

    • Vortex vigorously for 2 minutes to facilitate the transfer of the organic acids into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

Step 3: Derivatization

  • Rationale: To increase the volatility and thermal stability of the non-volatile organic acids, making them amenable to GC analysis. Silylation is a common derivatization technique where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group.[22][23]

  • Procedure:

    • To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[24]

    • Seal the tube tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[19]

Step 4: GC-MS Analysis

  • Rationale: To separate the derivatized organic acids based on their boiling points and affinities for the GC column's stationary phase, followed by their detection and identification based on their mass spectra.[17]

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The GC is equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • A temperature program is used to ramp the oven temperature to achieve optimal separation of the compounds.

    • The mass spectrometer is operated in full scan mode to acquire the mass spectra of the eluting compounds.

    • Identification of 2-EHA and 3-HIA is based on their characteristic retention times and mass fragmentation patterns compared to authentic standards. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

GC-MS Workflow for Organic Acid Analysis cluster_GCMS GC-MS System Urine Sample Urine Sample Sample Preparation Sample Preparation Urine Sample->Sample Preparation Add Internal Standard, Acidify Liquid-Liquid Extraction Liquid-Liquid Extraction Sample Preparation->Liquid-Liquid Extraction e.g., Ethyl Acetate Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Under Nitrogen Derivatization Derivatization Evaporation->Derivatization e.g., BSTFA + TMCS GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Injection Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification GC Separation Gas Chromatography Separation GC-MS Analysis->GC Separation MS Detection Mass Spectrometry Detection GC Separation->MS Detection caption GC-MS Workflow for Organic Acid Analysis

Caption: GC-MS Workflow for Organic Acid Analysis.

Conclusion: Complementary Roles in Unraveling Metabolic Networks

References

  • Rupa Health. (n.d.). 3-Hydroxyisovaleric Acid.
  • HealthMatters.io. (n.d.). 3-Hydroxyisovaleric Acid - Metabolic Analysis Markers (Urine) - Lab Results explained.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Mtoz Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS.
  • Montgomery, J. A., Mamer, O. A., & Scriver, C. R. (2015). Metabolic annotation of this compound. Metabolomics, 11(5), 1184–1193. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(1), 209–213. [Link]
  • De C K, G. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
  • García-Villanova, R. J., & Adeva, M. M. (2002). Capillary electrophoresis for rapid profiling of organic acidurias. Clinical Chemistry, 48(11), 2056–2058. [Link]
  • Di Poto, E., & Sodo, A. (2020). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. International Journal of Molecular Sciences, 21(21), 8089. [Link]
  • Pizarro, C., & Pérez-del-Notario, N. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 10(11), 2736. [Link]
  • Karavalaki, G., & Statheros, T. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.
  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754).
  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000396).
  • Brown, A. S., & Pettit, D. J. (1993). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry.
  • Watanabe, T., Oguchi, K., Ebara, S., & Fukui, T. (2005). Measurement of 3-hydroxyisovaleric acid in urine of biotin-deficient infants and mice by HPLC. The Journal of Nutrition, 135(3), 615–618. [Link]
  • Reçber, T., & Kılıç, M. (2022). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136–144. [Link]
  • Mock, D. M., & Stratton, S. L. (2011). Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS.
  • Abdelkhalek, E., El-Haddad, H., & Elmonem, M. A. (2025). The metabolomics of organic acidemias: current advances and future prospects. Journal of Rare Diseases, 4(1), 54. [Link]
  • Bibel, M. (2025, March 9).
  • Weerasekare, G. A., & Bartlett, K. (1989). Quantification of urinary 3‐hydroxyisovaleric acid using deuterated 3‐hydroxyisovaleric acid as internal standard. Biomedical & Environmental Mass Spectrometry, 18(9), 652–656. [Link]
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. Clinical Chemistry, 51(1), 209–213. [Link]
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Ah Mew, N., & Al-Hertani, W. (2018). Organic acid disorders. Translational Science of Rare Diseases, 3(3-4), 111–134. [Link]
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Montgomery, J. A., Mamer, O. A., & Scriver, C. R. (2015). Metabolic annotation of this compound. Metabolomics, 11(5), 1184–1193. [Link]
  • Chen, Y., & Wang, Q. (2025). Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria.
  • Korman, S. H., Andresen, B. S., Zeharia, A., Gutman, A., Boneh, A., & Pitt, J. J. (2005). 2-ethylhydracrylic Aciduria in short/branched-chain acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-pathway of Isoleucine Oxidation. Clinical Chemistry, 51(1), 209–213. [Link]
  • Vockley, J., & Frerman, F. E. (2020). Multiple Acyl-CoA Dehydrogenase Deficiency. In M. P. Adam (Eds.) et. al., GeneReviews®.

Sources

Establishing the Clinical Utility of 2-Ethylhydracrylic Acid as a Standalone Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-Ethylhydracrylic acid (2-EHA) and its clinical utility as a standalone biomarker. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic origins of 2-EHA, its association with specific inborn errors of metabolism and xenobiotic exposures, and critically compares its diagnostic performance against established biomarkers. We will explore the nuanced contexts in which 2-EHA may serve as a valuable diagnostic indicator and where its utility is limited, supported by experimental data and detailed methodologies.

Introduction: The Emergence of this compound in Clinical Metabolomics

This compound (2-EHA), a C6-dicarboxylic acid, is a metabolite of the branched-chain amino acid L-isoleucine. Under normal physiological conditions, 2-EHA is present in urine at low concentrations. However, in certain pathological states, its urinary excretion is significantly elevated, positioning it as a potential biomarker for specific metabolic perturbations. This guide will critically evaluate the evidence for 2-EHA as a standalone diagnostic marker, offering a nuanced perspective on its strengths and limitations.

The Metabolic Genesis of this compound: A Tale of Two Pathways

The production of 2-EHA is intricately linked to the catabolism of L-isoleucine, which primarily proceeds through the stereospecific (S)-pathway. However, under conditions of metabolic stress or enzymatic blockade in the (S)-pathway, there is an increased flux through an alternative (R)-pathway. This metabolic rerouting is the primary source of elevated 2-EHA.

Blockages in the (S)-pathway lead to the accumulation of upstream metabolites, which can then be shunted into the (R)-pathway. This metabolic overflow mechanism is a crucial concept in understanding the diagnostic utility of 2-EHA.

Isoleucine_Metabolism cluster_S_Pathway (S)-Pathway (Major) cluster_R_Pathway (R)-Pathway (Minor) S_Isoleucine L-Isoleucine S_Keto (S)-2-Keto-3-methylvalerate S_Isoleucine->S_Keto BCAT R_Isoleucine L-Alloisoleucine S_Isoleucine->R_Isoleucine Racemization S_Methylbutyryl_CoA (S)-2-Methylbutyryl-CoA S_Keto->S_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA S_Methylbutyryl_CoA->Tiglyl_CoA SBCAD R_Methylbutyryl_CoA (R)-2-Methylbutyryl-CoA S_Methylbutyryl_CoA->R_Methylbutyryl_CoA Epimerization Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Krebs Krebs Cycle Propionyl_CoA->Krebs R_Keto (R)-2-Keto-3-methylvalerate R_Isoleucine->R_Keto BCAT R_Keto->R_Methylbutyryl_CoA BCKDH R_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA R_Methylbutyryl_CoA->R_Methylacetoacetyl_CoA SBCAD EHA_precursor 3-Hydroxy-2-methylbutyryl-CoA R_Methylacetoacetyl_CoA->EHA_precursor HMHMGCL EHA This compound (2-EHA) EHA_precursor->EHA HMG-CoA Lyase Block Enzymatic Block (e.g., SBCADD) caption Isoleucine Catabolism and 2-EHA Formation

Figure 1: The metabolic pathways of L-isoleucine catabolism. A blockage in the major (S)-pathway, for example at the short/branched-chain acyl-CoA dehydrogenase (SBCAD) step, leads to an increased flux through the minor (R)-pathway, resulting in the production of this compound (2-EHA).

2-EHA in the Diagnosis of Inborn Errors of Metabolism: A Comparative Analysis

The primary clinical significance of elevated 2-EHA lies in its association with several inborn errors of metabolism. Here, we compare its utility against established biomarkers for these conditions.

Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

SBCADD is an autosomal recessive disorder of L-isoleucine metabolism caused by mutations in the ACADSB gene. The hallmark of this condition is the urinary excretion of 2-methylbutyrylglycine (2-MBG). However, 2-EHA is also consistently elevated in these patients, often at higher concentrations than 2-MBG.[1][2][3][4][5]

A key study directly compared the diagnostic performance of urinary 2-EHA and 2-MBG for SBCADD.[6][7] While both biomarkers demonstrated 100% sensitivity in identifying individuals with SBCADD, 2-MBG exhibited slightly higher specificity.[6][7] This is a critical point for clinical utility: a highly sensitive test correctly identifies those with the disease, while a highly specific test correctly identifies those without the disease. The lower specificity of 2-EHA is attributed to its elevation in other metabolic disorders.[6]

BiomarkerSensitivitySpecificityNormal Range (Urine)Pathological Range (SBCADD, Urine)
This compound (2-EHA) 100%97.8%0 - 28.69 µmol/mmol creatinine37.80 - 373.13 µmol/mmol creatinine
2-Methylbutyrylglycine (2-MBG) 100%99.5%Undetectable1.78 - 11.89 µmol/mmol creatinine

Table 1: Comparative performance of 2-EHA and 2-MBG in the diagnosis of SBCADD.[6][7]

Expertise & Experience: The causality behind the higher concentration of 2-EHA compared to 2-MBG in SBCADD lies in the metabolic flux. The enzymatic block in the (S)-pathway leads to a significant shunting of intermediates to the (R)-pathway, resulting in a more pronounced accumulation of 2-EHA. While 2-MBG is a direct conjugation product of the accumulating (S)-2-methylbutyryl-CoA, the R-pathway appears to be a major overflow route.

Trustworthiness: For a self-validating system, the presence of both elevated 2-EHA and 2-MBG in urine provides a more robust biochemical diagnosis of SBCADD than either marker alone. The presence of 2-MBG confirms the specific block in the isoleucine pathway, while the prominent 2-EHA peak can serve as an initial, more easily detectable flag during routine organic acid analysis.[1][2][8]

Other Organic Acidemias

Elevated urinary 2-EHA is not exclusive to SBCADD. It is also observed in other organic acidemias, which complicates its use as a standalone biomarker.

  • Propionic Acidemia: This is caused by a deficiency of propionyl-CoA carboxylase. The primary diagnostic biomarkers are elevated propionylcarnitine (C3) in blood and methylcitrate and 3-hydroxypropionate in urine.[1][7][9][10][11] 2-EHA can be elevated due to the secondary inhibition of isoleucine metabolism.[12]

  • Methylmalonic Acidemia: This results from a deficiency of methylmalonyl-CoA mutase. The key diagnostic marker is elevated methylmalonic acid in urine and blood, along with increased propionylcarnitine (C3).[2][7][10][11][13][14][15] Similar to propionic acidemia, 2-EHA can be a secondary finding.[12]

  • Barth Syndrome: This is an X-linked disorder caused by mutations in the TAZ gene, leading to abnormal cardiolipin metabolism. While 3-methylglutaconic aciduria is a characteristic finding, elevated 2-EHA has also been reported.[4][6][12][16][17]

ConditionPrimary Biomarker(s)2-EHA Finding
Propionic Acidemia Propionylcarnitine (C3), Methylcitrate, 3-HydroxypropionateSecondarily elevated
Methylmalonic Acidemia Methylmalonic Acid, Propionylcarnitine (C3)Secondarily elevated
Barth Syndrome 3-Methylglutaconic Acid, Abnormal Cardiolipin ProfileCan be elevated

Table 2: Primary biomarkers for other organic acidemias where 2-EHA may be elevated.

Authoritative Grounding: In the context of these other organic acidemias, 2-EHA is a non-specific marker. Its presence should prompt a more comprehensive analysis of other specific organic acids and acylcarnitines to arrive at a definitive diagnosis. It cannot be used as a standalone biomarker for these conditions.

2-EHA as a Biomarker of Xenobiotic Exposure

The utility of 2-EHA extends beyond inborn errors of metabolism to the realm of toxicology. Exposure to certain industrial chemicals can induce metabolic blocks that lead to increased 2-EHA excretion.

Ethylene Glycol Monomethyl Ether (EGME) Exposure

EGME is an industrial solvent known for its reproductive and developmental toxicity.[11][18][19] Its primary toxic metabolite is methoxyacetic acid (MAA).[11][18][19] Experimental studies in rats have shown that exposure to EGME leads to elevated urinary 2-EHA.[12][15][20] This is thought to occur through the inhibition of acyl-CoA dehydrogenases, mimicking an inborn error of metabolism.[15][20]

Comparison with Methoxyacetic Acid (MAA): MAA is the established and primary biomarker for monitoring EGME exposure.[5][11][18][19] It is a direct metabolite and its concentration in urine correlates well with exposure levels.[5] While 2-EHA can indicate a metabolic disruption caused by EGME, it is an indirect and less specific marker compared to MAA. There is currently a lack of data on the sensitivity and specificity of 2-EHA for EGME exposure in humans.

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Exposure

MPTP is a neurotoxin that causes a Parkinsonian syndrome in humans and animal models.[9][14][21][22] Studies in rats have demonstrated that MPTP exposure leads to an increase in urinary 2-EHA.[15][20] The proposed mechanism is the inhibition of electron-transferring flavoprotein/ubiquinone oxidoreductase, which affects the dehydrogenation of (S)-2-methylbutyryl-CoA.[15][20]

Currently, there is no single, established small molecule biomarker for MPTP exposure. Research has focused on proteomic and other "omic" approaches to identify early biomarkers of MPTP-induced neurodegeneration.[9] In this context, while 2-EHA is an interesting research finding, its clinical utility as a standalone biomarker for MPTP exposure is not yet established.

The Potential Role of the Gut Microbiome

The gut microbiome plays a significant role in the metabolism of dietary components, including amino acids.[19][20][23][24][25][26] Given that 2-EHA is a metabolite of isoleucine, it is plausible that the composition and metabolic activity of the gut microbiota could influence urinary 2-EHA levels. For instance, certain gut bacteria are known to be involved in the metabolism of branched-chain amino acids.[23][25] While direct evidence linking specific gut microbial profiles to 2-EHA production is currently lacking, this represents an exciting area for future research. A deeper understanding of the gut-host co-metabolism of isoleucine could reveal novel diagnostic or therapeutic avenues.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold-standard method for the detection and quantification of 2-EHA and other organic acids.

GCMS_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data_Analysis Data Analysis Urine_Sample Urine Sample Internal_Std Internal Standard Addition Urine_Sample->Internal_Std Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Internal_Std->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantification Quantification vs. Internal Standard Library_Search->Quantification Report Final Report Quantification->Report caption GC-MS Workflow for Urinary Organic Acids

Sources

A Comparative Guide to New Analytical Platforms for the Detection of 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical platforms for the detection and quantification of 2-Ethylhydracrylic acid (2-EHA), a critical biomarker for certain inborn errors of metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a comprehensive analysis grounded in scientific expertise and experimental data. We will explore the established gold standard, Gas Chromatography-Mass Spectrometry (GC-MS), and evaluate the performance of a promising newer alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Clinical Significance of this compound

This compound (2-EHA) is a metabolite that accumulates in individuals with specific inherited metabolic disorders affecting the catabolism of the amino acid L-isoleucine.[1] Its presence in elevated concentrations in urine is a key diagnostic marker for conditions such as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2] Accurate and reliable quantification of 2-EHA is therefore crucial for the early diagnosis and monitoring of these diseases, enabling timely therapeutic intervention.

Traditionally, the analysis of urinary organic acids, including 2-EHA, has been dominated by Gas Chromatography-Mass Spectrometry (GC-MS). This robust technique has been the cornerstone of metabolic screening for decades. However, the evolution of analytical technology has introduced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative, offering potential advantages in throughput, sensitivity, and sample preparation simplicity. This guide will dissect the methodologies of both platforms, presenting a side-by-side comparison of their performance characteristics and providing detailed experimental protocols to empower laboratories in making informed decisions for their specific needs.

The Established Benchmark: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been the workhorse for the comprehensive profiling of urinary organic acids.[3] Its strength lies in its high chromatographic resolution and the extensive, well-established libraries of mass spectra available for compound identification.[4]

The Causality Behind the GC-MS Workflow

The analytical workflow for GC-MS analysis of organic acids is dictated by the physicochemical properties of the analytes. Organic acids, including 2-EHA, are typically non-volatile and polar. To be amenable to gas chromatography, they must be chemically modified to increase their volatility. This is the primary reason for the mandatory derivatization step in the GC-MS protocol. The most common approach involves the conversion of the organic acids into their trimethylsilyl (TMS) esters, which are significantly more volatile.[5][6]

Figure 1: A generalized workflow for the GC-MS analysis of urinary organic acids.

Detailed Experimental Protocol for GC-MS

The following protocol is a representative, self-validating system for the analysis of 2-EHA in urine by GC-MS.

Materials:

  • Urine sample

  • Internal Standard (e.g., Heptadecanoic acid)

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate and Diethyl ether (high purity, chromatography grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., TG-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex to ensure homogeneity.

    • Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 1 µmole) into a glass tube.[3] This normalizes the sample concentration.

    • Add the internal standard solution.

    • Acidify the sample to a pH of less than 2 with 5M HCl to ensure the organic acids are in their protonated form.

    • Saturate the aqueous solution with solid sodium chloride to improve the extraction efficiency.

    • Perform a two-step liquid-liquid extraction with ethyl acetate followed by diethyl ether.[7]

    • Combine the organic extracts.

  • Solvent Evaporation:

    • Carefully evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at ambient temperature (not exceeding 40°C to prevent loss of volatile derivatives).[7]

  • Derivatization:

    • To the dried residue, add pyridine and BSTFA with 1% TMCS.[8]

    • Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 40 minutes) to ensure complete derivatization.[9]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Employ a suitable temperature program for the GC oven to achieve optimal separation of the organic acids.[9]

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan mode to identify and quantify the target analytes based on their retention times and mass spectra.

The Ascending Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful technique for the analysis of a wide range of metabolites in biological fluids.[10] Its high sensitivity and selectivity, coupled with the potential for simplified sample preparation, make it an attractive alternative to GC-MS for organic acid analysis.

Rationale for the LC-MS/MS Approach

The primary advantage of LC-MS/MS for organic acid analysis is the potential to circumvent the need for derivatization. Since the analytes are separated in the liquid phase, volatility is not a prerequisite for analysis. This can significantly reduce sample preparation time and potential sources of analytical variability. However, for certain short-chain organic acids that exhibit poor retention on reversed-phase columns and low ionization efficiency, a derivatization step may still be employed to enhance performance.[11][12] Reagents such as 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic retention and ionization efficiency.[13]

Figure 2: A generalized workflow for the LC-MS/MS analysis of urinary organic acids.

Detailed Experimental Protocol for LC-MS/MS (with Derivatization)

The following protocol outlines a robust method for the quantification of short-chain organic acids, applicable to 2-EHA, using UPLC-MS/MS with 3-NPH derivatization.

Materials:

  • Urine sample

  • Internal Standard (e.g., isotopically labeled 2-EHA, if available, or a structural analog)

  • 3-nitrophenylhydrazine (3-NPH) solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution with pyridine

  • Acetonitrile and Water (LC-MS grade)

  • Formic acid

  • UPLC-MS/MS system with a C18 reversed-phase column (e.g., Waters UPLC BEH C18)

Procedure:

  • Sample Preparation and Derivatization:

    • Thaw and vortex the urine sample.

    • In a microcentrifuge tube, combine an aliquot of the urine sample with the internal standard solution.

    • Add the 3-NPH solution, followed by the EDC/pyridine solution.[11]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).[11]

    • Dilute the reaction mixture with an appropriate solvent (e.g., acetonitrile/water) and centrifuge to pellet any precipitates.[11]

  • UPLC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial and inject it into the UPLC-MS/MS system.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.[14]

    • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions for 2-EHA and the internal standard.[15]

Performance Benchmark: A Head-to-Head Comparison

The choice of an analytical platform is often a trade-off between various performance characteristics. The following table summarizes the key comparative aspects of GC-MS and LC-MS/MS for the analysis of 2-EHA.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Labor-intensive and time-consuming, requiring liquid-liquid extraction and mandatory chemical derivatization.[7]Simpler and faster, often involving a "dilute-and-shoot" approach or a straightforward derivatization.[11][12]
Analysis Time Typically longer run times (e.g., 30-60 minutes) for comprehensive profiling.Shorter run times, with UPLC systems enabling high-throughput analysis (e.g., < 10 minutes per sample).[14][16]
Sensitivity (LOD/LOQ) Generally good sensitivity, with LODs and LOQs in the low µg/mL to ng/mL range.[6][17]Often superior sensitivity, with the potential to achieve lower limits of detection and quantification (ng/mL to pg/mL).[18][19]
Specificity High, based on a combination of retention time and a full mass spectrum, which can be matched against extensive libraries.[4]Very high, especially when using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring specific ion transitions.[15]
Throughput Lower, due to the lengthy sample preparation and longer chromatographic runs.Higher, facilitated by rapid sample preparation and fast chromatography.
Robustness A well-established and robust technique with a long history in clinical laboratories.Modern instruments are highly robust, though more complex than standard GC-MS systems.
Cost Generally lower initial instrument cost compared to high-end LC-MS/MS systems.Higher initial instrument cost, but can be offset by higher throughput and reduced labor costs.

Conclusion and Future Perspectives

Both GC-MS and LC-MS/MS are powerful and reliable platforms for the detection and quantification of this compound. GC-MS remains a valid and widely used technique, particularly in laboratories with established expertise and a need for comprehensive organic acid profiling. Its extensive spectral libraries are a significant asset for untargeted screening.

However, for laboratories focused on targeted quantification of 2-EHA and other specific organic acids, LC-MS/MS presents compelling advantages. The significant reduction in sample preparation time and the potential for higher throughput make it a more efficient platform for routine clinical diagnostics and large-scale research studies. The superior sensitivity of LC-MS/MS can also be critical for detecting subtle metabolic changes or for applications where sample volume is limited.

The choice between these platforms will ultimately depend on the specific requirements of the laboratory, including sample workload, the need for comprehensive versus targeted analysis, and budgetary considerations. As LC-MS/MS technology continues to become more accessible and user-friendly, it is poised to play an increasingly prominent role in the field of metabolic disorder diagnostics.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024).
  • Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applic
  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim. [Link]
  • GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. (2025).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. (n.d.).
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. [Link]
  • Various Analysis Techniques for Organic Acids and Examples of Their Applic
  • Metabolic annotation of this compound. (n.d.).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. (2022). Semantic Scholar. [Link]
  • Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. (2025).
  • Usefulness of levels of 2-methylbutyrylglycine and this compound in urine for diagnosing 2-methylbutyrylglycinuria. (n.d.).
  • Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. (n.d.).
  • Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma. (2023). PubMed. [Link]
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. (n.d.). Clinical Chemistry. [Link]
  • Performance characteristics of an LC-MS/MS method for the determination of plasma metanephrines. (2012). PubMed. [Link]
  • A Generic 2D-UPLC-MS Assay for the Identification and Quantification of Host Cell Proteins in Biopharmaceuticals. (n.d.).
  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUISiana Digital Library. [Link]
  • 2-Ethylhydracrylic Aciduria in Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Application to Diagnosis and Implications for the R-Pathway of Isoleucine Oxidation. (n.d.).
  • Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. (2021).
  • Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies. (2015). PubMed. [Link]
  • Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. (n.d.).
  • Establishment and validation of an UPLC-MS/MS method for the quantitative analysis of remodelin in biological samples. (2025).
  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (n.d.). PubMed Central. [Link]
  • Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics. (n.d.).
  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. (2025).
  • Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index. (n.d.).
  • Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substr

Sources

Safety Operating Guide

Navigating the Disposal of 2-Ethylhydracrylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Evaluation

2-Ethylhydracrylic acid is a carboxylic acid and a primary alcohol.[1] While specific toxicity data is limited, its structural motifs suggest potential for mild to moderate skin and eye irritation, similar to other short-chain hydroxy carboxylic acids. The carboxylic acid functional group dictates its acidic nature.

In the absence of a specific SDS, it is prudent to treat this compound with a degree of caution, assuming it may possess the following hazards:

  • Corrosivity: As a carboxylic acid, it can be corrosive, particularly in concentrated forms.

  • Skin and Eye Irritation: Similar compounds can cause irritation upon contact.[2][3]

  • Environmental Hazard: While data on its aquatic toxicity is not available, the disposal of organic acids into waterways without neutralization can harm aquatic life by altering the pH.

Immediate Safety and Spill Management

Before handling or disposing of this compound, ensure that appropriate personal protective equipment (PPE) is worn.

Personal Protective Equipment (PPE) Protocol:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene chemical-resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Chemical splash gogglesTo protect eyes from splashes of the acid.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Additional (optional) Face shieldRecommended when handling larger quantities or when there is a higher risk of splashing.

Spill Management:

In the event of a spill, the primary objective is to contain and neutralize the material safely.

  • Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer. The absorbed material should be collected into a designated hazardous waste container.

  • Large Spills: In the case of a larger spill, evacuate the immediate area and follow your institution's established emergency procedures. Ensure adequate ventilation to dissipate any potential vapors.

The Disposal Decision Workflow

The appropriate disposal route for this compound is contingent on its concentration and the presence of any contaminants. The following workflow provides a logical decision-making process for its disposal.

DisposalWorkflow start Begin: this compound Waste is_contaminated Is the waste contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents)? start->is_contaminated is_concentrated Is the concentration > 10%? is_contaminated->is_concentrated No hazardous_waste Dispose as Hazardous Chemical Waste: - Collect in a labeled, compatible container. - Segregate from incompatible materials. - Arrange for pickup by EHS. is_contaminated->hazardous_waste Yes is_concentrated->hazardous_waste Yes neutralize Neutralize for Drain Disposal: - Work in a fume hood with PPE. - Slowly add a weak base (e.g., sodium bicarbonate)  to an aqueous solution of the acid until pH is 6-8. - Monitor for heat generation. is_concentrated->neutralize No drain_disposal Dispose down the drain with copious amounts of water, in accordance with local regulations. neutralize->drain_disposal

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Concentrated or Contaminated this compound as Hazardous Waste

This is the most conservative and generally recommended approach, especially when the purity and concentration of the waste are unknown.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE) or glass.

    • Segregate this waste stream from other chemical waste, particularly from bases, oxidizing agents, and reactive metals to prevent dangerous chemical reactions. Never mix organic acid waste with inorganic acids in the same container.

  • Container Management:

    • Keep the waste container securely closed except when adding waste.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the contents of the container.

Protocol B: Neutralization and Drain Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)

This method is only permissible if local regulations allow for the drain disposal of neutralized weak organic acids and if the waste is free from other hazardous contaminants.

  • Preparation and Safety:

    • Perform the neutralization procedure in a certified chemical fume hood while wearing all required PPE.

    • Have a pH meter or pH paper readily available.

  • Neutralization Process:

    • Prepare a dilute aqueous solution of the this compound waste if it is not already in this form.

    • Slowly and with constant stirring, add a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to the acid solution. Be cautious as this reaction is exothermic and will produce carbon dioxide gas, leading to foaming.

    • Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0.

  • Final Disposal:

    • Once the pH is stable within the neutral range, the solution can be poured down the drain, followed by a large volume of running water (at least 20 times the volume of the neutralized solution) to ensure adequate dilution in the sanitary sewer system.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound, a compound with limited publicly available safety data, a cautious approach is paramount. By adhering to the principles of waste minimization, proper segregation, and either certified hazardous waste disposal or carefully controlled neutralization, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for final authority on disposal procedures.

References

  • MilliporeSigma. Safety Data Sheet for a related compound. (Note: A specific SDS for this compound is not publicly available. This reference is to a representative SDS for a similar chemical class to infer general handling and safety precautions.)
  • Fisher Scientific. Safety Data Sheet for 2-Hydroxy-4-(methylthio)butanoic acid. 2019.
  • TCI Chemicals. SAFETY DATA SHEET: 2-Hydroxy-4-(methylthio)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylhydracrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Ethylhydracrylic acid (CAS 4374-62-3) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value that extends beyond the product itself, ensuring your work is both groundbreaking and safe.

Hazard Assessment: An Evidence-Based Profile of this compound

A specific, publicly available Safety Data Sheet (SDS) with a complete GHS classification for this compound is not readily found.[1][2][3] Therefore, a presumed hazard profile must be constructed based on its chemical structure—a hydroxy carboxylic acid—and data from structurally similar compounds.[4][5][6] Carboxylic acids as a class are known to be tissue corrosive and react with bases, while surrogate molecules with similar functional groups consistently show risks of skin, eye, and respiratory irritation.[7][8][9][10]

Based on this evidence, it is prudent to handle this compound with the assumption that it poses the following hazards:

  • Skin Irritation (Presumed H315): Causes skin irritation upon contact.[7][11]

  • Serious Eye Damage/Irritation (Presumed H318/H319): Can cause serious and potentially damaging eye irritation.[8][11]

  • Respiratory Irritation (Presumed H335): May cause irritation to the respiratory tract if inhaled as a dust or mist.[11]

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 4374-62-3[4][5]
Molecular Formula C₅H₁₀O₃[1][5]
Molecular Weight 118.13 g/mol [1][5]
Synonyms 2-(hydroxymethyl)butanoic acid, β-Hydroxy-α-ethylpropionic Acid[4][5]
Physical State Colorless to pale yellow liquid or solid[4]
Reactivity Profile Acidic nature of the carboxylic group and nucleophilic potential of the hydroxyl group.[4] Reacts with bases.[9][4][9]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the presumed hazards of this compound. The selection of PPE is not merely a requirement but a self-validating system designed to prevent exposure through all potential routes.

Primary Barriers: Skin and Body Protection
  • Gloves: Wear chemical-resistant nitrile or butyl rubber gloves.[12] Nitrile gloves provide excellent protection against incidental contact with many acids. Always inspect gloves for defects before use and use the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.

  • Lab Coat: A chemical-resistant or standard buttoned lab coat is mandatory to protect against splashes and spills.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.

Critical Zone Protection: Eye and Face

Direct contact of acids with the eyes can cause severe and irreversible damage.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the chemical.

  • Face Shield: When there is a significant risk of splashing, such as when transferring larger volumes or during neutralization procedures, a face shield must be worn in addition to safety goggles to provide full-face protection.

Respiratory Safeguards
  • Engineering Controls: All handling of this compound that may generate dust (if solid) or mists/vapors should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Respiratory Protection: If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator equipped with acid gas cartridges may be necessary. The use of respirators must be in accordance with your institution's respiratory protection program, which includes fit testing and medical evaluation.[7]

The following table provides a quick reference for the minimum required PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody/Respiratory Protection
Weighing Solid / Aliquoting Liquid Nitrile GlovesSafety GogglesLab Coat / Chemical Fume Hood
Preparing Solutions Nitrile GlovesSafety Goggles & Face ShieldLab Coat / Chemical Fume Hood
Transferring Large Volumes (>1L) Heavy Nitrile/Butyl GlovesSafety Goggles & Face ShieldChemical Resistant Apron / Chemical Fume Hood
Cleaning Spills Heavy Nitrile/Butyl GlovesSafety Goggles & Face ShieldLab Coat / Respirator (if required)

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safety from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation & Pre-Handling:

    • Designated Area: Designate a specific work area, preferably inside a chemical fume hood.

    • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.[13]

    • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and appropriately labeled waste containers, before handling the chemical.

  • Donning PPE:

    • Put on all required PPE as detailed in the previous section. Ensure gloves are correctly sized and free of defects.

  • Handling the Chemical:

    • Prudent Quantities: Work with the smallest quantity of the chemical necessary for the experiment.

    • Controlled Dispensing: Open containers carefully and dispense the chemical slowly to avoid splashing or creating dust.

    • Acid to Water: When diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.

  • Post-Handling & Decontamination:

    • Secure Containers: Tightly close the primary container of this compound and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials like bases and oxidizing agents.[13]

    • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and lab coat.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management prep_risk 1. Risk Assessment (Review Hazards) prep_area 2. Designate Work Area (Fume Hood) prep_risk->prep_area prep_ppe 3. Assemble PPE (Gloves, Goggles, Coat) prep_area->prep_ppe prep_materials 4. Gather Materials (Glassware, Waste Container) prep_ppe->prep_materials don_ppe 5. Don PPE prep_materials->don_ppe Proceed to Handling handle_chem 6. Handle Chemical (Smallest Quantity) don_ppe->handle_chem secure_chem 7. Secure & Store Chemical handle_chem->secure_chem Experiment Complete waste_collect 11. Collect Waste (Contaminated PPE, Solutions) handle_chem->waste_collect decon 8. Decontaminate Area secure_chem->decon doff_ppe 9. Doff PPE Correctly decon->doff_ppe decon->waste_collect wash 10. Wash Hands doff_ppe->wash doff_ppe->waste_collect waste_label 12. Label Waste Container ('Hazardous Waste', Contents) waste_collect->waste_label waste_store 13. Store in SAA waste_label->waste_store waste_dispose 14. Arrange EHS Pickup waste_store->waste_dispose

Caption: A logical workflow from preparation and risk assessment to final waste disposal.

Emergency Procedures & Waste Disposal

Accidental Exposure and Spills
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Improper disposal is a critical breach of laboratory safety and environmental regulations.

  • Waste Segregation: All materials contaminated with this compound, including excess solutions, contaminated gloves, and cleanup materials, must be collected as hazardous waste.

  • Containerization: Collect waste in a sturdy, chemically compatible container with a secure screw-top cap. The container must be clearly labeled with a "Hazardous Waste" sticker and the full chemical name of the contents.

  • Storage and Disposal: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Do not dispose of this compound down the drain. Contact your EHS office to arrange for pickup and proper disposal by a licensed facility.

References

  • Fine Organics. (2019, October 17). Safety Data Sheet: 2-Hydroxy-4-(methylthio)butanoic acid.
  • Xerox. (n.d.). Material Safety Data Sheet.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Human Metabolome Database. (2023, February 21). Showing metabocard for this compound (HMDB0000396).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhydracrylic acid
Reactant of Route 2
Reactant of Route 2
2-Ethylhydracrylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.